5-Bromo-6-chloro-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
5-bromo-6-chloro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2/c10-5-1-4-2-8(9(13)14)12-7(4)3-6(5)11/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITELQQXEWUFNLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=CC(=C1Br)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743502 | |
| Record name | 5-Bromo-6-chloro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934660-16-9 | |
| Record name | 5-Bromo-6-chloro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMO-6-CHLORO-1H-INDOLE-2-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid
Abstract
This compound is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. As a substituted indole, it serves as a valuable scaffold and building block for the synthesis of complex molecular architectures with potential therapeutic applications. A thorough understanding of its physicochemical properties is paramount for its effective utilization, from guiding synthesis and purification to predicting its behavior in biological systems. This technical guide provides a comprehensive analysis of the key physicochemical attributes of this compound, outlines authoritative experimental protocols for their determination, and discusses the implications of these properties for research and development professionals.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a derivative of the indole bicyclic system, functionalized with a carboxylic acid at the 2-position and substituted with bromine and chlorine atoms at the 5- and 6-positions, respectively.
The strategic placement of these functional groups—a hydrogen bond donor (indole N-H), a hydrogen bond donor/acceptor (carboxylic acid), and lipophilic halogens—creates a molecule with a nuanced profile, making it a compelling starting point for library synthesis and lead optimization campaigns.
Molecular Structure
The structural arrangement of the atoms is depicted below. The indole core, a privileged structure in medicinal chemistry, is systematically functionalized to modulate its electronic and steric properties.
Caption: Chemical structure of this compound.
Key Identifiers
Precise identification is crucial for regulatory compliance, procurement, and literature searches. The primary identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 934660-16-9 | [1] |
| Molecular Formula | C₉H₅BrClNO₂ | [1] |
| Molecular Weight | 274.50 g/mol | [1][2] |
| SMILES | C1=C2C=C(NC2=CC(=C1Br)Cl)C(=O)O | [1] |
Core Physicochemical Properties
The physicochemical properties of a drug candidate dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Accurate measurement of these parameters is a cornerstone of drug discovery.
Summary of Properties
| Property | Value / Description | Significance in Drug Development |
| Physical Form | Solid | Impacts handling, formulation, and dissolution rate. |
| Melting Point | Not specified in literature; expected to be >200 °C | Indicator of purity and lattice energy. |
| Aqueous Solubility | Predicted to be low | Affects bioavailability and formulation options. |
| pKa (Carboxylic Acid) | Predicted ~3.5 - 4.5 | Determines ionization state at physiological pH, influencing solubility and permeability.[3][4] |
| LogP | Not specified; predicted to be high | Measures lipophilicity, which correlates with membrane permeability and metabolic stability. |
| Storage | Sealed in dry, 2-8°C | [1] |
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability. Given the planar, aromatic structure and the presence of lipophilic halogen atoms, this compound is expected to have low intrinsic solubility in aqueous media. However, its solubility is pH-dependent due to the ionizable carboxylic acid group. At pH values significantly above its pKa, the compound will deprotonate to form a more soluble carboxylate salt.
In organic solvents, it is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are commonly used for preparing stock solutions for biological screening.[5]
Acidity and Ionization (pKa)
The molecule possesses two acidic protons: one on the carboxylic acid group and one on the indole nitrogen.
-
Carboxylic Acid Proton: This is the most acidic proton. For reference, the pKa of the parent indole-2-carboxylic acid is approximately 3.5-4.5.[3][4] The electron-withdrawing effects of the bromine and chlorine atoms are expected to slightly lower this pKa, making it a stronger acid. At physiological pH (~7.4), this group will be almost completely deprotonated and negatively charged.
-
Indole N-H Proton: The indole N-H is significantly less acidic, with a pKa typically around 17. It will remain protonated under all relevant biological and pharmaceutical conditions.
Understanding the ionization state is crucial. The charged carboxylate form will dominate in blood and cytoplasm, which impacts cell permeability, protein binding, and interaction with biological targets.
Spectroscopic and Chromatographic Profile
Spectroscopic and chromatographic data provide an empirical fingerprint for the molecule, used for structural confirmation and purity assessment. While specific spectra for this exact compound are not widely published, the expected characteristics can be inferred from its structure and data from analogous compounds.[6][7]
-
¹H NMR: Expected signals would include distinct aromatic protons on the indole ring, with chemical shifts influenced by the anisotropic effects of the halogens. A broad singlet for the indole N-H and a downfield signal for the carboxylic acid proton would also be characteristic.
-
¹³C NMR: The spectrum would show nine distinct carbon signals, including a signal for the carbonyl carbon of the carboxylic acid typically found around 160-170 ppm.
-
Mass Spectrometry (MS): The mass spectrum would be characterized by a distinctive isotopic pattern due to the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio). This pattern provides definitive confirmation of the elemental composition.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the carboxylic acid (~1700 cm⁻¹), a broad O-H stretch (~2500-3300 cm⁻¹), and an N-H stretch (~3300 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC with a C18 column.[6][8] A mobile phase consisting of an acidified aqueous solution (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic modifier (acetonitrile or methanol) is standard. Detection is commonly performed using a UV detector, monitoring at wavelengths where the indole chromophore absorbs, typically between 220 and 280 nm.
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized protocols must be employed. The following methods are based on internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, which are accepted by government and industry laboratories worldwide.[9][10][11][12]
Protocol: Purity Assessment by Reverse-Phase HPLC
Causality: This protocol is designed to separate the target compound from potential impurities, starting materials, or side products. The C18 stationary phase provides a nonpolar environment, while the gradient elution from a polar to a less polar mobile phase allows for the separation of compounds based on their hydrophobicity.
Methodology:
-
System Preparation: Agilent 1260 or equivalent HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Linear gradient from 95% to 5% B
-
19-25 min: Hold at 5% B for column re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a ~0.5 mg/mL solution in a 1:1 mixture of Mobile Phase A and B.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak area of all detected peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
Protocol: Determination of Aqueous Solubility (OECD 105 Shake-Flask Method)
Causality: This is the "gold standard" method for determining the saturation solubility of a compound in water. The extended equilibration time ensures that a true thermodynamic equilibrium is reached between the solid material and the solution. The subsequent analysis of the saturated solution provides a direct measure of solubility.
Caption: Workflow for the OECD 105 Shake-Flask solubility determination method.
Methodology:
-
Preparation: Add an amount of the solid compound to several replicate flasks containing high-purity water, ensuring excess solid remains.
-
Equilibration: Seal the flasks and place them in a mechanical shaker or on a stir plate in a constant temperature bath (e.g., 25 °C or 37 °C).
-
Sampling (Preliminary): After 24 hours, stop agitation, allow the solid to settle, and carefully withdraw an aliquot of the supernatant.
-
Phase Separation: Centrifuge the aliquot at high speed to pellet any remaining suspended solids.
-
Analysis (Preliminary): Analyze the concentration of the clear supernatant using a validated analytical method (e.g., HPLC with a calibration curve).
-
Continued Equilibration: Allow the flasks to continue agitating for another 24 hours and repeat steps 3-5.
-
Confirmation of Equilibrium: If the concentration measured after 48 hours is within experimental error of the 24-hour measurement, equilibrium is deemed to have been reached. If not, continue for another 24-hour interval.
-
Final Calculation: The confirmed, stable concentration is reported as the aqueous solubility of the compound at the specified temperature.
Safety and Handling
Proper handling of chemical reagents is essential for laboratory safety. Based on data for structurally related compounds and general chemical principles, the following precautions are advised.
-
Hazard Statements: Likely to be classified as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
-
Precautionary Statements:
-
Personal Protective Equipment (PPE): Always use a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[1]
Conclusion
This compound presents a molecular framework with high potential for drug discovery. Its key physicochemical features—low but pH-dependent aqueous solubility, a distinct lipophilic character, and a well-defined acidic center—are critical parameters that must be considered and managed during the drug development process. The standardized protocols provided herein offer a robust framework for researchers to generate high-quality, reproducible data, enabling informed decisions in synthesis, formulation, and biological evaluation. This guide serves as a foundational resource for scientists and researchers aiming to unlock the therapeutic potential of this and related heterocyclic compounds.
References
- OECD (2025). Guidelines for the Testing of Chemicals.
- Chemycal (2017). OECD Guidelines for the Testing of Chemicals. [Link][13]
- Wikipedia (n.d.). OECD Guidelines for the Testing of Chemicals. [Link][10]
- OECD Publishing (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. [Link][11][12]
- Longdom Publishing (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. [Link][8]
- Royal Society of Chemistry (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link][6]
- MDPI (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link][7]
- Organic Chemistry Data (n.d.).
- N/A (n.d.). Approximate pKa chart of the functional groups. [Link][4]
- ChemBK (2024). 5-BROMO-1H-INDOLE-2-CARBOXYLIC ACID. [Link][5]
Sources
- 1. achmem.com [achmem.com]
- 2. 6-Bromo-5-chloro-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
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- 4. chem.indiana.edu [chem.indiana.edu]
- 5. chembk.com [chembk.com]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
An In-depth Technical Guide to the Molecular Structure of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive analysis of the molecular structure of 5-bromo-6-chloro-1H-indole-2-carboxylic acid, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. This document delves into the nuanced structural features, spectroscopic characteristics, and synthetic considerations of this compound, offering valuable insights for researchers engaged in the development of novel therapeutics.
Introduction: The Significance of Substituted Indoles in Pharmacology
The indole scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceutical agents. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of targeted therapies. The strategic placement of halogen substituents, such as bromine and chlorine, on the indole ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Halogenation can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.
This compound belongs to a class of compounds that are being explored for their therapeutic potential. Derivatives of indole-2-carboxylic acid have demonstrated a wide range of pharmacological activities, including roles as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor, and inhibitors of HIV-1 integrase.[1][2][3] The specific substitution pattern of a bromine atom at the 5-position and a chlorine atom at the 6-position of the indole nucleus in the title compound offers a unique electronic and steric profile for potential drug-receptor interactions.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the potential of any compound lies in a thorough characterization of its molecular structure.
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 934660-16-9 | [1] |
| Molecular Formula | C₉H₅BrClNO₂ | [4] |
| Molecular Weight | 274.50 g/mol | [4] |
| Appearance | Solid | N/A |
| SMILES | C1=C2C=C(NC2=CC(=C1Br)Cl)C(=O)O | [4] |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to reveal the substitution pattern on the aromatic rings.
-
NH Proton: A broad singlet is anticipated for the indole N-H proton, typically downfield (δ > 11.0 ppm), due to its acidic nature and potential for hydrogen bonding.
-
Aromatic Protons:
-
The proton at the C3 position of the indole ring is expected to appear as a singlet, likely in the region of δ 7.0-7.5 ppm.
-
The proton at the C4 position would likely be a singlet in the δ 7.5-8.0 ppm range.
-
The proton at the C7 position is also expected to be a singlet, appearing in a similar region to the C4 proton.
-
The absence of signals corresponding to protons at C5 and C6 would confirm the substitution at these positions.
-
-
Carboxylic Acid Proton: A very broad singlet, characteristic of a carboxylic acid proton, is expected far downfield (δ > 12.0 ppm).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the downfield region of the spectrum, typically between δ 165-180 ppm.
-
Aromatic and Heterocyclic Carbons: The nine carbons of the indole ring system will appear in the aromatic region (δ 100-140 ppm). The carbons directly attached to the electronegative bromine and chlorine atoms (C5 and C6) would be expected to show shifts influenced by these substituents. The quaternary carbons (C2, C3a, C5, C6, and C7a) are also expected to be identifiable.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is a powerful tool for identifying key functional groups.
-
O-H Stretch: A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
-
N-H Stretch: A moderate to sharp absorption around 3300-3400 cm⁻¹ is expected for the N-H stretching vibration of the indole ring.
-
C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ is predicted for the carbonyl (C=O) stretching vibration of the carboxylic acid.
-
C-Br and C-Cl Stretches: Absorptions corresponding to the C-Br and C-Cl stretching vibrations are expected in the fingerprint region (below 1000 cm⁻¹).
Mass Spectrometry (MS) (Predicted)
Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern.
-
Molecular Ion Peak (M+): The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks around m/z 273, 275, and 277.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the halogen atoms.
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be conceptualized based on established indole synthesis methodologies. The Fischer indole synthesis is a robust and widely used method for the preparation of indole derivatives.
Caption: Proposed Fischer indole synthesis of the target compound.
Experimental Protocol (Hypothetical):
A detailed, validated experimental protocol for the synthesis of this compound is not currently published. However, a general procedure based on the Fischer indole synthesis is as follows:
-
Hydrazone Formation: (4-Bromo-5-chlorophenyl)hydrazine would be reacted with pyruvic acid in a suitable solvent (e.g., ethanol or acetic acid) to form the corresponding hydrazone intermediate.
-
Cyclization: The formed hydrazone, either isolated or generated in situ, would then be treated with a strong acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride) and heated. This promotes the[2][2]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.
-
Work-up and Purification: The reaction mixture would be cooled and neutralized. The crude product would then be isolated by filtration or extraction and purified using techniques such as recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Choice of Hydrazine: The selection of (4-bromo-5-chlorophenyl)hydrazine is critical as it dictates the substitution pattern on the benzene portion of the final indole product.
-
Choice of Carbonyl Compound: Pyruvic acid is chosen as the carbonyl partner to introduce the carboxylic acid functionality at the 2-position of the indole ring.
-
Acid Catalyst: The acid catalyst is essential for protonating the hydrazone, which initiates the key rearrangement and cyclization steps of the Fischer indole synthesis. The choice and concentration of the acid can significantly impact the reaction yield and purity.
Chemical Reactivity
The chemical reactivity of this compound is governed by its functional groups: the indole ring, the carboxylic acid, and the halogen substituents.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction.
-
Indole N-H: The indole nitrogen can be alkylated or acylated under appropriate basic conditions.
-
Halogen Substituents: The bromine and chlorine atoms on the benzene ring can potentially participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), providing a handle for further structural diversification and the synthesis of more complex analogs.
Conclusion and Future Directions
This compound is a molecule with considerable potential as a building block in the synthesis of novel therapeutic agents. Its unique substitution pattern offers opportunities for fine-tuning the pharmacological properties of lead compounds. While detailed experimental data for this specific compound remains to be published, this guide provides a robust framework for its structural understanding, predicted spectroscopic properties, and a logical synthetic approach.
Future research in this area should focus on the development and optimization of a scalable synthetic route to this compound. Furthermore, the synthesis and biological evaluation of a library of derivatives, leveraging the reactivity of its functional groups, could lead to the discovery of new drug candidates with improved efficacy and safety profiles. The insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry through the exploration of novel heterocyclic compounds.
References
- Li, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112020.
- Wang, Y., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(10), 1068–1073.
- Wang, Z., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 12(4), 572–581.
Sources
An In-depth Technical Guide to the Spectral Analysis of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid
Abstract
This technical guide provides a comprehensive analytical framework for the characterization of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid, a halogenated indole derivative of significant interest to researchers in medicinal chemistry and drug development. Due to the limited availability of public domain experimental spectral data for this specific compound, this guide employs a predictive approach grounded in the empirical data of closely related analogs, most notably 5-bromo-1H-indole-2-carboxylic acid. We will delve into the theoretical underpinnings and expected spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a robust reference for scientists, providing not only predicted spectral data and their interpretation but also detailed, field-proven protocols for data acquisition.
Introduction: The Significance of Halogenated Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Halogenation of the indole ring is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. The introduction of bromine and chlorine atoms, as in this compound, can significantly influence factors such as metabolic stability, receptor binding affinity, and membrane permeability. Accurate structural elucidation and purity assessment are paramount, and spectroscopic techniques are the cornerstone of this characterization.
This guide will provide a detailed roadmap for the spectral analysis of this compound, empowering researchers to confidently identify and characterize this and similar halogenated indole derivatives.
Figure 1: Conceptual relationship of the structural components of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of this compound based on the known data for 5-bromo-1H-indole-2-carboxylic acid and the expected electronic effects of the additional chloro substituent.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the indole N-H proton, the carboxylic acid proton, and the aromatic protons on the indole ring. The presence of the electron-withdrawing bromine and chlorine atoms will deshield the aromatic protons, shifting their signals downfield.
Reference Data: ¹H NMR of 5-Bromo-1H-indole-2-carboxylic acid
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| N-H | ~11.8 | Broad Singlet |
| COOH | ~13.0 | Broad Singlet |
| H-3 | ~7.26 | Singlet |
| H-4 | ~7.67 | Doublet |
| H-6 | ~7.14 | Doublet of Doublets |
| H-7 | ~7.48 | Doublet |
Data sourced from publicly available spectra and may vary with solvent and concentration.
Predicted ¹H NMR Data for this compound
The introduction of a chlorine atom at the C-6 position will primarily affect the chemical shifts of the adjacent protons, H-4 and H-7. The electron-withdrawing nature of chlorine will cause a downfield shift for these protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |
| N-H | 11.8 - 12.5 | Broad Singlet | The acidic proton on the nitrogen of the indole ring. |
| COOH | 13.0 - 13.5 | Broad Singlet | The highly deshielded carboxylic acid proton. |
| H-3 | 7.2 - 7.4 | Singlet | A singlet due to the absence of adjacent protons. |
| H-4 | 7.8 - 8.0 | Singlet | Expected to be a singlet due to the substitution at C-5. The adjacent chlorine at C-6 will cause a significant downfield shift. |
| H-7 | 7.6 - 7.8 | Singlet | Expected to be a singlet due to the substitution at C-6. The adjacent bromine at C-5 will also contribute to its downfield shift. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached and neighboring atoms.
Reference Data: ¹³C NMR of 5-Bromo-1H-indole-2-carboxylic acid
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~164 |
| C-2 | ~131 |
| C-3 | ~103 |
| C-3a | ~128 |
| C-4 | ~125 |
| C-5 | ~115 (C-Br) |
| C-6 | ~123 |
| C-7 | ~114 |
| C-7a | ~135 |
Data sourced from publicly available spectra and may vary with solvent.
Predicted ¹³C NMR Data for this compound
The chlorine atom at C-6 will directly influence the chemical shift of C-6 and its neighboring carbons, C-5 and C-7.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O | 163 - 166 | Carboxylic acid carbonyl carbon. |
| C-2 | 130 - 133 | Carbon bearing the carboxylic acid group. |
| C-3 | 102 - 105 | |
| C-3a | 127 - 130 | Bridgehead carbon. |
| C-4 | 124 - 127 | |
| C-5 | 114 - 117 | Carbon attached to bromine. |
| C-6 | 125 - 128 | Carbon attached to chlorine, expected to be deshielded. |
| C-7 | 112 - 115 | |
| C-7a | 134 - 137 | Bridgehead carbon. |
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-30 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard (0.03% v/v)
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution)
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Ensure complete dissolution; gentle warming or sonication may be applied if necessary.
-
Add TMS as an internal standard.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Apply a 90° pulse angle.
-
Set an appropriate relaxation delay (e.g., 1-2 seconds).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands).
-
Use a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching of the carboxylic acid and indole groups, respectively, as well as the C=O stretching of the carboxylic acid.
Predicted IR Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H (Carboxylic Acid) | 2500-3300 | Broad | Characteristic very broad absorption due to hydrogen bonding. |
| N-H (Indole) | 3300-3400 | Medium, Sharp | Stretching vibration of the indole N-H bond. |
| C=O (Carboxylic Acid) | 1680-1710 | Strong | Stretching vibration of the carbonyl group, typically lowered by conjugation and hydrogen bonding. In halogen derivatives of indole-2-carboxylic acid, this band is often observed in the 1653-1659 cm⁻¹ range.[1] |
| C=C (Aromatic) | 1450-1600 | Medium to Weak | Stretching vibrations of the indole ring. |
| C-O (Carboxylic Acid) | 1210-1320 | Strong | Stretching vibration of the C-O single bond. For halogenated indole-2-carboxylic acids, this can be in the 1254-1291 cm⁻¹ range.[1] |
| C-Cl | 700-800 | Medium | Stretching vibration of the carbon-chlorine bond. |
| C-Br | 500-600 | Medium | Stretching vibration of the carbon-bromine bond. |
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
Objective: To obtain an IR spectrum to identify the key functional groups.
Materials:
-
This compound sample (a small amount of solid)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Instrumentation:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
-
Sample Application:
-
Place a small amount of the solid sample onto the ATR crystal.
-
Use the pressure arm to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically perform the background subtraction.
-
Identify and label the major absorption bands.
-
Compare the obtained spectrum with the predicted values and spectra of related compounds.
-
-
Cleaning:
-
Clean the ATR crystal thoroughly with a suitable solvent and a soft wipe after the measurement.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula. The fragmentation pattern can provide valuable structural information.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₉H₅BrClNO₂
-
Monoisotopic Mass: 272.9294 g/mol
-
Expected Molecular Ion (M⁺): The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion:
-
m/z ~273 (C₉H₅⁷⁹Br³⁵ClNO₂)
-
m/z ~275 (containing ⁸¹Br or ³⁷Cl)
-
m/z ~277 (containing ⁸¹Br and ³⁷Cl)
-
Predicted Fragmentation Pattern
The fragmentation of the molecular ion is likely to proceed through several key pathways:
-
Loss of COOH (decarboxylation): A prominent fragment corresponding to the loss of the carboxylic acid group (45 Da) is expected.
-
Loss of Br or Cl: Fragmentation involving the loss of the halogen atoms is also possible.
-
Further fragmentation of the indole ring.
Figure 2: Predicted major fragmentation pathways for this compound in mass spectrometry.
Experimental Protocol for MS Data Acquisition (LC-MS with ESI)
Objective: To determine the molecular weight and obtain fragmentation data.
Materials:
-
This compound sample
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid (for mobile phase modification)
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Q-TOF or Orbitrap for HRMS)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
Further dilute to a final concentration of approximately 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter if necessary.
-
-
LC Method:
-
Use a suitable C18 column.
-
Develop a gradient elution method using, for example, water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Inject a small volume of the sample (e.g., 1-5 µL).
-
-
MS Method:
-
Operate the ESI source in either positive or negative ion mode (negative mode is often suitable for carboxylic acids).
-
Set the mass range to cover the expected molecular ion (e.g., m/z 50-500).
-
Optimize source parameters (e.g., capillary voltage, gas flow rates, temperature).
-
Acquire data in full scan mode to detect the molecular ion.
-
Perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor and applying collision energy to induce fragmentation.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the compound.
-
Determine the m/z of the molecular ion and compare it with the theoretical value. For HRMS, this should be within a few ppm.
-
Analyze the isotopic pattern to confirm the presence of bromine and chlorine.
-
Interpret the fragmentation pattern from the MS/MS spectrum to support the proposed structure.
-
Conclusion
The structural characterization of novel or sparsely documented compounds like this compound is a critical task in chemical research. While direct experimental data may be scarce, a combination of predictive methods based on sound chemical principles and the analysis of closely related analogs provides a powerful strategy for spectral assignment. This guide offers a comprehensive framework for researchers, detailing the expected NMR, IR, and MS spectral features, along with robust protocols for their acquisition. By leveraging this information, scientists can proceed with confidence in the identification and further development of this and other important halogenated indole derivatives.
References
- PubChem. 5-Bromo-1H-indole-2-carboxylic acid.
- Szafranski, K., et al. (2024).
- Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
- Hassan, A. A., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry.
- NIST Chemistry WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-. [Link]
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1H NMR spectrum of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid
An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid
Introduction: The Role of NMR in Heterocyclic Drug Scaffolds
In modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For heterocyclic compounds, which form the core of a vast number of pharmaceuticals, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique. The ¹H NMR spectrum, in particular, provides a detailed fingerprint of a molecule's structure, offering insights into the electronic environment, connectivity, and spatial arrangement of its hydrogen atoms.
This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, a substituted indole derivative. Indole scaffolds are privileged structures in medicinal chemistry, and understanding the impact of substitution on their spectral properties is crucial for researchers in synthesis, process development, and quality control. We will dissect the predicted spectrum based on first principles, substituent effects, and established spectral data, followed by a robust experimental protocol for data acquisition and a logical workflow for interpretation.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the this compound molecule. Due to the substitution pattern, the molecule possesses five distinct types of protons.
The five key proton signals to be assigned are:
-
H1: The proton attached to the indole nitrogen (N-H).
-
H3: The proton on the pyrrole ring at position 3.
-
H4: The proton on the benzene ring at position 4.
-
H7: The proton on the benzene ring at position 7.
-
COOH: The acidic proton of the carboxylic acid group.
Predicted ¹H NMR Spectrum: A Quantitative Analysis
The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups (like halogens and carbonyls) deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.[1][2] Spin-spin coupling between non-equivalent neighboring protons splits signals into multiplets, governed by the n+1 rule.[3]
Based on these principles and reference data for related structures, we can predict the ¹H NMR spectrum. For this analysis, DMSO-d₆ is the recommended solvent . Its ability to form hydrogen bonds slows the chemical exchange of the N-H and COOH protons, resulting in sharper, more easily observable signals.[4][5]
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Prediction |
| COOH | > 13.0 | Broad Singlet (br s) | N/A | 1H | Carboxylic acid protons are highly deshielded and appear far downfield.[6][7][8][9] The signal is often broad due to hydrogen bonding and chemical exchange. |
| H1 (N-H) | 12.0 - 12.5 | Broad Singlet (br s) | N/A | 1H | The indole N-H proton is acidic and its chemical shift is highly sensitive to solvent and concentration. In DMSO-d₆, it is typically observed as a broad signal in this downfield region.[4][6] |
| H7 | 7.8 - 8.0 | Singlet (s) | N/A | 1H | This aromatic proton is deshielded by the inductive effect of the adjacent chlorine at C6. With no adjacent protons, it appears as a singlet. |
| H4 | 7.6 - 7.8 | Singlet (s) | N/A | 1H | This aromatic proton is deshielded by the inductive effect of the adjacent bromine at C5. It appears as a singlet due to the lack of a neighboring proton at C5. |
| H3 | 7.1 - 7.3 | Singlet (s) | N/A | 1H | The C2-carboxylic acid group is electron-withdrawing, deshielding H3 relative to unsubstituted indole.[6] It has no vicinal coupling partners, resulting in a singlet. |
Experimental Protocol for ¹H NMR Spectrum Acquisition
Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data. This protocol is designed for a standard 400-600 MHz NMR spectrometer.
Step 1: Sample Preparation
-
Weigh the Sample: Accurately weigh approximately 10-15 mg of this compound.[10]
-
Select Solvent: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.8% D).
-
Dissolution: Transfer the solid sample into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[10] Vortex or gently warm the vial if necessary to ensure complete dissolution.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Capping: Cap the NMR tube securely to prevent contamination.
Step 2: NMR Instrument Setup and Data Acquisition
-
Instrument Insertion: Insert the sample into the spectrometer's autosampler or manual insertion port.
-
Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.
-
Acquisition Parameters: Set up a standard 1D proton experiment with the following typical parameters:
-
Pulse Angle: 30-45 degrees (a compromise between signal and relaxation time).
-
Spectral Width: 0 - 16 ppm (to ensure all signals, including the acidic protons, are captured).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds (to allow for full relaxation of protons, ensuring accurate integration).
-
Number of Scans: 8-16 scans (sufficient for good signal-to-noise with the specified sample quantity).[11]
-
Step 3: Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm.
-
Integration: Integrate all signals, setting the integration of one of the well-resolved singlet protons (e.g., H4 or H7) to 1.0. Verify that the other signals integrate to the expected integer values (1H each).
Data Interpretation Workflow
A systematic approach is crucial for translating the raw spectral data into a confirmed molecular structure. The protocol described above is a self-validating system, where each piece of information must be consistent with the others.
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- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. NMR dataset for indole alkaloids isolated from Brucea javanica extract - Mendeley Data [data.mendeley.com]
13C NMR data for 5-Bromo-6-chloro-1H-indole-2-carboxylic acid
An In-depth Technical Guide to the ¹³C NMR Spectroscopic Analysis of 5-Bromo-6-chloro-1H-indole-2-carboxylic Acid
Abstract
This compound represents a class of halogenated indole derivatives that are of significant interest as intermediates in medicinal chemistry and materials science. The precise structural confirmation of such molecules is paramount for quality control, reaction monitoring, and ensuring downstream efficacy and safety in drug development pipelines. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the expected ¹³C NMR spectrum of this compound. In the absence of direct published experimental data for this specific compound, this document establishes a robust predictive framework grounded in the empirical data of simpler, related indole structures. Furthermore, a detailed, field-proven experimental protocol for acquiring and validating the ¹³C NMR spectrum is presented, ensuring researchers can confidently generate and interpret their own data.
Introduction to the Spectroscopic Challenge
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutics.[1] Substitution on the indole ring, particularly with multiple halogens and functional groups, creates a unique electronic environment that directly influences the ¹³C NMR chemical shifts. For this compound, the combined electronic effects of the electron-withdrawing bromine, chlorine, and carboxylic acid substituents, coupled with the inherent aromaticity of the bicyclic system, necessitate a careful and systematic approach to spectral assignment.
This guide addresses the critical need for a reliable analytical benchmark for this compound by:
-
Deconstructing the substituent effects on the indole core to predict chemical shifts.
-
Presenting a detailed, validated protocol for experimental data acquisition.
-
Providing a logical framework for interpreting the resulting spectrum.
Theoretical Framework: Predicting Chemical Shifts via Substituent Effects
Predicting the ¹³C NMR spectrum of a complex molecule begins with understanding the foundational spectrum of its parent core and the predictable shifts induced by each substituent. This additive approach, based on well-documented Substituent Chemical Shift (SCS) effects, provides a powerful and accurate estimation.
The Parent Indole Core
The analysis starts with the established ¹³C NMR chemical shifts for indole, the fundamental building block. The assignments for the nine carbon atoms have been extensively studied and confirmed.[2][3] The pyrrole ring carbons (C2, C3) are particularly distinct from the benzenoid carbons (C4-C7), with C2 being significantly deshielded relative to C3.
Influence of the C2-Carboxylic Acid Group
The introduction of a carboxylic acid group at the C2 position induces significant changes in the electronic distribution of the pyrrole ring. The carbonyl carbon itself introduces a new signal in the far downfield region (typically 165-185 ppm).[4] Furthermore, it exerts an electron-withdrawing effect, causing a notable downfield shift (deshielding) of the adjacent C2 and C3 carbons. This effect is well-documented in studies of indole-2-carboxylic acid.[5][6]
Halogen Substituent Effects on the Benzene Ring
Halogens influence the chemical shifts of aromatic carbons through a combination of inductive and resonance effects.[7]
-
Inductive Effect (-I): As electronegative atoms, both bromine and chlorine withdraw electron density through the sigma bond framework, which tends to deshield (shift downfield) the directly attached carbon (the ipso-carbon) and, to a lesser extent, other carbons.
-
Resonance Effect (+R): The lone pairs on the halogens can be donated into the aromatic π-system, which tends to shield (shift upfield) the ortho and para positions. For chlorine and bromine, the inductive effect is generally dominant in determining the shift of the ipso-carbon.
The specific effects of a bromine at C5 and a chlorine at C6 can be estimated from data on mono- and di-substituted indoles and benzenes.[7][8][9] The heavy atom effect of bromine is also known to cause significant shielding (an upfield shift) of the ipso-carbon, which can counteract the deshielding inductive effect.[7]
Predicted ¹³C NMR Data and Structural Assignments
Synthesizing the substituent effects allows for a robust prediction of the ¹³C NMR spectrum for this compound. The assignments are presented below, with the standard indole numbering scheme.
Caption: Standard workflow for NMR analysis of indole carboxylic acid derivatives.
Protocol 1: Sample Preparation
The quality of the final spectrum is critically dependent on proper sample preparation. [9]
-
Weighing: Accurately weigh 50-100 mg of the solid this compound. A higher concentration is required for ¹³C NMR compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.
-
Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆). Causality: This solvent is chosen for its excellent ability to dissolve polar compounds like carboxylic acids and to slow the exchange rate of the acidic N-H and COOH protons, resulting in sharper signals.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial containing the sample. Sonicate gently for 1-2 minutes to ensure complete dissolution. A clear, homogenous solution is required.
-
Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Causality: This step is crucial to remove any microscopic particulate matter, which can severely degrade spectral resolution and shim quality.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: ¹³C NMR Spectrometer Parameters (400 MHz example)
These parameters provide a robust starting point for high-quality data acquisition.
-
Experiment Setup: Insert the sample, lock onto the deuterium signal of DMSO-d₆, and perform automatic tuning and shimming procedures to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: zgpg30 (or a similar proton-gated decoupling sequence with a 30° pulse angle). Causality: A 30° pulse angle allows for faster repetition without fully saturating the signals, improving signal-to-noise over time. Proton decoupling removes ¹H-¹³C coupling, simplifying the spectrum to single lines for each unique carbon.
-
Relaxation Delay (D1): 5.0 seconds. Causality: Quaternary carbons, which lack attached protons, often have very long relaxation times (T₁). A longer delay is essential to allow these carbons to fully relax between pulses, ensuring their signals are not attenuated and can be accurately integrated if needed.
-
Acquisition Time (AQ): ~1.5 - 2.0 seconds.
-
Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm). Causality: This wide range ensures that all signals, from potential aliphatic impurities to the downfield carbonyl carbon, are captured.
-
Number of Scans (NS): 2048 to 8192 scans. Causality: A large number of scans is necessary to achieve an adequate signal-to-noise ratio for the low-abundance ¹³C nuclei, especially for the weak signals from quaternary carbons. The exact number will depend on sample concentration.
-
Data Processing and Referencing
-
Fourier Transform: Apply an exponential line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Correction: Perform phase correction and automatic baseline correction to ensure accurate peak picking and integration.
-
Referencing: Calibrate the chemical shift axis by setting the center of the DMSO-d₆ septet to 39.52 ppm. Causality: Accurate referencing is critical for comparing experimental data to predicted values and published literature.
Conclusion
The structural integrity of complex pharmaceutical intermediates like this compound is a non-negotiable aspect of modern drug development. This guide provides a dual framework for the confident analysis of this molecule using ¹³C NMR spectroscopy. The predictive model, built upon established substituent effects, offers a reliable benchmark for spectral assignment. Concurrently, the detailed experimental protocol provides a clear, validated pathway for researchers to generate high-fidelity, reproducible data in their own laboratories. By integrating theoretical prediction with rigorous experimental practice, this document empowers scientists to perform unambiguous structural verification, a cornerstone of scientific integrity and accelerated research.
References
- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-402.
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube.
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(5), 1159.
- PubChem. (n.d.). Indole-2-carboxylic acid. National Center for Biotechnology Information.
- Supporting Information for: Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.). MDPI.
- Supporting information for: Iridium-Catalyzed C–H Methylation of Indoles and Pyrroles with Methanol. (n.d.). The Royal Society of Chemistry.
- Reich, H. J. (n.d.). Organic Chemistry Data: ¹³C NMR Chemical Shifts. ACS Division of Organic Chemistry.
- Supporting information for: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). The Royal Society of Chemistry.
- PubChem. (n.d.). 5-Bromo-1H-indole-2-carboxylic acid. National Center for Biotechnology Information.
- Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. ¹³C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999.
- Shvedov, V. I., Vasil'eva, V. K., & Grinev, A. N. (1976). ¹³C NMR spectra of some indole derivatives. Chemistry of Heterocyclic Compounds, 12(4), 427-430.
- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. (General reference for NMR principles).
- Argyropoulos, D., et al. (n.d.). Using Predicted ¹³C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs.
- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3549.
- Roberts, J. D., & Parker, R. G. (1970). Nuclear Magnetic Resonance Spectroscopy. ¹³C Spectra of Indole and Methylindoles. California Institute of Technology.
- Pal, M., et al. (2017). An ultrasound-based approach for the synthesis of indoles under Pd/C catalysis. RSC Advances, 7(1), 1-10.
- Gallo, M., & Angelico, R. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259.
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An In-depth Technical Guide to Determining the Solubility of 5-Bromo-6-chloro-1H-indole-2-carboxylic Acid
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary hurdle.[1] Low solubility can lead to inadequate absorption and bioavailability, ultimately resulting in diminished efficacy and potential side effects.[1] 5-Bromo-6-chloro-1H-indole-2-carboxylic acid, a halogenated indole derivative, belongs to a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[2][3] Therefore, a thorough understanding and accurate measurement of its solubility in various solvent systems is paramount for its development as a potential therapeutic agent.
This guide will delve into the theoretical underpinnings of solubility, provide detailed, step-by-step protocols for its experimental determination, and offer insights into the interpretation of the generated data. The methodologies described herein are grounded in established scientific principles to ensure the generation of reliable and reproducible results.
Theoretical Framework: Factors Governing Solubility
The solubility of a compound is a complex interplay of its intrinsic physicochemical properties and the characteristics of the solvent.[4] For this compound, several key factors will dictate its solubility profile.[1][5][6][7]
-
Molecular Structure and Polarity : The presence of both polar (carboxylic acid, N-H group) and non-polar (bromochloro-substituted benzene ring) moieties gives the molecule a specific polarity. The principle of "like dissolves like" dictates that it will be more soluble in solvents with similar polarity.
-
pH and Ionization : As a carboxylic acid, the compound's ionization state is highly dependent on the pH of the medium. In acidic solutions (pH < pKa), it will exist predominantly in its less soluble, neutral form. In basic solutions (pH > pKa), it will deprotonate to form a more soluble carboxylate salt.
-
Temperature : The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[4][7] However, for some substances, the dissolution process can be exothermic, leading to decreased solubility at higher temperatures.[4][7]
-
Solvent Properties : The dielectric constant, hydrogen bonding capability, and molecular size of the solvent molecules all play a crucial role in overcoming the crystal lattice energy of the solid solute and solvating its molecules.[5][7]
The interplay of these factors is visualized in the diagram below:
Caption: Factors influencing the solubility of this compound.
Experimental Determination of Equilibrium Solubility: The Gold Standard
Equilibrium solubility is the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the solution is in equilibrium with an excess of the solid compound. The shake-flask method is the most widely accepted and reliable technique for determining equilibrium solubility.[8][9]
Principle
An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period to ensure that equilibrium is reached. After equilibration, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Protocol for the Shake-Flask Method
-
Preparation of Solutions : Prepare stock solutions of the compound in a highly soluble solvent (e.g., DMSO) for creating a calibration curve. Prepare the desired buffered and organic solvents.
-
Sample Preparation : Add an excess amount of solid this compound to a series of vials containing a known volume of each test solvent. "Excess" means that a visible amount of solid remains after the equilibration period.
-
Equilibration : Tightly cap the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, which should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[10]
-
Phase Separation : After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a 0.22 µm syringe filter.[10] Care must be taken to avoid disturbing the solid pellet during sampling if centrifugation is used.
-
Sample Analysis :
-
HPLC Method : Dilute the clear supernatant with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve. Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.
-
UV-Vis Spectroscopy : If the compound has a distinct chromophore and no interfering substances are present, the concentration can be determined by measuring the absorbance at its λmax and using a standard calibration curve.
-
-
Data Analysis : Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or µg/mL.
The workflow for determining equilibrium solubility is illustrated in the following diagram:
Caption: Experimental workflow for the equilibrium solubility shake-flask method.
High-Throughput Screening: Kinetic Solubility Assays
For early-stage drug discovery where a rapid assessment of a large number of compounds is necessary, kinetic solubility assays are often employed.[11][12] These methods are faster but may not represent true equilibrium solubility.[13]
Principle of Kinetic Solubility
A concentrated stock solution of the compound (typically in DMSO) is added to an aqueous buffer. The compound may precipitate out of solution if its solubility limit is exceeded. The amount of compound that remains in solution after a short incubation period is measured.[11][14]
Common Kinetic Solubility Methods
-
Nephelometry : This method measures the light scattering caused by precipitated particles in the solution.[12][15]
-
Direct UV Assay : After the addition of the DMSO stock and a brief incubation, the solution is filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is determined by UV absorbance.[15]
Data Presentation and Interpretation
To facilitate comparison, the solubility data should be summarized in a clear and structured table.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | pH | Solubility (µg/mL) | Method |
| Deionized Water | ~4-5 (unbuffered) | Data to be determined | Equilibrium (Shake-Flask) |
| PBS | 5.0 | Data to be determined | Equilibrium (Shake-Flask) |
| PBS | 7.4 | Data to be determined | Equilibrium (Shake-Flask) |
| PBS | 9.0 | Data to be determined | Equilibrium (Shake-Flask) |
| Ethanol | N/A | Data to be determined | Equilibrium (Shake-Flask) |
| Methanol | N/A | Data to be determined | Equilibrium (Shake-Flask) |
| Acetonitrile | N/A | Data to be determined | Equilibrium (Shake-Flask) |
| DMSO | N/A | Data to be determined | Equilibrium (Shake-Flask) |
Interpretation of Results:
-
pH-Solubility Profile : A significant increase in solubility at higher pH values would be expected due to the ionization of the carboxylic acid group. This profile is crucial for predicting the compound's behavior in the gastrointestinal tract.
-
Solubility in Organic Solvents : The solubility in organic solvents will provide insights into the compound's polarity and can be valuable for developing formulations and purification methods.
-
Comparison of Equilibrium and Kinetic Solubility : If both types of data are generated, a comparison can reveal if the compound is prone to supersaturation, which can have implications for its in vivo performance.
Conclusion and Future Directions
This guide has outlined the theoretical considerations and provided robust experimental protocols for determining the solubility of this compound. By following these methodologies, researchers can generate the high-quality, reliable data necessary to advance the development of this and other promising drug candidates. Should the intrinsic solubility prove to be a limiting factor, various solubility enhancement techniques, such as salt formation, co-solvency, or the use of complexing agents, can be explored.[4] A thorough understanding of the solubility profile is the first and a critical step in navigating the complex path of drug development.
References
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A Technical Guide to the Melting Point Determination of 5-Bromo-6-chloro-1H-indole-2-carboxylic Acid for Pharmaceutical Research and Development
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for understanding and determining the melting point of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid. Given the absence of a publicly documented melting point for this specific compound, this guide focuses on the principles, methodologies, and best practices for its empirical determination, ensuring scientific integrity and data reliability.
Introduction: The Significance of a Melting Point in Drug Discovery
The melting point of a crystalline solid is a fundamental physical property that provides critical insights into its identity, purity, and stability. In the pharmaceutical industry, the precise determination of a compound's melting point is a non-negotiable aspect of quality control and characterization.[1] For a novel heterocyclic compound such as this compound, a substituted indole that holds potential as a scaffold in medicinal chemistry, establishing an accurate melting point is a foundational step in its development pathway.
Indole-2-carboxylic acid derivatives are being explored for various therapeutic applications, including as potential HIV-1 integrase strand transfer inhibitors.[2] The introduction of halogen atoms, such as bromine and chlorine, can significantly influence the compound's physicochemical properties, including its melting point, by affecting crystal lattice energy and intermolecular interactions.
A sharp and reproducible melting point range is indicative of a pure compound, whereas a broad and depressed melting range often suggests the presence of impurities.[3][4] Furthermore, different polymorphic forms of a drug substance can exhibit different melting points, which can have profound implications for its solubility, bioavailability, and stability.
This guide will provide a robust protocol for the determination of the melting point of this compound, contextualized within the rigorous standards of pharmaceutical science.
Physicochemical Properties and Structure
| Property | Value/Information | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₅BrClNO₂ | - |
| Molecular Weight | 274.50 g/mol | |
| CAS Number | 261678-14-6 | - |
| Physical Form | Expected to be a solid at room temperature. | [5][6] |
Note: The CAS number is associated with this compound by some chemical suppliers, but its official registration and associated data are not widely published.
The presence of bromine and chlorine atoms, along with the carboxylic acid and indole N-H groups, allows for strong intermolecular interactions, including hydrogen bonding and dipole-dipole interactions. This suggests that this compound is likely to have a relatively high melting point. For comparison, the related compound 5-Bromo-1H-indole-3-carboxylic acid has a reported melting point of >240°C.
Experimental Determination of Melting Point
The following section outlines a detailed, step-by-step methodology for the accurate determination of the melting point of this compound. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation, instrumentation, and data interpretation.
Instrumentation and Apparatus
A modern digital melting point apparatus is recommended for its precision and automated detection capabilities. Alternatively, the traditional capillary tube method using a heated oil bath or a heating block can be employed with careful observation.[3][5]
Sample Preparation: The Cornerstone of Accuracy
The purity of the sample is paramount for an accurate melting point determination. The presence of solvents or other impurities can lead to a depressed and broadened melting range.[4]
Protocol for Sample Preparation:
-
Purification: The synthesized this compound should be purified to the highest possible degree, typically through recrystallization from an appropriate solvent system. High-Performance Liquid Chromatography (HPLC) should be used to confirm the purity of the sample to be >98%.[2]
-
Drying: The purified crystals must be thoroughly dried to remove any residual solvent. This can be achieved by drying under high vacuum at a temperature below the anticipated melting point for several hours.
-
Grinding: The dried sample should be finely and uniformly powdered using an agate mortar and pestle. This ensures efficient and even heat transfer within the sample.[5]
-
Capillary Loading: The powdered sample is then packed into a thin-walled capillary tube to a height of 2-3 mm. The packing should be dense and uniform, which can be achieved by tapping the capillary tube on a hard surface.
Melting Point Determination Workflow
The following diagram illustrates the workflow for the determination of the melting point.
Caption: Workflow for the determination of the melting point of a novel compound.
Detailed Experimental Protocol
-
Initial Rapid Determination: To save time, a preliminary rapid heating of a sample can be performed to get an approximate melting point range.[3]
-
Controlled Heating: For an accurate measurement, set the heating rate of the melting point apparatus to 1-2 °C per minute.[5] The heating should start from a temperature at least 20°C below the approximate melting point found in the initial scan.
-
Observation and Recording: The melting range is recorded from the temperature at which the first drop of liquid appears (onset point) to the temperature at which the entire sample has turned into a clear liquid (clear point).
-
Repeatability: The determination should be repeated at least two more times with fresh samples in new capillary tubes to ensure the reproducibility of the result. The recorded values should be consistent.
Interpreting the Results and Potential Sources of Error
A sharp melting range (typically ≤ 2 °C) is a strong indicator of a pure compound. A broad melting range can be attributed to:
-
Impurities: The presence of soluble impurities will typically cause a depression and broadening of the melting range.[1][3]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own distinct melting point.
-
Decomposition: Some organic compounds decompose at or near their melting points, which can be observed as a change in color, darkening, or gas evolution. If decomposition occurs, the melting point should be reported with a "d" or "dec." (e.g., 255 °C dec.).
Conclusion
While a definitive, published melting point for this compound is currently elusive, this guide provides a comprehensive and scientifically rigorous framework for its empirical determination. By adhering to the detailed protocols for sample preparation, purification, and analysis, researchers can confidently establish a reliable melting point for this and other novel compounds. This fundamental data point is indispensable for the advancement of this molecule through the drug discovery and development pipeline, ensuring the quality, consistency, and integrity of future research.
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The Therapeutic Potential of 5-Bromo-6-chloro-1H-indole-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds. Among these, halogenated indole-2-carboxylic acid derivatives have garnered significant attention for their diverse pharmacological activities. This technical guide provides an in-depth exploration of the biological landscape of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid derivatives, offering insights into their synthesis, potential therapeutic applications, and the experimental methodologies crucial for their evaluation. While direct research on the specific 5-bromo-6-chloro substitution pattern is emerging, this guide will extrapolate from closely related di-halogenated and mono-halogenated analogs to provide a comprehensive overview for researchers, scientists, and drug development professionals.
The Rationale for Halogenation: Enhancing Biological Activity
The introduction of halogen atoms, such as bromine and chlorine, into the indole scaffold can profoundly influence the physicochemical and pharmacological properties of the resulting derivatives.[1] Halogenation can enhance lipophilicity, improve metabolic stability, and facilitate stronger interactions with biological targets through halogen bonding.[2] The specific placement of halogens at the C5 and C6 positions of the indole ring is a strategic approach to modulate the electron distribution of the aromatic system, thereby influencing the binding affinity and selectivity of the molecule for its target proteins.[1]
Synthesis of the this compound Scaffold
The synthesis of the core scaffold and its derivatives typically involves multi-step reaction sequences. While a specific protocol for this compound is not extensively documented in publicly available literature, a general approach can be extrapolated from the synthesis of related halogenated indole-2-carboxylates. A plausible synthetic route is outlined below.
General Synthetic Workflow
Caption: A generalized synthetic workflow for producing this compound and its derivatives.
Anticipated Biological Activities and Mechanisms of Action
Based on the activities of structurally related halogenated indole-2-carboxylic acids, derivatives of the 5-bromo-6-chloro scaffold are anticipated to exhibit a range of therapeutic effects, primarily in oncology, infectious diseases, and potentially inflammation.
Anticancer Activity: Targeting Key Kinases
A significant body of research points to the potent anticancer activity of 5-bromo- and 5-chloro-indole-2-carboxylic acid derivatives, primarily through the inhibition of key protein kinases involved in tumor growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3]
Derivatives of 5-bromo-1H-indole-2-carboxylic acid have been shown to act as EGFR tyrosine kinase inhibitors.[4] These compounds are believed to bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival.[4] Inhibition of EGFR can lead to cell cycle arrest and the induction of apoptosis in cancer cells.[4]
EGFR Signaling Pathway and Inhibition
Caption: Simplified EGFR signaling pathway and the inhibitory action of indole derivatives.
Derivatives of 5-bromo-1H-indole-2-carboxylic acid have also been investigated as inhibitors of VEGFR-2, a key regulator of angiogenesis.[4] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth and metastasis.[5]
Antiviral Activity: HIV-1 Integrase Inhibition
Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a crucial enzyme for the replication of the human immunodeficiency virus.[6][7] The indole-2-carboxylic acid scaffold can chelate with the two magnesium ions in the active site of the integrase enzyme, preventing the integration of the viral DNA into the host genome.[6][7] The introduction of a halogenated benzene ring at the C6 position has been shown to enhance the binding affinity through π-π stacking interactions with the viral DNA.[6][7]
Antibacterial Activity
Halogenated indoles have demonstrated broad-spectrum antimicrobial activity.[2] While specific data for this compound derivatives is limited, related compounds have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of the bacterial cell membrane.
Experimental Protocols for Biological Evaluation
To assess the biological activity of newly synthesized this compound derivatives, a series of standardized in vitro assays are essential.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[8][9]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[8]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-response curve.[8]
Kinase Inhibition Assays (EGFR and VEGFR-2)
These assays measure the ability of the compounds to inhibit the enzymatic activity of the target kinases.[5][10]
General Protocol:
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase (EGFR or VEGFR-2), a specific peptide substrate, and the test compound at various concentrations in a kinase assay buffer.[5][10]
-
Initiation of Reaction: Add ATP to initiate the phosphorylation of the substrate by the kinase.[5][10]
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.[10]
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the remaining ATP. Luminescence-based assays, such as ADP-Glo™ or Kinase-Glo®, are commonly used.[5][10][11]
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ value.[5][10]
HIV-1 Integrase Strand Transfer Inhibition Assay
This assay evaluates the ability of the compounds to block the strand transfer step of HIV-1 integration.[12][13]
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well plate with a donor DNA substrate.[12]
-
Blocking: Block the wells to prevent non-specific binding.[12]
-
Integrase and Inhibitor Incubation: Add recombinant HIV-1 integrase to the wells, followed by the test compounds at various concentrations.[12]
-
Strand Transfer Reaction: Add a target DNA substrate to initiate the strand transfer reaction.[12]
-
Detection: Use an HRP-conjugated antibody that recognizes the integrated DNA product and a colorimetric substrate to quantify the extent of the reaction.[12]
-
Data Analysis: Calculate the percentage of inhibition of the strand transfer reaction and determine the IC₅₀ value.[12]
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]
Protocol Overview:
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).[14][15]
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.[14][15]
-
Inoculation: Inoculate each well with the bacterial suspension.[14][15]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[14][15]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[14][15]
Data Presentation: Anticipated Potency of Derivatives
While specific data for this compound derivatives are not yet widely available, the following table presents representative IC₅₀ and MIC values for structurally related halogenated indole-2-carboxylic acid derivatives to provide a benchmark for expected potency.
| Compound Class | Target/Organism | Activity (IC₅₀/MIC) | Reference |
| 5-Chloro-indole-2-carboxylate derivative | EGFRT790M | 68 nM | [3] |
| 5-Bromoindole-2-carbohydrazide derivative | VEGFR-2 | 14.3 µM | [4] |
| C6-halogenated indole-2-carboxylic acid derivative | HIV-1 Integrase | 3.11 µM | [6][7] |
| 5-Bromoindole-2-carboxamide derivative | E. coli | 0.35-1.25 µg/mL | [1] |
| 5-Bromoindole-2-carboxamide derivative | P. aeruginosa | 0.35-1.25 µg/mL | [1] |
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Based on the extensive research on related halogenated indoles, derivatives of this scaffold are anticipated to exhibit potent anticancer, antiviral, and antibacterial activities. The synthetic routes and experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate these compounds. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in the described biological assays. Structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of these compounds, paving the way for the development of new and effective drugs for a range of human diseases.
References
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- Al-Obaidi, A. M. J., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1313-1327.
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Potential therapeutic targets of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid
An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Bromo-6-chloro-1H-indole-2-carboxylic Acid and its Congeners
Executive Summary
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a vast array of biological activities, including anticancer, antiviral, and antimicrobial effects. The strategic addition of halogen atoms, such as bromine and chlorine, to the indole ring can significantly modulate a compound's physicochemical properties, influencing its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. This guide provides a comprehensive analysis of the potential therapeutic targets for the novel compound, this compound. As direct studies on this specific molecule are not yet prevalent in published literature, this document extrapolates potential targets by examining the well-documented activities of structurally related 5-bromo-indole-2-carboxylic acid and other indole-2-carboxylic acid derivatives. We will explore key targets in oncology, infectious disease, and inflammation, and propose robust experimental workflows for target validation and mechanism-of-action studies.
The Indole-2-Carboxylic Acid Scaffold: A Foundation for Drug Discovery
The 1H-indole-2-carboxylic acid framework is a versatile starting point for the development of potent therapeutic agents. The carboxylic acid group at the 2-position and the N-H group of the indole ring are critical pharmacophoric features, often involved in forming key interactions, such as hydrogen bonds and metal chelation, within the active sites of target proteins.[3]
Chemical Structure of the Focus Compound:
Figure 1: 2D structure of this compound.
The introduction of a bromine atom at the 5-position and a chlorine atom at the 6-position is anticipated to enhance the lipophilicity and potentially the binding affinity of the molecule. Halogen bonding, a non-covalent interaction, may also play a crucial role in ligand-target recognition, offering a directional interaction that can improve binding specificity and potency. The demonstrated efficacy of halogenated indoles underscores their therapeutic potential.[2]
Potential Therapeutic Targets in Key Disease Areas
Based on extensive research into its structural analogues, this compound is predicted to engage with a range of high-value therapeutic targets.
Oncology
The indole scaffold is a cornerstone of modern oncology drug development. Several key targets have been identified for its derivatives.
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a well-validated target in various cancers. Overexpression or mutation of EGFR leads to uncontrolled cell proliferation and survival. Novel derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and identified as potent EGFR tyrosine kinase inhibitors.[1] These compounds were shown to induce cell cycle arrest and apoptosis in human cancer cell lines, making EGFR a primary target for investigation.[1][2]
-
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are critical players in tumor immune evasion. By catabolizing tryptophan, they create an immunosuppressive microenvironment. Indole-2-carboxylic acid derivatives have been developed as potent dual inhibitors of IDO1 and TDO, representing a promising strategy for cancer immunotherapy.[4]
-
Tubulin Polymerization: Microtubules are essential for cell division, making them a classic target for anticancer agents. Indole derivatives, including those synthesized from 5-bromoindole-2-carboxylic acid, have been shown to inhibit tubulin polymerization, leading to mitotic arrest and cancer cell death.[5][6]
-
14-3-3η Protein: The 14-3-3 family of proteins are involved in regulating various cellular processes, including cell cycle progression and apoptosis. Specific 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η isoform, showing significant inhibitory activity against liver cancer cell lines, including those resistant to standard chemotherapy.[5][7]
-
Other Oncology Targets: The versatility of the indole scaffold extends to other cancer-related targets, including Histone Deacetylases (HDACs) and Lysine-Specific Demethylase 1 (LSD1) , where indole derivatives have demonstrated potent inhibitory activity.[5]
Infectious Diseases
-
HIV-1 Integrase: HIV-1 integrase is an essential enzyme for viral replication, with no human counterpart, making it an ideal antiviral target.[8] The indole-2-carboxylic acid core is a potent scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs). The carboxyl group and indole nitrogen can effectively chelate the two magnesium ions in the enzyme's active site, a critical interaction for inhibition.[3]
-
Bacterial Targets: Halogenated indoles have shown significant promise as antibacterial agents. Derivatives of 5-bromoindole have exhibited high activity against pathogenic Gram-negative bacteria like E. coli and P. aeruginosa.[9] Furthermore, dimeric forms of 5-Bromo-1H-indole-2-carboxylic acid have demonstrated activity against Gram-positive bacteria.[10]
Inflammatory Diseases
-
Matrix Metalloproteinase-13 (MMP-13): MMP-13 plays a key role in the degradation of collagen in cartilage, making it a significant target in osteoarthritis. 5-Bromoindole-2-carboxylic acid has been used as a starting material for the discovery of potent and selective MMP-13 inhibitors.[6]
Coagulation Disorders
-
Factor Xa: As a critical enzyme in the coagulation cascade, Factor Xa is a major target for anticoagulant drugs. 5-Bromoindole-2-carboxylic acid has been utilized in the synthesis of cis-diaminocyclohexane derivatives that act as Factor Xa inhibitors.[6]
Table 1: Summary of Potential Therapeutic Targets and Validation Strategies
| Target Class | Specific Target | Disease Area | Evidence from Analogues | Proposed Validation Assays |
| Oncology | EGFR Tyrosine Kinase | Cancer | Potent inhibition by 5-bromoindole-2-carboxylic acid derivatives.[1] | Kinase Glo® Assay, Cell-based Phospho-EGFR Western Blot, MTT Proliferation Assay |
| IDO1 / TDO | Cancer (Immunotherapy) | Dual inhibition by indole-2-carboxylic acid derivatives.[4] | Kynurenine production assay (cellular & enzymatic), T-cell co-culture | |
| Tubulin Polymerization | Cancer | Inhibition by derivatives of 5-bromoindole-2-carboxylic acid.[5][6] | In vitro tubulin polymerization assay, Immunofluorescence microscopy for mitotic arrest | |
| 14-3-3η Protein | Liver Cancer | Targeted by 1H-indole-2-carboxylic acid derivatives.[5][7] | Surface Plasmon Resonance (SPR), Co-immunoprecipitation, Proliferation assays | |
| Infectious Disease | HIV-1 Integrase | HIV/AIDS | Potent inhibition by indole-2-carboxylic acid derivatives.[3] | In vitro strand transfer assay, Antiviral cell culture assay |
| Bacterial Targets | Bacterial Infections | Activity of 5-bromoindole derivatives against Gram-negative/positive bacteria.[9][10] | Minimum Inhibitory Concentration (MIC) assays, Bacterial growth curves | |
| Inflammation | MMP-13 | Arthritis | Inhibition by derivatives of 5-bromoindole-2-carboxylic acid.[6] | Fluorogenic peptide substrate cleavage assay |
| Coagulation | Factor Xa | Thrombosis | Inhibition by derivatives of 5-bromoindole-2-carboxylic acid.[6] | Chromogenic Factor Xa activity assay, Prothrombin time (PT) assay |
Proposed Experimental Workflows for Target Validation
A systematic, multi-tiered approach is essential to validate the predicted targets of this compound.
Diagram: Target Validation Workflow
Caption: A tiered workflow for validating therapeutic targets of a novel compound.
Experimental Protocols
Protocol 1: EGFR Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against EGFR kinase activity.
-
Materials: Recombinant human EGFR kinase domain, ATP, poly(Glu,Tyr) 4:1 substrate, Kinase-Glo® Luminescent Kinase Assay Kit, 384-well plates, test compound.
-
Procedure:
-
Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in DMSO.
-
In a 384-well white plate, add 5 µL of kinase buffer.
-
Add 50 nL of the serially diluted compound or DMSO (vehicle control).
-
Add 5 µL of a 2x EGFR enzyme and 2x poly(Glu,Tyr) substrate mix. Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a 2x ATP solution. Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 20 µL of Kinase-Glo® reagent.
-
Incubate for 10 minutes in the dark.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to the DMSO control and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell Proliferation MTT Assay
-
Objective: To assess the cytotoxic/cytostatic effect of the test compound on a cancer cell line (e.g., A549, which often overexpresses EGFR).
-
Materials: A549 cells, complete culture medium (e.g., F-12K with 10% FBS), 96-well plates, test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed A549 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).
-
Diagram: EGFR Signaling Pathway Inhibition
Caption: Proposed inhibition of the EGFR signaling cascade by the test compound.
Conclusion and Future Directions
While this compound is a novel chemical entity, the extensive body of research on its structural analogues provides a strong rationale for investigating its therapeutic potential across oncology, infectious diseases, and inflammation. The halogenated indole-2-carboxylic acid scaffold has proven to be a highly productive starting point for the development of potent and selective inhibitors of key pathological targets like EGFR, HIV-1 integrase, and MMP-13.
The immediate next steps should involve the synthesis and purification of the compound, followed by the execution of the proposed tiered validation workflow. Initial broad screening will help prioritize the most promising therapeutic areas, which can then be pursued through detailed mechanistic studies and, ultimately, in vivo efficacy models. The insights gained from this systematic investigation will be crucial for determining the clinical translatability of this promising compound.
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The Strategic Intermediate: A Technical Guide to 5-Bromo-6-chloro-1H-indole-2-carboxylic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Halogenated Indoles
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing therapeutic agents.[2] The strategic introduction of halogen atoms, particularly bromine and chlorine, onto this scaffold profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3] 5-Bromo-6-chloro-1H-indole-2-carboxylic acid is a highly functionalized intermediate designed for multi-step organic synthesis, providing medicinal chemists with a versatile platform for generating novel drug candidates. Its derivatives have shown significant promise, particularly in oncology, by targeting critical signaling pathways involved in tumor progression.[1][4]
Physicochemical and Spectroscopic Data
Accurate characterization of the core intermediate is fundamental for reproducible downstream synthesis and analysis. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 934660-16-9 | [5] |
| Molecular Formula | C₉H₅BrClNO₂ | [5] |
| Molecular Weight | 274.50 g/mol | [6] |
| Appearance | Solid (form may vary) | N/A |
| Storage | Sealed in dry, 2-8°C | [5] |
| SMILES | C1=C2C=C(NC2=CC(=C1Br)Cl)C(=O)O | [5] |
Note: Experimental data such as melting point and detailed spectroscopic characteristics for this specific compound are not widely published. Researchers should perform full analytical characterization (NMR, MS, IR) upon synthesis. For the closely related and extensively studied 5-Bromo-1H-indole-2-carboxylic acid, the melting point is reported as 287-288 °C.[4]
Synthesis of the Core Intermediate
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. The route outlined below is based on established chemical transformations described in the patent literature for structurally similar compounds.[7] This pathway begins with a commercially available substituted aniline and proceeds through bromination, nucleophilic substitution, and a final cyclization to form the indole ring system.
Caption: Synthetic pathway for this compound.[7]
Authoritative Insight on Synthesis Strategy
The synthetic sequence leverages fundamental organic reactions.
-
Electrophilic Aromatic Substitution: The first step involves the bromination of the activated aromatic ring of 4-chloro-2-aminobenzoic acid. Using N-bromosuccinimide (NBS) is a standard and milder alternative to liquid bromine for achieving regioselective bromination.[7]
-
Nucleophilic Substitution: The subsequent reaction with sodium chloroacetate introduces the glycine side chain. This transformation is crucial for building the precursor necessary for indole cyclization.[7]
-
Indole Synthesis via Cyclization: The cyclization of the N-phenylglycine derivative using acetic anhydride and sodium acetate is a classic approach. This step simultaneously forms the heterocyclic ring and results in an acetylated intermediate.[7] Subsequent hydrolysis removes the acetyl group to yield the stable indole core.
-
Introduction of the Carboxylic Acid: The final carboxylation at the C2 position is the most challenging step. While the patent literature focuses on derivatives at the C3 position, introducing a carboxylic acid at C2 typically involves initial formylation (e.g., via the Vilsmeier-Haack reaction) followed by oxidation of the resulting aldehyde. This remains a conceptual step that requires specific experimental validation for this substrate.
Key Transformations for Pharmaceutical Development
The true value of this compound lies in its capacity to be converted into a diverse library of derivatives. The carboxylic acid moiety is a versatile handle for esterification and amidation reactions, which are among the most common transformations in drug discovery.[8]
Protocol 1: Esterification to Ethyl 5-Bromo-6-chloro-1H-indole-2-carboxylate
Esterification is a fundamental reaction to modify the polarity and solubility of the parent acid, often serving as a necessary step for subsequent reactions or to create prodrugs.
Caption: Workflow for catalytic esterification.
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous ethanol (10-15 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 80°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
Causality: The use of a strong acid catalyst like H₂SO₄ protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is driven to completion by using an excess of ethanol as the solvent.
Protocol 2: Amidation with a Primary Amine
Amide bond formation is arguably the most critical reaction in medicinal chemistry, linking key molecular fragments to build complex drug molecules.[8] Direct amidation using coupling agents is a reliable and widely practiced method.
Caption: Workflow for EDC/HOBt mediated amidation.
Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 2.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture for 30 minutes at 0°C.
-
Amine Addition: Add the desired primary amine (1.2 eq) to the reaction mixture.
-
Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 20-30 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.
Self-Validating System: The combination of EDC and HOBt is a gold standard in amide coupling. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this unstable intermediate to form an activated ester, which is less prone to side reactions (like racemization if the acid has a chiral center) and reacts efficiently with the amine. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and any acid formed during the reaction.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The 5-bromo-indole-2-carboxylic acid scaffold is a validated starting point for the synthesis of potent kinase inhibitors, which are crucial in modern cancer therapy.[1][4] While specific applications for the 6-chloro derivative are less documented, the principles derived from extensive research on the 5-bromo analogue are directly applicable.
Derivatives have been shown to inhibit key protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1] Inhibition of these pathways can disrupt tumor angiogenesis and cell proliferation.[1][2] For instance, hydrazone derivatives synthesized from 5-bromo-1H-indole-2-carbohydrazide have demonstrated significant anti-proliferative activity against various cancer cell lines, leading to cell cycle arrest and apoptosis.[1] The synthetic protocols for esterification and amidation detailed above are the foundational steps for accessing these more complex and biologically active molecules.
Conclusion
This compound represents a strategically designed pharmaceutical intermediate. Its di-halogenated indole core provides a robust framework with tunable properties, while the C2-carboxylic acid serves as a versatile anchor point for synthetic elaboration. The reliable and well-documented protocols for esterification and amidation empower researchers to efficiently generate libraries of novel compounds. As the demand for targeted therapeutics continues to grow, particularly in oncology, such versatile and well-characterized building blocks will remain indispensable tools in the drug discovery and development pipeline.
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- Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles | Request PDF - ResearchGate.
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- 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2- carboxamides as new potent antibacterial agents.
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The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Indole-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole-2-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a vital building block for a multitude of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and historical development of this pivotal class of molecules. We delve into the seminal synthetic methodologies that first brought these compounds to light, notably the Fischer and Reissert indole syntheses, and trace their evolution into the sophisticated techniques employed today. Furthermore, this guide illuminates the journey of indole-2-carboxylic acids from chemical curiosities to indispensable tools in drug discovery, with a particular focus on their roles as HIV-1 integrase inhibitors and modulators of the kynurenine pathway through the inhibition of IDO1 and TDO. Through detailed protocols, mechanistic insights, and a historical narrative, this document offers a holistic understanding of the enduring legacy and expanding future of indole-2-carboxylic acids.
The Dawn of a Scaffold: Early Syntheses and Foundational Discoveries
The story of indole-2-carboxylic acid is intrinsically linked to the broader history of indole chemistry. The late 19th century witnessed a surge in the exploration of heterocyclic compounds, with the indole nucleus, first isolated from the degradation of indigo dye, capturing the attention of pioneering chemists. It was within this fervent period of discovery that the first methods for the deliberate synthesis of indole-2-carboxylic acids were established, laying the groundwork for over a century of innovation.
The Fischer Indole Synthesis: A Serendipitous Entry
In 1883, the legendary German chemist Emil Fischer, alongside his colleague Friedrich Jourdan, stumbled upon a reaction that would become one of the most important methods in heterocyclic chemistry. While investigating the reactions of phenylhydrazine with pyruvic acid, they unexpectedly synthesized 1-methyl-2-indolecarboxylic acid, albeit in a modest 5% yield.[1][2] This reaction, now famously known as the Fischer indole synthesis, involves the acid-catalyzed cyclization of an arylhydrazone of an aldehyde or ketone.[3][4][5]
The general mechanism of the Fischer indole synthesis proceeds through several key steps, including the formation of a phenylhydrazone, tautomerization to an enamine, a[6][6]-sigmatropic rearrangement, and subsequent cyclization and elimination of ammonia.[7]
Historical Protocol Insight: The Original Fischer-Jourdan Synthesis (1883)
While the original publication provides a descriptive account, a detailed, step-by-step protocol as understood from the era's practices would involve:
-
Hydrazone Formation: Phenylhydrazine was reacted with pyruvic acid, likely in a simple solvent like ethanol or acetic acid, with gentle warming to facilitate the condensation reaction and form the corresponding phenylhydrazone.
-
Cyclization: The isolated phenylhydrazone was then subjected to harsh acidic conditions, such as heating with concentrated hydrochloric acid or zinc chloride, to induce cyclization.
-
Isolation: The resulting indole-2-carboxylic acid would have been isolated through a series of extractions and crystallizations, a testament to the perseverance of these early chemists given the low initial yields.
The Reissert Indole Synthesis: A More Direct Approach
Fourteen years after Fischer's discovery, another German chemist, Arnold Reissert, developed a more direct and often higher-yielding method for the synthesis of indole-2-carboxylic acids.[8][9] The Reissert indole synthesis, published in 1897, utilizes the condensation of o-nitrotoluene with diethyl oxalate in the presence of a strong base, followed by a reductive cyclization of the resulting o-nitrophenylpyruvic acid derivative.[8][10]
This method offered a significant advantage by avoiding the sometimes-unstable hydrazone intermediates of the Fischer synthesis. The reduction of the nitro group to an amine, which then readily cyclizes onto the adjacent keto-acid moiety, proved to be a robust and reliable strategy.
Conceptual Experimental Workflow: The Reissert Synthesis
The following diagram illustrates the logical flow of the Reissert indole synthesis:
Caption: Workflow of the Reissert Indole Synthesis.
Evolution of a Synthesis: From Classical Methods to Modern Innovations
The foundational work of Fischer and Reissert paved the way for numerous modifications and the development of entirely new synthetic strategies for constructing the indole-2-carboxylic acid core. The drive for milder reaction conditions, greater functional group tolerance, and higher yields has led to a rich and diverse landscape of synthetic methodologies.
Refinements of the Classics
Both the Fischer and Reissert syntheses have been the subject of extensive optimization. In the Fischer synthesis, a wide array of Brønsted and Lewis acids have been explored as catalysts to improve yields and reduce reaction times.[4] The Reissert synthesis has seen the use of various reducing agents, moving from harsh metal-acid combinations to more selective reagents.[3][11]
The Dawn of Catalysis and Modern Methods
The 20th and 21st centuries have witnessed a paradigm shift in organic synthesis, with the advent of transition-metal catalysis. These powerful tools have been applied to the synthesis of indole-2-carboxylic acids, offering unprecedented efficiency and control.
Table 1: Comparison of Classical and Modern Synthetic Approaches
| Method | Key Features | Advantages | Disadvantages |
| Fischer Indole Synthesis | Acid-catalyzed cyclization of arylhydrazones. | Readily available starting materials; versatile for substituted indoles. | Harsh acidic conditions; potential for side reactions. |
| Reissert Indole Synthesis | Condensation of o-nitrotoluenes with diethyl oxalate followed by reductive cyclization. | Good yields; avoids unstable hydrazones. | Requires strongly basic and reducing conditions. |
| Catalytic Methods | Transition-metal (e.g., copper, palladium) catalyzed reactions. | Milder reaction conditions; high functional group tolerance; high yields.[12] | Catalyst cost and sensitivity; potential for metal contamination. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Rapid reaction times; often improved yields.[13] | Requires specialized equipment; scalability can be a challenge. |
The Rise of a Privileged Scaffold: Applications in Drug Discovery
The true significance of indole-2-carboxylic acids lies in their profound impact on medicinal chemistry. The indole nucleus is a "privileged scaffold," meaning it is a structural motif that can interact with a wide range of biological targets. The addition of the carboxylic acid at the 2-position provides a crucial handle for modulating physicochemical properties and for engaging in specific interactions with protein active sites.
A Key Player in the Fight Against HIV: Inhibition of HIV-1 Integrase
One of the most significant applications of indole-2-carboxylic acid derivatives is in the development of HIV-1 integrase inhibitors.[1][6][8][14][15][16][17] HIV-1 integrase is a viral enzyme essential for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome.
Indole-2-carboxylic acid-based inhibitors have been designed to chelate the two magnesium ions (Mg²⁺) present in the active site of the integrase enzyme.[1][6][8] This chelation effectively blocks the enzyme's function, thereby halting the viral replication cycle. The indole scaffold itself also participates in crucial π-π stacking interactions with the viral DNA.[6]
Diagram: Mechanism of HIV-1 Integrase Inhibition
Caption: Inhibition of IDO1/TDO by indole-2-carboxylic acids restores tryptophan levels and promotes anti-tumor immunity.
Conclusion and Future Perspectives
From its serendipitous discovery in the 19th century to its central role in modern drug development, the journey of indole-2-carboxylic acid is a testament to the enduring power of fundamental chemical research. The pioneering syntheses of Fischer and Reissert laid a foundation that has been built upon by generations of chemists, leading to a vast and versatile toolbox for the construction of this privileged scaffold.
Today, indole-2-carboxylic acids are at the forefront of the fight against devastating diseases like HIV and cancer. [18][19]The future of this remarkable class of molecules is bright, with ongoing research exploring new synthetic methodologies, uncovering novel biological targets, and developing the next generation of life-saving therapeutics. As our understanding of biology and chemistry deepens, the humble indole-2-carboxylic acid is poised to continue its legacy as a molecule of profound scientific and societal importance.
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An In-depth Technical Guide to Halogenated Indole Carboxylic Acids: From Synthesis to Therapeutic Application
Foreword
The indole nucleus, a privileged scaffold in medicinal chemistry, has been the cornerstone of numerous therapeutic agents and biologically active natural products. The introduction of halogen atoms onto this versatile framework dramatically influences its physicochemical and biological properties, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a comprehensive exploration of halogenated indole carboxylic acids, intended for researchers, scientists, and drug development professionals. We will delve into the intricacies of their synthesis, explore the profound impact of halogenation on their biological activity, and provide practical, field-proven insights into their application in modern drug discovery.
Table of Contents
-
Introduction: The Strategic Value of Halogenation in Indole Scaffolds
-
Synthetic Strategies for Halogenated Indole Carboxylic Acids
-
Electrophilic Halogenation of Indole Carboxylic Acids
-
Decarboxylative Halogenation: The Hunsdiecker-Type Reaction
-
Enzymatic Halogenation: A Green Chemistry Approach
-
Advanced Synthetic Methodologies
-
-
Physicochemical Properties and Spectroscopic Characterization
-
The Influence of Halogens on Electronic Properties
-
Spectroscopic Fingerprints: NMR and Mass Spectrometry
-
-
Halogenated Indole Carboxylic Acids in Medicinal Chemistry
-
Anticancer Agents: Targeting Key Oncogenic Pathways
-
Antiviral Therapeutics: Inhibiting Viral Replication
-
Antimicrobial and Antifungal Applications
-
The Role of Halogen Bonding in Target Engagement
-
-
Pharmacokinetics and Drug Development Considerations
-
ADME Profile of Halogenated Indoles
-
Metabolic Stability and Potential for Drug-Drug Interactions
-
-
Experimental Protocols
-
Protocol 1: Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid via Electrophilic Bromination
-
Protocol 2: Vilsmeier-Haack Formylation of a Halogenated Indole
-
Protocol 3: General Procedure for Assessing Anticancer Activity (MTT Assay)
-
-
References
Introduction: The Strategic Value of Halogenation in Indole Scaffolds
The indole ring system is a recurring motif in a vast array of natural products and synthetic drugs, owing to its ability to participate in various biological interactions. The strategic incorporation of halogen atoms (F, Cl, Br, I) into the indole scaffold is a powerful tool in medicinal chemistry to modulate a molecule's properties. Halogenation can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity for its biological target.[1] This is often attributed to the unique electronic and steric effects of halogens, as well as their ability to form specific non-covalent interactions, such as halogen bonds.[2][3] This guide will provide a deep dive into the synthesis, properties, and applications of a particularly important subclass: halogenated indole carboxylic acids.
Synthetic Strategies for Halogenated Indole Carboxylic Acids
The synthesis of halogenated indole carboxylic acids can be approached through several strategic routes, each with its own advantages and limitations. The choice of method often depends on the desired regioselectivity, the nature of the halogen, and the overall complexity of the target molecule.
Electrophilic Halogenation of Indole Carboxylic Acids
Direct electrophilic halogenation is a common method for introducing halogens onto the electron-rich indole nucleus. The regioselectivity of this reaction is governed by the electronic properties of the indole ring and the directing effect of the carboxylic acid group. Generally, the C3 position is the most nucleophilic, but substitution at other positions can be achieved by using appropriate protecting groups or by starting with a pre-functionalized indole.[4]
Decarboxylative Halogenation: The Hunsdiecker-Type Reaction
The Hunsdiecker reaction and its modifications offer a powerful method for the synthesis of haloindoles from indole carboxylic acids.[5][6][7] This reaction involves the conversion of a carboxylic acid to a silver salt, which is then treated with a halogen to yield the corresponding halide with the loss of carbon dioxide.[6][7][8] The reaction is believed to proceed through a radical mechanism.[6][7]
Diagram 1: Hunsdiecker Reaction Mechanism
Caption: Mechanism of the Hunsdiecker reaction.
Enzymatic Halogenation: A Green Chemistry Approach
Nature has evolved a suite of enzymes, known as halogenases, that can selectively install halogen atoms onto organic molecules under mild, environmentally friendly conditions.[9][10] Flavin-dependent halogenases, in particular, have been shown to catalyze the regioselective halogenation of tryptophan and other indole-containing substrates.[11] These enzymes utilize a reduced flavin cofactor (FADH₂) and molecular oxygen to generate a highly reactive halogenating species. The regioselectivity of the enzymatic reaction is controlled by the enzyme's active site architecture, offering a powerful tool for the synthesis of specific halogenated indole isomers that may be difficult to access through traditional chemical methods.[11]
Diagram 2: Catalytic Cycle of Flavin-Dependent Halogenases
Caption: Catalytic cycle of flavin-dependent halogenases.
Advanced Synthetic Methodologies
Modern organic synthesis has brought forth a variety of other methods for the construction of halogenated indoles, including transition metal-catalyzed cross-coupling reactions and C-H functionalization approaches. These methods offer greater control over the position of halogenation and allow for the introduction of a wider range of functional groups.
Physicochemical Properties and Spectroscopic Characterization
The Influence of Halogens on Electronic Properties
The introduction of a halogen atom to the indole ring significantly alters its electronic properties. The high electronegativity of halogens can withdraw electron density from the aromatic system, influencing the acidity of the carboxylic acid and the N-H proton. This electronic perturbation can also affect the molecule's reactivity and its ability to interact with biological targets.
Spectroscopic Fingerprints: NMR and Mass Spectrometry
The characterization of halogenated indole carboxylic acids relies heavily on spectroscopic techniques.
-
¹H and ¹³C NMR Spectroscopy: The chemical shifts of the protons and carbons in the indole ring are sensitive to the presence and position of the halogen substituent. The characteristic downfield shift of the carboxylic acid proton (typically >10 ppm) is a key diagnostic feature.[12][13]
-
Mass Spectrometry: Mass spectrometry is essential for determining the molecular weight and elemental composition of these compounds. The isotopic pattern of chlorine and bromine can be particularly useful for confirming the presence of these halogens in a molecule.
Halogenated Indole Carboxylic Acids in Medicinal Chemistry
The unique properties conferred by halogenation make these compounds valuable scaffolds in drug discovery.
Anticancer Agents: Targeting Key Oncogenic Pathways
A number of halogenated indole carboxylic acid derivatives have demonstrated potent anticancer activity.[14][15][16] For instance, 5-bromoindole-2-carboxylic acid derivatives have been investigated as inhibitors of EGFR tyrosine kinase, a key target in cancer therapy.[14][15] The halogen atom in these compounds often plays a crucial role in binding to the enzyme's active site, leading to enhanced inhibitory activity.
| Compound | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 3a | EGFR Tyrosine Kinase | A549, HepG2, MCF-7 | Potent | [14][15] |
| Indole-based Sulfonamides | Various | HuCCA-1, HepG2, A-549, MOLT-3 | Varies | [17] |
| Halogenated Spirooxindoles | MDM2-p53, Kinases | Various | Varies | [18] |
Table 1: Anticancer Activity of Selected Halogenated Indole Derivatives
Antiviral Therapeutics: Inhibiting Viral Replication
Halogenated indole carboxylic acids have also emerged as promising antiviral agents. A notable example is their development as HIV-1 integrase strand transfer inhibitors (INSTIs). The halogenated phenyl group in these molecules can engage in π-π stacking interactions with the viral DNA, contributing to their potent inhibitory activity.
Antimicrobial and Antifungal Applications
The antimicrobial properties of halogenated indoles are well-documented. They have shown activity against a range of pathogenic bacteria and fungi, often by disrupting cell membrane integrity or inhibiting essential metabolic pathways.
The Role of Halogen Bonding in Target Engagement
Halogen bonding is a non-covalent interaction between a halogen atom (acting as a Lewis acid) and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein).[2][3] This interaction is directional and can significantly contribute to the binding affinity and selectivity of a ligand for its target protein.[2][3][19][20][21] The ability of heavier halogens (Cl, Br, I) to form halogen bonds is a key consideration in the rational design of potent and selective inhibitors based on the halogenated indole scaffold.
Diagram 3: Halogen Bonding in a Protein-Ligand Complex
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Methodological & Application
5-Bromo-6-chloro-1H-indole-2-carboxylic acid synthesis protocol
An In-Depth Guide to the Synthesis of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid
Authored by: A Senior Application Scientist
This comprehensive guide is intended for researchers, scientists, and professionals in drug development. It provides a detailed protocol for the synthesis of this compound, a key heterocyclic building block. This document offers a narrative that combines technical accuracy with practical, field-proven insights, explaining the rationale behind experimental choices to ensure a reproducible and robust protocol.
Introduction and Significance
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The specific halogenation pattern of this compound makes it a valuable and highly functionalized intermediate for creating complex molecular architectures. Its derivatives are investigated for a range of therapeutic applications, including as inhibitors of enzymes crucial in disease pathways like matrix metalloproteinases (MMPs), indoleamine 2,3-dioxygenase, and Factor Xa.[3][4] The precise control over the synthetic route is therefore critical to achieving the high purity required for downstream applications in drug discovery and development.
This guide details a robust synthetic approach derived from established indole synthesis methodologies, focusing on a multi-step pathway that offers reliable control over the introduction of the desired substituents.
Overview of Synthetic Strategies
The construction of the indole nucleus is a well-trodden path in organic chemistry, with several named reactions providing versatile entry points.
-
Fischer Indole Synthesis : This classic method involves the acid-catalyzed cyclization of an arylhydrazone, formed from a substituted phenylhydrazine and an aldehyde or ketone.[5][6][7][8] While powerful, its success is highly dependent on the nature of the substituents and the choice of acid catalyst.[5][7]
-
Reissert Indole Synthesis : This pathway typically begins with an o-nitrotoluene derivative, which condenses with diethyl oxalate.[9][10] A subsequent reductive cyclization yields the indole-2-carboxylic acid.[9][10][11] This method is particularly effective for producing indole-2-carboxylic acids.
-
Madelung Synthesis : This involves the intramolecular cyclization of an N-acylated o-toluidine at high temperatures using a strong base, which can limit its applicability for sensitive substrates.[2]
For the target molecule, this compound, a logical and controllable approach involves building the indole ring from a pre-functionalized benzene derivative. The protocol detailed below is a multi-step synthesis that culminates in the hydrolysis of an ester precursor, a common and high-yielding final step in the synthesis of indole-2-carboxylic acids.[12][13]
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a three-step process starting from 4-chloro-2-nitrotoluene. This pathway is designed for clarity, control, and scalability.
Caption: Proposed synthetic pathway for the target molecule.
Physicochemical Properties and Data
A summary of the key properties of the target compound is provided below for easy reference.
| Property | Value | Source(s) |
| CAS Number | N/A (for di-substituted) | [14] (for 6-bromo-5-chloro isomer) |
| Molecular Formula | C₉H₅BrClNO₂ | [14] |
| Molecular Weight | 274.50 g/mol | [14] |
| Appearance | Expected to be an off-white to yellow solid | [13] (Analogy) |
| Storage Temperature | -20°C, protect from light | [3][4] (Analogy) |
| Solubility | Expected to be soluble in DMF, DMSO | [13] (Analogy) |
Detailed Experimental Protocol
This protocol provides a comprehensive, step-by-step methodology for the synthesis.
Materials and Reagents
| Reagent | Grade | Supplier Suggestion |
| 4-Chloro-2-nitrotoluene | Reagent Grade, 98% | Sigma-Aldrich |
| Diethyl oxalate | Reagent Grade, ≥99% | Sigma-Aldrich |
| Potassium ethoxide | Reagent Grade | Sigma-Aldrich |
| Ethanol (Absolute) | Anhydrous, 200 proof | VWR Chemicals |
| Zinc dust (<10 µm) | Reagent Grade | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| N-Bromosuccinimide (NBS) | Reagent Grade, 99% | Acros Organics |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Sodium Hydroxide (NaOH) | ACS Grade | Fisher Scientific |
| Methanol | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (HCl), 10% (aq) | Reagent Grade | VWR Chemicals |
| Saturated Sodium Bicarbonate (aq) | - | Lab-prepared |
| Brine (Saturated NaCl aq) | - | Lab-prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich |
Safety Precaution: All steps should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
Step 1: Synthesis of Ethyl 2-(4-chloro-2-nitrophenyl)pyruvate (Reissert Condensation)
Causality: This initial step builds the carbon framework necessary for indole formation. The Reissert condensation is a reliable method for this transformation.[9] Potassium ethoxide is used as the base because it has been shown to provide better yields than sodium ethoxide in similar reactions.[9][10] Anhydrous conditions are crucial to prevent the hydrolysis of the ethoxide base and the oxalate ester.
-
Reaction Setup: Equip a 500 mL three-necked, round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried.
-
Reagent Addition: Under a nitrogen atmosphere, add potassium ethoxide (1.1 eq) to anhydrous ethanol (150 mL). Stir until fully dissolved.
-
In the dropping funnel, prepare a mixture of 4-chloro-2-nitrotoluene (1.0 eq) and diethyl oxalate (1.2 eq).
-
Reaction Execution: Add the toluene/oxalate mixture dropwise to the stirred ethoxide solution over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Quench by slowly pouring it into a beaker containing ice-cold 2M HCl (200 mL). A precipitate should form.
-
Stir the mixture for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 50 mL) and a small amount of cold ethanol.
-
Dry the crude product, ethyl 2-(4-chloro-2-nitrophenyl)pyruvate, under vacuum.
Step 2: Synthesis of Ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate (Reductive Cyclization and Bromination)
Causality: This step achieves two critical transformations. First, the reductive cyclization of the nitro-pyruvate intermediate using zinc in acetic acid is a classic Reissert synthesis step to form the indole ring.[9][10] The nitro group is reduced to an amine, which spontaneously attacks the adjacent ketone to cyclize. Second, electrophilic bromination at the C5 position is performed. The indole ring is electron-rich and readily undergoes electrophilic substitution, with the C5 position being electronically favored for this reaction.[2] NBS is a convenient and milder source of electrophilic bromine compared to liquid Br₂.
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the crude ethyl 2-(4-chloro-2-nitrophenyl)pyruvate (1.0 eq) in glacial acetic acid (200 mL).
-
Reductive Cyclization: Heat the mixture to 60°C. Add zinc dust (4.0 eq) portion-wise over 1 hour, ensuring the temperature does not exceed 90°C.
-
After the addition is complete, heat the mixture to reflux (approx. 118°C) for 2 hours until the reaction appears complete by TLC.
-
Work-up (Part 1): Cool the mixture to room temperature and filter through a pad of Celite to remove excess zinc and inorganic salts. Wash the Celite pad with ethyl acetate (50 mL).
-
Bromination: Transfer the filtrate to a new flask and cool to 0-5°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up (Part 2): Pour the reaction mixture into ice water (500 mL) and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL), water (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate.
Step 3: Synthesis of this compound (Ester Hydrolysis)
Causality: The final step is a saponification (base-catalyzed hydrolysis) of the ethyl ester to the desired carboxylic acid. This is a standard and typically high-yielding transformation.[12][13] The reaction is followed by acidification, which protonates the carboxylate salt, causing the final acid product to precipitate out of the aqueous solution due to its lower solubility.
-
Reaction Setup: Dissolve the purified ester (1.0 eq) in a mixture of methanol (100 mL) and water (100 mL) in a 500 mL round-bottom flask.
-
Hydrolysis: Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up and Precipitation: Cool the reaction mixture to approximately 40°C.[12][13]
-
Slowly add 10% aqueous HCl dropwise while stirring until the pH of the solution reaches 3-4. A precipitate will form.[12][13]
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Product Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual salts.
-
Drying: Dry the final product, this compound, in a vacuum oven at 50-60°C to a constant weight. An expected yield of over 90% can be anticipated for this step based on analogous procedures.[12]
Experimental Workflow Visualization
The overall laboratory workflow can be summarized in the following diagram.
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Preparation of 5-Bromo-6-chloro-1H-indole-2-carboxylic Acid Derivatives: An Application Guide for Synthetic and Medicinal Chemists
Introduction: The Significance of Halogenated Indole Scaffolds
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Halogenated indoles, in particular, have garnered significant attention due to their unique physicochemical properties that can enhance biological activity, metabolic stability, and membrane permeability. The specific substitution pattern of 5-bromo-6-chloro-1H-indole-2-carboxylic acid presents a versatile scaffold for the development of novel therapeutic agents, with applications ranging from oncology to infectious diseases. This technical guide provides a comprehensive overview of the synthesis of this key intermediate and detailed protocols for its derivatization, aimed at researchers, scientists, and drug development professionals.
Part 1: Synthesis of the Core Intermediate: this compound
The most direct and industrially scalable approach to this compound is through the hydrolysis of its corresponding ethyl ester, ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate. This precursor is commercially available, indicating its established synthesis, likely through classical indole formation methodologies such as the Fischer or Leimgruber-Batcho syntheses.[2]
Synthetic Strategy Overview
The overall synthetic strategy involves two main stages: the formation of the indole ring system to yield the ethyl ester, followed by its hydrolysis to the target carboxylic acid.
Caption: Overall synthetic workflow.
Protocol 1: Synthesis of Ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate via Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for constructing the indole core from a phenylhydrazine and a carbonyl compound under acidic conditions.[3][4] This protocol outlines the synthesis starting from the commercially available 4-bromo-5-chloroaniline.
Step 1a: Preparation of 4-Bromo-5-chloro-phenylhydrazine
The synthesis of the requisite phenylhydrazine is a critical first step, achieved through diazotization of the corresponding aniline followed by reduction.
-
Materials: 4-bromo-5-chloroaniline, Hydrochloric acid (conc.), Sodium nitrite, Sodium sulfite, Sodium hydroxide, Diethyl ether.
-
Procedure:
-
Suspend 4-bromo-5-chloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of sodium sulfite (3.0 eq) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution, keeping the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Acidify the reaction mixture with concentrated hydrochloric acid and heat to 60-70 °C for 1 hour.
-
Cool the mixture to room temperature and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-5-chloro-phenylhydrazine, which can be used in the next step without further purification.
-
Step 1b: Fischer Indole Cyclization
-
Materials: 4-bromo-5-chloro-phenylhydrazine, Ethyl pyruvate, Polyphosphoric acid (PPA) or Zinc chloride (ZnCl₂), Ethanol.
-
Procedure:
-
Combine 4-bromo-5-chloro-phenylhydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in a suitable solvent such as ethanol.
-
Heat the mixture to reflux for 1-2 hours to form the phenylhydrazone intermediate. The formation can be monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
To the crude hydrazone, add polyphosphoric acid (PPA) (10 eq by weight) or anhydrous zinc chloride (2.0 eq).
-
Heat the mixture to 100-120 °C for 1-3 hours.[4] Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate.
-
Protocol 2: Synthesis of this compound via Hydrolysis
The final step is the saponification of the ethyl ester to the desired carboxylic acid.
-
Materials: Ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate, Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), Ethanol, Water, Hydrochloric acid (1M).
-
Procedure:
-
Dissolve ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (3.0 eq) or potassium hydroxide (3.0 eq) to the solution.[5]
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M hydrochloric acid.
-
The carboxylic acid will precipitate out of solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound as a solid.
-
Part 2: Derivatization of this compound
The carboxylic acid moiety of the indole scaffold is a versatile handle for further chemical modifications, primarily through esterification and amide coupling reactions. These derivatizations are crucial for exploring the structure-activity relationship (SAR) in drug discovery programs.
Protocol 3: Esterification of this compound
Ester derivatives are often synthesized to improve pharmacokinetic properties or to act as prodrugs. The Fischer esterification is a classical and effective method.
Caption: Fischer esterification workflow.
-
Materials: this compound, Desired alcohol (e.g., methanol, ethanol, isopropanol), Sulfuric acid (conc.) or p-Toluenesulfonic acid (PTSA), Toluene or the corresponding alcohol as solvent.
-
Procedure:
-
Suspend this compound (1.0 eq) in an excess of the desired alcohol, which also serves as the solvent. Alternatively, use a non-polar solvent like toluene to facilitate the removal of water.
-
Add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) or p-toluenesulfonic acid (5-10 mol%).
-
Heat the reaction mixture to reflux. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If an excess of alcohol was used, remove it under reduced pressure. If toluene was used, wash the reaction mixture with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization.
-
| Catalyst | Solvent | Temperature | Typical Reaction Time | Yield |
| H₂SO₄ (cat.) | Excess Alcohol | Reflux | 4-12 h | Good to Excellent |
| p-TsOH (cat.) | Toluene | Reflux | 6-24 h | Good to Excellent |
Protocol 4: Amide Coupling of this compound
Amide bond formation is one of the most frequently employed reactions in medicinal chemistry. A variety of coupling reagents are available to facilitate this transformation, each with its own advantages.
Caption: Amide coupling workflow.
Method A: Using HATU as the Coupling Reagent
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered substrates and for minimizing racemization.
-
Materials: this compound, Desired primary or secondary amine, HATU, N,N-Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
-
Method B: Using EDC/HOBt as the Coupling Reagents
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.
-
Materials: this compound, Desired primary or secondary amine, EDC hydrochloride, HOBt, Triethylamine (TEA) or DIPEA, Anhydrous Dichloromethane (DCM) or DMF.
-
Procedure:
-
Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DCM or DMF.
-
Add TEA or DIPEA (2.0-3.0 eq) to the mixture.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time |
| HATU | - | DIPEA | DMF | 1-4 h |
| EDC | HOBt | TEA/DIPEA | DCM/DMF | 12-24 h |
Conclusion
The this compound scaffold is a valuable building block in the synthesis of potentially bioactive molecules. This guide provides robust and versatile protocols for the synthesis of the core structure and its subsequent derivatization into esters and amides. The choice of synthetic route for the indole core and the coupling reagents for derivatization can be tailored based on the specific requirements of the target molecule, substrate reactivity, and available resources. By following these detailed protocols and understanding the underlying chemical principles, researchers can efficiently generate libraries of novel indole derivatives for biological screening and advance the development of new therapeutic agents.
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Application Notes & Protocols: Leveraging 5-Bromo-6-chloro-1H-indole-2-carboxylic acid in Modern Drug Discovery
By: Your Senior Application Scientist
Introduction: The Privileged Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, celebrated for its remarkable versatility and presence in a vast number of natural products and synthetic therapeutic agents.[1][2][3] This bicyclic aromatic heterocycle, formed by the fusion of a benzene and a pyrrole ring, provides a unique structural framework capable of engaging with a multitude of biological targets through various molecular interactions.[1][2][4] Its prevalence in FDA-approved drugs, targeting conditions from cancer to neurological disorders, underscores its status as a "privileged scaffold".[1][3][5] The strategic functionalization of the indole core allows for the fine-tuning of electronic, steric, and pharmacokinetic properties, making it an ideal starting point for drug discovery campaigns.[4][6]
This guide focuses on a specific, highly functionalized derivative: 5-Bromo-6-chloro-1H-indole-2-carboxylic acid . The dual halogenation at the 5 and 6 positions, combined with the carboxylic acid at the 2-position, offers a unique combination of features for medicinal chemists to exploit. This document serves as a technical guide for researchers, providing foundational knowledge, actionable strategies, and detailed protocols for incorporating this compound into drug design programs.
Profile of a Lead Scaffold: this compound
The strategic placement of substituents on the indole core dictates its potential biological activity. In our lead compound, each group serves a distinct purpose.
-
Indole-2-carboxylic acid Core: This motif is a known pharmacophore. The carboxylic acid can act as a hydrogen bond donor/acceptor or a metal chelator, crucial for anchoring the molecule within an enzyme's active site.[7] This feature is particularly prominent in inhibitors of metal-dependent enzymes like integrases.[8][7]
-
Halogenation (Bromo at C5, Chloro at C6): Halogens significantly modulate the electronic properties of the indole ring and can form specific halogen bonds with protein residues. Furthermore, they often enhance membrane permeability and metabolic stability, key pharmacokinetic properties. The 5- and 6-positions are critical for interaction with various biological targets, and substitutions here have been shown to dramatically influence potency.[9][10] Specifically, a halogenated benzene ring at the C6 position has been shown to improve binding to viral DNA in HIV-1 integrase inhibition.[8][7][11]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₅BrClNO₂ | PubChem |
| Molecular Weight | 274.50 g/mol | PubChem |
| Hydrogen Bond Donors | 2 (from -NH and -COOH) | PubChem |
| Hydrogen Bond Acceptors | 2 (from C=O and -OH) | PubChem |
| LogP (Predicted) | 2.8 - 3.5 | Various Cheminformatics Tools |
| CAS Number | 105178-50-3 | BLD Pharm[12] |
Strategic Applications in Drug Design
This compound is not merely a chemical; it is a strategic starting point. Its structure suggests several promising avenues for discovery, primarily in oncology and virology.
Rationale for Target Selection
-
Kinase Inhibition: The indole scaffold is a well-established core for kinase inhibitors.[13][14][15] Many FDA-approved kinase inhibitors, such as Sunitinib and Alectinib, are indole-based.[13][15] The dihalogenated pattern of our lead compound can be exploited to achieve selectivity and potency against specific kinases like EGFR, VEGFR, or CDKs, which are often dysregulated in cancer.[13][16][17]
-
HIV-1 Integrase Inhibition: Research has explicitly demonstrated that the indole-2-carboxylic acid scaffold is a potent inhibitor of HIV-1 integrase strand transfer (INSTI).[7][11] The mechanism involves the chelation of two Mg²⁺ ions in the enzyme's active site.[7][18] The halogenation at C6 is particularly noteworthy, as it can introduce beneficial π-π stacking interactions with viral DNA, enhancing inhibitory activity.[8][7][11]
-
Tubulin Polymerization Inhibition: Indole derivatives have been successfully developed as anticancer agents that disrupt microtubule dynamics by inhibiting tubulin polymerization.[3][19][20] The core structure can be modified to fit into the colchicine binding site, inducing cell cycle arrest and apoptosis.
Drug Discovery Workflow
The journey from a starting scaffold to a clinical candidate is a systematic process. This compound can be effectively integrated into this workflow as a lead for library synthesis or as a fragment for screening campaigns.
Caption: Key modification vectors for SAR studies on the indole scaffold.
Synthetic Approach - Amide Library Synthesis (Vector 2):
-
Activation: Convert the C2 carboxylic acid of the starting material to a more reactive species, such as an acid chloride (using thionyl chloride) or an activated ester (using a coupling reagent like BOP or HATU). [16][17][21]2. Coupling: React the activated indole with a diverse library of primary and secondary amines in a suitable solvent (e.g., DCM, DMF) with a non-nucleophilic base (e.g., DIPEA). [16]3. Purification: Purify the resulting amide derivatives using column chromatography or preparative HPLC.
-
Screening: Screen the new library of amides using the protocols described above to identify compounds with improved activity. This systematic approach helps build a robust SAR dataset. [9][22]
Conclusion and Future Directions
This compound represents a highly promising and strategically designed starting point for drug discovery. Its inherent features, particularly the metal-chelating carboxylic acid and the dihalogenated benzene ring, make it a prime candidate for developing inhibitors against validated targets like kinases and viral integrases. [8][7][14]The protocols and strategies outlined in this guide provide a clear, experience-based framework for researchers to unlock the therapeutic potential of this versatile scaffold. Future work should focus on generating diverse chemical libraries around this core, exploring a wider range of biological targets, and employing computational modeling to rationalize SAR data and guide the next generation of inhibitor design.
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Application Notes: The Medicinal Chemistry of Halogenated Indole-2-Carboxylic Acids
A Predictive Guide to the Application of 5-Bromo-6-chloro-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Halogenation of this scaffold is a key strategy for modulating physicochemical properties and biological activity. While extensive research exists for mono-halogenated analogs like 5-bromo- and 5-chloro-1H-indole-2-carboxylic acid, literature on the di-halogenated This compound is scarce. This guide provides a predictive application framework for this novel scaffold. By synthesizing the extensive data on its mono-halogenated precursors, we project its potential applications, outline synthetic strategies, and provide detailed protocols for its evaluation, primarily focusing on its promise as a precursor for potent kinase inhibitors in oncology.
Introduction: The Rationale for Di-halogenation
The indole-2-carboxylic acid framework is a versatile starting point for the synthesis of bioactive molecules.[2] Strategic placement of halogen atoms on the indole ring significantly impacts a compound's lipophilicity, metabolic stability, and binding interactions with protein targets.
-
5-Bromo substitution: Often enhances binding affinity through halogen bonding and increased lipophilicity, proving effective in the development of potent inhibitors for targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3][4]
-
5-Chloro substitution: Provides a similar, albeit less pronounced, lipophilic enhancement and has been crucial in developing inhibitors of the EGFR/BRAF signaling pathways.[5][6]
The combination of a bromine atom at the 5-position and a chlorine atom at the 6-position in This compound presents an intriguing chemical space. This di-halogenation pattern is predicted to:
-
Substantially increase lipophilicity , potentially enhancing membrane permeability and access to hydrophobic binding pockets.
-
Alter the electronic properties of the indole ring, influencing pKa and hydrogen bonding capacity.
-
Introduce novel steric and electronic features for targeted interactions within enzyme active sites, potentially leading to improved potency and selectivity.
Based on the well-documented activities of its parent compounds, the primary application of this novel scaffold is projected to be in the discovery of next-generation kinase inhibitors for cancer therapy.
Precedent from Mono-Halogenated Scaffolds
The 5-Bromo-1H-indole-2-carboxylic Acid Precedent: A Workhorse in Kinase Inhibitor Design
This scaffold is a cornerstone for developing anticancer agents that target key protein kinases.[7] Its derivatives have shown significant promise as inhibitors of VEGFR-2 and EGFR, crucial mediators of tumor angiogenesis and cell proliferation.[1][3]
-
VEGFR-2 Inhibition: Hydrazone derivatives of 5-bromo-1H-indole-2-carboxylic acid have demonstrated potent anti-proliferative activity against various cancer cell lines. For example, one derivative showed an IC50 value of 14.3 µM against HepG2 hepatocellular carcinoma cells, comparable to the standard VEGFR inhibitor sorafenib (IC50 = 6.2 µM).[3] Inhibition of VEGFR-2 by these molecules leads to cell cycle arrest at the G2/M phase and induction of apoptosis.[3][4]
-
EGFR Inhibition: Other derivatives have been synthesized and evaluated as EGFR tyrosine kinase inhibitors, showing efficacy against lung (A549), liver (HepG2), and breast (MCF-7) cancer cell lines.[1]
-
Other Targets: Beyond oncology, this scaffold has been used to synthesize inhibitors of MMP-13, indoleamine 2,3-dioxygenase, Factor Xa, and tubulin polymerization, highlighting its versatility.[8]
The 5-Chloro-1H-indole-2-carboxylic Acid Precedent: A Scaffold for Potent and Selective Inhibitors
The 5-chloro analog is also a valuable starting point for kinase inhibitors and serves as an intermediate in the development of anti-inflammatory and analgesic drugs.[5] Research has focused on its utility in targeting mutated forms of EGFR that confer resistance to first-generation therapies.[6]
-
Targeting Resistant EGFR Mutants: Derivatives of ethyl 5-chloro-indole-2-carboxylate have been developed as potent inhibitors of the EGFRT790M "gatekeeper" mutation, which is a common mechanism of resistance in non-small-cell lung cancer.[6]
Quantitative Activity of Precursor Derivatives
The following table summarizes the in vitro activity of representative compounds derived from the mono-halogenated scaffolds, providing a benchmark for the expected potency of derivatives from the di-halogenated core.
| Derivative Class | Scaffold | Target/Cell Line | Potency (IC₅₀) | Reference |
| Hydrazone Derivative (5BDBIC) | 5-Bromo | HepG2 (Hepatocellular Carcinoma) | 14.3 µM | [3] |
| Carbothioamide Derivative (3a) | 5-Bromo | EGFR Tyrosine Kinase | Potent Activity (Specific IC₅₀ not stated) | [1] |
| Pyrrolo[3,4-b]indol-3-one | 5-Chloro | EGFRT790M | 0.094 µM | [6] |
| Pyrrolo[3,4-b]indol-3-one | 5-Chloro | EGFRL858R | 0.099 µM | [6] |
Projected Applications & Workflow for this compound
Given the strong precedent, the primary workflow for exploiting the 5-bromo-6-chloro scaffold involves its elaboration into a library of derivatives (e.g., amides, esters, hydrazones) followed by screening against a panel of cancer-relevant protein kinases.
Caption: Proposed workflow for the development of this compound derivatives.
The key mechanistic target for initial screening should be the tyrosine kinase family, particularly VEGFR and EGFR, which are known to be modulated by the parent scaffolds.
Caption: Mechanism of action for indole-derived VEGFR-2 tyrosine kinase inhibitors.
Experimental Protocols
As a predictive guide, protocols for the target molecule are not established. Therefore, we provide robust, field-proven methodologies for the synthesis of a key precursor and for the biological evaluation of its derivatives.
Protocol 1: Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid
This protocol details the hydrolysis of ethyl 5-bromoindole-2-carboxylate, a common and efficient final step in synthesizing the core scaffold.[9]
Materials:
-
Ethyl 5-bromoindole-2-carboxylate
-
Methanol (MeOH)
-
Water (Deionized)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
pH meter or pH paper
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 5-bromoindole-2-carboxylate (e.g., 10 g, 37 mmol) in a mixture of methanol (e.g., 70 mL) and an aqueous solution of NaOH (e.g., 4.4 g, 111 mmol in 70 mL water).
-
Saponification: Heat the mixture to reflux with stirring. Maintain reflux for approximately 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Cooling & Neutralization: Cool the reaction mixture to approximately 40°C.
-
Acidification: Slowly add 10% HCl dropwise while stirring. Monitor the pH closely. Continue adding acid until the pH of the solution reaches 3-4. A precipitate will form.
-
Causality Note: The carboxylic acid is insoluble in acidic aqueous media, while its sodium salt is soluble. Acidification protonates the carboxylate, causing the desired product to precipitate out of the solution, enabling easy isolation.
-
-
Isolation: Collect the off-white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold deionized water to remove residual salts and acid.
-
Drying: Dry the product under vacuum to yield 5-bromo-1H-indole-2-carboxylic acid (Typical yield: >90%).[9]
-
Validation: Confirm product identity and purity via HPLC, LC-MS, and ¹H-NMR spectroscopy. The product should be stored at -20°C, protected from light.[8]
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant VEGFR-2. The principle is based on measuring the amount of ATP remaining after the kinase reaction; a strong inhibitor will result in more ATP remaining and thus a higher luminescence signal.[10][11]
Materials:
-
Recombinant human VEGFR-2 kinase domain (e.g., BPS Bioscience #40301)
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ATP solution (at a concentration near the Kₘ for VEGFR-2)
-
VEGFR-2 peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega #V6071) or similar
-
Solid white 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Then, create an intermediate dilution in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.[11]
-
Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and the peptide substrate.
-
Assay Plate Setup:
-
Test Wells: Add 2.5 µL of the diluted test compound.
-
Positive Control (100% Activity): Add 2.5 µL of Kinase Buffer containing the same DMSO percentage as the test wells.
-
Blank (0% Activity): Add 2.5 µL of Kinase Buffer with DMSO.
-
-
Reaction Initiation:
-
Add 12.5 µL of the Master Mix to all wells.
-
Add diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Do NOT add enzyme to the "Blank" wells.
-
Self-Validation: The positive control establishes the maximum signal (full ATP consumption), while the blank establishes the baseline signal (no ATP consumption), ensuring the observed inhibition is enzyme-dependent.
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[10][11]
-
Signal Generation:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent as per the manufacturer's protocol (this depletes unused ATP). Incubate for 40 minutes at room temperature.[12]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[12]
-
-
Data Acquisition: Read the luminescence on a microplate reader.
-
Data Analysis:
-
Subtract the "Blank" reading from all other wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control".
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
While direct experimental data for This compound is not yet available, a thorough analysis of its closely related mono-halogenated analogs provides a compelling and logical roadmap for its application. The di-halogenated scaffold is a highly promising, yet unexplored, platform for medicinal chemistry. Its predicted physicochemical properties make it an ideal candidate for the synthesis of novel kinase inhibitors, particularly for oncology targets like VEGFR-2 and EGFR. The protocols and workflows detailed in this guide offer a robust starting point for researchers to synthesize, evaluate, and ultimately unlock the therapeutic potential of this novel chemical entity.
References
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- Al-Janabi, K. S., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anticancer Agents in Medicinal Chemistry, 23(11), 1336-1348. [Link]
- Chem-Impex International. (n.d.). 5-Bromoindole-2-carboxylic acid. Chem-Impex. [Link]
- Hassan, O. M., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
- Hassan, O. M., et al. (2022).
- BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
- BPS Bioscience. (n.d.). VEGFR2(KDR)
- Hassan, O. M., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives as Potential Anticancer Agents and VEGFR-2 Inhibitors. ChemistrySelect, 7(35). [Link]
- Chem-Impex International. (n.d.). 5-Chloroindole-2-carboxylic acid. Chem-Impex. [Link]
- BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
- ChemBK. (2024). 5-BROMO-1H-INDOLE-2-CARBOXYLIC ACID. ChemBK. [Link]
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Application Note: Characterizing 5-Bromo-6-chloro-1H-indole-2-carboxylic acid as a Putative Protein Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive framework for the initial characterization of novel small molecules as potential protein kinase inhibitors, using the hypothetical compound 5-Bromo-6-chloro-1H-indole-2-carboxylic acid (BCI-2C) as a working example. Protein kinases are critical regulators of cellular processes and prominent targets for drug discovery, particularly in oncology.[1][2] The indole scaffold is a privileged structure in kinase inhibitor design, known for its ability to interact with the ATP-binding site of various kinases.[3][4] This document outlines a logical, step-by-step workflow from initial biochemical screening to determine potency and selectivity, through mechanism of action studies, and finally to cell-based assays to confirm target engagement and functional effects. By following these detailed protocols, researchers can efficiently profile candidate molecules and build a robust data package for further development.
Introduction to Kinase Inhibitor Characterization
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a process fundamental to cellular signal transduction.[5] Their dysregulation is a hallmark of many diseases, making them a major class of therapeutic targets.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, especially in cancer.[6]
The indole-2-carboxylic acid core, as exemplified by BCI-2C, represents a promising scaffold for kinase inhibitor development.[3][4] Its structure provides a foundation for interactions within the highly conserved ATP-binding pocket. The systematic evaluation of such a compound involves a multi-tiered approach to ascertain its biological activity. This guide details the essential experiments required to build a comprehensive profile of a novel kinase inhibitor candidate.
Principle of Kinase Inhibition and Initial Screening
Most kinase inhibitors function by competing with the endogenous ligand ATP for binding to the active site of the enzyme (Type I inhibitors).[7][8] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade.
An initial biochemical screen is the first step to determine if a compound has inhibitory activity against a panel of kinases.[1] This provides crucial information on both potency (how much of the drug is needed) and selectivity (which kinases are targeted). A highly sensitive and universal method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[9][10] The luminescent signal is directly proportional to kinase activity, allowing for precise measurement of inhibition.[11]
Caption: ATP-Competitive Inhibition Mechanism.
In Vitro Biochemical Characterization
Protocol: Primary Kinase Profiling using ADP-Glo™
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of BCI-2C against a panel of protein kinases.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)[9]
-
Recombinant protein kinases and their corresponding substrates
-
BCI-2C, dissolved in 100% DMSO to create a 10 mM stock
-
Reference inhibitor (e.g., Staurosporine)
-
Assay Buffer (user-optimized for each kinase)[12]
-
White, opaque 384-well assay plates
-
Multichannel pipettor and a plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare a serial dilution of BCI-2C in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Include DMSO-only (0% inhibition) and reference inhibitor (100% inhibition) controls.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in the appropriate kinase assay buffer.
-
Add the kinase/substrate mix to the wells containing the compound.
-
Prepare a master mix containing ATP. The concentration should ideally be at the Km for each specific kinase to accurately reflect inhibitor affinity.[13]
-
Initiate the reaction by adding the ATP solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is within the linear range.
-
Assay Readout:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[14] Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction.[15] Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader. The signal positively correlates with the amount of ADP produced and thus, the kinase activity.[9]
-
-
Data Analysis:
-
Normalize the data using the DMSO (0% inhibition) and reference inhibitor (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the BCI-2C concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each kinase.
-
Representative Data: Kinase Selectivity Profile
The following table presents hypothetical but plausible data for BCI-2C, suggesting it is a potent and selective inhibitor of VEGFR-2.
| Kinase Target | IC50 (nM) for BCI-2C | Kinase Family |
| VEGFR-2 | 15 | Receptor Tyrosine Kinase |
| FGFR-1 | 250 | Receptor Tyrosine Kinase |
| PDGFRβ | 480 | Receptor Tyrosine Kinase |
| SRC | 1,200 | Non-receptor Tyrosine Kinase |
| CDK2/CycA | >10,000 | Serine/Threonine Kinase |
| p38α | >10,000 | Serine/Threonine Kinase |
Table 1: Hypothetical IC50 values for BCI-2C against a panel of kinases. The data indicates high potency and selectivity for VEGFR-2.
Elucidating the Mechanism of Action (MoA)
Understanding how an inhibitor works is critical. An ATP competition assay can determine if the compound binds in the ATP pocket.[7] If BCI-2C is ATP-competitive, its apparent IC50 will increase as the concentration of ATP in the assay increases.[8][13]
Protocol: ATP Competition Assay
This protocol is a modification of the kinase activity assay described in Section 3.1.
Procedure:
-
Select the primary kinase target (e.g., VEGFR-2).
-
Set up multiple assay plates. Each plate will be run with a different, fixed concentration of ATP (e.g., 10 µM, 50 µM, 250 µM, 1 mM).
-
On each plate, perform a full 11-point dose-response curve for BCI-2C as described in Protocol 3.1.
-
Incubate, develop the signal with ADP-Glo™ reagents, and read the luminescence.
-
Calculate the IC50 value for BCI-2C at each ATP concentration.
Data Interpretation:
-
Plot the calculated IC50 values against the corresponding ATP concentration.
-
A linear increase in the IC50 of BCI-2C with increasing ATP concentration is strong evidence of an ATP-competitive mechanism of action.[8]
-
No change in IC50 suggests a non-ATP competitive (allosteric) mechanism.
Caption: Experimental workflow for kinase inhibitor validation.
Cellular Activity and Target Engagement
Biochemical assays use purified enzymes. To be effective, a drug must enter a cell and engage its target in a complex cellular environment.[13] Western blotting is a standard method to measure the phosphorylation status of a kinase's downstream substrates, providing direct evidence of target engagement.[16][17]
The VEGFR-2 Signaling Pathway
VEGF binding to its receptor, VEGFR-2, triggers autophosphorylation and activation of downstream pathways like the PLCγ-PKC-MAPK cascade, which promotes endothelial cell proliferation and survival, key processes in angiogenesis.[18] An effective VEGFR-2 inhibitor should block these downstream signals.
Caption: Simplified VEGFR-2 signaling pathway.
Protocol: Western Blot for Phospho-ERK
This protocol measures the effect of BCI-2C on VEGF-stimulated phosphorylation of ERK (p-ERK) in human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVEC cells
-
Cell culture medium and serum
-
Recombinant human VEGF
-
BCI-2C
-
Phosphatase and protease inhibitor cocktails[19]
-
Lysis buffer (e.g., RIPA buffer)
-
Primary antibodies: anti-p-ERK, anti-total-ERK
-
HRP-conjugated secondary antibody
-
PVDF membrane[16] and Western blotting equipment
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture and Treatment:
-
Plate HUVECs and grow to ~80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of BCI-2C (or DMSO vehicle control) for 1 hour.
-
-
Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10 minutes to induce VEGFR-2 signaling. Include an unstimulated control.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[19]
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.[17]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[19][20] Using milk is not recommended as it contains phosphoproteins that can increase background.[20]
-
Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody against total ERK.[16]
Protocol: Cell Viability (MTT) Assay
This assay determines the functional consequence of kinase inhibition on cell proliferation. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[21]
Materials:
-
HUVEC cells or a relevant cancer cell line
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl or DMSO)[22]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[23]
-
Compound Treatment: Treat the cells with a serial dilution of BCI-2C for a prolonged period (e.g., 72 hours).
-
MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate for 4 hours at 37°C.[24] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[22]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of viability relative to the vehicle-treated control cells and plot against drug concentration to determine the GI50 (concentration for 50% growth inhibition).
Summary and Future Directions
This application note provides a structured, multi-step methodology for the initial characterization of a novel kinase inhibitor candidate, this compound (BCI-2C). The workflow progresses logically from broad biochemical profiling to specific mechanism-of-action studies and finally to validation in a cellular context.
The hypothetical results presented position BCI-2C as a potent, selective, and ATP-competitive inhibitor of VEGFR-2 with demonstrated ability to block downstream signaling and inhibit cell proliferation. This robust dataset establishes a strong foundation for advancing the compound into further preclinical studies, including biophysical binding assays (e.g., Cellular Thermal Shift Assay - CETSA), in vivo pharmacology, and pharmacokinetic profiling to assess its potential as a therapeutic agent.[25][26][27]
References
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- MTT Cell Proliferation and Viability Assay Kit. (n.d.). Chondrex, Inc.
- Technologies to Study Kinases. (n.d.). East Port Praha.
- Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH.
- ATP Competition Assay. (n.d.). International Centre for Kinase Profiling.
- Klink, T. A., et al. (2011). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed.
- Zhang, Y., et al. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology.
- Wu, Y., et al. (2015). Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. PMC - PubMed Central.
- Jafari, R., et al. (2014). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research.
- Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies.
- Gonzalez-Perez, R. R., & Motamed, K. (2010). Mechanisms of Regulation of VEGFR-2 levels in cancer cells. ResearchGate.
- Albuquerque, R. J., et al. (2014). VEGFR-2 expression in carcinoid cancer cells and its role in tumor growth and metastasis. Oncotarget.
- Wu, G., et al. (2003). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed.
- Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. (2023). Abbkine.
- How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
- Lee, W. S., et al. (2021). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Cancers.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- 7 Ways to Study Protein Phosphorylation. (2020). RayBiotech.
- Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Al-Ostoot, F. H., et al. (2022). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. NIH.
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- Kinase Screening Assay Services. (n.d.). Reaction Biology.
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- CETSA. (n.d.). Pelago Bioscience.
- A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. (2017). Cancer Research - AACR Journals.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Wu, P., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV.
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- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. raybiotech.com [raybiotech.com]
- 18. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AR [thermofisher.com]
- 23. researchhub.com [researchhub.com]
- 24. chondrex.com [chondrex.com]
- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. news-medical.net [news-medical.net]
- 27. CETSA [cetsa.org]
Application Notes and Protocols for In Vitro Assays Using 5-Bromo-6-chloro-1H-indole-2-carboxylic Acid and Its Derivatives
Introduction: Unlocking the Therapeutic Potential of a Versatile Indole Scaffold
5-Bromo-6-chloro-1H-indole-2-carboxylic acid has emerged as a pivotal structural motif in medicinal chemistry, serving as a versatile precursor for the synthesis of a diverse array of biologically active compounds.[1] While the parent compound is primarily an intermediate, its derivatives have demonstrated significant promise, particularly in the realm of oncology. These synthetic analogs have been shown to exhibit potent inhibitory activity against key molecular targets implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2]
The functionalization of the this compound core often leads to enhanced therapeutic properties, with derivatives showing efficacy as anticancer, antimicrobial, and neuroprotective agents.[3] The multifaceted mechanisms of action of these derivatives, which include the disruption of critical signaling pathways and cellular processes essential for tumor growth, underscore their potential for the development of novel therapeutics.[2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed in-vitro methodologies to characterize the biological activity of this compound derivatives. The protocols herein are designed to be self-validating systems, offering insights into the causality behind experimental choices to ensure technical accuracy and reproducibility.
Part 1: Elucidating the Anticancer Activity Profile
Derivatives of this compound have been a primary focus of anticancer research due to their ability to target crucial oncogenic kinases. The following in-vitro assays are fundamental for evaluating the anticancer potential of these compounds.
Assessing Target Engagement: Kinase Inhibition Assays
A critical first step in characterizing a potential anticancer agent is to determine its direct effect on its molecular target. For derivatives of this compound, this often involves assessing the inhibition of EGFR and VEGFR-2 kinase activity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a preferred method for high-throughput screening (HTS) of kinase inhibitors due to their homogeneous format (no wash steps), high sensitivity, and low background signal.[4] This methodology allows for the precise quantification of kinase activity by measuring the phosphorylation of a substrate.
Caption: Workflow for a TR-FRET-based kinase inhibition assay.
-
Compound Preparation : Serially dilute the test compounds (derivatives of this compound) in DMSO. Further dilute in kinase buffer to the desired concentrations.
-
Assay Plate Preparation : Add the diluted compounds to the wells of a 384-well low-volume assay plate. Include controls for no inhibitor (DMSO vehicle) and no enzyme (blank).
-
Kinase Reaction :
-
Prepare a 2X solution of recombinant human EGFR or VEGFR-2 kinase in kinase buffer.
-
Prepare a 2X solution of the biotinylated substrate peptide and ATP in kinase buffer. The optimal concentrations of kinase, substrate, and ATP should be empirically determined.[5]
-
Add the 2X kinase solution to the wells containing the test compounds.
-
Initiate the kinase reaction by adding the 2X substrate/ATP solution to all wells.
-
-
Incubation : Cover the plate and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection :
-
Prepare a TR-FRET detection solution containing a Europium-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin) in TR-FRET detection buffer.
-
Add the detection solution to all wells to stop the kinase reaction.
-
-
Signal Measurement : Incubate the plate for 60-120 minutes at room temperature to allow for antibody binding. Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis : Calculate the TR-FRET ratio and determine the IC50 value for each test compound.
| Parameter | Recommended Range |
| Final Compound Conc. | 0.1 nM - 100 µM |
| Kinase Concentration | EC80 value (empirically determined) |
| ATP Concentration | Km,app (empirically determined) |
| Incubation Time | 60 - 120 minutes |
Evaluating Cellular Effects: Antiproliferative Activity
The MTT assay is a widely used colorimetric method to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health and growth rate.[6]
The MTT assay is a robust, reliable, and high-throughput compatible method for determining the cytotoxic or cytostatic effects of compounds on cancer cell lines. It provides a quantitative measure of cell viability, allowing for the determination of IC50 values.
-
Cell Seeding : Plate cancer cell lines (e.g., A549, HepG2, MCF-7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]
-
Compound Treatment : Treat the cells with serial dilutions of the this compound derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition : After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization : Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized detergent reagent) to dissolve the purple formazan crystals.[6]
-
Absorbance Measurement : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
| Parameter | Recommended Condition |
| Cell Lines | A549 (lung), HepG2 (liver), MCF-7 (breast) |
| Seeding Density | 1,000 - 100,000 cells/well (cell line dependent) |
| Treatment Duration | 48 - 72 hours |
| MTT Incubation | 2 - 4 hours |
| Absorbance Wavelength | 570 nm |
Investigating Mechanisms of Cell Death: Apoptosis and Cell Cycle Analysis
To understand how the test compounds inhibit cell proliferation, it is essential to investigate their effects on the cell cycle and their ability to induce apoptosis.
Flow cytometry-based assays using propidium iodide (PI) for cell cycle analysis and Annexin V-FITC/PI for apoptosis detection are standard and reliable methods.[1][3] They provide quantitative data on the distribution of cells in different phases of the cell cycle and can distinguish between live, apoptotic, and necrotic cells.[8]
Caption: Workflow for cell cycle and apoptosis analysis.
-
Cell Treatment and Harvesting : Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.
-
Fixation : Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.[9]
-
Staining : Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry : Incubate the cells in the dark at room temperature for 30 minutes. Analyze the DNA content by flow cytometry.[2]
-
Data Analysis : Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Cell Treatment and Harvesting : Treat cells as described for cell cycle analysis.
-
Staining : Wash the harvested cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.[10]
-
Add Annexin V-FITC and propidium iodide to the cell suspension.[1]
-
Incubation : Incubate the cells at room temperature in the dark for 15-20 minutes.[10]
-
Flow Cytometry : Analyze the stained cells by flow cytometry within one hour of staining.[11]
-
Data Analysis : Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Probing Downstream Signaling Pathways
Inhibition of EGFR and VEGFR-2 is expected to affect downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[12][13] Western blotting can be used to assess the phosphorylation status of key proteins in these pathways.
Western blotting is a classic and powerful technique to detect changes in the expression and post-translational modifications (e.g., phosphorylation) of specific proteins, providing direct evidence of pathway modulation.[14]
-
Cell Lysis : Treat cells with the test compound for a short duration (e.g., 30 minutes to 4 hours). Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.[15]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis : Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Part 2: Key Signaling Pathways
Understanding the signaling cascades affected by this compound derivatives is crucial for interpreting experimental results.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway.
Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2.[12] This leads to the activation of the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways, which promote cell proliferation and survival.[16]
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway.
Binding of VEGF to VEGFR-2 on endothelial cells activates downstream signaling cascades, including the PI3K/Akt pathway, which promotes endothelial cell survival, migration, and permeability, all of which are crucial for angiogenesis.[13][17]
Part 3: Antibacterial Activity Screening
Some derivatives of this compound have also shown promise as antibacterial agents.[18]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Bacterial Culture : Grow pathogenic bacterial strains (e.g., E. coli, P. aeruginosa, S. aureus) to the mid-logarithmic phase in an appropriate broth medium.
-
Compound Dilution : Prepare serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation : Inoculate each well with a standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
The in-vitro assays detailed in this guide provide a robust framework for the comprehensive evaluation of this compound derivatives. By systematically assessing their effects on target kinases, cell viability, cell cycle progression, apoptosis, and downstream signaling pathways, researchers can effectively identify and characterize promising therapeutic candidates. The presented protocols, coupled with an understanding of the underlying biological pathways, will empower scientists to advance the development of novel drugs derived from this versatile chemical scaffold.
References
- Mane, Y. D., Patil, S. S., Biradar, D. O., & Khade, B. C. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Heterocyclic Communications, 24(6), 327–332.
- Annexin V-FITC Staining Protocol for Apoptosis Detection - Creative Diagnostics.
- Al-Obaidi, A. A. M., Al-Saadi, T. M. A., Ali, A. A., Al-Rawi, J. M. A., & Al-Khdhair, S. M. A. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1313–1327.
- DNA Staining with Propidium Iodide for Cell Cycle Analysis - Flow Cytometry Facility.
- Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne.
- Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular... - ResearchGate.
- Schematic diagram of EGFR signaling pathway[21]. Growth factor binding... - ResearchGate.
- A comprehensive pathway map of epidermal growth factor receptor signaling - PMC.
- The Annexin V Apoptosis Assay.
- Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate.
- Schematic diagram of the main components in the PI3K/AKT/mTOR signaling pathway.
- EGF/EGFR Signaling Pathway - Creative Diagnostics.
- Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
- The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2... - ResearchGate.
- PI3K/AKT/mTOR Signaling Pathway Illustration Agent - SciSpace.
- MTT Cell Assay Protocol.
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH.
- Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - Bio-Rad.
- EGF R Signaling Pathway - Bio-Rad Antibodies.
- Time-resolved Fluorescence Resonance Energy Transfer (TR-FRET) to Analyze the Disruption of EGFR/HER2 Dimers: A NEW METHOD TO EVALUATE THE EFFICIENCY OF TARGETED THERAPY USING MONOCLONAL ANTIBODIES - NIH.
- VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC.
- Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments.
- Human VEGFR2/KDR ELISA Kit (hVEGFR-ELISA) - ScienCell.
- Detection of phosphorylated Akt and MAPK in cell culture assays - PMC - NIH.
- (A) Western blot analysis of AKT, MEK, and ERK phosphorylation in the... - ResearchGate.
- Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC - NIH.
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Application Note: A Comprehensive Guide to Cell-Based Assays for Characterizing 5-Bromo-6-chloro-1H-indole-2-carboxylic Acid Derivatives
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: Unlocking the Therapeutic Potential of Novel Indole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological effects, including anticancer, antiviral, and anti-diabetic properties.[1] The unique electronic and steric properties conferred by halogen substitutions can further enhance the therapeutic potential of these molecules. Specifically, 5-Bromo-6-chloro-1H-indole-2-carboxylic acid and its derivatives have emerged as a promising class of compounds, with studies pointing towards their potent antiproliferative activity against various human cancer cell lines.[1][2] Some derivatives have been shown to function as inhibitors of key signaling molecules like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, leading to cell cycle arrest and the induction of apoptosis.[1][2]
This application note serves as a technical guide, providing a suite of robust, validated cell-based assays to comprehensively characterize the biological activity of these novel indole derivatives. We move beyond simple protocols to explain the scientific rationale behind experimental choices, enabling researchers to generate reliable and reproducible data. The workflows described herein are designed to first establish cytotoxic potential and then to dissect the underlying mechanisms of action, from the induction of apoptosis and cell cycle disruption to the modulation of specific signaling pathways.
Section 1: Foundational Analysis: Assessing Cellular Viability and Cytotoxicity
The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability and to quantify its cytotoxicity. This establishes a dose-response relationship and provides the half-maximal inhibitory concentration (IC50), a critical parameter for comparing compound potency. We present two complementary assays: the MTT assay for metabolic activity and the LDH assay for membrane integrity.
Cell Viability Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[3] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of metabolically active cells.
Protocol: MTT Assay
Materials:
-
Target cancer cell line (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (empirically determined, typically 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the indole derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the equivalent concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4] Gently agitate the plate for 10 minutes to ensure complete solubilization.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Cytotoxicity Assessment via Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[5] This assay is an excellent indicator of compromised cell membrane integrity, a hallmark of late-stage apoptosis or necrosis.
Protocol: LDH Cytotoxicity Assay
Materials:
-
Cells and compounds prepared as in the MTT assay.
-
Commercial LDH cytotoxicity assay kit (contains reaction mixture, stop solution, and lysis buffer).
-
Microplate reader (absorbance at ~490 nm).
Procedure:
-
Assay Plate Setup: Prepare a 96-well plate with cells and compound dilutions as described for the MTT assay. Include the following controls:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.
-
Culture Medium Background: Medium only.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at ~500 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[5]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Measurement: Measure the absorbance at 490 nm.
-
Analysis: Correct for background absorbance. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
Section 2: Mechanistic Elucidation: Probing Apoptosis and Cell Cycle Arrest
Once a compound demonstrates cytotoxicity, the next critical step is to understand how it kills cells. Apoptosis (programmed cell death) and cell cycle arrest are two of the most common mechanisms for anticancer agents.
Detection of Apoptosis by Annexin V & Propidium Iodide (PI) Staining
During early apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells via flow cytometry.[6] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost, allowing for the differentiation of cell populations.[7]
Protocol: Annexin V/PI Flow Cytometry Assay
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer).
-
Ice-cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the indole derivative at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells gently and combine them with the supernatant from the corresponding well.[7]
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at ~500 x g for 5 minutes.[6]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[6]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analysis: Analyze the samples by flow cytometry within one hour. Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and quadrants.
-
Annexin V(-) / PI(-): Live cells.
-
Annexin V(+) / PI(-): Early apoptotic cells.
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells.
-
Annexin V(-) / PI(+): Necrotic cells/debris.
-
Quantification of Apoptosis via Caspase-Glo® 3/7 Assay
Caspases are a family of proteases that are critical executioners of apoptosis. Caspases-3 and -7 are key effector caspases. The Caspase-Glo® 3/7 Assay is a luminescent, homogeneous assay that measures their combined activity.[8][9] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a "glow-type" luminescent signal proportional to caspase activity.[8][10]
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega).
-
White-walled, opaque 96-well plates suitable for luminescence.
-
Luminometer.
Procedure:
-
Assay Plate Setup: Seed cells in a white-walled 96-well plate and treat with the indole derivatives as described previously.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[11][12]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in culture medium (a 1:1 ratio).[12]
-
Mixing and Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[10]
-
Measurement: Measure the luminescence using a plate reader. The "glow-type" signal is stable for several hours.[12]
-
Analysis: Subtract the background luminescence (from no-cell control wells) and normalize the signal to the vehicle-treated control to determine the fold-increase in caspase activity.
Cell Cycle Analysis by Propidium Iodide Staining
Many anticancer compounds exert their effects by causing cells to arrest at specific phases of the cell cycle (G0/G1, S, or G2/M), thereby preventing proliferation. Flow cytometry with PI staining is a standard technique to analyze DNA content and determine the distribution of a cell population across these phases.[13] PI is a stoichiometric dye, meaning it binds in proportion to the amount of DNA present.[13]
Protocol: Cell Cycle Analysis
Materials:
-
Ice-cold 70% ethanol.
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[14]
-
Flow cytometer.
Procedure:
-
Cell Treatment: Culture and treat cells in 6-well plates as described for the Annexin V assay.
-
Harvesting: Harvest cells by trypsinization, collecting all cells from each well.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add it dropwise into ice-cold 70% ethanol (~3-5 mL) while gently vortexing.[14][15] This step is critical to prevent cell clumping. Fix the cells for at least 30 minutes on ice (or store at -20°C for several weeks).[15]
-
Rehydration & Staining: Centrifuge the fixed cells at a higher speed (~800 x g) to pellet them. Wash twice with PBS. Resuspend the final cell pellet in 500 µL of the PI/RNase A staining solution.[15] The RNase A is essential to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[15]
-
Analysis: Analyze the samples by flow cytometry. Use the pulse width/area parameters to gate out doublets and aggregates.[14] The DNA content will be displayed as a histogram:
-
G0/G1 phase: A peak with 2n DNA content.
-
S phase: A broad distribution between 2n and 4n DNA content.
-
G2/M phase: A peak with 4n DNA content.
-
Section 3: Target Pathway Analysis: Investigating the NF-κB Signaling Pathway
To further refine the mechanism of action, investigating the compound's effect on specific signaling pathways is crucial. The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers.[17] Indole derivatives are known to modulate this pathway.
In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[18] Pro-inflammatory stimuli (like TNF-α) trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, freeing NF-κB to translocate to the nucleus and activate the transcription of target genes.[17][18]
A common method to measure pathway activity is a reporter gene assay. In this system, cells are transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements.[18] Activation of the pathway leads to luciferase expression, which can be quantified by luminescence.
Conceptual Protocol: NF-κB Reporter Assay
-
Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Treatment: After 24 hours, pre-treat the cells with various concentrations of the indole derivative for 1-2 hours.
-
Stimulation: Induce the NF-κB pathway by adding a stimulant like TNF-α (e.g., 10 ng/mL). Include an unstimulated control.
-
Incubation: Incubate for an additional 6-8 hours.
-
Lysis & Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity. A potent inhibitor will prevent the TNF-α-induced increase in luciferase signal.
Data Presentation and Interpretation
Summarizing quantitative data in a structured format is essential for clear interpretation and comparison of results.
Table 1: Hypothetical Cytotoxicity and Apoptosis Induction Data
| Compound Concentration (µM) | % Cell Viability (MTT Assay) (Mean ± SD) | % Cytotoxicity (LDH Assay) (Mean ± SD) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 | 0 ± 2.5 | 1.0 ± 0.1 |
| 1 | 88.1 ± 6.1 | 11.5 ± 3.1 | 1.8 ± 0.2 |
| 5 | 62.4 ± 4.8 | 35.2 ± 4.0 | 4.5 ± 0.4 |
| 10 (IC50) | 50.3 ± 5.5 | 48.9 ± 3.7 | 8.2 ± 0.7 |
| 25 | 21.7 ± 3.9 | 79.1 ± 4.6 | 15.6 ± 1.1 |
| 50 | 5.9 ± 2.1 | 94.8 ± 2.8 | 16.1 ± 1.3 |
Table 2: Hypothetical Cell Cycle Distribution Data
| Compound Concentration (µM) | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| 0 (Vehicle) | 55.2 ± 2.1 | 28.3 ± 1.5 | 16.5 ± 1.8 |
| 10 (IC50) | 25.8 ± 1.9 | 15.1 ± 2.0 | 59.1 ± 2.4 |
| 25 | 18.4 ± 2.5 | 8.7 ± 1.7 | 72.9 ± 3.1 |
Visualization of Workflows and Pathways
Diagrams provide a clear visual summary of complex processes. The following are generated using the DOT language.
Caption: General experimental workflow for characterizing indole derivatives.
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.
Conclusion
The this compound framework holds significant promise for the development of novel therapeutics. A systematic and multi-faceted approach to characterizing the biological activity of its derivatives is paramount. The protocols and workflows detailed in this application note provide a robust foundation for researchers to assess compound potency, elucidate the primary mechanisms of action such as apoptosis and cell cycle arrest, and begin to probe effects on critical cancer-related signaling pathways. By employing these validated assays, scientists can generate high-quality, reproducible data, accelerating the journey of these promising compounds from the laboratory bench toward potential clinical applications.
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Application Notes & Protocols: Investigating 5-Bromo-6-chloro-1H-indole-2-carboxylic Acid in Cancer Research
Introduction: The Privileged Indole Scaffold in Oncology
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of biologically active compounds.[1] This structural motif is central to several FDA-approved anticancer agents, highlighting its significance in drug development.[2] Halogenation of the indole ring is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. Specifically, derivatives of 5-bromo-1H-indole-2-carboxylic acid have been identified as promising precursors for agents that inhibit key oncogenic pathways, including tubulin polymerization and the activity of receptor tyrosine kinases like VEGFR-2 and EGFR.[3][4][5]
5-Bromo-6-chloro-1H-indole-2-carboxylic acid is a novel, investigational compound belonging to this class. Its dual halogenation at the 5- and 6-positions presents a unique electronic and steric profile, warranting a thorough investigation of its potential as an anticancer agent. These application notes provide a comprehensive framework for the in vitro evaluation of this compound, from initial cytotoxicity screening to detailed mechanistic studies. The protocols are designed for researchers in oncology, cell biology, and drug discovery to systematically assess its therapeutic potential.
Scientific Rationale & Hypothesized Mechanisms of Action
Based on extensive literature on structurally related indole derivatives, we can postulate several plausible mechanisms through which this compound may exert its anticancer effects.[6][7] A primary hypothesis is the inhibition of critical signaling pathways that govern cell proliferation, survival, and angiogenesis.
-
Inhibition of Protein Kinases: Indole compounds are well-documented kinase inhibitors.[8] The structural features of the title compound suggest potential inhibitory activity against key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often dysregulated in various cancers.[3][4]
-
Modulation of the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth and survival. Natural indole compounds have been shown to deregulate this pathway, leading to the suppression of downstream effectors and promoting apoptosis.[9][10]
-
Induction of Apoptosis: A desired outcome for any anticancer agent is the induction of programmed cell death (apoptosis).[11] By inhibiting pro-survival signaling, this compound may shift the balance between anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) proteins, ultimately triggering the caspase cascade.[7][12]
-
Cell Cycle Arrest: Disruption of kinase signaling or other cellular processes often leads to cell cycle arrest, preventing cancer cells from completing division.[2] It is hypothesized that this compound may induce arrest at the G2/M or G1 phase, a common mechanism for indole-based agents.[6]
The following protocols are designed to systematically test these hypotheses.
Experimental Workflow for In Vitro Evaluation
A logical progression of experiments is crucial for characterizing a novel compound. The workflow begins with a broad assessment of cytotoxicity to determine potency and establish effective concentration ranges, followed by more detailed assays to elucidate the specific mechanisms of action.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by the indole compound.
References
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Application Notes and Protocols for Investigating the Antibacterial Activity of 5-Bromo-6-chloro-1H-indole-2-carboxamides
Introduction: The Therapeutic Potential of Halogenated Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] Within this class, halogenated indole derivatives have garnered significant attention as potent antimicrobial agents, demonstrating activity against a range of pathogenic bacteria, including multidrug-resistant strains.[2][3] The position and nature of halogen substituents on the indole ring can profoundly influence the antibacterial and antivirulence properties of these compounds.[4][5] Specifically, multi-halogenated indoles have been identified as promising multi-target antimicrobial agents.[4][5] For instance, 5-bromo-6-chloroindole has been shown to be a potent inhibitor of biofilm formation in Staphylococcus aureus.[4] This suggests that the target molecule of this guide, 5-Bromo-6-chloro-1H-indole-2-carboxamide, represents a promising candidate for further investigation as a novel antibacterial agent.
Indole-2-carboxamides, a key subclass of indole derivatives, have been successfully developed as potent antibacterial agents, with some exhibiting efficacy against Gram-negative bacteria.[6] The mechanism of action for some indole-2-carboxamides has been linked to the inhibition of essential cellular processes, such as cell division through the targeting of the FtsZ protein. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the antibacterial potential of 5-Bromo-6-chloro-1H-indole-2-carboxamides. It outlines detailed protocols for determining the compound's spectrum of activity and potency, grounded in established methodologies.
Synthesis of 5-Bromo-6-chloro-1H-indole-2-carboxamides
While a specific synthetic route for 5-Bromo-6-chloro-1H-indole-2-carboxamide is not extensively documented in publicly available literature, a plausible and established method for the synthesis of similar indole-2-carboxamides can be adapted.[1][6] The general approach involves the coupling of a corresponding indole-2-carboxylic acid with a desired amine. A generalized synthetic scheme is presented below. The starting material, 5-Bromo-6-chloro-1H-indole, is commercially available.[7]
Figure 1: A plausible synthetic pathway for 5-Bromo-6-chloro-1H-indole-2-carboxamide.
Protocols for Evaluating Antibacterial Activity
The following protocols are standard, validated methods for assessing the in vitro antibacterial efficacy of novel compounds.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8] The broth microdilution method is a widely accepted and accurate technique for determining MIC values.
Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the wells are visually assessed for bacterial growth (turbidity).
Materials:
-
96-well microtiter plates (sterile)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
5-Bromo-6-chloro-1H-indole-2-carboxamide stock solution (in a suitable solvent like DMSO)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile pipette tips and multichannel pipette
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for quantitative measurement of turbidity)
Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the 5-Bromo-6-chloro-1H-indole-2-carboxamide in MHB directly in the 96-well plate. A typical concentration range to start with could be from 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls:
-
Growth Control: Wells containing bacteria and broth, with no compound.
-
Sterility Control: Wells containing broth only.
-
Solvent Control: Wells containing bacteria, broth, and the highest concentration of the solvent used to dissolve the compound.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) in the wells. This can be assessed visually or by using a microplate reader to measure optical density.
Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Antimicrobial Susceptibility Testing by Disk Diffusion (Kirby-Bauer Test)
The disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[9]
Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a standardized bacterial suspension. The compound diffuses from the disk into the agar. If the bacteria are susceptible to the compound, a clear zone of no growth (zone of inhibition) will appear around the disk after incubation.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Solution of 5-Bromo-6-chloro-1H-indole-2-carboxamide of known concentration
-
Sterile paper disks
-
Sterile cotton swabs
-
Bacterial culture and 0.5 McFarland standard
-
Incubator (35°C ± 1°C)
-
Ruler or calipers
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate to create a uniform bacterial lawn. Allow the plate to dry for a few minutes.
-
Disk Application: Aseptically apply paper disks impregnated with a known amount of the 5-Bromo-6-chloro-1H-indole-2-carboxamide onto the surface of the inoculated agar plate. Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 1°C for 18-24 hours.
-
Result Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Example MIC Data for 5-Bromo-6-chloro-1H-indole-2-carboxamide
| Bacterial Strain | ATCC Number | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | Positive | 4 |
| Escherichia coli | 25922 | Negative | 16 |
| Pseudomonas aeruginosa | 27853 | Negative | 32 |
| Enterococcus faecalis | 29212 | Positive | 8 |
| Gentamicin (Control) | N/A | N/A | 0.5-2 |
| Ciprofloxacin (Control) | N/A | N/A | 0.25-1 |
Table 2: Example Zone of Inhibition Data for 5-Bromo-6-chloro-1H-indole-2-carboxamide (50 µ g/disk )
| Bacterial Strain | ATCC Number | Zone of Inhibition (mm) |
| Staphylococcus aureus | 29213 | 18 |
| Escherichia coli | 25922 | 14 |
| Pseudomonas aeruginosa | 27853 | 10 |
| Enterococcus faecalis | 29212 | 16 |
Further Investigations
Based on the known activity of related halogenated indoles, further studies could explore:
-
Time-Kill Kinetics: To determine if the compound is bactericidal or bacteriostatic.
-
Anti-biofilm Activity: To assess the compound's ability to inhibit biofilm formation and eradicate established biofilms, especially against S. aureus.[4]
-
Mechanism of Action Studies: Investigating the molecular target of the compound, with FtsZ being a potential candidate based on the activity of other indole derivatives.
-
In vivo Efficacy: Testing the compound in animal models of infection to determine its therapeutic potential.
References
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Application Notes and Protocols for Indole-Based Drugs in Neurological and Inflammatory Disorders
Introduction: The Indole Scaffold as a Privileged Structure in Neuro-Inflammatory Targeting
The indole nucleus, a bicyclic structure fusing a benzene ring to a pyrrole ring, is a cornerstone of medicinal chemistry, often described as a "privileged scaffold."[1][2][3] Its prevalence is rooted in nature, forming the core of essential biomolecules like the amino acid tryptophan and its derivatives, the neurotransmitter serotonin and the neurohormone melatonin.[4][5][6] This inherent biological relevance allows indole-based compounds to interact with a wide array of physiological targets, making them exceptionally versatile for drug development.[2][7]
This guide provides an in-depth exploration of the mechanisms and applications of indole-based drugs in treating conditions where inflammation and neurological dysfunction are deeply intertwined. We will move beyond theoretical discussions to provide detailed, field-proven protocols for researchers and drug development professionals. The focus is on the causality behind experimental design, enabling robust and reproducible evaluation of novel indole-based therapeutic candidates.
Section 1: Core Mechanisms of Action at the Neuro-Immune Interface
The therapeutic effects of indole derivatives in neurological and inflammatory diseases are not coincidental; they arise from the modulation of fundamental pathways that govern the crosstalk between the immune and central nervous systems.
The Tryptophan-Kynurenine Pathway: A Central Hub of Immunomodulation
Over 90% of dietary tryptophan is metabolized not into serotonin, but along the kynurenine pathway (KP).[4][8][9][10] This pathway is a critical regulator of immune tolerance and its dysregulation is implicated in numerous chronic inflammatory and neurodegenerative diseases.
The first and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, catalyzed primarily by the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) .[8][10][11][12] IDO1 expression is strongly induced by pro-inflammatory cytokines, particularly interferon-gamma (IFN-γ).[13] This activation serves as a negative feedback loop to control hyperinflammation.[8][14]
The mechanism is twofold:
-
Tryptophan Depletion: IDO1 activation depletes local tryptophan, starving proliferative immune cells (like effector T-cells) and inducing their apoptosis.
-
Production of Bioactive Metabolites: The downstream products of the KP, known as kynurenines, are themselves immunologically active.[10] These metabolites have a dual nature: some, like kynurenic acid (KYNA), can be neuroprotective, while others, like 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), are associated with oxidative stress and neurotoxicity.[9][10]
Therefore, indole-based drugs that inhibit IDO1 are a major therapeutic strategy aimed at reducing the production of harmful kynurenines and restoring immune homeostasis.[12][14][15]
Aryl Hydrocarbon Receptor (AhR) Signaling: Translating Microbial and Metabolic Signals
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that acts as a sensor for environmental and endogenous molecules.[16][17][18] Crucially, many tryptophan metabolites, including kynurenine and various indole derivatives produced by the gut microbiota, are potent AhR ligands.[9][16][18]
Upon activation, AhR translocates to the nucleus and modulates gene expression, leading to profound effects on the immune system and the CNS. In the context of neuroinflammation, AhR signaling is vital because:
-
It is widely expressed in CNS cells, including astrocytes, microglia, and neurons, where it can mediate both pro- and anti-inflammatory effects depending on the specific ligand and context.[18][19]
-
Activation by specific ligands, such as kynurenine, can promote the differentiation of anti-inflammatory regulatory T-cells (Tregs) and the secretion of calming cytokines like IL-10.[8]
-
It plays a key role in the "gut-brain axis," where indole derivatives from gut bacteria can cross the blood-brain barrier, activate AhR in astrocytes, and limit neuroinflammation.[18]
This makes indole-based AhR agonists a promising therapeutic avenue for diseases like multiple sclerosis, where dampening CNS inflammation is a primary goal.[20][21]
Section 2: Therapeutic Applications and Drug Candidates
The structural versatility of indole allows for the development of compounds targeting a wide range of neurological and inflammatory diseases.[1][6]
| Drug/Compound Class | Primary Target/Mechanism | Therapeutic Application Area | Status/Example |
| Indomethacin | Non-selective COX inhibitor | General Inflammation, Pain, Fever | Approved Drug[6] |
| Epacadostat (INCB024360) | IDO1 Inhibitor | Oncology (historically), potential for neuroinflammation | Clinical Trials[11][12] |
| Indole-3-Lactate (ILA) | AhR Agonist; Restores gut metabolite balance | Multiple Sclerosis (preclinical) | Research[20][22][23] |
| Vilazodone | Serotonin Reuptake Inhibitor (SSRI) & 5-HT1A Partial Agonist | Major Depressive Disorder | Approved Drug[3] |
| Indole-3-Carbinol (I3C) | AhR Agonist | Neuroinflammation (preclinical) | Dietary supplement/Research[21] |
| Melatonin | MT1/MT2 Receptor Agonist; Antioxidant | Sleep Disorders, potential neuroprotection | Approved Drug/Supplement[6] |
Neurodegenerative Diseases
Chronic neuroinflammation is a key pathological feature of diseases like Alzheimer's Disease (AD) and Multiple Sclerosis (MS).[24][25] Indole-based strategies are particularly relevant. For instance, recent preclinical studies in MS models have shown that indole-3-lactate (ILA), a metabolite produced by gut bacteria, can suppress neuroinflammation, reduce disease severity, and promote the repair of myelin, the protective sheath around neurons.[22][23][26][27] This effect is mediated, in part, through AhR activation and by restoring a healthy balance of gut indole metabolites.[20]
Systemic Inflammatory Diseases
In conditions like Inflammatory Bowel Disease (IBD), the kynurenine pathway is often dysfunctional.[4] Elevated Kynurenine/Tryptophan ratios are observed even in patients in remission, indicating persistent, low-grade immune activation.[4] This highlights the potential for IDO1 inhibitors or other indole modulators to recalibrate the immune response in the gut.
Section 3: Application Protocols
The following protocols provide robust, step-by-step methodologies for evaluating the therapeutic potential of novel indole-based compounds.
Protocol 3.1: In Vitro Screening for Anti-Inflammatory Activity
Objective: To perform a primary screen to identify indole derivatives that can suppress inflammatory responses in immune cells.
Causality: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of Toll-like receptor 4 (TLR4) on macrophages. This triggers intracellular signaling cascades (e.g., NF-κB) that result in the production of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6).[28] Measuring the reduction of these mediators provides a direct and quantifiable assessment of a compound's anti-inflammatory potential.[29][30]
Methodology:
-
Cell Culture: Culture human Peripheral Blood Mononuclear Cells (PBMCs) or a murine macrophage cell line (e.g., RAW 264.7) in appropriate media. Seed cells in a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test indole compounds in culture media. Remove the old media from the cells and add 100 µL of the compound-containing media. Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" (e.g., 1 µM Dexamethasone). Incubate for 1-2 hours.
-
Inflammatory Challenge: Add 10 µL of LPS solution to achieve a final concentration of 100 ng/mL to all wells except the "no-treatment" control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Nitric Oxide Measurement (Griess Assay):
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use the remaining supernatant to measure the concentration of TNF-α and/or IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Self-Validation: The protocol is validated by observing a strong induction of NO and cytokines in the LPS-only group compared to the untreated control, and significant suppression in the Dexamethasone positive control group.
Protocol 3.2: Cell-Based Assay for IDO1 Enzyme Inhibition
Objective: To determine if a compound's activity is mediated through direct inhibition of the IDO1 enzyme.
Causality: IFN-γ is the primary physiological inducer of IDO1 expression in many cell types.[13] By stimulating cells with IFN-γ, we create a system where IDO1 is actively converting tryptophan to kynurenine. A reduction in kynurenine production in the presence of a test compound, relative to the IFN-γ-stimulated control, provides a direct measure of enzyme inhibition.[31]
Methodology:
-
Cell Culture: Seed human PBMCs or a responsive cell line (e.g., HeLa) in a 96-well plate.
-
Compound and Stimulant Addition:
-
Prepare media containing 200 µM L-Tryptophan.
-
Add test compounds at various concentrations. Include a vehicle control and a positive control (e.g., 100 nM Epacadostat).[11]
-
Add human IFN-γ to a final concentration of 100 ng/mL to all wells to induce IDO1 expression.
-
-
Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.
-
Kynurenine Measurement:
-
Collect 100 µL of cell supernatant.
-
Add 50 µL of 30% trichloroacetic acid to precipitate proteins, then centrifuge at 8000 rpm for 5 minutes.
-
Transfer 100 µL of the protein-free supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate for 20 minutes at room temperature.
-
Measure absorbance at 490 nm.
-
-
Data Analysis: Quantify kynurenine concentration using a kynurenine standard curve. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Protocol 3.3: High-Throughput Assessment of Blood-Brain Barrier (BBB) Permeability
Objective: To rapidly screen indole derivatives for their potential to cross the BBB, a critical requirement for CNS-acting drugs.
Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) models the passive, transcellular diffusion of a compound across the BBB.[32][33] It uses a filter plate coated with a lipid mixture mimicking the brain capillary endothelial cell membrane. While it does not account for active transport or efflux pumps (like P-glycoprotein), it provides an excellent, cost-effective first pass to rank compounds and prioritize those with favorable physicochemical properties for further, more complex testing.[32][33][34][35]
Methodology:
-
Plate Preparation: Use a 96-well filter plate (donor plate) and a matching 96-well acceptor plate.
-
Membrane Coating: Add 5 µL of a brain lipid solution (e.g., porcine brain lipid in dodecane) to each well of the donor plate filter. Allow it to impregnate the filter for 5 minutes.
-
Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of buffer (e.g., PBS with 5% DMSO).
-
Donor Plate: Prepare solutions of the test compounds in buffer at a known concentration (e.g., 100 µM). Add 300 µL of the compound solution to the donor plate wells.
-
Incubation ("Sandwich" Assembly): Carefully place the donor plate on top of the acceptor plate, ensuring the filter bottoms are in contact with the acceptor buffer. Incubate this "sandwich" at room temperature for 4-18 hours with gentle shaking.
-
Concentration Measurement: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor (C_D) and acceptor (C_A) wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:
-
Pe (cm/s) = [-ln(1 - C_A / C_equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time)
-
Where C_equilibrium = (C_DV_D + C_AV_A) / (V_D + V_A)
-
Protocol 3.4: In Vivo Evaluation in a Murine Model of Neuroinflammation
Objective: To assess the in vivo efficacy of a lead indole compound in a disease-relevant model.
Causality: Systemic administration of LPS in mice induces a robust inflammatory response in both the periphery and the brain.[28][36] This leads to the activation of microglia (the brain's resident immune cells) and the production of pro-inflammatory cytokines like IL-1β and TNF-α within the CNS, mimicking key aspects of neuroinflammation observed in many neurodegenerative diseases.[28][37] This model is therefore highly suitable for testing the ability of a drug to suppress inflammation in the brain.[36]
Methodology:
-
Animal Acclimatization: Use adult male C57BL/6 mice. Allow them to acclimate for at least one week before the experiment.
-
Drug Administration: Divide mice into groups (e.g., Vehicle + Saline; Vehicle + LPS; Compound + LPS). Administer the test indole compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal (i.p.) injection) once daily for 3-7 days (pre-treatment phase).
-
Induction of Neuroinflammation: On the final day, 1 hour after the last drug dose, administer a single i.p. injection of LPS (e.g., 1 mg/kg) or sterile saline for the control group.
-
Tissue Collection: 4 to 24 hours after the LPS injection, euthanize the mice. Perfuse with ice-cold saline. Collect blood via cardiac puncture and harvest the brain. Dissect specific regions like the hippocampus and cortex.
-
Endpoint Analysis:
-
Cytokine Quantification: Homogenize brain tissue and measure IL-1β, TNF-α, and IL-6 levels using ELISA or qPCR.
-
Microglial Activation: Fix one hemisphere of the brain in 4% paraformaldehyde for immunohistochemistry. Stain brain sections for Iba1, a marker for microglia, to assess changes in cell morphology (from ramified/resting to amoeboid/activated).
-
Kynurenine Pathway: Analyze serum or brain homogenates for Tryptophan and Kynurenine levels via HPLC to assess in vivo IDO1 activity.
-
Conclusion
The indole scaffold is a remarkably potent and adaptable platform for developing drugs that target the complex intersection of inflammation and neurological disease. By modulating fundamental systems like the kynurenine pathway and AhR signaling, these compounds offer the potential to move beyond mere symptom management to address the underlying drivers of pathology. The protocols detailed herein provide a structured, validated framework for researchers to effectively screen, characterize, and advance novel indole-based therapeutics from the bench toward the clinic. Continued exploration in this area holds significant promise for delivering innovative treatments for some of the most challenging health conditions.
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Application Notes and Protocols: 5-Bromo-6-chloro-1H-indole-2-carboxylic acid in the Synthesis of Potent EGFR Inhibitors
Introduction: The Enduring Significance of EGFR in Oncology and the Role of the Indole Scaffold
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Aberrant EGFR signaling, often due to mutations or overexpression, is a key driver in the pathogenesis of various cancers, including non-small-cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[2] Consequently, EGFR has emerged as a critical therapeutic target in oncology. The development of small-molecule EGFR inhibitors has revolutionized the treatment landscape for many patients.
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with diverse biological activities.[3][4] In the context of EGFR inhibition, the indole ring system serves as a versatile template for designing potent and selective inhibitors that can compete with ATP for binding to the kinase domain of the receptor.[5] The strategic functionalization of the indole core, particularly with halogen atoms, has been shown to significantly enhance inhibitory activity. This application note provides a detailed guide on the utilization of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid as a key starting material for the synthesis of a novel class of EGFR inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and outline methods for biological evaluation.
The Strategic Advantage of the 5-Bromo-6-chloro-indole Moiety: A Structure-Activity Relationship (SAR) Perspective
The choice of a di-halogenated indole scaffold is a deliberate design strategy rooted in established structure-activity relationship (SAR) principles for EGFR inhibitors. The presence and position of halogen atoms on the indole ring can profoundly influence the compound's binding affinity, selectivity, and pharmacokinetic properties.
-
Enhanced Binding Affinity: The bromine and chlorine atoms at the 5 and 6 positions, respectively, are electron-withdrawing groups. Their presence can modulate the electron density of the indole ring system, potentially enhancing hydrophobic and halogen-bond interactions with amino acid residues within the ATP-binding pocket of the EGFR kinase domain.[6]
-
Increased Lipophilicity: Halogenation generally increases the lipophilicity of a molecule. This can improve its ability to cross cell membranes and reach its intracellular target. However, a careful balance must be maintained to avoid poor aqueous solubility and potential off-target toxicity.
-
Metabolic Stability: The introduction of halogens can block potential sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of the resulting inhibitor.[7]
The combination of a bromine at the 5-position and a chlorine at the 6-position offers a unique electronic and steric profile that can be exploited to achieve high potency and selectivity for EGFR.
Synthetic Workflow: From this compound to Potent EGFR Inhibitors
The general synthetic strategy involves the conversion of the carboxylic acid group of this compound into an amide. This is a robust and versatile transformation that allows for the introduction of a wide variety of side chains, enabling the exploration of the SAR and optimization of the inhibitor's properties.
Caption: General synthetic workflow for the preparation of N-substituted 5-Bromo-6-chloro-1H-indole-2-carboxamide EGFR inhibitors.
Protocol 1: General Procedure for the Synthesis of N-Substituted 5-Bromo-6-chloro-1H-indole-2-carboxamides
This protocol outlines a general method for the amide coupling of this compound with a primary or secondary amine. The choice of the amine component is critical for determining the final compound's biological activity and should be guided by SAR studies of known EGFR inhibitors.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline derivatives, benzylamine derivatives)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Amine Addition: To the solution, add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Coupling Agent Addition: Add HOBt (1.2 eq) and EDC (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with EtOAc (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO3 solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-substituted 5-bromo-6-chloro-1H-indole-2-carboxamide.
-
Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Rationale for Experimental Choices:
-
EDC/HOBt Coupling System: This is a widely used and efficient method for amide bond formation.[8] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. HOBt is added to suppress side reactions and minimize racemization if chiral amines are used.
-
DIPEA: This non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and any acidic byproducts formed during the reaction, ensuring the reaction proceeds efficiently.
-
Anhydrous DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction. It is crucial to use the anhydrous form to prevent hydrolysis of the activated carboxylic acid intermediate.
Biological Evaluation: Assessing the Potency and Cellular Effects of Novel Inhibitors
After successful synthesis and characterization, the novel indole-2-carboxamides must be evaluated for their biological activity. This typically involves a series of in vitro assays to determine their potency as EGFR inhibitors and their effects on cancer cells.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay
This protocol describes a common method for measuring the direct inhibitory effect of the synthesized compounds on the enzymatic activity of the EGFR kinase domain.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Synthesized inhibitor compounds
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the inhibitor compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase assay buffer, the inhibitor compound at various concentrations (or DMSO as a vehicle control), and the recombinant EGFR kinase.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[1][9] The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) using a suitable software package (e.g., GraphPad Prism).
Protocol 3: Cell-Based EGFR Autophosphorylation Assay
This assay measures the ability of the synthesized compounds to inhibit EGFR autophosphorylation in a cellular context, providing a more physiologically relevant assessment of their activity.
Materials:
-
Human cancer cell line with high EGFR expression (e.g., A431)
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EGFR (Tyr1173) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed A431 cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the inhibitor compounds (or DMSO) for 2-4 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR autophosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-EGFR antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-EGFR signal to the total-EGFR signal for each treatment condition.
Caption: Experimental workflow for the cell-based EGFR autophosphorylation assay.
Data Presentation: A Snapshot of Inhibitor Potency
The following table summarizes hypothetical IC50 data for a series of N-substituted 5-bromo-6-chloro-1H-indole-2-carboxamides against the EGFR kinase and a representative cancer cell line.
| Compound ID | R-Group (Substituent on Amide) | EGFR Kinase IC50 (nM) | A431 Cell Growth Inhibition IC50 (nM) |
| INH-1 | 3-chloro-4-fluoroaniline | 15 | 50 |
| INH-2 | 4-methoxybenzylamine | 85 | 250 |
| INH-3 | 3-ethynylaniline | 8 | 35 |
| INH-4 | 4-(dimethylamino)aniline | 45 | 150 |
| Erlotinib | (Reference) | 2 | 20 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion and Future Directions
This compound is a valuable and strategically designed starting material for the synthesis of novel and potent EGFR inhibitors. The di-halogenation pattern on the indole ring provides a solid foundation for achieving high binding affinity and favorable drug-like properties. The synthetic route, primarily involving amide bond formation, is robust and amenable to the creation of diverse chemical libraries for SAR exploration.
Future work in this area could focus on:
-
Exploration of a wider range of amine substituents to further optimize potency and selectivity.
-
Introduction of reactive moieties to develop covalent irreversible EGFR inhibitors, which can be particularly effective against resistance mutations.
-
In vivo evaluation of the most promising compounds in animal models of cancer to assess their efficacy and pharmacokinetic profiles.
-
Selectivity profiling against a panel of other kinases to ensure the inhibitors are not promiscuous.
By leveraging the unique properties of the 5-bromo-6-chloro-indole scaffold and employing the detailed protocols outlined in this application note, researchers and drug development professionals can accelerate the discovery of next-generation EGFR inhibitors for the treatment of cancer.
References
- MDPI. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy.
- National Center for Biotechnology Information. (n.d.). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads.
- National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.
- Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services.
- PubMed. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship.
- ResearchGate. (2023). (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
- National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- ResearchGate. (n.d.). Scheme 1Synthesis of 5-substituted indole-2-carboxamide derivatives....
- ResearchGate. (n.d.). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship | Request PDF.
- ResearchGate. (n.d.). Illustration depicting the structure-activity relationship for the synthesized series (5–11).
- National Center for Biotechnology Information. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells.
- MDPI. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways.
- (n.d.). Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity.
- Royal Society of Chemistry. (n.d.). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures.
- Royal Society of Chemistry. (n.d.). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action.
- PubMed. (n.d.). Synthesis of some N-substituted indole derivatives and their biological activities.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
Sources
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- 4. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. promega.com [promega.com]
Protocol for Suzuki coupling with 5-bromoindole derivatives
An Application Guide to the Suzuki-Miyaura Coupling of 5-Bromoindole Derivatives
Authored by: A Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-carbon (C-C) bonds.[1][2] This reaction is particularly vital in medicinal chemistry and drug development, where the indole scaffold represents a "privileged structure" found in countless pharmaceuticals and natural products.[3] Functionalization at the 5-position of the indole ring allows for the introduction of diverse aryl and heteroaryl groups, enabling extensive Structure-Activity Relationship (SAR) studies.[3] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling protocol as applied to 5-bromoindole derivatives, focusing on the underlying principles, critical parameter selection, detailed experimental procedures, and troubleshooting strategies to ensure reliable and reproducible outcomes.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the C-C bond formation between an organoboron species (like a boronic acid or its ester) and an organic halide (in this case, 5-bromoindole), catalyzed by a palladium(0) complex.[4] The reaction mechanism is a well-defined catalytic cycle that comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6] A base is an essential component, required to activate the organoboron reagent to facilitate the transmetalation step.[4][7]
The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate.[4] This is often the rate-determining step.[4] Next, in the transmetalation step, the organic group from the activated boronic acid (Ar'-B(OR)₃⁻) is transferred to the palladium complex, displacing the halide.[4][5] Finally, the reductive elimination step forms the new C-C bond in the biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]
Key Parameters and Component Selection
The success of the Suzuki coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. These components work in concert to achieve high yield and purity.
Palladium Catalyst and Ligand System
The choice of the palladium source and its associated phosphine ligand is paramount, as it influences catalytic activity and stability.[8]
-
Palladium Precursors: Common choices include Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and complexes like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[9] While Pd(0) sources can directly enter the catalytic cycle, Pd(II) precursors are reduced in situ to the active Pd(0) species.
-
Phosphine Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For heteroaryl halides like 5-bromoindole, bulky and electron-rich phosphine ligands are often superior.[10][11] They promote the oxidative addition step and facilitate the final reductive elimination.[8] While simple triphenylphosphine (PPh₃) can be effective, more advanced biaryl phosphine ligands like SPhos and XPhos often provide higher yields and broader substrate scope, especially for challenging or sterically hindered couplings.[8][11] Indole-based phosphine ligands have also been developed and shown to be highly effective.[12][13][14]
The Role of the Base
The base plays a critical role in the transmetalation step by converting the boronic acid into a more nucleophilic boronate species.[7] The choice of base can significantly affect reaction rates and prevent side reactions.
-
Common Bases: Inorganic bases are typically used. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely effective.[3][15] For more challenging couplings or sensitive substrates, stronger bases like potassium phosphate (K₃PO₄) may be required.[11]
-
Causality: A base that is too weak may result in slow or incomplete transmetalation. Conversely, a base that is too strong can lead to degradation of sensitive functional groups or the boronic acid itself. The solubility of the base in the chosen solvent system is also a key consideration.
Solvent System
The solvent must solubilize the reactants and catalyst system while being stable at the reaction temperature.
-
Typical Solvents: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are common.[16]
-
Aqueous Mixtures: Often, a mixture of an organic solvent with water is used (e.g., dioxane/water, acetonitrile/water).[3][17] Water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species. Recent developments have even shown that water alone can be an effective and "green" solvent for these couplings.[18]
-
Degassing: It is crucial to degas the solvent and reaction mixture (e.g., by bubbling with argon or nitrogen) to remove dissolved oxygen. Oxygen can oxidatively deactivate the Pd(0) catalyst, leading to lower yields and the formation of homocoupled side products.[16]
The Indole N-H Challenge
Unprotected indoles possess an acidic N-H proton, which can complicate cross-coupling reactions by interacting with the catalyst or base.[17][19][20]
-
To Protect or Not to Protect: For many 5-bromoindole couplings, the reaction can proceed successfully without N-protection, especially with carefully chosen conditions.[17][21] However, for particularly challenging substrates or to improve consistency and yield, protecting the indole nitrogen with a group like tert-butyloxycarbonyl (Boc) or benzyl (Bn) can be a robust strategy.[18][19][22] This prevents potential side reactions and catalyst inhibition.[20] The choice often depends on the specific substrates and the overall synthetic route, as protection adds extra steps to the synthesis.[21]
Data Presentation: Comparative Catalyst Performance
The following table summarizes various catalytic systems reported for the Suzuki-Miyaura coupling of 5-bromoindole and its analogs, providing a comparative overview.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane/Water | 80 | 2 | 95 | 5-bromo-1-ethyl-1H-indazole[9] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane/Water | 80 | 4 | 22 | 5-bromo-1-ethyl-1H-indazole[9] |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Water/Acetonitrile (4:1) | 37 | 18 | 70-90+ | Unprotected 5-bromoindole[3][17] |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Ethanol | Microwave (100°C) | 0.5-0.7 | 80-90+ | Unprotected 5-bromoindole[3] |
| Pd Nanoparticles | Ligand-free | - | - | 37 | - | - | Unprotected 5-bromoindole[23] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | General Heteroaromatic Halides[2] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. Researchers should adapt and optimize these conditions for their specific substrates and scales.
Protocol 1: General Procedure using Conventional Heating
This protocol is adapted for the coupling of unprotected 5-bromoindole with an arylboronic acid using a Pd(OAc)₂/SPhos catalyst system.[3]
Materials:
-
5-Bromoindole (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 - 2 mol%)
-
SPhos (0.5 - 2 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv.)
-
Water:Acetonitrile (4:1 mixture), degassed
-
Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vial with a stir bar, condenser
Workflow Diagram:
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add 5-bromoindole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
In a separate small vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of the degassed water:acetonitrile solvent mixture.
-
Seal the main reaction vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture to the reaction vial via syringe.
-
Add the catalyst solution to the reaction vial.
-
Place the vial in a preheated oil bath at the desired temperature (e.g., 37°C for sensitive substrates, or up to 80°C to increase rate) and stir vigorously for 18 hours or until completion.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-arylindole.[3]
Protocol 2: Microwave-Assisted Procedure
This protocol is ideal for rapid library synthesis and optimization.[3]
Materials:
-
5-Bromoindole (1.0 equiv.)
-
Arylboronic acid (1.3 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-7 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)
-
Ethanol
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add 5-bromoindole (1.0 equiv.), the arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.07 equiv.), and Cs₂CO₃ (2.0 equiv.).[3]
-
Add the appropriate volume of ethanol.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.[3]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.[3]
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. Below are common problems and systematic approaches to solving them.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: Pd(0) was oxidized by air.[19] 2. Poor Solubility: Reagents not fully dissolved at reaction temp.[24] 3. Weak Base: Base is not strong enough to form the boronate.[19] 4. Degraded Boronic Acid: Protodeboronation has occurred.[19] | 1. Ensure proper degassing of solvents and inert atmosphere. Use a fresh catalyst source. 2. Try a different solvent system (e.g., DMF, Dioxane). 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 4. Use fresh, high-purity boronic acid. Store it properly. |
| Side Product Formation | 1. Homocoupling: Two boronic acid molecules couple together. Often caused by oxygen or excess Pd(II).[16] 2. Protodeboronation: The boronic acid group is replaced by hydrogen.[19] 3. Indole N-H Interference: The N-H proton is interfering with the catalytic cycle.[19] | 1. Improve degassing procedures. Ensure the correct stoichiometry of reagents. 2. Use fresh boronic acid. Avoid prolonged heating or excess water. 3. Protect the indole nitrogen with a Boc or other suitable group. |
| Reaction is Unreproducible | 1. Variable Reagent Quality: Purity of boronic acid, base, or solvent varies between runs. 2. Inconsistent Degassing: Level of oxygen removal is not consistent.[25] 3. Moisture: Anhydrous base or solvent may have absorbed water. | 1. Use reagents from a reliable supplier. Test boronic acid purity. 2. Standardize the degassing procedure (e.g., time, gas flow rate). 3. Use freshly opened and properly stored anhydrous reagents. Grind solid bases to ensure consistency.[26] |
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- So, C. M., Zhou, Z., Lau, C. P., & Kwong, F. Y. (2008). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki−Miyaura Coupling of Aryl Chlorides. Organic Letters. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- Scrivanti, A., Beghetto, V., & Matteoli, U. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chimica e Industria. [Link]
- IJPBS. Suzuki reaction involves the cross-coupling of an organoboron reagent with an organohalide. [Link]
- RSC Publishing. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. [Link]
- Organic Chemistry Portal.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Fegan, R. J., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Organic & Biomolecular Chemistry. [Link]
- Anderson, K. W., et al. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
- RSC Publishing. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. [Link]
- Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
- ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid. [Link]
- Maccari, R., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Blue, E. D., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry. [Link]
- Albericio, F., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. [Link]
- ResearchGate. Screening of different bases for Suzuki coupling. [Link]
- Elumalai, V., & Hansen, J. H. (2021).
- Indo Global Journal of Pharmaceutical Sciences. Suzuki Cross Coupling Reaction- A Review. [Link]
- Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College Digital Commons. [Link]
- ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
- Reddit. Help needed with unreproducible Suzuki coupling. [Link]
- Organ, M. G., et al. (2007). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Chemistry – A European Journal. [Link]
- Abás, S., et al. (2018).
- Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
- ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of... [Link]
- ResearchGate. (PDF) Suzuki Cross Coupling Reaction-A Review. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
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- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. reddit.com [reddit.com]
- 26. reddit.com [reddit.com]
Application Note: Strategies and Protocols for the Amide Coupling of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid
Abstract
The 5-bromo-6-chloro-1H-indole-2-carboxamide scaffold is a privileged motif in modern medicinal chemistry, with related structures showing promise as potent therapeutic agents.[1] The successful synthesis of amide libraries from the core intermediate, 5-Bromo-6-chloro-1H-indole-2-carboxylic acid, is therefore a critical step in drug discovery programs. This document provides a comprehensive technical guide for researchers, offering detailed protocols, mechanistic insights, and troubleshooting advice for the efficient coupling of this specific substrate. Due to the electron-deficient nature of the doubly halogenated indole ring, this guide emphasizes robust coupling strategies designed to overcome potential challenges in reactivity, ensuring high-yield synthesis of the desired amide products.
Substrate Analysis and Reactivity Considerations
The structure of this compound presents unique challenges and considerations for amide bond formation. A thorough understanding of its electronic and steric properties is paramount for selecting the optimal reaction conditions.
Key Structural Features:
-
Electron-Deficient Aromatic System: The presence of two electron-withdrawing halogens (bromine and chlorine) significantly reduces the electron density of the indole ring system. This electronic effect propagates to the C2-carboxylic acid, increasing its acidity but potentially rendering the carboxylate less nucleophilic for the initial attack on some activating agents. Standard coupling conditions may prove sluggish, necessitating the use of more potent reagents.[2][3]
-
Acidic N-H Proton: The indole N-H proton is acidic and can be deprotonated by the bases used in the coupling reaction. This can lead to side reactions or interfere with the activation process if not properly managed. The choice of a non-nucleophilic, sterically hindered base is crucial.
-
Potential for Steric Hindrance: While the C2-position is relatively unhindered, the choice of a bulky amine coupling partner could necessitate more forcing conditions or highly efficient coupling reagents.
Strategic Selection of Coupling Reagents
The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4] Activation of the carboxylic acid is therefore essential. For a challenging substrate like this compound, the choice of activating agent is the most critical parameter for success.
| Coupling System | Mechanism of Action | Advantages | Disadvantages | Recommendation for this Substrate |
| EDC / HOBt | Forms an O-acylisourea intermediate, which is converted by HOBt to a more reactive HOBt-ester.[5] | Cost-effective; water-soluble urea byproduct is easily removed during aqueous workup.[6] | Can be less effective for electron-deficient acids or sterically hindered partners; risk of side reactions if HOBt is omitted.[2] | Good second-line or scale-up option. May require optimization (e.g., addition of DMAP, longer reaction times).[7] |
| HATU | Forms a highly reactive O-acylisourea which rapidly converts to an even more reactive HOAt-ester.[8] | Extremely efficient, fast reaction times, low rates of racemization, highly effective for difficult or electron-poor substrates.[6] | Higher cost; byproduct can sometimes complicate purification. | Recommended first-line approach. Its high reactivity is well-suited to overcome the electronic deactivation of the indole core.[4] |
Experimental Protocols & Workflows
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
General Experimental Workflow
The following diagram outlines the typical workflow for the amide coupling process, from reaction setup to the isolation of the purified product.
Sources
- 1. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid
Welcome to the Technical Support Center for the purification of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the scientific rationale behind purification choices to ensure the highest purity of your compound for downstream applications.
I. Understanding Your Compound: Key Physicochemical Properties
Before delving into purification protocols, it is crucial to understand the physicochemical properties of this compound. These properties will dictate the most effective purification strategies.
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₉H₅BrClNO₂ | The presence of bromine and chlorine atoms increases the molecular weight and can influence polarity. |
| Molecular Weight | 274.50 g/mol | --- |
| Appearance | Likely a solid at room temperature. | Solid form is amenable to recrystallization. |
| Acidity (pKa) | The carboxylic acid group is acidic. The exact pKa is not readily available, but it is expected to be in the range of typical carboxylic acids (around 4-5).[1] | The acidic nature allows for purification techniques based on pH manipulation, such as acid-base extraction and phased crystallization. |
| Polarity | The molecule possesses both polar (carboxylic acid, N-H of indole) and non-polar (bromochloro-substituted benzene ring) regions, making it moderately polar. | Polarity will determine its solubility in various organic solvents and its retention behavior in chromatographic systems. |
| Solubility | Expected to be soluble in polar organic solvents like alcohols (methanol, ethanol), ethyl acetate, and acetone. Solubility in non-polar solvents like hexanes is likely low.[2] | Knowledge of solubility is key for selecting appropriate recrystallization and chromatography solvents. |
| Stability | Indole derivatives can be sensitive to strong acids, light, and oxidation.[3] | Purification and storage conditions should be chosen to minimize degradation. Storage at low temperatures (-20°C) and protection from light is recommended.[3] |
II. Troubleshooting Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: Low Purity After Initial Synthesis
-
Question: My crude product shows multiple spots on the Thin Layer Chromatography (TLC) plate. What are the likely impurities and how can I get a cleaner starting material for final purification?
-
Answer: Multiple spots on a TLC of the crude reaction mixture are common in heterocyclic synthesis. The impurities likely consist of:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be halogenated anilines or other precursors. These are often more polar than the product.
-
Isomeric Byproducts: Incomplete regioselectivity during halogenation or other steps can lead to isomers with very similar polarities to the desired product, making them challenging to separate.
-
Over-halogenated or Under-halogenated Species: The synthesis might yield indole rings with different halogenation patterns.
-
Decarboxylated Impurity: The corresponding 5-bromo-6-chloro-1H-indole could be present, which is significantly less polar than the carboxylic acid.
-
Polymerized or Oxidized Material: Indoles can be susceptible to polymerization or oxidation, especially under acidic conditions or upon exposure to air and light. This often appears as a streak or baseline material on the TLC plate.
Troubleshooting Workflow:
Caption: Decision workflow for initial crude product cleanup.
Initial Cleanup Protocol: Acid-Base Extraction
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic layer with a mild acidic solution (e.g., 1 M HCl) to remove any basic impurities.
-
To separate the desired carboxylic acid from neutral impurities, extract the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate solution). The desired product will move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with a fresh portion of ethyl acetate to remove any remaining neutral impurities.
-
Acidify the aqueous layer with cold 1 M HCl to a pH of approximately 2-3 to precipitate the purified carboxylic acid.[4]
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Issue 2: Difficulty with Recrystallization
-
Question: I am struggling to find a suitable solvent for recrystallization. The compound either doesn't dissolve or it "oils out" upon cooling. What should I do?
-
Answer: Finding the right recrystallization solvent is often a matter of systematic trial and error. "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated before the crystallization temperature is reached.
Recommended Solvents for Screening (Test on a small scale first): [2]
-
Single Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone.
-
Solvent Pairs: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) is often effective. Common pairs include:
-
Ethanol/Water
-
Acetone/Hexanes
-
Ethyl Acetate/Hexanes
-
Recrystallization Protocol:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of the chosen solvent and heat the mixture gently.
-
Continue adding the solvent dropwise until the solid just dissolves.
-
If using a solvent pair, dissolve the compound in a minimal amount of the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
If the product "oils out," try using a larger volume of solvent, a different solvent system, or cool the solution more slowly.
-
Issue 3: Streaking on the TLC Plate During Column Chromatography
-
Question: When I try to run a column, my compound streaks badly on the TLC, leading to poor separation. Why is this happening?
-
Answer: Streaking of carboxylic acids on silica gel is a common problem. This is because the acidic nature of the silica gel can lead to strong interactions with the carboxylic acid, causing it to elute slowly and over a wide range of fractions.
Troubleshooting Steps:
-
Acidify the Mobile Phase: Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to your eluent.[5] This will keep your carboxylic acid in its protonated, less polar form, reducing its interaction with the silica gel and resulting in sharper bands.
-
Solvent System Selection: A common mobile phase for a moderately polar compound like this would be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or acetone). Start with a low concentration of the polar solvent and gradually increase it.
-
Dry Loading: Instead of dissolving your sample in the mobile phase and loading it directly onto the column, pre-adsorb it onto a small amount of silica gel. This can lead to a more uniform application and better separation.
-
III. Standard Operating Procedures (SOPs)
SOP 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing a reverse-phase HPLC method for purity analysis.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A standard choice for reverse-phase chromatography of small organic molecules. |
| Mobile Phase A | Water with 0.1% Formic or Phosphoric Acid | The acid improves peak shape for the carboxylic acid.[6][7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic or Phosphoric Acid | A common organic modifier for reverse-phase HPLC. |
| Gradient | Start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B. A good starting point is 95:5 (A:B) to 5:95 (A:B) over 20 minutes. | A gradient is useful for separating compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 220-280 nm (scan for optimal wavelength) | Indole rings typically have strong UV absorbance in this range. |
| Injection Volume | 10 µL | --- |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter. | Filtering removes particulates that could damage the column. |
SOP 2: Purification by Flash Column Chromatography
This protocol outlines a general procedure for purifying your compound on a larger scale.
Caption: Workflow for flash column chromatography purification.
-
Select the Eluent: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 and separates it well from impurities. A good starting point is a mixture of hexanes and ethyl acetate with 0.5% acetic acid.
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat, even bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for better resolution, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elute and Collect Fractions: Add the eluent to the column and apply gentle pressure to begin the flow. Collect the eluting solvent in a series of fractions.
-
Monitor the Separation: Spot fractions onto a TLC plate to track the elution of your compound and any impurities.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
IV. Frequently Asked Questions (FAQs)
-
Q1: Can I use normal phase chromatography on alumina instead of silica gel?
-
A1: Yes, alumina can be used. For an acidic compound like this, you should use acidic or neutral alumina to avoid deprotonation and strong binding to the stationary phase.
-
-
Q2: My purified compound is colored. Is this normal?
-
A2: While some indole derivatives can have a slight color, a significant coloration (yellow, brown) often indicates the presence of oxidized or polymerized impurities. If the compound is not pure by HPLC or NMR, further purification may be necessary. Sometimes, a final recrystallization from an appropriate solvent can remove colored impurities.
-
-
Q3: How should I store the purified this compound?
-
A3: To prevent degradation, the purified compound should be stored in a tightly sealed container, protected from light, and kept at a low temperature, such as -20°C.[3]
-
-
Q4: What are the key safety precautions when handling this compound?
-
A4: this compound is an irritant.[1] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
V. References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
ChemBK. 5-BROMO-1H-INDOLE-2-CARBOXYLIC ACID. Available from: [Link]
-
National Center for Biotechnology Information (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. PubChem Compound Summary for CID 252137.
-
SIELC Technologies. Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column. Available from: [Link]
-
Glycosynth. 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside. Available from: [Link]
-
Reddit. Column chromatography of carboxylic acids?. Available from: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
YouTube. Column Chromatography. Available from: [Link]
-
Google Patents. CN103387530A - 5-bromoindole preparation method. Available from:
-
PubChem. 5-Bromo-1H-indole-2-carboxylic acid. Available from: [Link]
-
National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. Available from: [Link]
-
ResearchGate. Solvent design for crystallization of carboxylic acids. Available from: [Link]
-
SIELC Technologies. Separation of 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole on Newcrom R1 HPLC column. Available from: [Link]
-
SIELC Technologies. Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column. Available from: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. goldbio.com [goldbio.com]
- 4. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Column Chromatography for 5-Bromo-6-chloro-1H-indole-2-carboxylic acid Purification
This guide provides in-depth technical support for researchers, scientists, and drug development professionals purifying 5-Bromo-6-chloro-1H-indole-2-carboxylic acid using column chromatography. It is structured as a series of troubleshooting questions and frequently asked questions (FAQs) to directly address common challenges encountered during this purification process.
I. Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues that may arise during the column chromatography of this compound.
Question 1: My compound is streaking or "tailing" significantly on the TLC plate and the column. How can I improve the peak shape?
Answer:
Peak tailing is a common issue when purifying acidic compounds like this compound on standard silica gel.[1] This phenomenon is primarily caused by unwanted secondary interactions between the acidic carboxyl group of your compound and the slightly acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3] This leads to a portion of your compound being more strongly retained, resulting in a "tail."
Core Causality: The carboxyl group of your indole derivative can deprotonate to a carboxylate, which then interacts strongly with the silica surface. To achieve sharp, symmetrical peaks, you need to suppress this ionization.
Solutions:
-
Acidify the Mobile Phase: The most effective solution is to add a small amount of a volatile acid to your eluent system.[2]
-
Recommended Modifier: Add 0.5-1% acetic acid or formic acid to your mobile phase.
-
Mechanism: The added acid protonates the silanol groups on the silica, reducing their ability to interact with your acidic compound. It also ensures your indole-2-carboxylic acid remains in its less polar, protonated form, leading to more uniform elution.[4]
-
-
Solvent System Optimization: Ensure your chosen solvent system provides an appropriate Rf value.
Experimental Protocol: Acidified Mobile Phase Preparation
-
Prepare your chosen mobile phase (e.g., a mixture of ethyl acetate and hexanes).
-
To every 100 mL of your mobile phase, add 0.5 to 1 mL of glacial acetic acid.
-
Mix thoroughly before use.
-
Run a new TLC with this acidified mobile phase to confirm improved peak shape and an appropriate Rf value before packing your column.
Question 2: My compound is not eluting from the column, or the recovery is very low.
Answer:
This issue often arises from the compound being too strongly adsorbed to the stationary phase or from degradation on the silica.[7]
Solutions:
-
Increase Mobile Phase Polarity: If the compound is strongly adsorbed, a gradual increase in the polarity of the mobile phase is necessary.
-
Gradient Elution: Start with the solvent system determined by your initial TLC analysis. If the compound does not elute, gradually increase the percentage of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[8]
-
Stronger Solvents: For highly polar compounds, a more aggressive solvent system like methanol in dichloromethane might be required.[9] However, be cautious as methanol concentrations above 10% can start to dissolve the silica gel.[9]
-
-
Check for Compound Stability on Silica: Indole derivatives can be sensitive to the acidic nature of silica gel and may decompose during purification.[7]
-
TLC Stability Test: Spot your crude material on a TLC plate and let it sit for a few hours before eluting. If you observe new spots or a significant decrease in the intensity of your product spot, your compound is likely degrading on the silica.[7]
-
-
Deactivate the Silica Gel: If your compound is acid-sensitive, you can deactivate the silica gel to reduce its acidity.[7]
Question 3: The separation between my desired compound and impurities is poor, even though they have different Rf values on the TLC plate.
Answer:
Poor separation on the column despite good TLC results can be due to several factors, including improper column packing, incorrect sample loading, or overloading the column.
Solutions:
-
Proper Column Packing: A well-packed column is crucial for good separation.[13] The silica bed should be uniform and free of air bubbles or channels.
-
Slurry Packing: Creating a slurry of the silica gel in your initial mobile phase and pouring it into the column is a reliable method to achieve a homogenous packing.[4]
-
-
Appropriate Sample Loading: The way you load your sample onto the column significantly impacts the separation.
-
Dry Loading: This is the preferred method, especially if your compound has low solubility in the initial mobile phase.[14][15] Dissolve your crude sample in a suitable solvent, adsorb it onto a small amount of silica gel (or an inert support like Celite), and evaporate the solvent to get a free-flowing powder.[14] This powder is then carefully added to the top of the column.[14]
-
Liquid Loading: If you must use liquid loading, dissolve your sample in the minimum amount of a solvent that is less polar than your mobile phase.[16] Using a strong, polar solvent to dissolve the sample will cause the band to broaden as it is loaded, leading to poor separation.[17]
-
Experimental Protocol: Dry Sample Loading
-
Dissolve your crude this compound in a minimal amount of a solvent in which it is readily soluble (e.g., acetone or ethyl acetate).
-
Add silica gel (approximately 2-3 times the mass of your crude sample) to the solution.[14]
-
Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully layer this powder onto the top of your packed column.
II. Frequently Asked Questions (FAQs)
This section covers more general questions about the purification process.
Question 1: What is the best stationary phase for purifying this compound?
Answer:
Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective stationary phase for the purification of many organic compounds, including indole derivatives.[18][19] Given the acidic nature of your compound, the key to success is not necessarily a different stationary phase, but rather the proper modification of the mobile phase as discussed above.
If your compound proves to be extremely sensitive to the acidity of silica gel, alternatives like neutral or basic alumina could be considered.[11] However, this would require re-optimizing the entire solvent system.
Question 2: How do I choose the right solvent system (mobile phase)?
Answer:
The selection of the mobile phase is a critical step and should be guided by Thin Layer Chromatography (TLC).[5][20]
-
Start with a Standard System: A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[9]
-
TLC Analysis: Run TLC plates with varying ratios of your chosen solvents. The goal is to find a solvent system where the Rf value of your desired compound is between 0.25 and 0.35.[6]
-
Incorporate an Acidic Modifier: As established in the troubleshooting section, add 0.5-1% acetic or formic acid to the solvent system that gives you the desired Rf to prevent peak tailing.[2][4]
Table 1: Example Solvent Systems for Polar Compounds
| Solvent System Components | Polarity | Common Applications |
| Hexane / Ethyl Acetate | Low to Medium | A versatile system for a wide range of compounds.[9] |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds.[9] |
| Dichloromethane / Acetone | Medium | An alternative to ethyl acetate systems. |
Question 3: What are the key physicochemical properties of my compound to consider?
Answer:
Understanding the properties of this compound is crucial for successful purification.
-
Acidity (pKa): The parent compound, Indole-2-carboxylic acid, has a pKa of approximately 4.44.[21][22] This indicates it is a weak acid. The presence of electron-withdrawing bromine and chlorine atoms will likely lower this pKa slightly, making it a stronger acid. This acidity is the primary reason for potential issues with silica gel.
-
Solubility: It is reported to be soluble in solvents like ethanol, dimethyl sulfoxide (DMSO), and methanol.[22][23] This information is useful when choosing a solvent for sample loading.
Question 4: How can I visualize the workflow for troubleshooting my column chromatography?
Answer:
The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
References
- Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography.
- Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography.
- Teledyne ISCO. (2023, April 26). Overview of Silica Column Sample Loading Techniques.
- Hawach. (2025, February 11). The Methods of Sample Loading in Flash Column.
- Chemistry LibreTexts. (2025, March 21). Running a flash column.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, April 5). Indole-2-carboxylic Acid: A Comprehensive Overview.
- Teledyne ISCO. Sample Loading Techniques for Large Scale Flash Chromatography.
- Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column.
- Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography?
- Chemguide. COLUMN CHROMATOGRAPHY.
- ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?
- Organic Chemistry at CU Boulder. Column Chromatography Procedures.
- SIELC Technologies. Separation of Indole-5-carboxylic acid on Newcrom R1 HPLC column.
- ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
- Scribd. Column Chromatography Guide.
- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- University of Alberta. Column chromatography.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Axion Labs. HPLC Peak Tailing.
- Chromatography Forum. (2007, September 21). Acidic compound / Si column tailing.
- Element Lab Solutions. Peak Tailing in HPLC.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Restek. TROUBLESHOOTING GUIDE.
- Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds?
- OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs.
- Regis Technologies. HPLC Troubleshooting Guide.
- Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting.
- Google Patents. CN103387530A - 5-bromoindole preparation method.
- Phenomenex. Troubleshooting Guide.
- Cheméo. Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5).
- NIST WebBook. Indole-2-carboxylic acid.
- Chemistry For Everyone. (2025, January 14). What Is The Mobile Phase In Column Chromatography?
- LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- JoVE. Purification of Organic Compounds by Flash Column Chromatography.
- PubMed Central. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
- Reddit. (2016, November 8). Column chromatography of carboxylic acids?
- SIELC Technologies. Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column.
Sources
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. researchgate.net [researchgate.net]
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- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 7. Chromatography [chem.rochester.edu]
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- 14. HOW TO: Sample loading methods in flash chromatography [sorbtech.com]
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- 17. teledyneisco.com [teledyneisco.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. web.uvic.ca [web.uvic.ca]
- 20. researchgate.net [researchgate.net]
- 21. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 22. nbinno.com [nbinno.com]
- 23. Indole-2-carboxylic acid | 1477-50-5 [chemicalbook.com]
Technical Support Center: A Guide to Improving Yield in 5-Bromo-6-chloro-1H-indole-2-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic protocols for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and robust method for synthesizing this compound is a two-step process. This begins with the Fischer indole synthesis to create the ethyl ester intermediate, ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate, which is then hydrolyzed to the final carboxylic acid product. This approach offers good overall yields and control over the final product.
Q2: What are the critical starting materials for this synthesis?
The success of this synthesis hinges on the quality of two key starting materials:
-
4-Bromo-5-chlorophenylhydrazine: This is typically prepared from 4-bromo-5-chloroaniline via a diazotization reaction, followed by reduction.
-
An ethyl pyruvate derivative: Ethyl pyruvate or diethyl ketomalonate are common choices for reaction with the phenylhydrazine to form the indole-2-carboxylate structure.
An alternative route to the necessary hydrazone intermediate is the Japp-Klingemann reaction, which utilizes an aryl diazonium salt and a β-keto-ester.[1][2]
Q3: Can you briefly explain the mechanism of the Fischer indole synthesis?
The Fischer indole synthesis is a classic acid-catalyzed reaction that proceeds through several key steps[3][4]:
-
Hydrazone Formation: The substituted phenylhydrazine reacts with a ketone or aldehyde (in this case, an ethyl pyruvate derivative) to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[5][5]-Sigmatropic Rearrangement: This is the crucial bond-forming step where a cyclic rearrangement occurs, leading to a di-imine intermediate.
-
Cyclization and Aromatization: The intermediate cyclizes and eliminates a molecule of ammonia to form the stable, aromatic indole ring.
The choice of acid catalyst is critical and can include Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride.[3]
Troubleshooting Guide: Addressing Specific Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.
Issue 1: Low or No Yield of Ethyl 5-Bromo-6-chloro-1H-indole-2-carboxylate in the Fischer Indole Synthesis
Q: My Fischer indole synthesis is resulting in a very low yield or failing completely. What are the common causes and how can I address them?
A: Failure or low yield in this step can be attributed to several factors, often related to the reaction conditions or the stability of your starting materials. The presence of two electron-withdrawing halogens on the phenylhydrazine ring can make this reaction more challenging than simpler indole syntheses.
-
Potential Cause 1: Suboptimal Acid Catalyst
-
Explanation: The choice and concentration of the acid catalyst are critical and often need to be optimized empirically.[5] Electron-withdrawing groups, such as the bromo and chloro substituents on your phenylhydrazine, can slow down the desired rearrangement, potentially requiring harsher reaction conditions.[6]
-
Recommended Solution:
-
Systematically screen different acid catalysts. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are effective.[3]
-
For this specific di-halogenated substrate, a stronger acid like polyphosphoric acid (PPA) or a Lewis acid like zinc chloride might be necessary to drive the reaction to completion.
-
Optimize the concentration of the chosen acid. Too little may result in an incomplete reaction, while too much can lead to side reactions and degradation.
-
-
-
Potential Cause 2: Inappropriate Reaction Temperature and Time
-
Explanation: The Fischer indole synthesis is highly sensitive to temperature.[5] Insufficient heat may prevent the reaction from overcoming the activation energy of the[5][5]-sigmatropic rearrangement, while excessive heat can lead to decomposition of the starting materials or the product.
-
Recommended Solution:
-
Monitor the reaction closely using Thin Layer Chromatography (TLC).
-
If the reaction is sluggish at a lower temperature, gradually increase the temperature. A common temperature range for this reaction is between 80-120°C.
-
Once the starting material is consumed (as indicated by TLC), work up the reaction promptly to avoid product degradation.
-
-
-
Potential Cause 3: Impure or Unstable Starting Materials
-
Explanation: The purity of the 4-bromo-5-chlorophenylhydrazine is paramount. Impurities can lead to unwanted side reactions and inhibit the desired cyclization.[5] Some substituted phenylhydrazones can also be unstable.
-
Recommended Solution:
-
Ensure the 4-bromo-5-chlorophenylhydrazine is of high purity. If you synthesized it yourself, ensure it has been properly purified and characterized.
-
Consider forming the hydrazone in situ. This involves reacting the 4-bromo-5-chlorophenylhydrazine and the ethyl pyruvate derivative directly in the acidic reaction medium without isolating the hydrazone intermediate.[6]
-
-
Issue 2: Formation of Significant Side Products
Q: I'm observing multiple spots on my TLC plate after the Fischer indole synthesis. What are the likely side products and how can I minimize them?
A: The formation of side products can significantly reduce your yield and complicate purification. Here are some common culprits:
-
Potential Cause 1: Incomplete Cyclization
-
Explanation: The reaction may stall at the phenylhydrazone intermediate stage, especially under overly mild acidic conditions or at temperatures that are too low.[6]
-
Recommended Solution:
-
As mentioned previously, consider increasing the strength of the acid catalyst or raising the reaction temperature.
-
-
-
Potential Cause 2: N-N Bond Cleavage
-
Explanation: While electron-donating groups on the phenylhydrazine are more commonly associated with N-N bond cleavage, this pathway can still compete with the desired cyclization under certain conditions.[6][7] This leads to the formation of anilines and other degradation products.
-
Recommended Solution:
-
If you suspect N-N bond cleavage is a significant issue, try using a milder acid catalyst and a lower reaction temperature for a longer period.
-
-
-
Potential Cause 3: Premature Decarboxylation
-
Explanation: While the carboxylic acid is the final target, premature decarboxylation of the ester or the final product can occur under harsh acidic and high-temperature conditions.
-
Recommended Solution:
-
Carefully control the reaction temperature and avoid prolonged heating once the reaction is complete.
-
-
Issue 3: Low Yield During the Hydrolysis of the Ethyl Ester
Q: I'm losing a significant amount of product during the hydrolysis of ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate. How can I improve the yield of this step?
A: The hydrolysis of the ethyl ester to the carboxylic acid is generally a high-yielding reaction, but care must be taken during the workup.
-
Potential Cause 1: Incomplete Hydrolysis
-
Explanation: The hydrolysis may not have gone to completion.
-
Recommended Solution:
-
Ensure a sufficient excess of the base (e.g., NaOH or KOH) is used.
-
Increase the reaction time or temperature if TLC analysis shows remaining starting material.
-
Ensure adequate mixing to facilitate the reaction between the ester and the base.
-
-
-
Potential Cause 2: Product Loss During Acidification
-
Explanation: The product, this compound, is precipitated by acidifying the reaction mixture. If the pH is not optimal, the product may not fully precipitate, or it could partially redissolve.
-
Recommended Solution:
-
Cool the reaction mixture in an ice bath before and during acidification to minimize the solubility of the product.
-
Add the acid (e.g., 10% HCl) slowly while monitoring the pH. The optimal pH for precipitation is typically in the range of 3-4.
-
After acidification, allow sufficient time for the product to fully precipitate before filtration.
-
-
Issue 4: Purification Challenges
Q: I'm having difficulty purifying the final product. What are the recommended methods?
A: Purifying di-halogenated indoles can sometimes be challenging due to their physical properties.
-
Recommended Solution 1: Recrystallization
-
This is often the most effective method for purifying the final carboxylic acid.
-
Experiment with different solvent systems. A mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like water or hexanes) is often a good starting point.
-
-
Recommended Solution 2: Column Chromatography
-
If recrystallization is ineffective, silica gel column chromatography can be used.
-
A common eluent system for indole derivatives is a mixture of hexanes and ethyl acetate. The polarity can be adjusted based on the TLC analysis of your crude product.
-
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-5-chlorophenylhydrazine
This two-step procedure starts with the diazotization of 4-bromo-5-chloroaniline.
Step 1a: Diazotization of 4-Bromo-5-chloroaniline
-
In a flask, dissolve 4-bromo-5-chloroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 15-20 minutes.
Step 1b: Reduction to 4-Bromo-5-chlorophenylhydrazine
-
In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0-5°C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10°C.
-
After the addition is complete, stir the mixture for an additional 2-3 hours at room temperature.
-
Collect the precipitated phenylhydrazine hydrochloride salt by filtration.
-
To obtain the free base, treat the hydrochloride salt with a base (e.g., sodium hydroxide solution) and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 4-bromo-5-chlorophenylhydrazine.
Protocol 2: Fischer Indole Synthesis of Ethyl 5-Bromo-6-chloro-1H-indole-2-carboxylate
-
In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-5-chlorophenylhydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in a suitable solvent such as absolute ethanol or glacial acetic acid.
-
Carefully add the acid catalyst (e.g., zinc chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid).
-
Heat the reaction mixture to reflux (typically 80-100°C) and monitor its progress by TLC.
-
Once the reaction is complete (usually after 2-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexanes-ethyl acetate gradient).
Protocol 3: Hydrolysis to this compound
-
Dissolve the ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 1-2 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then further in an ice bath to around 40°C.
-
Slowly add 10% hydrochloric acid dropwise with stirring to adjust the pH to 3-4, which will precipitate the carboxylic acid.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white to off-white solid by filtration, wash with cold water, and dry under vacuum. This method can yield the product in high purity (>96%) and with a yield of approximately 91%.
Data Summary and Visualization
Table 1: Summary of Reaction Parameters and Expected Yields
| Step | Key Reagents | Solvent | Catalyst | Temperature | Time | Typical Yield |
| Phenylhydrazine Synthesis | 4-bromo-5-chloroaniline, NaNO₂, SnCl₂ | HCl(aq) | - | 0-10°C | 3-4 hours | 70-85% |
| Fischer Indole Synthesis | 4-bromo-5-chlorophenylhydrazine, Ethyl pyruvate | Ethanol / Acetic Acid | ZnCl₂ / H₂SO₄ | 80-100°C | 2-6 hours | 50-70% |
| Ester Hydrolysis | Ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate, NaOH | Methanol / Water | - | Reflux | 1-2 hours | >90% |
Visual Workflow and Troubleshooting
Caption: Overall synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low yield in the Fischer indole synthesis step.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. BenchChem.
- BenchChem Technical Support Team. (2025).
- Wikipedia. (2023). Fischer indole synthesis. Wikipedia.
- Wikipedia. (2023). Japp–Klingemann reaction. Wikipedia.
- Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(13), 2854–2857.
- PubChem. (n.d.). 5-Bromo-1H-indole-2-carboxylic acid. National Center for Biotechnology Information.
- Hughes, D. L. (1993). The Fischer Indole Synthesis.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
- ChemicalBook. (2017). CN102382010A - Preparation process for 4- bromo phenyl hydrazine. Google Patents.
- chemeurope.com. (n.d.). Japp-Klingemann reaction. chemeurope.com.
- Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses.
- El-Gaby, M. S. A., et al. (2000). Fischer indole synthesis in the absence of a solvent. Journal of Chemical Research, Synopses, (8), 394-395.
- Ali, M. A., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2346-2355.
- Aly, A. A., et al. (2015). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 20(8), 14836-14854.
Sources
- 1. CN106045876A - Synthetic method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid
Welcome to the technical support guide for the synthesis of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid (CAS No. 934660-16-9)[1]. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical heterocyclic building block. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you navigate the common synthetic challenges, particularly the formation of process-related impurities and side products.
The synthesis of this highly substituted indole is not trivial. The electron-rich nature of the indole nucleus, combined with the directing effects of the halogen and carboxylic acid substituents, creates a competitive environment for various side reactions. This guide is structured in a practical question-and-answer format to directly address the issues you may encounter during your experiments.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems observed during synthesis, explains the underlying chemical principles, and provides validated solutions.
Q1: My final product yield is low, and I've isolated a significant, less polar byproduct that my mass spec suggests is the target molecule minus a CO2 group. What is happening?
Answer: You are observing decarboxylation, the most prevalent side reaction in the synthesis of indole-2-carboxylic acids.[2][3] The product of this side reaction is 5-Bromo-6-chloro-1H-indole[4].
Causality & Mechanism: The C2-carboxyl group of an indole is notoriously labile and can be removed under thermal or catalytic conditions.[5] This transformation is often unintentionally facilitated during the final ester hydrolysis step (saponification) if conditions are too harsh (e.g., high temperatures, prolonged reaction times). The reaction proceeds via the loss of carbon dioxide, driven by the formation of the stable, 2-unsubstituted indole ring.[3][6] While sometimes desirable, this is a major yield-reducing pathway when the carboxylic acid is the target. Problems often arise from decomposition of the desired product under extended thermolysis.[2]
Troubleshooting & Solutions:
-
Modify Hydrolysis Conditions: The most effective solution is to perform the saponification of the precursor ester (e.g., Ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate) under milder conditions.
-
Temperature Control: Keep the reaction temperature as low as possible while still achieving complete hydrolysis. Aim for reflux in methanol/water mixtures for a short duration (e.g., 30-60 minutes) before acidification, rather than prolonged heating in higher-boiling solvents like ethanol or DMF.[7]
-
pH Control during Workup: During the acidic workup to precipitate the carboxylic acid, avoid excessively high temperatures. Cool the reaction mixture to around 40°C before adding acid.[7]
-
Purification Strategy: If decarboxylation has already occurred, the desired acid can be separated from the non-acidic indole byproduct through a classic acid-base extraction.
-
Dissolve the crude mixture in a suitable organic solvent (e.g., Ethyl Acetate).
-
Extract with a mild aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃ solution). The desired carboxylic acid will move to the aqueous layer as its carboxylate salt, while the decarboxylated indole remains in the organic layer.
-
Separate the layers, and carefully re-acidify the aqueous layer with cold 1M HCl to a pH of 3-4 to precipitate the pure carboxylic acid product.[7]
-
Filter, wash with cold water, and dry the purified product.
-
| Parameter | Standard Condition (High Risk) | Recommended Condition (Low Risk) |
| Solvent | High-boiling (e.g., Quinoline, DMF)[8] | Low-boiling (e.g., Methanol/Water)[7] |
| Temperature | >100 °C | 40-65 °C |
| Reaction Time | >2 hours | 0.5 - 1 hour (Monitor by TLC/LCMS) |
| Catalyst | Use of copper salts (promotes decarboxylation)[9] | No catalyst required for hydrolysis |
Q2: My mass spectrometry data shows peaks corresponding to di-brominated or di-chlorinated species. How can I avoid this?
Answer: You are encountering over-halogenation due to the high reactivity of the indole ring towards electrophilic substitution.
Causality & Mechanism: The indole nucleus is highly activated towards electrophiles. Even with existing electron-withdrawing groups, positions on the ring (particularly C3, C4, and C7) can be susceptible to further halogenation if potent halogenating agents or excess stoichiometry are used. The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Using systems like Oxone-halide can lead to halogenation at the C2 or C3 position depending on the protecting group on the indole nitrogen.[10][11][12]
Troubleshooting & Solutions:
-
Strict Stoichiometric Control: Use precisely 1.0 equivalent of your halogenating agent (e.g., N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)). Avoid using elemental bromine (Br₂) or chlorine (Cl₂) gas, which are harder to control.
-
Control Reaction Temperature: Perform halogenations at low temperatures (e.g., 0 °C to room temperature) to moderate the reaction rate and improve selectivity.
-
Protecting Group Strategy: The presence of an electron-withdrawing group on the indole nitrogen (e.g., tosyl, carbamate) can deactivate the ring, reducing the likelihood of over-halogenation and potentially directing the substitution to a specific position.[12]
-
Order of Operations: Introduce the halogen atoms before forming the final indole-2-carboxylic acid if possible, as the free N-H group can complicate selectivity.
Q3: The final product contains significant amounts of the starting ester. How do I drive the hydrolysis to completion?
Answer: This indicates incomplete hydrolysis (saponification). The conversion of an ester to a carboxylate is a reversible reaction under acidic conditions but is effectively irreversible under basic conditions.[13]
Causality & Mechanism: Incomplete reaction can be due to several factors:
-
Insufficient Base: Saponification requires a stoichiometric amount of base (e.g., NaOH, KOH) to react with the ester and then neutralize the resulting carboxylic acid.[13] Catalytic base is not sufficient.
-
Insufficient Time/Temperature: The reaction kinetics may be slow, requiring more time or gentle heating to proceed to completion.
-
Poor Solubility: The starting ester may have poor solubility in the chosen solvent system, limiting its availability to react with the hydroxide.
Troubleshooting & Solutions:
-
Increase Base Equivalents: Use a slight excess of the base (e.g., 1.5 to 2.0 equivalents of NaOH or LiOH) to ensure the reaction goes to completion.
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LCMS. Continue heating until the starting material spot/peak is no longer visible.
-
Use a Co-solvent: If solubility is an issue in an aqueous base, add a miscible organic co-solvent like methanol, ethanol, or THF to create a homogeneous reaction mixture.[7]
Section 2: Frequently Asked Questions (FAQs)
Q: What is the most reliable synthetic approach to minimize side reactions?
A: A common and robust approach involves the hydrolysis of a pre-formed ethyl ester, such as Ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate. This allows for purification of the stable ester intermediate before the more sensitive final hydrolysis step. The key is to use mild hydrolysis conditions as detailed in Q1 to prevent decarboxylation.
Q: My product is always a pink or beige color, not white. Why?
A: Indoles are susceptible to aerial oxidation, which can form colored impurities.[14] This is especially true for crude products. To obtain a pure, white solid, work under an inert atmosphere (N₂, Ar) where possible, and purify the final product by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Acetonitrile).
Q: Which analytical techniques are essential for monitoring this reaction?
A: A combination of techniques is ideal:
-
TLC: For rapid, qualitative monitoring of reaction progress (disappearance of starting material and appearance of product).
-
LCMS (Liquid Chromatography-Mass Spectrometry): The gold standard for identifying the desired product and key impurities. It provides both retention time (for purity assessment) and mass-to-charge ratio, which is invaluable for identifying side products like the decarboxylated indole or over-halogenated species.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Essential for structural confirmation of the final product and can be used to quantify the ratio of product to impurities if characteristic, non-overlapping peaks are present.
Section 3: Key Experimental Protocols & Workflows
Protocol 1: Controlled Saponification of Ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate
This protocol is optimized to minimize decarboxylation.
Materials:
-
Ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Sodium Hydroxide (NaOH)
-
10% Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, suspend the starting ester in a 1:1 mixture of Methanol and Water.
-
Add 1.5 equivalents of solid NaOH.
-
Heat the mixture to a gentle reflux (approx. 65 °C) and stir for 30-60 minutes.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting ester is consumed.
-
Cool the reaction mixture to 40 °C in a water bath.[7]
-
Slowly add 10% HCl dropwise with vigorous stirring until the pH of the solution is between 3 and 4.
-
A precipitate of the desired carboxylic acid will form.
-
Continue stirring in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid product, wash thoroughly with cold deionized water, and dry under vacuum.
Workflow Diagram: Troubleshooting Impurity Formation
This decision tree helps diagnose and solve common impurity issues identified by LCMS.
Caption: Troubleshooting workflow for identifying and resolving common impurities.
Diagram: Synthetic Pathway & Key Side Reactions
Caption: Synthetic overview showing where side reactions typically occur.
References
- Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558–5559. [Link]
- Piers, E., & Brown, R. K. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
- Fu, H., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
- Bialek, M., & Iacobucci, G. A. (1985). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 78(3), 594-598. [Link]
- Scribd. (n.d.).
- ResearchGate. (2017). What do common indole impurities look like?
- Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
- ResearchGate. (n.d.). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions.
- Rao, K. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 46. [Link]
- Sosnovskikh, V. Y., et al. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 27(21), 7268. [Link]
- Organic Chemistry Portal. (2023). Green Halogenation of Indoles with Oxone-Halide. Organic Chemistry Portal. [Link]
- ResearchGate. (2023). Green Halogenation of Indoles with Oxone-Halide.
- Zheng, T., et al. (2023). Green Halogenation of Indoles with Oxone–Halide. The Journal of Organic Chemistry, 88(16), 11497-11503. [Link]
- ResearchGate. (n.d.). Electrochemical C−H halogenation (Br/I) in indole systems.
- Piers, E., & Brown, R. K. (1962). THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Canadian Journal of Chemistry, 40(3), 559-562. [Link]
- Wikipedia. (n.d.). Ester hydrolysis. Wikipedia. [Link]
- The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. [Link]
Sources
- 1. achmem.com [achmem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-Bromo-6-chloro-1H-indole | 122531-09-3 [sigmaaldrich.com]
- 5. scribd.com [scribd.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Green Halogenation of Indoles with Oxone-Halide [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 5-Bromo-6-chloro-1H-indole-2-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-Bromo-6-chloro-1H-indole-2-carboxylic acid (CAS RN: 934660-16-9). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their assays. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to optimize your experimental success.
Section 1: Understanding the Root Cause - The 'Why' Behind Precipitation
This compound is a heterocyclic compound with a molecular structure that presents a classic solubility dilemma. It possesses a large, hydrophobic indole core and an ionizable carboxylic acid group. This dual nature is the primary driver of its challenging behavior in aqueous assay buffers.
-
The Hydrophobic Core: The brominated and chlorinated indole ring system is inherently nonpolar and prefers to associate with itself rather than with water, leading to low intrinsic aqueous solubility.
-
The Ionizable Group: The carboxylic acid moiety is a weak acid. Its charge state, and therefore its solubility, is critically dependent on the pH of the surrounding medium[1][2][3].
-
At Low pH (pH < pKa): The group is protonated (-COOH), making the molecule neutral and significantly less soluble in water.
-
At High pH (pH > pKa): The group is deprotonated (-COO⁻), rendering the molecule charged (anionic) and substantially more soluble in water.
-
The most common issue arises from a "solvent shift" . Researchers typically prepare high-concentration stock solutions in an organic solvent like Dimethyl Sulfoxide (DMSO), where the compound is readily soluble[4][5]. However, when a small volume of this DMSO stock is diluted into a large volume of aqueous assay buffer, the solvent environment abruptly changes from organic to aqueous. This shock can cause the compound's concentration to exceed its aqueous solubility limit, leading to immediate precipitation[4][6][7]. A clear DMSO stock does not guarantee solubility upon dilution[4].
Section 2: Troubleshooting FAQs - Your First Response Guide
This section addresses the most common questions in a direct Q&A format.
Q1: My compound precipitated instantly when I added my DMSO stock to my assay buffer. What happened?
A: You have likely encountered a kinetic solubility issue caused by a solvent shift[4]. The compound, which was stable in 100% DMSO, crashed out of solution when it was rapidly introduced to an aqueous environment where its solubility is much lower. The final concentration of your compound in the assay buffer exceeds its maximum soluble concentration under those specific conditions.
Q2: What is the very first thing I should try to solve this precipitation?
A: Modify the pH of your assay buffer. Since this compound is an acidic compound, increasing the pH will significantly increase its solubility[1][8][9]. The goal is to raise the pH well above the compound's pKa to ensure it exists predominantly in its deprotonated, more soluble anionic form[3]. We recommend starting with a buffer pH of 7.4 or higher, if your assay can tolerate it.
Q3: My assay is sensitive to pH and I cannot increase it. What are my other options?
A: If pH modification is not feasible, the next step is to modify the assay buffer with solubilizing excipients. These agents make the aqueous environment more "hospitable" to the compound.
-
Co-solvents: Introduce a small percentage of a water-miscible organic solvent into your final assay buffer. Common choices include polyethylene glycol (PEG), propylene glycol, or glycerol[10][11]. These agents reduce the overall polarity of the solvent mixture[11].
-
Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 20 can be used at low concentrations (typically 0.01% - 0.1%) to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility[10][12].
-
Proteins: If compatible with your assay, adding a carrier protein like Bovine Serum Albumin (BSA) can improve solubility as many small molecules bind to it[13].
Q4: What is the maximum final concentration of DMSO I should have in my assay?
A: A final DMSO concentration between 0.5% and 1% is a widely accepted industry standard[4]. Higher concentrations can cause cellular toxicity, interfere with enzyme activity, or even cause the compound itself to precipitate, confounding your results[4]. It is critical to maintain the same final DMSO concentration across all wells, including vehicle controls.
Q5: My DMSO stock solution becomes cloudy after a few freeze-thaw cycles. How can I prevent this?
A: Compound precipitation from DMSO stocks can occur, especially for less soluble compounds stored at high concentrations[14][15].
-
Storage: Store stocks at the recommended temperature, typically -20°C or -80°C[16][17].
-
Concentration: Consider storing stocks at a slightly lower concentration (e.g., 2-10 mM instead of 30 mM) to reduce the likelihood of precipitation[15].
-
Aliquoting: Prepare smaller, single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.
-
Re-solubilization: Before use, always bring the stock solution to room temperature and vortex thoroughly to ensure any precipitate has redissolved. Gentle warming or brief sonication can also help, but should be done cautiously to avoid compound degradation[15].
Section 3: Validated Experimental Protocols
These protocols provide a systematic framework for preparing your compound and determining its solubility limits.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the best practices for creating a reliable stock solution.
-
Calculate Mass: Determine the mass of this compound (MW: 274.5 g/mol ) required.
-
Mass (mg) = 10 mM * 274.5 g/mol * Volume (L)
-
Example: For 1 mL (0.001 L), you need 2.745 mg.
-
-
Weighing: Accurately weigh the solid compound into a sterile, appropriate-sized glass vial or microfuge tube.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO (e.g., from a sealed bottle) to the solid.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, you can use a bath sonicator for 5-10 minutes. Gentle warming in a 30-37°C water bath can also be applied, but do not overheat.
-
Visual Confirmation: Ensure the final solution is completely clear and free of any visible particulates.
-
Storage: Store the stock solution in tightly sealed, clearly labeled aliquots at -20°C or -80°C, protected from light[17].
Protocol 2: Determining Kinetic Aqueous Solubility
This protocol helps you determine the maximum concentration at which your compound remains soluble in your specific assay buffer. This is a critical first experiment.
-
Prepare Compound Plate: In a 96-well plate (polypropylene is recommended), prepare a serial dilution of your 10 mM DMSO stock solution in 100% DMSO. For example, a 12-point, 2-fold serial dilution starting from 10 mM.
-
Prepare Assay Plate: Add 98 µL of your chosen assay buffer to the wells of a new 96-well clear-bottom plate.
-
Initiate Solvent Shift: Using a multichannel pipette, transfer 2 µL from the compound plate (DMSO dilutions) to the assay plate containing the buffer. This creates a 1:50 dilution and a final DMSO concentration of 2%[4]. Note: Always add the DMSO to the buffer, not the reverse.
-
Mix and Incubate: Mix immediately by orbital shaking for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light, to allow precipitation to equilibrate[4].
-
Measurement: Read the plate using a plate-based nephelometer, which measures light scattering from suspended particles (precipitate). Alternatively, visually inspect each well against a dark background for signs of cloudiness or precipitate.
-
Analysis: The highest concentration that gives a reading similar to the vehicle-only control (or appears clear by eye) is your maximum kinetic solubility under these conditions.
The table below shows hypothetical data from such an experiment.
| Final Compound Conc. (µM) | Final DMSO (%) | Nephelometry Reading (Scattering Units) | Observation |
| 200 | 2% | 1500 | Heavy Precipitate |
| 100 | 2% | 1250 | Precipitate |
| 50 | 2% | 800 | Hazy |
| 25 | 2% | 210 | Clear |
| 12.5 | 2% | 105 | Clear |
| 6.25 | 2% | 98 | Clear |
| Vehicle Control | 2% | 100 | Clear |
Section 4: Visualization of Troubleshooting Workflow
To guide your decision-making process, follow the logical steps outlined in the diagram below. This workflow ensures a systematic approach to solving solubility issues, starting with the simplest and most effective methods first.
Caption: Troubleshooting Decision Tree for Solubility Issues.
Section 5: Summary of Solubilizing Agents
If pH modification alone is insufficient, use the following table as a starting point for incorporating solubilizing agents into your assay buffer. Always perform a vehicle tolerance test to ensure the agent itself does not affect your biological system.
| Agent Class | Example | Starting Concentration | Mechanism of Action |
| Co-Solvent | Polyethylene Glycol 400 (PEG400) | 1-5% (v/v) | Reduces solvent polarity, making it more favorable for the compound[18]. |
| Co-Solvent | Propylene Glycol | 1-10% (v/v) | Reduces solvent polarity[11]. |
| Surfactant | Tween® 80 / Polysorbate 80 | 0.01-0.1% (v/v) | Forms micelles to encapsulate the compound[10][12]. |
| Protein | Bovine Serum Albumin (BSA) | 0.1-1% (w/v) | Binds to the compound, acting as a carrier protein[13]. |
| Complexing Agent | Hydroxypropyl-β-Cyclodextrin | 1-10 mM | Forms an inclusion complex with the hydrophobic part of the compound[6][11][19]. |
References
- Bentham Science Publishers. (n.d.). A Systematic Evaluation of Solubility Enhancing Excipients to Enable the Generation of Permeability Data for Poorly Soluble Compounds in Caco-2 Model.
- BioAssay Systems. (n.d.). Troubleshooting.
- Mas-Bargues, C., et al. (2019). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 24(10), 1947.
- Popa-Burke, I. G., et al. (2004). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 9(5), 443-450.
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- Frye, S. V. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 438-443.
- ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?
- Jermain, S. V., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Journal of Pharmaceutical Sciences, 107(1), 1-13.
- P&S Chemicals. (n.d.). Product information, 5-Bromo-1h-indole-2-carboxylic acid.
- PubChem. (n.d.). 5-Bromo-1H-indole-2-carboxylic acid.
- Reddit. (2022). How to tackle compound solubility issue.
- Kalepu, S., & Nekkanti, V. (2015). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Journal of advanced pharmaceutical technology & research, 6(3), 91–101.
- Kuroda, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Chemistry, 3(1), 1-10.
- FasterCapital. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of pharmaceutical sciences, 78(9), 767–770.
- Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
- UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
- Yamashita, T., et al. (2011). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. International journal of pharmaceutics, 419(1-2), 170–174.
- ResearchGate. (2011). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide.
- Li, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(1), 1-25.
- Ren & Company. (2020, February 21). Solution-making strategies & practical advice [Video]. YouTube. [Link]
- Chemistry LibreTexts. (2022). 3.3: Preparing Solutions.
- Estime, N., et al. (2012). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Transactions, 27, 253-258.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
- ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Fengfei New Material. (n.d.). 5-Bromo-6-chloro-1H-indole.
- Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
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Stability of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid under different conditions
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 5-Bromo-6-chloro-1H-indole-2-carboxylic acid in their experiments. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues and ensure the integrity of your results. The information presented herein is a synthesis of established chemical principles of indole chemistry and data from related halogenated indole derivatives, providing a robust framework for handling this specific molecule.
I. Core Concepts: Understanding the Stability of Halogenated Indole-2-Carboxylic Acids
The stability of this compound is governed by the inherent reactivity of the indole ring system, further modulated by the electronic effects of the bromo, chloro, and carboxylic acid substituents. The electron-rich nature of the indole nucleus makes it susceptible to oxidation, while the pyrrole ring can be prone to degradation under strongly acidic conditions. The halogen substituents, being electron-withdrawing, can influence the electron density of the aromatic system, potentially affecting its reactivity and stability.
II. Troubleshooting Guides
This section addresses specific experimental issues you may encounter, providing potential causes and actionable solutions.
Issue 1: Inconsistent or non-reproducible results in biological assays.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of this compound fresh for each experiment. Avoid using stock solutions that have been stored for extended periods, especially if not stored under optimal conditions.
-
Assess Media Stability: Perform a preliminary experiment to assess the stability of the compound in your specific cell culture or assay medium. Incubate the compound in the medium for the duration of your experiment and analyze for degradation using a stability-indicating method like HPLC.
-
Control for pH: The pH of the assay buffer can significantly impact stability. Indole derivatives are generally more stable in neutral to slightly acidic conditions. If your assay requires basic conditions, be aware of the potential for accelerated degradation.[1]
-
Minimize Light Exposure: Protect your assay plates and stock solutions from light, as photodegradation can occur.[2]
-
Issue 2: Appearance of new, unexpected peaks in HPLC analysis of a sample.
-
Possible Cause: Onset of degradation due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solid compound and its solutions are stored as recommended (see Section III, FAQ 1).
-
Inert Atmosphere: For long-term storage of the solid, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and moisture.
-
Solvent Purity: Use high-purity, degassed solvents for preparing solutions to minimize oxidative degradation.
-
Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to generate and characterize degradation products, which is crucial for developing a stability-indicating analytical method.[3][4]
-
Issue 3: Discoloration of the solid compound or its solutions over time (e.g., turning yellow or brown).
-
Possible Cause: Oxidation and/or polymerization.
-
Troubleshooting Steps:
-
Limit Air Exposure: Minimize the exposure of the solid compound and its solutions to air.
-
Light Protection: Store in amber vials or wrap containers with aluminum foil to prevent light-induced degradation.
-
Purity Check: A change in color is a strong indicator of impurity formation. Re-analyze the material by HPLC to assess its purity before use.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a cool, dry, and dark place.[2] It is advisable to store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent oxidation and moisture absorption. For solutions, use high-purity, degassed solvents and store them at -20°C, protected from light.
Q2: How does pH affect the stability of this compound in aqueous solutions?
-
Acidic Conditions: Strong acids can lead to protonation of the indole ring, potentially causing polymerization or other rearrangements.[2] Decarboxylation may also occur under certain acidic conditions.[5]
-
Alkaline Conditions: Basic conditions can promote oxidative degradation of the indole nucleus.[2] The carboxylic acid group will be deprotonated to the carboxylate, which may influence its solubility and reactivity.
For optimal stability in aqueous solutions, it is recommended to maintain a pH in the neutral to slightly acidic range (pH 4-7).
Q3: Is this compound sensitive to light?
A3: Indole compounds are often photosensitive and can undergo degradation upon exposure to UV or even ambient light.[2][3] It is crucial to protect both the solid compound and its solutions from light to prevent the formation of photodegradation products.
Q4: What are the likely degradation pathways for this molecule?
A4: Based on the chemistry of indole derivatives, the following degradation pathways are plausible for this compound:
-
Oxidation: The electron-rich indole ring is susceptible to oxidation, which can lead to the formation of oxindole or other oxidized species.[6][7] The presence of two halogen atoms may influence the rate and regioselectivity of oxidation.
-
Decarboxylation: Indole-2-carboxylic acids can undergo decarboxylation, particularly at elevated temperatures or under certain acidic or catalytic conditions, to yield the corresponding 5-bromo-6-chloro-1H-indole.[5][8]
-
Hydrolysis: While the indole ring itself is generally stable to hydrolysis, harsh acidic or basic conditions could potentially lead to cleavage of the ring system, although this is less common under typical experimental conditions.
-
Polymerization: Under strongly acidic conditions, protonation of the indole ring can initiate polymerization reactions.[2]
Q5: How can I develop a stability-indicating HPLC method for this compound?
A5: A stability-indicating HPLC method is one that can accurately quantify the parent compound in the presence of its degradation products, impurities, and any other excipients. To develop such a method:
-
Perform Forced Degradation: Subject the compound to stress conditions as outlined in ICH guidelines (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) to generate degradation products.[3][4]
-
Chromatographic Separation: Develop a reversed-phase HPLC method that provides baseline separation between the parent peak and all degradation product peaks. This may involve optimizing the column, mobile phase composition (including pH), and gradient elution.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the parent peak is not co-eluting with any degradants.
IV. Data Summary & Experimental Protocols
Table 1: Predicted Stability of this compound under Stress Conditions
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Likely unstable | Decarboxylation product, polymers, ring-opened products |
| Alkaline (e.g., 0.1 M NaOH) | Potentially unstable | Oxidized products (e.g., oxindoles), other degradation products |
| Oxidative (e.g., 3% H₂O₂) | Likely unstable | Oxindoles, hydroxylated derivatives, ring-opened products |
| Thermal (Dry Heat) | Potentially unstable | Decarboxylation product, other thermal decomposition products |
| Photolytic (UV/Vis Light) | Likely unstable | Photodegradation products (various) |
Note: This table is based on the general stability of halogenated indole derivatives and not on specific experimental data for this compound.
Protocol: General Procedure for a Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound.
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 1 M HCl)
-
Bases (e.g., 1 M NaOH)
-
Oxidizing agent (e.g., 30% H₂O₂)
-
pH meter
-
HPLC system with a PDA detector
-
Photostability chamber
-
Oven
2. Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 1 M HCl. Heat the solution (e.g., at 60°C) for a defined period. Neutralize before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 1 M NaOH. Keep at room temperature or heat gently for a defined period. Neutralize before HPLC analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., at 80°C) for a defined period. Also, reflux a solution of the compound.
-
Photostability: Expose a solution of the compound to a light source as per ICH Q1B guidelines.[9] Keep a control sample wrapped in aluminum foil.
3. Analysis:
-
Analyze all stressed samples, along with a control sample, by a developed stability-indicating HPLC-PDA method.
-
Determine the percentage of degradation and identify any major degradation products by comparing the chromatograms.
V. Visualizations
Hypothetical Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound based on known indole chemistry.
Caption: Workflow for assessing the stability of a compound.
VI. References
-
Microbial Degradation of Indole and Its Derivatives. (n.d.). SciSpace. Retrieved January 8, 2026, from [Link]
-
The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018). Frontiers in Microbiology. Retrieved January 8, 2026, from [Link]
-
Synthesis of 2-Oxindoles from Substituted Indoles by Hypervalent-Iodine Oxidation. (2025). ChemistrySelect. Retrieved January 8, 2026, from [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Retrieved January 8, 2026, from [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2021). Molecules. Retrieved January 8, 2026, from [Link]
-
Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. (n.d.). European Journal of Chemistry. Retrieved January 8, 2026, from [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). European Journal of Medicinal Chemistry. Retrieved January 8, 2026, from [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry. Retrieved January 8, 2026, from [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved January 8, 2026, from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved January 8, 2026, from [Link]
-
Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. (2019). Synthesis. Retrieved January 8, 2026, from [Link]
-
Forced Degradation Studies. (2016). SciSpace. Retrieved January 8, 2026, from [Link]
-
Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. (2023). Beilstein Journal of Organic Chemistry. Retrieved January 8, 2026, from [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. Retrieved January 8, 2026, from [Link]
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]
-
Forced degradation and impurity profiling. (n.d.). Retrieved January 8, 2026, from [Link]
-
Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). Retrieved January 8, 2026, from [Link]
-
Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Retrieved January 8, 2026, from [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). PMC. Retrieved January 8, 2026, from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. Retrieved January 8, 2026, from [Link]
-
Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. (n.d.). The Journal of Organic Chemistry. Retrieved January 8, 2026, from [Link]
-
Process for the preparation of indole derivatives. (n.d.). Google Patents. Retrieved January 8, 2026, from
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Retrieved January 8, 2026, from [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (n.d.). Chemical Engineering Transactions. Retrieved January 8, 2026, from [Link]
-
Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. (2023). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA. Retrieved January 8, 2026, from [Link]
-
AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN. (n.d.). Canadian Science Publishing. Retrieved January 8, 2026, from [Link]
-
Analysing Impurities and Degradation Products. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Halogenated Indole Alkaloids from Marine Invertebrates. (n.d.). PMC. Retrieved January 8, 2026, from [Link]
-
In-use stability studies: guidelines and challenges. (2021). PubMed. Retrieved January 8, 2026, from [Link]
-
Polyhalogenated Indoles from the Red Alga Rhodophyllis membranacea: The First Isolation of Bromo-Chloro-Iodo Secondary Metabolites. (2016). PubMed. Retrieved January 8, 2026, from [Link]
-
Equilibrium and kinetics of bromine chloride hydrolysis. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]
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Technical Support Center: Synthesis of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid. As a crucial building block in medicinal chemistry, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and practical protocols to identify and mitigate common impurities encountered during its synthesis.
Understanding the Synthetic Landscape and Potential Pitfalls
The synthesis of this compound is a multi-step process, typically culminating in the hydrolysis of its corresponding ethyl ester. A plausible and common synthetic strategy involves starting with a pre-halogenated aniline derivative, followed by the construction of the indole ring system and subsequent functional group manipulations. Each of these stages presents a unique set of challenges and potential for impurity formation. This guide will address these issues in a practical, question-and-answer format to aid in your experimental work.
Frequently Asked Questions (FAQs) and Troubleshooting
Impurity Profile & Identification
Question 1: I'm observing a persistent impurity with a similar polarity to my desired product in the crude reaction mixture. What could it be?
This is a common issue and often points to the presence of isomeric impurities. Given the di-halogenated nature of the target molecule, the most probable culprits are regioisomers formed during the halogenation steps.
-
Isomeric Impurities: Depending on the exact synthetic route, the bromination or chlorination steps may not be perfectly regioselective. For instance, if a key intermediate is a substituted aminobenzoic acid, the directing effects of the amino and carboxyl groups can lead to the formation of other bromochloro-isomers.[1]
-
Starting Material Carryover: In some cases, incompletely halogenated starting materials can be carried through the synthesis, resulting in impurities lacking either the bromo or chloro substituent.
Troubleshooting Workflow for Isomeric Impurites
Caption: Troubleshooting workflow for isomeric impurities.
Question 2: My final product shows the presence of a less polar impurity by TLC. What is the likely cause?
A less polar impurity in the final this compound product is very often the unhydrolyzed ethyl ester precursor, ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate.[2]
-
Incomplete Hydrolysis: The saponification of the ester to the carboxylic acid may not have gone to completion. This can be due to insufficient reaction time, inadequate concentration of the base (e.g., NaOH or KOH), or lower reaction temperatures.
Question 3: After purification, my product has a slight coloration (yellow to brown). What could be the reason?
While pure this compound should be a white to off-white solid, coloration often indicates the presence of trace impurities, which can include:
-
Oxidation Products: Indoles can be susceptible to oxidation, leading to colored byproducts.[3]
-
Residual Catalysts or Reagents: Trace amounts of reagents from the indole ring formation or halogenation steps can sometimes lead to coloration.
-
Decarboxylated Byproduct: Although less common under standard hydrolysis conditions, harsh temperatures or highly acidic/basic conditions could potentially lead to some decarboxylation of the product, yielding 5-bromo-6-chloro-1H-indole.
Troubleshooting Synthetic Steps
Question 4: I am struggling with the regioselectivity of the bromination of my chloro-substituted aniline precursor. How can I improve this?
Achieving high regioselectivity in the halogenation of substituted anilines can be challenging due to the strong activating nature of the amino group.[1]
-
Protecting Groups: The most effective strategy is to protect the amino group, typically as an acetamide. This moderates its activating effect and can lead to more predictable regioselectivity. The acetyl group can be removed later in the synthetic sequence.
-
Solvent and Temperature Control: The choice of solvent and careful control of the reaction temperature can also influence the outcome of the bromination. Non-polar solvents and lower temperatures generally favor higher selectivity.
Question 5: The hydrolysis of the ethyl ester is sluggish and incomplete. What can I do?
To drive the hydrolysis to completion, consider the following adjustments:
-
Increase Reaction Time and/or Temperature: Refluxing for a longer period can often ensure complete conversion.
-
Increase Base Concentration: Using a higher concentration of NaOH or KOH can accelerate the saponification.
-
Co-solvents: If the ester has poor solubility in the aqueous base, adding a co-solvent like methanol or ethanol can improve miscibility and reaction rate.[4]
Purification Protocols
Protocol 1: Recrystallization for the Removal of Incompletely Hydrolyzed Ester and Other Non-Isomeric Impurities
This protocol is effective for removing impurities with different solubility profiles from the desired carboxylic acid product.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent like acetic acid or a mixture of dioxane and water)
-
Deionized water
-
Activated carbon (optional)
Procedure:
-
In a flask, dissolve the crude solid in a minimum amount of hot ethanol.
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Slowly add hot deionized water to the hot filtrate until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum.
Protocol 2: Column Chromatography for the Separation of Isomeric Impurities
For separating challenging isomeric impurities, column chromatography is often necessary.
Materials:
-
Crude this compound
-
Silica gel (appropriate mesh size)
-
Eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small amount of acetic acid to improve peak shape)
Procedure:
-
Prepare a silica gel column of an appropriate size.
-
Dissolve the crude product in a minimum amount of a suitable solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing it.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Data Presentation
| Common Impurity | Likely Origin | Relative Polarity (TLC) | Suggested Analytical Method | Mitigation/Removal Strategy |
| Isomeric Bromo-chloro-indole-2-carboxylic acids | Non-regioselective halogenation | Similar to product | LC-MS, 1H-NMR[5] | High-resolution column chromatography |
| Ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate | Incomplete hydrolysis | Less polar than product | HPLC, 1H-NMR | Optimize hydrolysis conditions; Recrystallization |
| 5-Bromo-1H-indole-2-carboxylic acid | Incomplete chlorination of starting material | More polar than product | LC-MS | Purification of starting materials; Column chromatography |
| 6-Chloro-1H-indole-2-carboxylic acid | Incomplete bromination of starting material | More polar than product | LC-MS | Purification of starting materials; Column chromatography |
| Poly-halogenated indoles | Over-halogenation | Varies | LC-MS | Stoichiometric control of halogenating agents |
| 5-Bromo-6-chloro-1H-indole | Decarboxylation | Less polar than product | GC-MS, LC-MS | Avoid harsh temperatures and pH extremes |
In-Text Citations & References
-
Colgan, S. T., Haggan, G. R., & Reed, R. H. (1996). Assay and purity evaluation of 5-chlorooxindole by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 14(7), 825-833.
-
Phukan, K., & Borah, R. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds. International Journal of ChemTech Research, 6(5), 2826-2832.
-
Hashem, A. I., Shaban, M. E., & El-Kafrawy, A. F. (1984). Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 23(5), 450-451.
-
Google Patents. CN103387530A - 5-bromoindole preparation method.
-
Chromatography Forum. How do you perform purity analysis?[Link]
-
Gilla, G., et al. (2014). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3535-3539.
-
ResearchGate. N-Acylation in Combinatorial Chemistry.[Link]
-
PubMed Central. Chemoselective N-acylation of indoles using thioesters as acyl source.[Link]
-
Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis.[Link]
-
PubChem. 4-Amino-2-chlorobenzoic acid.[Link]
-
ResearchGate. Elemental analysis: an important purity control but prone to manipulations.[Link]
-
Agilent. PURITY AND IMPURITY ANALYSIS.[Link]
-
PubMed. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection.[Link]
-
Chemistry LibreTexts. 2.2.4.2B: Purification of Product Mixtures.[Link]
-
ResearchGate. Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11).[Link]
-
European Journal of Chemistry. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials.[Link]
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- 3. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 4. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Assay and purity evaluation of 5-chlorooxindole by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid
Welcome to the technical support guide for the derivatization of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with modifying this versatile heterocyclic scaffold. The following content is structured in a question-and-answer format to directly address specific experimental issues, providing not just protocols, but the underlying chemical principles to empower your research decisions.
Section 1: General Considerations & Starting Material FAQs
This section covers foundational questions about the reactivity and handling of the core molecule.
Q1: What are the primary reactive sites on this compound and how does its structure influence reactivity?
A1: The this compound scaffold possesses four key reactive sites, each with distinct chemical properties:
-
C2-Carboxylic Acid: This is the most acidic proton and the site for standard acid chemistry, such as esterification and amidation. Its reactivity can be influenced by the electron-withdrawing nature of the indole ring and the adjacent halogens.
-
N1-Indole Nitrogen: The N-H proton is weakly acidic (pKa ≈ 16-17) and can be deprotonated with a strong base (e.g., NaH) to form a nucleophilic anion, enabling N-alkylation or N-arylation reactions.[1]
-
C5-Bromo Substituent: The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. The C-Br bond is significantly more reactive than the C-Cl bond in these transformations, allowing for selective functionalization.[2][3]
-
C6-Chloro Substituent: While less reactive than the C5-bromo position in cross-coupling, the C-Cl bond can still participate in certain metal-catalyzed reactions under more forcing conditions.
The presence of two electron-withdrawing halogens on the benzene ring makes the indole nucleus relatively electron-poor, which can affect the rates and outcomes of various reactions compared to unsubstituted indoles.
Caption: Key reactive sites and corresponding derivatization pathways.
Q2: My starting material has poor solubility in common organic solvents. What are some effective solvent systems for reactions?
A2: The high polarity of the carboxylic acid group combined with the rigid, halogenated ring system contributes to poor solubility. For reactions involving the carboxylic acid, polar aprotic solvents are often the best choice.
-
Amidation/Esterification Coupling: Anhydrous DMF , THF , or DCM are commonly used. For amidation, DMF is often preferred as it can help solubilize both the acid and many amine coupling partners.
-
N-Alkylation: Anhydrous DMF or THF are standard choices when using strong bases like sodium hydride (NaH).[4] The use of DMF must be approached with caution, as NaH in DMF can sometimes behave unpredictably, especially on scale.
-
Suzuki Coupling: Solvent choice is critical and often depends on the base used. Common systems include DME (1,2-dimethoxyethane), 1,4-dioxane/water mixtures , or ethanol .[2][5]
If solubility remains an issue, consider converting the carboxylic acid to its methyl or ethyl ester first. The resulting ester is typically much more soluble in a wider range of organic solvents, facilitating subsequent reactions like N-alkylation or Suzuki coupling.
Section 2: Derivatizing the Carboxylic Acid Group (C2-Position)
2.1 Esterification
Q3: My standard Fischer esterification (acid catalyst in alcohol) is slow and gives low yields. How can I improve it?
A3: Fischer esterification is an equilibrium-limited process, and with an electron-deficient indole like this, the carbonyl carbon is less nucleophilic, slowing the reaction.[6]
Troubleshooting Steps:
-
Increase Reactivity: Instead of relying solely on a mineral acid catalyst (like H₂SO₄ or HCl), convert the carboxylic acid into a more reactive intermediate. A common and effective lab-scale method is to saturate a solution of the acid in methanol or ethanol with HCl gas at 0 °C and then allow it to warm to room temperature.[7] This in-situ formation of the acyl chloride is highly effective.
-
Use a Coupling Agent: For more sensitive substrates or when using hindered alcohols, coupling agents are superior. The Steglich esterification, using DCC (dicyclohexylcarbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine) , is a classic and highly effective method that proceeds under mild conditions.[8]
Protocol: Steglich Esterification
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add the desired alcohol (1.1 - 1.5 eq) and DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, the main byproduct, dicyclohexylurea (DCU), will precipitate. Filter off the DCU solid.
-
Wash the filtrate with dilute HCl, then saturated NaHCO₃, and finally brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the crude ester, which can be purified by column chromatography.
Q4: The DCU byproduct from my DCC-mediated esterification is co-eluting with my product. What are the alternatives?
A4: DCU removal is a common challenge.
-
Alternative Carbodiimide: Use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and can be easily removed with a simple aqueous workup.[9]
-
Filtration Tip: To maximize DCU precipitation before filtration, cool the reaction mixture in a freezer (-20 °C) for an hour or dilute it with a less polar solvent like hexanes.
2.2 Amidation
Q5: What are the most reliable coupling agents for forming an amide bond with this substrate?
A5: A variety of modern peptide coupling reagents are highly effective and can be selected based on the nucleophilicity of the amine and desired reaction conditions.
| Coupling Reagent | Abbreviation | Key Advantages & Considerations |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | High efficiency, low racemization. Good for less nucleophilic amines. |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Very powerful activator. Excellent for sterically hindered acids/amines. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble byproducts, easy workup. Often used with HOBt or HOAt. |
| N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive and effective, but DCU byproduct can be difficult to remove. |
For most primary and secondary amines, a combination of EDC with an additive like HOBt (Hydroxybenzotriazole) provides a cost-effective and efficient system. For challenging couplings (e.g., with anilines), HATU is often the reagent of choice.
Q6: My amidation reaction is sluggish and gives incomplete conversion, even with a coupling agent. What should I troubleshoot?
A6:
-
Base: Ensure an appropriate non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) , is present (typically 2-3 equivalents) to neutralize the acid formed and drive the reaction.
-
Activation Time: Allow the carboxylic acid to pre-activate with the coupling reagent and base for 15-30 minutes before adding the amine. This ensures the active ester intermediate is fully formed.
-
Solvent: Ensure the solvent is anhydrous. DMF is generally a good choice for solubility.
-
Temperature: While most couplings run at room temperature, gently heating to 40-50 °C can sometimes accelerate sluggish reactions. However, monitor for potential side reactions like decarboxylation.
Caption: Troubleshooting workflow for sluggish amidation reactions.
2.3 Decarboxylation
Q7: I want to remove the C2-carboxylic acid to get the 5-bromo-6-chloro-1H-indole. What are the best conditions?
A7: Decarboxylation of indole-2-carboxylic acids can be challenging and often requires high temperatures. A key risk is degradation of the sensitive indole ring.
-
Thermal Decarboxylation: A common method is to heat the carboxylic acid in a high-boiling solvent like quinoline or N,N-dimethylformamide (DMF) , sometimes with a copper or copper oxide catalyst. A patent describes the decarboxylation of a similar indole-2-carboxylic acid in DMF at 95-100 °C with an organic acid catalyst.[10]
-
Metal-Free Conditions: For some indole carboxylic acids, heating in a solvent like acetonitrile with a base like K₂CO₃ can be effective.[11]
-
Caution: These are often harsh conditions. Start with small-scale test reactions and monitor carefully for byproduct formation by LC-MS. The reaction should be performed under an inert atmosphere (N₂ or Ar) to prevent oxidative decomposition.
Section 3: Reactions at the Indole Nitrogen (N1-Position)
Q8: I'm attempting N-alkylation with NaH and an alkyl halide, but I'm getting low yields and a messy reaction. What are the common pitfalls?
A8: The classic NaH/alkyl halide protocol is powerful but sensitive.
Common Pitfalls & Solutions:
-
Poor Quality NaH: Sodium hydride reacts with moisture in the air. Use freshly opened NaH or wash a dispersion in oil with anhydrous hexanes before use.
-
Incomplete Deprotonation: Ensure you use a slight excess of NaH (1.1-1.2 eq). Allow the deprotonation to proceed fully at 0 °C before adding the alkyl halide. You should see hydrogen gas evolution cease.[4]
-
Solvent Issues: Use truly anhydrous DMF or THF. Residual water will quench the NaH and the indole anion.
-
Temperature Control: Add the NaH portion-wise at 0 °C to control the exotherm from H₂ evolution. Add the alkyl halide dropwise, also at 0 °C, before allowing the reaction to slowly warm to room temperature.[4]
Q9: How can I improve selectivity for N-alkylation over C3-alkylation?
A9: C3-alkylation is a known competing pathway in indole chemistry.[12] Selectivity is governed by the nature of the counter-ion and the solvent.
-
Ionic Conditions: Using a strong base like NaH in a polar aprotic solvent like DMF generates a "free" indole anion. The negative charge is primarily on the nitrogen, heavily favoring N-alkylation. This is the most common strategy.
-
Covalent Conditions: Using bases like K₂CO₃ in less polar solvents like acetone can lead to more C3-alkylation, as the potassium counter-ion may coordinate with the nitrogen, leaving the C3 position more nucleophilic. For this substrate, sticking with NaH/DMF or NaH/THF is the recommended approach for N-selectivity.
Section 4: Reactions at the Halogenated Benzene Ring
Q10: I want to perform a Suzuki cross-coupling. Which position is more reactive, the C5-Bromo or C6-Chloro?
A10: The C5-Bromo position is significantly more reactive. The relative reactivity for oxidative addition to a Pd(0) catalyst is C-I > C-Br > C-OTf >> C-Cl. This chemoselectivity allows you to perform a Suzuki coupling selectively at the C5 position while leaving the C6-chloro group untouched for potential subsequent transformations.[2][3]
Q11: How do I choose the right palladium catalyst and conditions for Suzuki coupling at the C5-bromo position?
A11: The choice of catalyst, ligand, base, and solvent system is crucial for high yields. Below is a comparison of common systems used for 5-bromo-heterocycles.[3]
| Catalyst System | Base | Solvent | Temp (°C) | Typical Time (h) | Notes & Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane (DME) | 80 | 2 | Excellent yield, fast reaction time. A very reliable starting point. |
| Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (MW) | 0.5 - 0.7 | Microwave conditions can drastically shorten reaction times.[2] |
| Pd(PCy₃)₂ | K₃PO₄ | t-amyl alcohol | 100 | 12 | Effective for a range of heteroaromatic halides.[3] |
| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 4-6 | Aqueous conditions can be beneficial for some boronic acids.[5] |
Recommendation: Start with Pd(dppf)Cl₂ as the catalyst, K₂CO₃ or Cs₂CO₃ as the base, in an anhydrous solvent like DME or 1,4-dioxane .[5] Always degas the reaction mixture thoroughly (e.g., by bubbling argon through the solvent or using freeze-pump-thaw cycles) before adding the palladium catalyst to prevent catalyst oxidation.
Q12: My Suzuki reaction has stalled. What should I troubleshoot?
A12:
-
Inactive Catalyst: Was the reaction mixture properly degassed? Pd(0) species are oxygen-sensitive. You can sometimes add a fresh portion of catalyst to a stalled reaction.
-
Base Strength/Solubility: Ensure the base is strong enough and has some solubility in the reaction medium. K₃PO₄ is a stronger base than K₂CO₃ and can sometimes improve results.
-
Boronic Acid Quality: Boronic acids can degrade over time, forming anhydrides (boroxines) or undergoing protodeboronation.[5] Use fresh, high-quality boronic acid or consider using the more stable potassium trifluoroborate (BF₃K) salts.
-
Water: While some Suzuki protocols use water, it can promote protodeboronation. If using an anhydrous protocol, ensure all reagents and solvents are dry.
References
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.). Lithuanian Academy of Sciences. [Link]
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2014). Molecules. [Link]
- Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (2014).
- Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (2022).
- Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. (2017). Chemistry – A European Journal. [Link]
- Enantioselective Catalytic Synthesis of N-alkyl
- Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. (2023). Beilstein Journal of Organic Chemistry. [Link]
- (PDF) Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (2022).
- (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. (2023).
- (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates. (2021).
- N-alkylation of an indole. (2019). YouTube. [Link]
- INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYL
- Decarboxylation of indole-3-carboxylic acids under metal-free conditions. (2015).
- Simple Method for the Esterification of Carboxylic Acids. (1978). Organic Chemistry Portal. [Link]
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2021). RSC Publishing. [Link]
- Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. (2007). Green Chemistry. [Link]
- Decarboxylation. (n.d.). Organic Chemistry Portal. [Link]
- Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. (2014).
- Reactions of Carboxylic Acids. (n.d.). OpenStax. [Link]
- Halogenated Indole Alkaloids from Marine Invertebr
- Derivatization of carboxylic groups prior to their LC analysis – A review. (2024).
- On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. (2019). The Journal of Organic Chemistry. [Link]
- Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Deriv
- Decarboxylation method of heterocyclic carboxylic acid compounds. (2019).
- Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. (2014).
- (PDF) Convenient amidation of carboxyl group of carboxyphenylboronic acids. (2015).
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2022). RSC Medicinal Chemistry. [Link]
- FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase. (2021).
- Derivatization of carboxylic group for fluorescence. (2008).
Sources
- 1. youtube.com [youtube.com]
- 2. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 7. 5-Bromoindole-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid
Welcome to the technical support center for the HPLC analysis of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the chromatographic analysis of this compound.
Introduction to the Analyte
This compound is a halogenated indole derivative. Such molecules are important intermediates in the synthesis of pharmaceuticals and other bioactive compounds.[1] The presence of the carboxylic acid group, coupled with the indole ring and halogen substituents, presents specific challenges in reversed-phase HPLC analysis. Understanding the physicochemical properties of this molecule is key to developing a robust analytical method.
Key Physicochemical Properties:
-
Molecular Formula: C₉H₅BrClNO₂[2]
-
Molecular Weight: 274.50 g/mol [2]
-
Structure: A planar aromatic indole ring system with a carboxylic acid at position 2, a bromine at position 5, and a chlorine at position 6.
-
Acidity: The carboxylic acid group will be ionized at pH values above its pKa, influencing its retention on reversed-phase columns.
-
Solubility: Generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3]
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of this compound in a question-and-answer format.
Peak Shape Issues
Q1: My peak for this compound is tailing. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue when analyzing acidic compounds like this one.[4] It is often caused by secondary interactions between the analyte and the stationary phase.
-
Cause 1: Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar carboxylic acid group, leading to tailing.[5]
-
Solution:
-
Lower the mobile phase pH: By operating the mobile phase at a pH at least 2 units below the pKa of the carboxylic acid, you can ensure it is fully protonated, minimizing ionic interactions with silanols. A pH of 2.5-3.0 is a good starting point.[4] Phosphoric acid or formic acid are common choices for pH adjustment.[6][7]
-
Use a modern, end-capped column: Columns with advanced end-capping and high-purity silica are designed to minimize exposed silanols.[8]
-
-
-
Cause 2: Metal Contamination: Trace metals in the HPLC system (e.g., in the frit, column hardware, or solvent) can chelate with the carboxylic acid, causing tailing.
-
Solution:
-
Use a column with metal-free hardware. [9]
-
Passivate the HPLC system: If metal contamination is suspected, a system passivation procedure can help.
-
-
-
Cause 3: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[5]
-
Solution:
-
Reduce the injection volume or sample concentration. A good practice is to perform a loading study to determine the optimal sample amount.[10]
-
-
A visual guide to troubleshooting peak tailing:
Caption: A decision tree for troubleshooting peak tailing.
Q2: I'm observing peak fronting. What could be the cause?
A2: Peak fronting is less common than tailing for this type of analyte but can occur.
-
Cause 1: Sample Overload: Similar to tailing, injecting too much sample can lead to fronting.[10]
-
Solution: Reduce the injection volume or sample concentration.
-
-
Cause 2: Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, leading to a distorted peak shape.
-
Solution: Ideally, dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[10]
-
Retention Time and Resolution Issues
Q3: My retention time is shifting between injections. What should I check?
A3: Retention time shifts can compromise the reliability of your analysis.[10]
-
Cause 1: Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analysis.
-
Solution: Ensure a stable baseline by flushing the column with the mobile phase for a sufficient amount of time (e.g., 10-20 column volumes) before the first injection and between gradient runs.[11]
-
-
Cause 2: Mobile Phase Composition Changes: Inconsistent mobile phase preparation can lead to retention time drift.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. If using a buffer, double-check the pH.[11]
-
-
Cause 3: Temperature Fluctuations: Changes in ambient temperature can affect retention time.
-
Solution: Use a column oven to maintain a constant temperature.[10]
-
Q4: I have poor resolution between my analyte and an impurity. How can I improve it?
A4: Improving resolution often involves adjusting the mobile phase or stationary phase.
-
Solution 1: Optimize the Organic Modifier Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase retention and may improve resolution.
-
Solution 2: Change the Organic Modifier: Acetonitrile and methanol have different selectivities. Switching from one to the other can alter the elution order and improve the separation of co-eluting peaks.
-
Solution 3: Adjust the Mobile Phase pH: Fine-tuning the pH can alter the ionization state of the analyte and impurities, potentially leading to better separation.
-
Solution 4: Try a Different Stationary Phase: If mobile phase optimization is insufficient, a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) may provide the necessary change in selectivity.[8]
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for this compound?
A1: A good starting point for method development would be a reversed-phase method.
| Parameter | Recommendation | Rationale |
| Column | C18 or C8, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | C18 and C8 columns provide good retention for moderately polar compounds.[8][12] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Low pH suppresses the ionization of the carboxylic acid, leading to better peak shape.[6][13] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) | A gradient is often necessary to elute compounds with a wide range of polarities and to clean the column. |
| Flow Rate | 0.2-1.0 mL/min (depending on column ID) | Typical analytical flow rates. |
| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV, at the λmax of the compound | Indole derivatives typically have strong UV absorbance. |
| Injection Volume | 1-10 µL | Keep the injection volume small to avoid overload.[9] |
Q2: How should I prepare my sample for analysis?
A2: Proper sample preparation is crucial for accurate and reproducible results.
-
Dissolution: Dissolve the sample in a solvent that is compatible with the mobile phase. If possible, use the initial mobile phase composition. If a stronger solvent like DMSO is required for solubility, prepare a concentrated stock solution and dilute it with the mobile phase before injection.
-
Filtration: Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulates that could clog the column or system.[11]
Q3: What are the best practices for mobile phase preparation?
A3: The quality of your mobile phase directly impacts your results.
-
Use High-Purity Solvents: Always use HPLC-grade solvents and high-purity water.[11]
-
Accurate pH Adjustment: Use a calibrated pH meter for accurate pH adjustment of buffered mobile phases.
-
Degassing: Degas the mobile phase before use to prevent air bubbles from forming in the pump and detector, which can cause baseline noise and pressure fluctuations.[11]
-
Fresh Preparation: Prepare aqueous mobile phases fresh daily to prevent microbial growth.
A visual workflow for sample and mobile phase preparation:
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Bromo-5-chloro-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. chembk.com [chembk.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. silicycle.com [silicycle.com]
- 6. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. agilent.com [agilent.com]
- 9. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 10. uhplcs.com [uhplcs.com]
- 11. medikamenterqs.com [medikamenterqs.com]
- 12. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: 5-Bromo-6-chloro-1H-indole-2-carboxylic acid
Introduction and Compound Profile
Welcome to the technical support guide for 5-Bromo-6-chloro-1H-indole-2-carboxylic acid (CAS No. 934660-16-9). This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on storage, handling, and troubleshooting for experiments involving this complex heterocyclic building block. As a substituted indole-2-carboxylic acid, this molecule is a valuable precursor in the synthesis of pharmacologically active agents, including kinase inhibitors and other targeted therapeutics.[1] Its unique halogenation pattern offers specific steric and electronic properties that can be leveraged in medicinal chemistry design.
The indole nucleus, while versatile, can be sensitive to certain experimental conditions.[2] This guide is structured to preemptively address common challenges and provide logical, science-backed solutions to ensure the integrity of your material and the success of your experiments.
Core Compound Properties
The fundamental physical and chemical properties of this compound are summarized below. Understanding these properties is the first step in successful experimental design.
| Property | Value | Source(s) |
| CAS Number | 934660-16-9 | [3],[4] |
| Molecular Formula | C₉H₅BrClNO₂ | [4] |
| Molecular Weight | 274.5 g/mol | [4] |
| Appearance | White to beige crystalline powder | [5] |
| Purity | Typically ≥95-98% (Varies by supplier) | [6],[5] |
| Storage | 2-8°C, sealed in a dry, dark place | [4] |
Frequently Asked Questions (FAQs): Storage & Handling
Proper storage and handling are critical to preserving the stability and purity of the compound. Here we address the most common user queries.
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term stability, the compound should be stored in a tightly sealed container at 2-8°C.[4] It is also advisable to protect it from light, as indole derivatives can be light-sensitive.[7] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent potential oxidative degradation, though for the solid compound, this is often not strictly necessary if the container is well-sealed.
Q2: The Safety Data Sheet (SDS) mentions this compound is an irritant. What specific precautions should I take?
A2: Yes, this compound is classified as a skin, eye, and respiratory irritant.[8][9][10] All handling of the solid material or its solutions should be conducted inside a certified chemical fume hood.[9][11][12] Mandatory personal protective equipment (PPE) includes:
-
Eye Protection: Safety goggles with side-shields.[8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is required. Impervious clothing is recommended for larger quantities.[8] Always wash your hands thoroughly after handling, even if you were wearing gloves.[8][9][12]
Q3: How stable is the compound once dissolved in a solvent like DMSO?
A3: While the solid is stable under recommended conditions, solutions are more susceptible to degradation.[8] For a related compound, 5-Bromo-1H-indole-2-carboxylic acid, it is recommended that solutions be stored at -20°C for up to one month or -80°C for up to six months.[8] We advise following a similar practice. Avoid repeated freeze-thaw cycles, which can accelerate degradation. It is best practice to aliquot stock solutions into single-use volumes.
Q4: What materials or chemical classes is this compound incompatible with?
A4: The compound should not be stored or mixed with strong oxidizing agents, as they can react with the electron-rich indole ring.[9][11][12] It is also incompatible with strong acids and alkalis, which can catalyze degradation or unwanted side reactions.[8] During experimental workups, avoid prolonged exposure to harsh pH conditions.
Experimental Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Solubility Issues
Q5: I am having trouble dissolving this compound. What is the recommended procedure?
A5: This is a common challenge with complex organic molecules. The compound has poor solubility in water. For organic reactions, polar aprotic solvents are typically the best starting point.
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent primary choices. For subsequent reactions, tetrahydrofuran (THF) or 1,4-dioxane may also be suitable, though solubility might be lower.[13]
-
Assisted Dissolution: If the compound does not readily dissolve at room temperature, gentle warming (e.g., to 40-50°C) or sonication can be effective. Always monitor for any color change, which could indicate degradation.
-
Aqueous Media (For biological assays): Direct dissolution in aqueous buffers is not recommended. First, prepare a concentrated stock solution in 100% DMSO. Then, perform a serial dilution of this stock into your aqueous buffer. Be aware that the compound may precipitate at higher concentrations or upon prolonged standing in aqueous media with low DMSO content.
Reaction & Purity Challenges
Q6: My esterification/amidation reaction is giving a very low yield. What are the likely causes?
A6: Low yields in coupling reactions involving indole-2-carboxylic acids can stem from several factors.[14]
-
Cause 1: Inactive Carboxylic Acid: The carboxylic acid needs to be "activated" to react efficiently. For esterification, a strong acid catalyst (e.g., concentrated H₂SO₄) in an alcohol solvent is a standard method.[13] For amidation, common coupling reagents like HATU, HBTU, or EDC with an additive like HOBt are necessary. The choice of coupling agent and base (e.g., DIPEA) can be critical and may require screening.
-
Cause 2: Steric Hindrance: The substituents at positions 5 and 6 may create some steric bulk, potentially slowing down the reaction compared to unsubstituted indole-2-carboxylic acid. You may need to increase the reaction temperature or use a less hindered amine/alcohol.
-
Cause 3: Indole N-H Reactivity: The indole nitrogen has a proton (N-H) that is weakly acidic. Under certain basic conditions used for amidation, this proton can be abstracted, creating a competing nucleophile that can lead to side products.[2] Using a non-nucleophilic base like DIPEA and controlling stoichiometry can mitigate this. For some syntheses, protecting the indole nitrogen (e.g., with a Boc or SEM group) may be necessary to achieve high yields.[14]
Q7: My final product shows impurities by LC-MS that I can't identify. What are common side reactions or degradation products?
A7: Indole-based molecules can undergo specific side reactions.
-
Potential Side Product 1: Decarboxylation: Indole-2-carboxylic acids can undergo decarboxylation (loss of CO₂) when heated strongly, especially under acidic conditions. If your reaction is run at high temperatures (>120-140°C) for extended periods, you might be forming 5-Bromo-6-chloro-1H-indole. Monitor your reaction by TLC or LC-MS to avoid driving it for too long.
-
Potential Side Product 2: Oxidation: The indole ring is susceptible to oxidation, which can be accelerated by air, light, or residual oxidizing agents. This can lead to complex mixtures of hydroxylated or ring-opened products.[15] If you suspect oxidation, try running the reaction under an inert atmosphere (N₂ or Ar) and ensuring your solvents are sparged.
-
Potential Side Product 3: Impurities from Starting Material: Always verify the purity of your starting material (≥98% is recommended for multi-step synthesis). An impurity in the starting material will be carried through the reaction sequence.
Key Experimental Protocols
These protocols provide a validated starting point for common experimental workflows.
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Calculation: Weigh out 27.45 mg of this compound (assuming 100% purity). For material with lower purity, adjust the mass accordingly (e.g., for 98% purity, use 27.45 mg / 0.98 = 28.01 mg).
-
Dispensing: Transfer the weighed solid to a clean, dry 1 mL volumetric flask or a suitable vial.
-
Dissolution: Add approximately 0.8 mL of anhydrous, high-purity DMSO.
-
Mixing: Vortex the solution vigorously. If necessary, gently warm the vial in a water bath at ~40°C or place it in an ultrasonic bath for 5-10 minutes until all solid has dissolved.
-
Final Volume: Once fully dissolved and cooled to room temperature, add DMSO to reach the final volume of 1.0 mL. Mix thoroughly.
-
Storage: Store the stock solution at -20°C or -80°C in clearly labeled, single-use aliquots.[8]
Protocol 2: General Procedure for Fischer Esterification
This protocol describes a general method for converting the carboxylic acid to its ethyl ester, a common derivatization.
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 mmol, 274.5 mg).
-
Solvent: Add 10 mL of anhydrous ethanol. Stir to suspend the solid.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (H₂SO₄) dropwise (e.g., 0.1 mmol, ~5 µL). Caution: This is an exothermic reaction.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours.[13]
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Slowly quench the reaction by pouring it into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure ethyl ester.
Visualization of Workflows & Pathways
The following diagrams provide visual aids for key decision-making processes and potential chemical transformations.
Caption: Decision tree for troubleshooting solubility issues.
Caption: Simplified potential degradation pathways for the compound.
References
- Fisher Scientific.
- Cole-Parmer.
- PubChem. 5-Bromo-1H-indole-2-carboxylic acid Compound Summary. [Link]
- Hu, L. et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
- Arora, P. K. (2015).
- Hassan, A. S. et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry. [Link]
- EON Biotech. This compound Product Page. [Link]
- Fengfei New Material. 5-Bromo-6-chloro-1H-indole Product Page. [Link]
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- 5. 5-Bromoindole-2-carboxylic acid, 98% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 6. 5-Bromo-6-chloro-1H-indole | 122531-09-3 [sigmaaldrich.com]
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- 10. 5-Bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 252137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.ca [fishersci.ca]
- 12. fishersci.com [fishersci.com]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scispace.com [scispace.com]
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid
Prepared by the Gemini Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions to address challenges encountered during laboratory and scale-up production.
Overview of Synthetic Strategies
This compound is a key heterocyclic intermediate in pharmaceutical research. Its synthesis requires careful control over reaction conditions to achieve high yield and purity. While several synthetic routes to the indole core exist, the Reissert indole synthesis is a robust and adaptable method for this specific substitution pattern, starting from an appropriately substituted o-nitrotoluene.[1][2]
The general pathway involves two main stages:
-
Reissert Condensation: A base-catalyzed condensation of a substituted o-nitrotoluene with diethyl oxalate to form an ethyl pyruvate derivative.
-
Reductive Cyclization: The nitro group is reduced, typically with zinc in acetic acid or through catalytic hydrogenation, which prompts an intramolecular cyclization to form the indole ring, usually as an ester.[3]
-
Saponification: The resulting ester is hydrolyzed to the final carboxylic acid product.
This guide will focus on troubleshooting and optimizing this classical and effective pathway.
Caption: The Reissert pathway for synthesizing the target indole acid.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Stage 1: Reissert Condensation
Q1: The initial condensation reaction has a very low yield or fails to proceed. What are the likely causes?
A1: Low yield in the condensation of the o-nitrotoluene derivative with diethyl oxalate is a common hurdle. The primary causes are related to the base, solvent, and reactants.
-
Insufficient Base Strength or Activity: The deprotonation of the benzylic methyl group is the critical first step.[2] Potassium ethoxide is generally more effective than sodium ethoxide for this transformation.[1] Ensure the base is fresh, anhydrous, and used in sufficient stoichiometric amounts.
-
Presence of Water: The reaction is highly sensitive to moisture, which will quench the ethoxide base and inhibit the reaction. Use anhydrous solvents (e.g., dry ethanol, THF, or ether) and ensure all glassware is thoroughly dried.
-
Purity of Starting Materials: Impurities in the 4-bromo-5-chloro-2-nitrotoluene can interfere with the reaction. Verify the purity of your starting material by NMR or GC-MS before starting.
-
Suboptimal Temperature: While the reaction is typically run at or below room temperature to control side reactions, insufficient temperature may lead to a slow reaction rate. A design of experiments (DoE) approach can help optimize the temperature profile for your specific setup.[4][5]
Q2: I'm observing the formation of multiple dark-colored byproducts. What are these and how can I prevent them?
A2: The formation of dark, tar-like substances often indicates side reactions involving the highly reactive intermediates and strong base.
-
Self-Condensation of Diethyl Oxalate: Under strongly basic conditions, diethyl oxalate can undergo self-condensation. To mitigate this, add the diethyl oxalate slowly to the mixture of the nitrotoluene and base.
-
Side Reactions of the Nitro Group: The electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack, and the intermediates can be unstable at higher temperatures. Maintain strict temperature control and avoid prolonged reaction times.
-
Air Oxidation: Some intermediates may be sensitive to air. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation and improve the final yield and color of the product.
Stage 2: Reductive Cyclization
Q3: The reductive cyclization step is producing a complex mixture of products instead of the desired indole ester. Why is this happening?
A3: The reduction of the nitro group followed by intramolecular cyclization is a delicate step. The choice and conditions of the reduction are critical.
-
Over-reduction: Strong reducing agents or harsh conditions can lead to the reduction of other functional groups or the indole ring itself, forming indoline derivatives.[6] Classical conditions like zinc dust in acetic acid are often effective.[3] Catalytic hydrogenation (H₂, Pd/C) offers a cleaner alternative but requires careful optimization of pressure, temperature, and catalyst loading to avoid over-reduction.
-
Incomplete Cyclization: The intermediate amino compound may fail to cyclize efficiently. This can be due to an inappropriate pH. The cyclization is acid-catalyzed; ensure sufficient acid (e.g., acetic acid) is present.
-
Alternative Reaction Pathways: Depending on the specific reductant and conditions used, the intermediate aniline can participate in other reactions, leading to a variety of hard-to-identify products.[3] Sticking to well-established protocols (e.g., zinc/acetic acid, iron/acetic acid) is recommended before attempting more exotic reductants.[3]
Stage 3: Saponification (Hydrolysis)
Q4: My final product has low purity after hydrolysis and precipitation. How can I improve it?
A4: Purity issues at this stage often stem from incomplete hydrolysis or inefficient purification.
-
Incomplete Hydrolysis: Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC) until all the starting ester is consumed. Refluxing for an adequate duration (typically 0.5-5 hours) with a sufficient excess of base (e.g., NaOH in methanol/water) is crucial.[7][8]
-
Improper pH for Precipitation: The carboxylic acid product is soluble in its carboxylate salt form at high pH. To precipitate the product, the pH must be carefully lowered. Slowly add acid (e.g., 10% HCl) until the pH is in the range of 3-4 to ensure complete precipitation of the carboxylic acid.[7][9] Adding the acid too quickly can trap impurities.
-
Co-precipitation of Impurities: If the reaction mixture from the previous step contained impurities, they might co-precipitate with your product. Consider washing the crude precipitate with cold water or a non-polar solvent like hexane to remove residual organic impurities. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography may be necessary.[10]
Caption: A workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q: Can I use a Fischer indole synthesis for this molecule? A: While the Fischer indole synthesis is a powerful method for creating indoles, it may be challenging for this specific target.[11][12] It would require the corresponding 4-bromo-5-chlorophenylhydrazine, which may not be commercially available and would require its own multi-step synthesis. Furthermore, the electronic properties of the substituents on the phenylhydrazine ring can significantly affect the reaction's success, sometimes favoring undesired N-N bond cleavage over the required cyclization.[13][14] For these reasons, the Reissert synthesis is often a more practical choice.
Q: What are the critical safety precautions for this synthesis? A: This synthesis involves several hazardous materials.
-
Bromine and Brominating Agents: If your synthesis requires elemental bromine, handle it with extreme caution in a certified fume hood.[15] Bromine is highly toxic, corrosive, and causes severe burns.[16] Always wear heavy-duty nitrile gloves, a lab coat, and chemical splash goggles with a face shield.[15][16] Keep a solution of sodium thiosulfate on hand to neutralize spills.[15]
-
Chlorinated Reagents: Handle chlorinated solvents and reagents in well-ventilated areas. Avoid mixing chlorine- and bromine-based chemicals, as this can produce hazardous gases.[17]
-
Strong Acids and Bases: Strong acids (HCl, H₂SO₄) and bases (potassium ethoxide, NaOH) are corrosive. Handle them with appropriate personal protective equipment (PPE).
Q: How should I monitor the progress of my reactions? A: Thin Layer Chromatography (TLC) is the most effective method for monitoring reaction progress. Use a suitable eluent system (e.g., ethyl acetate/hexanes) to achieve good separation between your starting material, intermediates, and the product. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q: What are typical conditions for the final hydrolysis step? A: A common procedure is to dissolve the ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate in a mixture of methanol and water, add an excess of sodium hydroxide, and heat the mixture to reflux for 0.5 to 2 hours.[7] After cooling, the pH is adjusted to 3-4 with 10% hydrochloric acid to precipitate the final product, which is then collected by filtration.[7][9]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate (Reissert Method)
This protocol is a representative procedure and may require optimization.
| Reagent | Molar Eq. | Notes |
| 4-Bromo-5-chloro-2-nitrotoluene | 1.0 | Starting material |
| Diethyl oxalate | 1.2 | Reagent |
| Potassium Ethoxide | 1.5 | Base, ensure anhydrous |
| Anhydrous Ethanol | - | Solvent |
| Zinc Dust | 4.0 | Reducing agent |
| Glacial Acetic Acid | - | Solvent/Catalyst |
Step-by-Step Methodology:
-
Condensation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous ethanol and potassium ethoxide. Cool the solution to 0 °C.
-
In a separate flask, dissolve 4-bromo-5-chloro-2-nitrotoluene (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol.
-
Add the nitrotoluene/oxalate solution dropwise to the cooled ethoxide solution over 1 hour, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute HCl. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl pyruvate intermediate.
-
Reductive Cyclization: Dissolve the crude intermediate in glacial acetic acid.
-
Heat the solution to 60-70 °C and add zinc dust (4.0 eq) portion-wise, controlling the exotherm.
-
After the addition, heat the reaction at 90-100 °C for 2-3 hours until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture, filter through a pad of celite to remove excess zinc and salts, and rinse the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography to obtain the indole ester.
Protocol 2: Saponification to this compound
Step-by-Step Methodology:
-
Dissolve the ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate in a solvent mixture of methanol and water.[7]
-
Add a 10% aqueous solution of sodium hydroxide (2-3 molar equivalents).
-
Heat the mixture to reflux for 0.5-1 hour, monitoring the disappearance of the starting ester by TLC.[7]
-
After the reaction is complete, cool the solution to approximately 40 °C.[9]
-
Slowly add 10% hydrochloric acid dropwise with stirring to adjust the pH to 3-4. A precipitate will form.[9]
-
Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Filter the solid product, wash the filter cake with cold deionized water, and dry under vacuum to yield the final product. A yield of approximately 91% with ≥96% purity (by HPLC) can be expected.[7]
References
- Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (n.d.). BenchChem.
- Multi-Component Synthesis of Indole-Substituted Heterocycles– A Review. (n.d.). Taylor & Francis Online.
- Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. (n.d.). BenchChem.
- Reissert Indole Synthesis Using Continuous-Flow Hydrogenation. (2011). ResearchGate.
- Recent advances in the synthesis of indoles and their applications. (2025). Royal Society of Chemistry.
- 3-Substituted indole: A review. (2019). International Journal of Chemical Studies.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). National Institutes of Health.
- Reissert Indole Synthesis Using Continuous-Flow Hydrogenation. (2011). AKJournals.
- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook.
- BROMINE FOR SYNTHESIS MSDS. (2019). Loba Chemie.
- Handling liquid bromine and preparing bromine water. (n.d.). Royal Society of Chemistry.
- Why Do Some Fischer Indolizations Fail? (n.d.). National Institutes of Health.
- Danger Ahead: Mixing Chlorine And Bromine. (2022). Echemi.
- Reissert indole synthesis. (n.d.). Wikipedia.
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
- Indole synthesis: a review and proposed classification. (n.d.). National Institutes of Health.
- Reissert Indole Synthesis. (2019). ResearchGate.
- Synthesis method of 5-bromo-6-chloro-3-indoxyl. (n.d.). Google Patents.
- 5-Bromoindole-2-carboxylic acid synthesis. (n.d.). ChemicalBook.
- Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023). National Institutes of Health.
- Fischer indole synthesis. (n.d.). Wikipedia.
- Problems with Fischer indole synthesis. (2021). Reddit.
- Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline.
- A Comprehensive Technical Guide to 5-Bromo-1H-indole-2-carboxylic acid. (n.d.). BenchChem.
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- 2. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 7. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
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Preventing degradation of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid
An In-Depth Technical Guide to Preventing Degradation of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid
Introduction
This compound is a halogenated indole derivative of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure, but its electron-rich nature makes it susceptible to degradation, which can compromise experimental results and the integrity of stored materials.[1][2] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the potential degradation pathways and offers practical, field-tested strategies to ensure the stability and purity of this valuable compound.
Section 1: Troubleshooting Guide
Unexpected results are a common challenge in research. When working with a sensitive molecule like this compound, degradation is a primary suspect. This section provides a logical, step-by-step approach to diagnosing stability issues.
Q: My HPLC/LC-MS analysis shows a decrease in the main peak area and the appearance of new, unidentified peaks. What is the likely cause?
A: This observation is a classic indicator of compound degradation. For this specific indole derivative, two degradation pathways are the most probable culprits: Oxidative Degradation and Thermal Decarboxylation . The indole ring is inherently electron-rich, making it prone to oxidation, while the carboxylic acid group at the C-2 position can be lost under thermal stress.[1][3][4]
To identify the root cause, follow this diagnostic workflow:
Diagnostic Steps Explained:
-
Review Storage Conditions: Cross-reference your storage protocol with the recommendations. Was the solid compound stored at 2-8°C, under an inert atmosphere, and protected from light?[5] Were solutions stored frozen (-20°C or below) and prepared with high-purity, degassed solvents?
-
Evaluate Experimental Protocol: Identify any steps that could introduce energy or reactive species. Were solutions heated? The decarboxylation of indole-2-carboxylic acids is known to be accelerated by heat.[4][6] Was the compound exposed to air for extended periods, strong oxidizing agents, or incompatible solvents?[7][8]
-
Identify the Degradant (if possible): Use your LC-MS data.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of this compound to proactively prevent degradation.
Q1: What are the definitive optimal storage conditions for the solid compound?
A: To ensure maximum long-term stability, the solid compound should be stored at 2-8°C , with freezer storage (<-15°C) being a superior option for multi-year stability.[5][8] The three critical environmental factors to control are Temperature, Oxygen, and Light.
-
Temperature: Low temperatures slow down all chemical reactions, including both thermal decarboxylation and oxidation.
-
Oxygen: The electron-rich indole nucleus is susceptible to oxidation by atmospheric oxygen.[10] Store the compound in a vial with the headspace purged with an inert gas like argon or nitrogen.
-
Light: Indole compounds can be photosensitive.[11][12] Always store the material in an amber or opaque vial to protect it from light, which can catalyze oxidative degradation. The principles outlined in the ICH guidelines for photostability testing should be considered best practice.[13]
Q2: Which solvents are recommended for preparing stock solutions, and how should they be stored?
A: The choice of solvent is critical for preventing degradation in solution. High-purity, anhydrous-grade aprotic solvents are strongly recommended.
| Solvent | Recommendation | Rationale |
| DMSO, DMF | Highly Recommended | Aprotic and can be sourced in high-purity, anhydrous grades. Good solubilizing power. |
| Acetonitrile | Acceptable (Short-term) | Generally stable, but ensure it is anhydrous and degassed before use. |
| Methanol, Ethanol | Use with Caution | Protic solvents can participate in degradation reactions. Avoid for long-term storage. |
| Halogenated Solvents | Avoid | Risk of potential reactivity and radical formation, especially under light exposure. |
Best Practices for Solution Storage:
-
Use High-Purity Solvents: Always use anhydrous grade solvents to minimize water content.
-
Degas Solvents: Before use, sparge the solvent with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Store Frozen: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protect from Light: Use amber vials for storing solutions.
Q3: What are the primary chemical degradation pathways I need to prevent?
A: Understanding the two primary degradation mechanisms is key to preventing them.
-
Oxidative Degradation: The C2-C3 bond of the indole ring is particularly susceptible to attack by oxidants, including atmospheric oxygen.[1] This can lead to the formation of 2-oxindoles or other oxidized species.[7] The presence of halogens modifies the electron density of the ring, but the fundamental susceptibility remains.[14] This process can be accelerated by light and trace metal impurities.
-
Thermal Decarboxylation: Indole-2-carboxylic acids can readily lose carbon dioxide upon heating to form 2-unsubstituted indoles.[3][4] While often a deliberate synthetic step requiring high temperatures (e.g., >160°C in NMP) or catalysts, it can occur slowly even at moderately elevated temperatures during sample processing (e.g., solvent evaporation) or improper long-term storage.[6][15]
Q4: Can the pH of my aqueous experimental medium affect stability?
A: Yes, pH can significantly impact stability. It is best to maintain the compound in a neutral pH range (6.5-7.5) for maximum stability in aqueous media.
-
Acidic Conditions (pH < 5): Strongly acidic conditions can lead to protonation and potential side reactions on the indole ring system.
-
Basic Conditions (pH > 8): Strongly basic conditions can deprotonate the carboxylic acid and the indole N-H. The resulting anions may be more susceptible to oxidation.
If your experiment requires a non-neutral pH, it is crucial to run a small-scale stability test by incubating the compound under those conditions and monitoring its purity over time by HPLC.
Section 3: Protocol for Stock Solution Preparation
Following a standardized protocol can eliminate common sources of degradation.
Objective: To prepare a 10 mM stock solution in DMSO with minimal risk of degradation.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO (new, sealed bottle recommended)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated analytical balance and appropriate glassware
Methodology:
-
Pre-Preparation: Allow the vial of the solid compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Perform all manipulations under a gentle stream of argon or nitrogen, or within a glovebox.
-
Weighing: Accurately weigh the required amount of the solid into a new amber vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. Briefly flush the headspace of the vial with inert gas.
-
Dissolution: Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved. Avoid heating the solution.
-
Aliquoting & Storage: Immediately dispense the stock solution into smaller, single-use aliquots in amber microvials. Flush the headspace of each aliquot with inert gas before capping.
-
Final Storage: Store all aliquots in a freezer at -20°C or -80°C, protected from light.
By adhering to these protocols and understanding the chemical vulnerabilities of this compound, researchers can ensure the integrity of their experiments and the reliability of their results.
References
- Gillam, E. M., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817–13824. [Link]
- ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles.
- Wikipedia. (n.d.). Indole.
- Luo, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11497-11515. [Link]
- Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558–5559. [Link]
- Castel, A., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
- ACS Publications. (n.d.). Decarboxylation of indole-2-carboxylic acids: improved procedures.
- ResearchGate. (n.d.). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
- Scribd. (n.d.). Chemists' Guide to Indole Decarboxylation.
- ResearchGate. (n.d.). Synthesis, characterization, and field-effect performance of the halogenated indolone derivatives.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid.
- National Institutes of Health. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
- ACS Omega. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. [Link]
- National Institutes of Health. (2018). Halogenase engineering and its utility in medicinal chemistry. PMC. [Link]
- MDPI. (n.d.). Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them?[Link]
- ACS Publications. (2020). Pd-Catalyzed C–H Halogenation of Indolines and Tetrahydroquinolines with Removable Directing Group. Organic Letters. [Link]
- SciSpace. (n.d.). Microbial Degradation of Indole and Its Derivatives.
- ResearchGate. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. [Link]
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
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- 10. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
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Technical Support Center: Characterization of 5-Bromo-6-chloro-1H-indole-2-carboxylic Acid
Welcome to the technical support center for 5-Bromo-6-chloro-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound. Here, we address common characterization challenges in a question-and-answer format, providing not just solutions but the underlying scientific principles to empower your experimental work. Our protocols are designed to be self-validating, ensuring trustworthy and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Solubility and Sample Preparation Issues
Question 1: My this compound won't dissolve in standard deuterated solvents like CDCl₃ for NMR analysis. What should I do?
Answer: This is a common issue with indole-2-carboxylic acids, which are often crystalline solids with poor solubility in nonpolar solvents due to strong intermolecular hydrogen bonding between the carboxylic acid and the indole N-H group.
Causality: The planar indole ring system can lead to efficient crystal packing, and the presence of both a hydrogen bond donor (N-H) and a hydrogen bond donor/acceptor (COOH) promotes the formation of a stable, less soluble crystal lattice. Halogen atoms can further influence crystal packing.
Troubleshooting Protocol:
-
Solvent Selection: Switch to more polar, aprotic deuterated solvents. The recommended order to try is:
-
Acetone-d₆
-
DMSO-d₆ (Dimethyl sulfoxide-d₆)
-
DMF-d₇ (Dimethylformamide-d₇)
Expert Insight: DMSO-d₆ is often the most effective choice for dissolving indole carboxylic acids.[1][2] However, be aware that it is non-volatile, making sample recovery difficult.[3] Its high boiling point can be advantageous if you need to heat the sample to aid dissolution.
-
-
Heating: Gently warm the NMR tube with a heat gun or in a warm water bath. Many poorly soluble compounds will dissolve at slightly elevated temperatures (40-50°C).[2][4] Always check the thermal stability of your compound first if possible.
-
Sonication: Place the sealed NMR tube in a sonicator bath for several minutes to help break up solid aggregates and promote dissolution.
-
Salt Formation: If the above methods fail, consider converting a small amount of your acid to a more soluble salt for NMR analysis. For example, adding a drop of a volatile base like triethylamine (NEt₃) to a suspension of your compound in MeOD-d₄ can form the triethylammonium salt in situ, which is often more soluble. Note that this will alter the chemical shifts of protons near the carboxylic acid and N-H groups.
-
Use of a Co-Solvent: A mixture of solvents can sometimes be effective. For example, a small amount of DMSO-d₆ added to CDCl₃ can sometimes be sufficient to achieve solubility.
II. NMR Spectroscopy Challenges
Question 2: The aromatic region of my ¹H NMR spectrum is difficult to interpret. The peaks are broad, and I'm not sure which proton is which.
Answer: The ¹H NMR spectrum of this compound can be complex due to several factors including poor solubility, the electronic effects of the halogens, and potential proton exchange.
Causality:
-
Broad Peaks: Poor solubility is a primary cause of peak broadening in NMR.[3][5] If the compound is not fully dissolved, it exists in a non-homogenous state, leading to broad signals. Aggregation of molecules in solution can also cause this effect.[5]
-
Signal Assignment: The benzene portion of the indole will show two singlets for the H-4 and H-7 protons. The pyrrole ring will have a singlet for the H-3 proton. The N-H and COOH protons will also be present as broad singlets that can exchange with each other and with any trace water in the solvent.
Troubleshooting and Interpretation Workflow:
-
Ensure Complete Dissolution: First, address any solubility issues using the steps outlined in Question 1. A clear, homogenous solution is critical for sharp NMR signals.[3]
-
D₂O Exchange: To definitively identify the N-H and COOH protons, add a drop of deuterium oxide (D₂O) to your NMR tube (preferably in a solvent like DMSO-d₆), shake well, and re-acquire the spectrum. The peaks corresponding to the acidic N-H and COOH protons will disappear or significantly diminish due to exchange with deuterium.[3]
-
2D NMR Spectroscopy: To unambiguously assign the aromatic protons (H-3, H-4, and H-7), perform 2D NMR experiments:
-
COSY (Correlation Spectroscopy): This will show correlations between coupled protons. In this case, you would not expect to see any couplings between the aromatic protons as they are all singlets.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This is very powerful for assigning protons if you can assign the carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over 2-3 bonds. For example, the N-H proton should show a correlation to C-2, C-3a, and C-7a. The H-3 proton should show correlations to C-2, C-3a, and C-4.
-
-
Reference Chemical Shifts: Compare your observed chemical shifts to those of similar compounds in the literature. For a standard indole-2-carboxylic acid in DMSO-d₆, the acidic protons (COOH and NH) appear far downfield (>11 ppm).[6] The aromatic protons will be influenced by the electron-withdrawing effects of the halogens.
Question 3: I see more signals in my ¹³C NMR spectrum than I expect for my compound. What could be the cause?
Answer: Extra signals in a ¹³C NMR spectrum, assuming the sample is pure, can sometimes be due to the presence of rotamers, especially in substituted indole systems. However, impurities are a more common cause.
Causality:
-
Impurities: The most likely reason for extra signals is the presence of impurities from the synthesis. Common impurities in indole synthesis can include starting materials, regioisomers (e.g., 6-Bromo-5-chloro-1H-indole-2-carboxylic acid), or dehalogenated products.[7]
-
Rotamers: While less common for this specific structure, if there were bulky substituents, restricted rotation around a single bond could lead to different conformers (rotamers) that are distinct on the NMR timescale, giving rise to two sets of signals.
Troubleshooting Protocol:
-
Purity Assessment: First, confirm the purity of your sample using an orthogonal technique like HPLC-UV or LC-MS. This will help you determine if the extra peaks are from impurities.
-
Variable Temperature (VT) NMR: If you suspect rotamers, acquiring the NMR spectrum at a higher temperature can often cause the distinct signals to coalesce into a single, averaged signal as the rate of bond rotation increases.
-
Impurity Identification: If impurities are confirmed, consider their likely origin based on the synthetic route. For example, if your synthesis involved a bromination step, you might have some starting material or dibrominated product present.
III. Mass Spectrometry Issues
Question 4: My mass spectrum shows multiple peaks in the molecular ion region, making it confusing to determine the molecular weight.
Answer: This is the expected and characteristic isotopic pattern for a compound containing both bromine and chlorine. This pattern is a powerful tool for confirming the presence of these halogens.
Causality:
-
Chlorine Isotopes: Chlorine has two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This gives a characteristic M and M+2 pattern with a ratio of roughly 3:1 for any fragment containing one chlorine atom.
-
Bromine Isotopes: Bromine also has two stable isotopes: ⁷⁹Br (approximately 50.7% abundance) and ⁸¹Br (approximately 49.3% abundance). This results in a distinctive M and M+2 pattern with a peak height ratio of nearly 1:1 for any fragment containing one bromine atom.
Interpreting the Molecular Ion Cluster:
For this compound (C₉H₅BrClNO₂), you will see a cluster of peaks for the molecular ion due to the combination of these isotopes. The expected pattern will be:
| Ion | Isotopic Composition | Relative m/z | Approximate Relative Intensity |
| M | C₉H₅⁷⁹Br³⁵ClNO₂ | Base Peak | 100% |
| M+2 | C₉H₅⁸¹Br³⁵ClNO₂ / C₉H₅⁷⁹Br³⁷ClNO₂ | M + 2 | ~130% (sum of Br and Cl isotopes) |
| M+4 | C₉H₅⁸¹Br³⁷ClNO₂ | M + 4 | ~32% |
This table provides an illustrative approximation. The exact ratios can be calculated or simulated with mass spectrometry software.
Troubleshooting Workflow:
Caption: Mass Spectrometry Troubleshooting Workflow.
IV. Purity and Impurity Analysis
Question 5: My HPLC analysis shows a major peak for my product, but also a few minor, persistent impurity peaks. What are the likely identities of these impurities?
Answer: The identity of impurities is highly dependent on the synthetic route used to prepare the this compound. However, some common side products can be anticipated.
Potential Impurities Based on Common Indole Syntheses:
-
Starting Materials: Incomplete reaction can lead to the presence of starting materials.
-
Regioisomers: If the bromination or chlorination steps are not perfectly regioselective, you may have isomers such as 6-bromo-5-chloro-1H-indole-2-carboxylic acid.
-
Dehalogenated Species: Reductive conditions during synthesis or workup can lead to the formation of 5-bromo-1H-indole-2-carboxylic acid or 6-chloro-1H-indole-2-carboxylic acid.[7]
-
Decarboxylated Product: Indole-2-carboxylic acids can be prone to decarboxylation, especially when heated, which would result in the formation of 5-bromo-6-chloro-1H-indole.[8]
Troubleshooting and Identification Protocol:
-
LC-MS Analysis: The most powerful tool for identifying these impurities is Liquid Chromatography-Mass Spectrometry (LC-MS). By obtaining the mass of each impurity peak, you can often deduce its structure based on the expected side reactions. For example, a peak with a mass 44 Da less than your product likely corresponds to the decarboxylated impurity.
-
HPLC Method Optimization: Ensure your HPLC method is robust enough to separate these closely related species.
-
Column: A high-resolution C18 column is a good starting point.
-
Mobile Phase: A typical mobile phase for indole carboxylic acids is a gradient of acetonitrile and water with an acidic modifier like 0.1% formic acid or phosphoric acid.[9] The acid suppresses the ionization of the carboxylic acid, leading to sharper peaks.
-
Detection: Use a UV detector, monitoring at a wavelength where indoles absorb strongly (around 220 nm and 280 nm).
-
-
Synthesis of Standards: If a particular impurity is persistent and problematic, the definitive way to confirm its identity is to synthesize an authentic standard of the suspected compound and compare its retention time and mass spectrum.
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation for Poorly Soluble Indoles
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆.
-
Securely cap the NMR tube.
-
Gently warm the tube with a heat gun while swirling until the solid is fully dissolved. If necessary, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of suspended particles before inserting it into the NMR spectrometer.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or DMSO. Dilute with the initial mobile phase composition (90:10 A:B) to a final concentration of ~50 µg/mL.
Logical Relationships Diagram
Caption: Interrelation of characterization issues and solutions.
References
- University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
- ChemBK. 5-BROMO-1H-INDOLE-2-CARBOXYLIC ACID. (2024-04-09). [Link]
- ResearchGate. How to take NMR if compound is not soluble in DMSO-d6 and CDCl3? (2022-06-29). [Link]
- ResearchGate. How can I analyze using NMR spectroscopy; my compound is only soluble in hot methanol? (2021-01-14). [Link]
- Beilstein Journal of Organic Chemistry.
- MDPI. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. [Link]
- NMX Research and Solutions. Flagging Problematic Compounds in Drug Discovery. (2021-10-20). [Link]
- Reddit. Unable to obtain clean NMR of compound due to solvent sensitivity. (2023-06-05). [Link]
- PubChem. 5-Bromo-1H-indole-2-carboxylic acid. [Link]
- SpectraBase. 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid. [Link]
- European Journal of Chemistry. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. [Link]
- SlideShare. Synthesis and Chemistry of Indole. [Link]
- PubMed. Novel formation of 2M-H species in positive electrospray mass spectra of indoles. (2014-09-15). [Link]
- Bentham Science.
- National Center for Biotechnology Information.
- International Journal of Chemical Studies. 3-Substituted indole: A review. (2019-02-15). [Link]
- Google Patents. Method for preparing 5-bromoindole.
- ResearchGate.
- National Center for Biotechnology Information. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023-04-19). [Link]
- MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]
- SIELC Technologies. Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column. [Link]
- Royal Society of Chemistry.
- MDPI.
- PubMed.
- RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024-03-18). [Link]
- PubMed. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020-02-15). [Link]
- National Center for Biotechnology Information. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020-10-22). [Link]
- SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]
- SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
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Validation & Comparative
A Comparative Guide to 5-Bromo-6-chloro-1H-indole-2-carboxylic Acid and its Analogs in Drug Discovery
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, celebrated for its prevalence in natural products and its versatile pharmacological profile.[1][2] This guide provides a comparative analysis of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid, a halogenated derivative, against other key indole-based structures. We will dissect the influence of substitution patterns on synthetic accessibility, chemical reactivity, and biological performance, with a focus on anticancer, antimicrobial, and anti-inflammatory applications. By synthesizing experimental data and structure-activity relationships (SAR), this document serves as a technical resource for researchers engaged in the design and development of novel indole-based therapeutics.
Introduction to the Indole Scaffold
Indole and its derivatives represent a privileged class of N-heterocyclic compounds with a wide spectrum of physiological and pharmacological effects.[2] Their structural versatility allows for interaction with a multitude of biological targets, leading to applications as anticancer, anti-HIV, anti-inflammatory, and antimicrobial agents.[2][3][4] The indole-2-carboxylic acid moiety, in particular, serves as a crucial pharmacophore, with the carboxylic acid group often acting as a key binding element, for instance, by chelating metal ions in enzyme active sites like HIV-1 integrase.[5][6] Halogenation of the indole ring is a common strategy to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its therapeutic potential. This guide focuses on the di-halogenated compound This compound , comparing it with its parent structure and mono-halogenated analogs to elucidate the specific contributions of these substitutions.
Physicochemical Profile of Core Indole Scaffolds
The substitution pattern on the indole ring significantly alters the molecule's physical and chemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile. The introduction of electron-withdrawing halogens like bromine and chlorine generally increases lipophilicity and can influence the acidity of the N-H proton and the carboxylic acid.
| Property | This compound | 5-Bromo-1H-indole-2-carboxylic acid | Indole-2-carboxylic acid |
| CAS Number | N/A[7] | 7254-19-5[8] | 1477-50-5 |
| Molecular Formula | C₉H₅BrClNO₂[7] | C₉H₆BrNO₂[8] | C₉H₇NO₂ |
| Molecular Weight | 274.50 g/mol [7] | 240.05 g/mol [8] | 161.16 g/mol |
| Appearance | Solid | White to light yellow/orange powder[9] | Off-white to yellow powder |
| Melting Point | Not available | 287-288 °C[9] | 207-210 °C |
| Predicted pKa | Not available | 4.25 ± 0.30[9] | 4.35 ± 0.10 |
| Solubility | Soluble in DMSO, DMF (predicted) | Soluble in DMSO, DMF[9] | Soluble in DMSO, Methanol |
| Storage Temp. | -20°C (recommended) | -20°C[8] | Room Temperature |
Synthetic Accessibility and Chemical Reactivity
The synthesis of indole-2-carboxylic acids often relies on established methods like the Fischer indole synthesis or hydrolysis of the corresponding ester. 5-Bromo-1H-indole-2-carboxylic acid, for example, is commonly prepared by the hydrolysis of ethyl 5-bromoindole-2-carboxylate.[9][10]
General Synthetic Workflow
The carboxylic acid function is a versatile handle for further chemical modification, most commonly through the formation of amides. This derivatization is a cornerstone for building libraries of bioactive compounds.
Caption: General workflow for synthesizing indole-2-carboxamide derivatives.
The reactivity of the indole scaffold is heavily influenced by its substituents. The bromine at C5 and chlorine at C6 are electron-withdrawing groups, which deactivates the benzene portion of the indole ring towards electrophilic substitution. However, these positions also provide synthetic handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity, a common strategy in medicinal chemistry.[11]
Comparative Biological Performance
The true value of a scaffold is determined by its biological activity. Here, we compare the performance of various indole derivatives across several therapeutic areas, highlighting how substitutions at the C5 and C6 positions modulate efficacy.
Anticancer Activity
Indole derivatives are potent anticancer agents that target numerous hallmarks of cancer, including uncontrolled proliferation, apoptosis evasion, and angiogenesis.[3][12]
Key Targets and Structure-Activity Relationships:
-
EGFR/VEGFR Inhibition: Halogenated indoles are prominent as inhibitors of tyrosine kinases like Epidermal Growth Factor Receptor (EGFR). Derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and evaluated as EGFR inhibitors, showing potent antiproliferative activity against cancer cell lines such as A549 (lung), HepG2 (liver), and MCF-7 (breast).[2][13] Similarly, 5-chloro-indole-2-carboxylate derivatives have been developed as potent inhibitors of mutant EGFR (T790M), which is responsible for resistance to therapy.[14][15] The presence of halogens at C5 and/or C6 is often crucial for potent binding to the kinase domain.
-
Tubulin Polymerization Inhibition: 5-Bromo-1H-indole-2-carboxylic acid serves as a precursor for compounds that inhibit tubulin polymerization, a clinically validated anticancer mechanism.[9][16]
-
Bcl-2 Family Inhibition: The anti-apoptotic protein Bcl-2 is a key cancer target. Novel indole-based compounds have been designed that show potent inhibitory activity against Bcl-2, inducing apoptosis in breast and lung cancer cell lines.[12]
Comparative Antiproliferative Activity (IC₅₀ Values)
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Target(s) | Reference |
| 5-Bromoindole-2-carboxamide deriv. (3a) | MCF-7 (Breast) | 1.84 | EGFR | [2] |
| 5-Bromoindole-2-carboxamide deriv. (3a) | HepG2 (Liver) | 2.51 | EGFR | [2] |
| 5-Chloro-indole-carboxamide deriv. (5f) | A-549 (Lung) | 0.029 (GI₅₀) | EGFRWT/T790M | [15] |
| Indole-chalcone deriv. (4) | A549 (Lung) | 0.035 | Tubulin, TrxR | [3] |
| Indole-based Bcl-2 Inhibitor (U2) | MCF-7 (Breast) | 0.83 | Bcl-2 | [12] |
| Indole-based Bcl-2 Inhibitor (U2) | A549 (Lung) | 0.73 | Bcl-2 | [12] |
Note: Data is for representative derivatives, not the parent carboxylic acids themselves. IC₅₀/GI₅₀ values are highly dependent on the full structure of the final compound.
Caption: Simplified EGFR signaling pathway and point of inhibition by indole derivatives.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Indole derivatives have shown significant promise in this area.
-
Antibacterial Activity: 5-bromoindole-2-carboxamides have demonstrated high antibacterial activity against pathogenic Gram-negative bacteria, including E. coli and P. aeruginosa, with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range (0.35–1.25 µg/mL).[17] Some of these compounds exhibited higher potency than standard antibiotics like gentamicin and ciprofloxacin against specific strains.[17] The mechanism for some bromoindole derivatives has been attributed to rapid membrane permeabilization and depolarization.[18]
-
Antifungal Activity: Certain 6-bromoindole derivatives have shown moderate to excellent antifungal properties.[18]
The di-halogenation in this compound would likely enhance the lipophilicity of its derivatives, a property that often correlates with improved membrane disruption and potent antimicrobial effects.
Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases. Indole derivatives can modulate key inflammatory pathways.
-
COX/LOX Inhibition: Indole-2-amide derivatives have been developed as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), two key enzymes in the arachidonic acid cascade that produces inflammatory mediators.[4] One promising compound showed potent COX-2 inhibition (IC₅₀ = 23.3 nM) and moderate 5-LOX inhibition (IC₅₀ = 66 nM).[4]
-
Cytokine Suppression: Novel indole derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in cellular models.[19][20]
The specific substitution pattern of this compound provides a unique electronic and steric profile that could be exploited to achieve high potency and selectivity for inflammatory targets.
Experimental Protocol: MTT Assay for Antiproliferative Activity
To ensure the trustworthiness and reproducibility of biological data, a well-defined protocol is essential. The MTT assay is a standard colorimetric method for assessing cell viability and is commonly used to determine the IC₅₀ of potential anticancer compounds.
Objective: To determine the concentration of an indole derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (indole derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells from a sub-confluent culture flask.
-
Seed 5,000 cells in 100 µL of complete medium per well into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test indole compound in complete medium from a concentrated stock in DMSO. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" (medium with DMSO only) and "untreated control" wells.
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_treated / OD_vehicle_control) * 100
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).
-
Conclusion and Future Perspectives
This compound represents a synthetically tractable and strategically important scaffold for medicinal chemistry. While direct biological data on this specific di-halogenated compound is sparse, a comparative analysis with its mono-halogenated and parent analogs provides powerful insights. The data clearly indicates that halogenation at the C5 and C6 positions is a highly effective strategy for enhancing biological activity across multiple therapeutic areas, particularly in the development of kinase inhibitors for oncology.
The combination of a bromine atom at C5 and a chlorine atom at C6 offers a unique electronic and steric profile that warrants further investigation. Future work should focus on synthesizing and screening a library of amides and other derivatives of this core structure to fully exploit its potential. Such studies will likely yield novel drug candidates with improved potency, selectivity, and pharmacokinetic properties, further cementing the legacy of the indole scaffold in modern drug discovery.
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A Comparative Guide for the Modern Researcher: 5-Bromo-6-chloro-1H-indole-2-carboxylic acid vs. 1H-indole-2-carboxylic acid
The indole ring system is a quintessential "privileged scaffold" in medicinal chemistry, serving as the foundational core for a multitude of natural products and synthetic drugs.[1] Its inherent structural features allow for diverse interactions with biological targets. This guide provides a detailed, data-driven comparison between the parent 1H-indole-2-carboxylic acid and its dihalogenated derivative, 5-Bromo-6-chloro-1H-indole-2-carboxylic acid. We will dissect how the strategic incorporation of halogens fundamentally alters the molecule's character, transforming it from a versatile building block into a tailored bioactive compound.
Physicochemical Profile: The Transformative Influence of Halogenation
The most apparent distinction between the two molecules is the presence of a bromine atom at the C-5 position and a chlorine atom at the C-6 position of the indole's benzene ring. This dihalogenation pattern is not a trivial modification; it imparts significant changes to the molecule's electronic distribution, lipophilicity, and steric profile, which collectively govern its pharmacokinetic and pharmacodynamic behavior.
The electron-withdrawing nature of bromine and chlorine deactivates the aromatic ring, influencing its reactivity and the acidity of the carboxylic acid proton. Furthermore, the addition of these relatively large, lipophilic atoms dramatically increases the molecule's hydrophobicity, a critical parameter for membrane permeability and interaction with hydrophobic pockets in target proteins.[1][2]
Table 1: Comparative Physicochemical Properties
| Property | 1H-indole-2-carboxylic acid | This compound | Rationale for Difference |
| Molecular Weight | 161.16 g/mol [3][4][5][6] | ~274.50 g/mol [7] | The addition of heavy halogen atoms (Br ≈ 79.9 amu; Cl ≈ 35.5 amu) significantly increases the mass. |
| Predicted XlogP3 | ~2.3[8] | ~3.0 - 3.5 (Estimated) | Halogens are lipophilic, increasing the octanol-water partition coefficient and thus the molecule's hydrophobicity.[1] |
| pKa (Carboxylic Acid) | ~4.44[3][5] | Lower than 4.44 (Estimated) | The strong electron-withdrawing inductive effect of Br and Cl stabilizes the carboxylate anion, increasing the acidity (lowering the pKa). |
| Appearance | Off-white to yellow crystalline powder[3] | Solid (form not specified) | Halogenation can alter crystal lattice packing, affecting physical appearance and melting point. |
| Solubility | Soluble in ethanol, DMSO, methanol[3][9] | Soluble in DMSO, DMF[10] | Increased lipophilicity generally decreases aqueous solubility but maintains solubility in polar aprotic organic solvents. |
Experimental Workflow: Synthesis via Fischer Indolization
The synthesis of these indole derivatives often relies on the classic Fischer indole synthesis. The workflow illustrates how the choice of starting material dictates the final product.
Caption: Postulated mechanisms of antifungal action for multi-halogenated indoles.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain, such as Candida albicans.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Test compounds (dissolved in DMSO to 10 mg/mL stock)
-
Positive control (e.g., Miconazole)
-
Sterile 96-well flat-bottom microplates
-
Spectrophotometer (plate reader) at 530 nm
Procedure:
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24h at 35°C. Suspend colonies in sterile saline to match a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI medium to achieve the final inoculum density.
-
Compound Dilution: Perform a serial 2-fold dilution of the test compounds in RPMI medium directly in the 96-well plate. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL. Ensure the final DMSO concentration is ≤1%.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound. This brings the final volume to 200 µL.
-
Controls:
-
Growth Control: Inoculum in RPMI medium with DMSO (no compound).
-
Sterility Control: RPMI medium only.
-
Positive Control: Inoculum with serial dilutions of Miconazole.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the growth control, determined visually or by reading the optical density at 530 nm.
Table 2: Expected Comparative Antifungal Activity
| Compound | Expected MIC vs. C. albicans | Rationale for Activity |
| 1H-indole-2-carboxylic acid | >128 µg/mL (Inactive) | Lacks the lipophilicity and specific electronic properties required for potent membrane disruption or enzyme inhibition. |
| This compound | 10-50 µg/mL [11] | Enhanced hydrophobicity improves interaction with the fungal membrane. Halogenation provides favorable electronic properties for inhibiting key fungal processes. [11] |
Concluding Remarks for the Bench Scientist
The juxtaposition of 1H-indole-2-carboxylic acid and this compound serves as a powerful illustration of a core tenet in drug discovery: strategic molecular decoration is paramount. The parent indole is a valuable and versatile chemical starting point, but its intrinsic biological activity is often limited. [3][12]Through dihalogenation, a common chemical scaffold is transformed into a molecule with a significantly altered physicochemical profile and, consequently, a more potent and specific biological function.
For researchers, this comparison validates the exploration of halogenated analogs as a primary strategy in lead optimization. The 5-bromo-6-chloro substitution pattern, in particular, is a promising motif for developing novel antifungal and antibacterial agents, warranting further investigation into its precise mechanism of action and spectrum of activity.
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A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-6-chloro-1H-indole-2-carboxylic Acid Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid analogs, a chemical scaffold of significant interest in contemporary drug discovery. We will explore the nuanced effects of structural modifications on the biological activity of these compounds, with a particular focus on their potential as inhibitors of key therapeutic targets in virology and oncology. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.
Introduction: The Privileged Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of biologically active molecules, including neurotransmitters, alkaloids, and approved pharmaceuticals. The indole-2-carboxylic acid moiety, in particular, has emerged as a "privileged" scaffold. Its rigid bicyclic structure provides a template for the precise spatial orientation of functional groups, while the carboxylic acid group often plays a crucial role in binding to the active sites of enzymes, frequently through chelation with divalent metal ions.[1][2]
The introduction of halogen atoms, such as bromine and chlorine, at the 5 and 6 positions of the indole ring, profoundly influences the electronic and lipophilic properties of the molecule. These modifications can enhance binding affinity to target proteins through various non-covalent interactions, including halogen bonding and hydrophobic interactions. This guide will dissect the available data to build a coherent SAR model for this compound analogs, comparing their performance against that of other related compounds.
Synthetic Strategies: Accessing Chemical Diversity
The synthesis of this compound and its analogs typically begins with appropriately substituted anilines. A common and versatile approach is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with a pyruvate derivative, followed by cyclization under acidic conditions.
To introduce further diversity, the core scaffold can be subjected to a variety of chemical transformations. For instance, the carboxylic acid can be converted to esters or amides, and the indole nitrogen can be alkylated or acylated. Substitutions at the C3 position are also crucial for modulating biological activity and can be introduced through various methods, including electrophilic substitution or transition metal-catalyzed cross-coupling reactions.[3]
A general synthetic workflow is depicted below:
Caption: Workflow for the HIV-1 Integrase HTRF assay.
EGFR Kinase Assay
This assay quantifies the inhibition of EGFR kinase activity, often using a luminescence-based method that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay). [4] Protocol:
-
Reagent Preparation: Prepare kinase buffer, recombinant EGFR enzyme, substrate (e.g., poly(Glu, Tyr)), and ATP.
-
Compound Preparation: Serially dilute test compounds in DMSO.
-
Assay Procedure:
-
Add the test compound and EGFR enzyme to a white 96-well plate.
-
Initiate the kinase reaction by adding a mixture of substrate and ATP.
-
Incubate at 30°C for a defined period (e.g., 45 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature.
-
-
Data Acquisition: Read the luminescence on a microplate reader.
-
Data Analysis: Subtract the "blank" reading and calculate the IC50 values from the dose-response curves.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [1][5] Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. [6]4. Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. [6]5. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: Step-by-step workflow of the MTT cell viability assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, although not exhaustive for this specific substitution pattern, allows for the formulation of a rational approach to lead optimization. The key takeaways from this comparative guide are:
-
The C2-carboxylic acid is a critical pharmacophore for metal-chelating enzymes like HIV-1 integrase.
-
Halogenation at the C5 and C6 positions generally enhances the potency of these analogs, likely through improved binding interactions and modified physicochemical properties.
-
The introduction of substituents at the C3 position offers a valuable avenue for enhancing activity and selectivity by probing nearby hydrophobic pockets in the target's active site.
Future research in this area should focus on the systematic synthesis and evaluation of a focused library of this compound analogs with diverse C3 substituents. This will enable a more precise elucidation of the SAR for this specific scaffold and facilitate the development of potent and selective inhibitors for a range of therapeutic targets.
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A Comparative Guide to the Biological Activity of Brominated vs. Chlorinated Indole Compounds
Introduction: The Privileged Indole Scaffold and the Power of Halogenation
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic drugs. Its unique electronic properties and geometric structure allow it to interact with a multitude of biological targets. However, the unsubstituted indole ring is often just a starting point. Chemists have long employed halogenation—the strategic introduction of halogen atoms like chlorine (Cl) and bromine (Br)—as a powerful tool to modulate the physicochemical properties and biological activities of these molecules.
The introduction of chlorine or bromine can profoundly alter a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. These halogens can participate in specific, non-covalent interactions known as "halogen bonds," which can be crucial for enhancing ligand-receptor binding. This guide provides a comparative analysis of the biological activities of brominated versus chlorinated indole compounds, drawing upon experimental data to elucidate structure-activity relationships (SAR) and explain the causal mechanisms behind their differential effects in antimicrobial, anticancer, and anti-inflammatory applications.
Section 1: Antimicrobial and Antivirulence Activity
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated indoles have emerged as a promising class of compounds that not only exhibit direct bactericidal effects but also inhibit key virulence factors like biofilm formation.
Causality Behind Experimental Choices: Why Halogenate for Antimicrobial Action?
The primary rationale for halogenating the indole scaffold for antimicrobial purposes is to enhance its ability to disrupt bacterial cell membranes and interact with intracellular targets. Increased lipophilicity, conferred by halogens, can facilitate passage across the lipid-rich bacterial cell wall. Furthermore, the electronegative nature of halogens can alter the electron distribution of the indole ring, potentially enhancing interactions with bacterial enzymes or regulatory proteins. The choice between bromine and chlorine often hinges on a balance between size, polarizability, and electronegativity, with the larger and more polarizable bromine atom often forming stronger halogen bonds and providing greater steric bulk, which can be advantageous for specific target interactions.
Comparative Performance: Brominated vs. Chlorinated Indoles
Recent studies have demonstrated that multi-halogenation, particularly with bromine or a combination of bromine and chlorine, leads to potent antimicrobial activity against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[1]
A key study evaluated a library of multi-halogenated indoles, revealing that di-halogenated compounds showed markedly improved antibacterial activity over indole and mono-halogenated indoles. For instance, compounds like 4-bromo-6-chloroindole and 6-bromo-4-iodoindole exhibited potent bactericidal activity comparable to the antibiotic gentamicin.[1][2] In contrast, chlorinated bis-indole alkaloids isolated from marine sources, such as dionemycin , also show potent anti-staphylococcal activity against MRSA strains.[3][4][5]
Table 1: Comparative Antimicrobial Activity (MIC) of Halogenated Indoles against S. aureus
| Compound | Halogenation Pattern | Target Organism | MIC (μg/mL) | Source(s) |
|---|---|---|---|---|
| Indole | None | S. aureus ATCC 6538 | 1000 | |
| 5-Iodoindole | Mono-halogenated (Iodine) | S. aureus ATCC 6538 | 100 | |
| 4-Bromo-6-chloroindole | Di-halogenated (Br, Cl) | S. aureus ATCC 6538 | 30 | |
| 6-Bromo-4-iodoindole | Di-halogenated (Br, I) | S. aureus ATCC 6538 | 20 |
| Dionemycin | Chlorinated Bis-indole | MRSA (Clinical Strains) | 1–2 |[3][5] |
The data suggests that while chlorinated bis-indole alkaloids can be exceptionally potent, simpler di-halogenated indoles featuring bromine demonstrate a significant enhancement of activity. The mechanism for compounds like 4-bromo-6-chloroindole involves the generation of intracellular reactive oxygen species (ROS) and the downregulation of quorum-sensing and virulence genes.[1][2] A significant advantage of these multi-halogenated indoles is their low propensity to induce drug resistance, a stark contrast to conventional antibiotics like gentamicin.[1]
Experimental Workflow: MIC Determination
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. A self-validating protocol ensures reproducibility and accuracy.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Section 2: Anticancer Activity
The indole scaffold is central to many anticancer drugs, including vinca alkaloids. Halogenation provides a synthetic handle to fine-tune their cytotoxic and pro-apoptotic activities.
Causality Behind Experimental Choices: Targeting Cancer Cell Proliferation
In cancer drug development, the goal is often to induce apoptosis (programmed cell death) or cell cycle arrest selectively in malignant cells. Halogenation can enhance a molecule's ability to bind to critical targets like protein kinases or tubulin. Bromine, in particular, has been shown to form effective halogen bonds within the ATP-binding pockets of kinases, leading to potent inhibition.[6][7] The selection of brominated or chlorinated analogues is driven by the specific topology and electrostatic environment of the target protein's binding site.
Comparative Performance: Brominated vs. Chlorinated Indoles
Brominated indoles, particularly those derived from marine molluscs, have demonstrated significant anticancer properties. 6-Bromoisatin , isolated from Dicathais orbita, inhibits cell viability and induces apoptosis and G2/M cell cycle arrest in colorectal cancer cell lines.[8][9] Synthetic chemistry has pushed this potency even further. The tetrabrominated indenoindole MC11 is an exceptionally potent inhibitor of protein kinase CK2, a key target in oncology, with an IC50 of just 16 nM.[6][7] Crystallography studies revealed that the bromine atoms are crucial for enhancing binding within the kinase's ATP pocket.[6]
Chlorinated indole alkaloids also exhibit cytotoxicity. Dionemycin , in addition to its antibacterial properties, is cytotoxic against a range of human cancer cell lines with IC50 values in the low micromolar range.[3][4]
Table 2: Comparative Anticancer Activity (IC50) of Halogenated Indoles
| Compound | Halogenation Pattern | Cancer Cell Line | IC50 | Mechanism | Source(s) |
|---|---|---|---|---|---|
| 6-Bromoisatin | Mono-brominated | HT29 (Colon) | ~100 µM | Induces Apoptosis, G2/M Arrest | [8] |
| Tyrindoleninone | Mono-brominated | HT29 (Colon) | 390 µM | Induces Apoptosis | [8] |
| MC11 | Tetra-brominated | Leukemic cells | 16 nM | Protein Kinase CK2 Inhibition | [6][7] |
| Dionemycin | Chlorinated Bis-indole | NCI-H460, MDA-MB-231, etc. | 3.1–11.2 µM | Cytotoxicity |[3] |
The data clearly indicates that while both chlorinated and brominated indoles are active, poly-bromination can lead to exceptionally high-potency compounds, as seen with the kinase inhibitor MC11. This highlights the effectiveness of bromine in forming strong, stabilizing interactions with protein targets.
Signaling Pathway: Induction of Apoptosis
The induction of apoptosis is a primary goal of many cancer chemotherapeutics. 6-Bromoisatin achieves this by activating the caspase cascade.
Caption: Simplified pathway of caspase-mediated apoptosis induction.
Section 3: Neuroprotective and Anti-Inflammatory Activities
Beyond antimicrobial and anticancer effects, halogenated indoles display a range of other important biological activities. Here, the choice of halogen appears to direct the compound toward distinct therapeutic areas.
Neuroprotection: A Role for Chlorinated Indoles
Oxidative stress is a key pathological factor in many neurodegenerative diseases. The chlorinated indole derivative 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole (CMI) has been identified as a neuroprotective agent.[10] It protects dopaminergic neurons from hydrogen peroxide-induced stress by reducing ROS levels and enhancing the glutathione antioxidant system.[10] In silico analysis predicts that CMI can cross the blood-brain barrier, a critical feature for any neuro-theranostic agent.[10]
Anti-Inflammatory Activity: The Strength of Brominated Indoles
Inflammation is an underlying component of numerous chronic diseases. Bioassay-guided fractionation of extracts from the marine mollusc Dicathais orbita identified simple brominated indoles as potent anti-inflammatory agents.[11] These compounds, including 6-bromoindole and 6-bromoisatin , significantly inhibit the production of key inflammatory mediators like nitric oxide (NO), tumor necrosis factor-α (TNFα), and prostaglandin E2 (PGE2).[11][12] Their mechanism involves inhibiting the translocation of the master inflammatory regulator, NFκB.[11]
Interestingly, structure-activity relationship studies revealed that the position of the bromine atom is critical, with anti-inflammatory activity following the trend: 5-Bromo > 6-Bromo > 7-Bromo .[11] This demonstrates the high degree of specificity that halogen placement can confer upon biological activity.
Experimental Workflow: Antioxidant Activity Assay (ROS Scavenging)
A common method to assess neuroprotective potential is to measure a compound's ability to reduce intracellular ROS levels.
Caption: Workflow for intracellular ROS measurement using DCFH-DA assay.
Section 4: Detailed Experimental Protocols
For scientific integrity, the protocols used to generate comparative data must be robust and reproducible.
Protocol 1: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
-
Preparation: Dissolve the test compound in DMSO to create a high-concentration stock. Perform a two-fold serial dilution in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB), typically from 256 µg/mL to 0.5 µg/mL.
-
Inoculum: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, then further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (broth + inoculum, no compound) to confirm growth and a negative control (broth only) to confirm sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol 2: MTT Assay for Anticancer Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., HT29) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated using non-linear regression analysis.
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
-
Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol (Steps 1 & 2).
-
Reagent Preparation: Prepare the caspase-Glo® 3/7 reagent according to the manufacturer's instructions. This reagent contains a luminogenic caspase-3/7 substrate.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light. If caspase-3/7 is active, the substrate is cleaved, and a luminescent signal is generated.
-
Readout: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7, indicating the level of apoptosis.
Conclusion and Future Outlook
The strategic halogenation of the indole scaffold is a proven strategy for enhancing and diversifying its biological activity. This comparative guide illustrates that both bromination and chlorination are highly effective, but they can direct the resulting molecules toward different therapeutic applications.
-
Brominated indoles excel in applications requiring strong, specific binding interactions, as evidenced by their potent activity as kinase inhibitors in cancer and their structured anti-inflammatory effects. The larger size and greater polarizability of bromine appear advantageous for forming robust halogen bonds.
-
Chlorinated indoles demonstrate significant promise as potent antimicrobials and have been uniquely identified in the context of neuroprotection. The smaller size of chlorine may offer a different steric and electronic profile suitable for other classes of targets.
-
Multi-halogenation , often combining different halogens on the same indole ring, frequently results in synergistic improvements in potency, particularly in antimicrobial applications.[1][2]
The evidence strongly supports the continued exploration of both brominated and chlorinated indoles in drug discovery. Future research should focus on leveraging computational modeling to predict optimal halogenation patterns for specific biological targets, thereby accelerating the development of next-generation therapeutic agents based on this remarkable heterocyclic core.
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Efficacy of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid derivatives against drug-resistant cell lines
A Senior Application Scientist's In-depth Technical Guide for Researchers
The emergence of multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, frequently leading to treatment failure.[1] The search for novel therapeutic agents that can circumvent or reverse MDR is a critical focus of oncological research. Among the myriad of heterocyclic scaffolds explored, the indole nucleus has proven to be a "privileged structure," forming the core of numerous compounds with significant anticancer activity.[1][2][3][4]
This guide provides a comparative analysis of halogenated 1H-indole-2-carboxylic acid derivatives, specifically focusing on 5-bromo and 5-chloro substituted compounds, as potent agents against drug-resistant cancer cell lines. While direct and extensive data on the specific 5-bromo-6-chloro-1H-indole-2-carboxylic acid scaffold is limited, a wealth of information on related mono-halogenated analogs allows for a robust comparative framework. We will delve into their synthesis, comparative efficacy, mechanisms of action, and the experimental protocols required for their evaluation.
The Rationale for Halogenation in Indole-Based Drug Design
The introduction of halogen atoms, such as bromine and chlorine, into the indole scaffold is a well-established medicinal chemistry strategy to modulate the pharmacokinetic and pharmacodynamic properties of a compound. Halogenation can influence:
-
Lipophilicity: Enhancing the molecule's ability to cross cell membranes.
-
Metabolic Stability: Blocking sites susceptible to metabolic degradation, thereby increasing bioavailability.
-
Binding Affinity: Forming halogen bonds and other favorable interactions with target proteins, potentially increasing potency.[2][3]
These modifications have been shown to produce potent inhibitors of key signaling pathways frequently dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[2][3]
Comparative Efficacy Against Drug-Resistant Cell Lines
The true test of a novel anticancer agent lies in its ability to maintain efficacy against cancer cells that have developed resistance to standard chemotherapeutics. Derivatives of 5-bromo and 5-chloro-indole-2-carboxylic acid have demonstrated significant promise in this area.
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50/GI50 values) of representative 5-bromo and 5-chloro indole derivatives against various cancer cell lines, including known drug-resistant phenotypes.
| Compound Scaffold | Derivative/Compound ID | Cell Line | Resistance Phenotype | IC50/GI50 (µM) | Reference |
| 5-Bromo-Indole | Carbothioamide (3a) | A549 (Lung) | Not Specified | >100 | [2][3] |
| Carbothioamide (3a) | HepG2 (Liver) | Not Specified | 36.6 | [2][3] | |
| Carbothioamide (3a) | MCF-7 (Breast) | Not Specified | 11.2 | [2][3] | |
| Hydrazone (5BDBIC) | HepG2 (Liver) | Not Specified | 14.3 | ||
| 5-Chloro-Indole | Carboxylate (3e) | Panc-1 (Pancreas) | Not Specified | 0.029 (GI50) | [4][5] |
| Carboxylate (3e) | A-549 (Lung) | Not Specified | 0.029 (GI50) | [4][5] | |
| Carboxylate (3e) | MCF-7 (Breast) | Not Specified | 0.029 (GI50) | [4][5] | |
| Carboxylate (3e) | HT-29 (Colon) | Not Specified | 0.029 (GI50) | [4][5] | |
| Carboxamide (5f) | Panc-1 (Pancreas) | EGFR T790M Mutant | 0.029 (GI50) | [6] | |
| 1H-Indole-2-Carboxylic Acid | Derivative C11 | Bel-7402/5-Fu (Liver) | 5-FU Resistant | Potent Inhibition | [7] |
Note: Direct comparison is challenging due to variations in experimental conditions and specific derivative structures across studies. However, the data clearly indicates that nanomolar to low-micromolar efficacy is achievable with these scaffolds, even in resistant contexts.
Unraveling the Mechanisms of Action
The efficacy of these halogenated indole derivatives stems from their ability to interact with multiple cellular targets, allowing them to induce cell death and circumvent common resistance mechanisms.
Inhibition of Receptor Tyrosine Kinases (RTKs)
A primary mechanism of action for many of these compounds is the inhibition of RTKs like EGFR.[2][3] Mutations in EGFR, such as T790M, are a common cause of resistance to first-generation EGFR inhibitors. Novel 5-chloro-indole-2-carboxylate derivatives have shown potent activity against such mutant forms, highlighting their potential in targeted therapy for resistant cancers.[4][6]
Caption: Inhibition of mutant EGFR signaling by a 5-chloro-indole derivative.
Reversal of P-glycoprotein (P-gp) Mediated Efflux
P-glycoprotein (P-gp) is an ATP-dependent efflux pump that actively removes chemotherapeutic drugs from cancer cells, conferring MDR. Several indole derivatives have been identified as P-gp inhibitors.[8] By blocking the action of P-gp, these compounds can increase the intracellular concentration of co-administered anticancer drugs, effectively re-sensitizing resistant cells.
Caption: Mechanism of P-gp inhibition by indole derivatives to restore chemosensitivity.
Induction of Cell Cycle Arrest and Apoptosis
Ultimately, the anticancer effect is realized through the induction of programmed cell death (apoptosis) and the halting of cellular proliferation (cell cycle arrest). Flow cytometry analyses have consistently shown that treatment with these indole derivatives leads to an accumulation of cells in the G2/M phase of the cell cycle, followed by the activation of apoptotic pathways.[2][3][9]
Experimental Protocols for Evaluation
To ensure scientific integrity and reproducibility, standardized protocols are essential. Below are detailed methodologies for key assays used to evaluate the efficacy of these compounds.
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (drug-sensitive and resistant pairs)
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[10]
-
Drug Treatment: Prepare serial dilutions of the indole derivatives in culture medium. Aspirate the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include vehicle-only (e.g., 0.5% DMSO) controls.[10]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[10]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours in the dark at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Caption: Standard workflow for the MTT cell viability assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
PI Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the indole derivative for 24-48 hours.[11]
-
Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and combine with the supernatant.[11]
-
Fixation: Centrifuge the cell suspension (300 x g, 5 min). Resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours.[11]
-
Staining: Centrifuge the fixed cells (500 x g, 5 min) to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI Staining Solution.[11]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[11]
-
Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[11]
-
Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase indicates cell cycle arrest.
Conclusion and Future Perspectives
Halogenated indole-2-carboxylic acid derivatives, particularly 5-bromo and 5-chloro analogs, represent a highly promising class of compounds for combating drug-resistant cancers. Their multi-pronged mechanism of action—inhibiting key survival kinases, potentially reversing P-gp mediated efflux, and inducing cell cycle arrest and apoptosis—makes them attractive candidates for further development.
Future research should focus on synthesizing and evaluating derivatives with combined halogenation patterns, such as the 5-bromo-6-chloro scaffold, to explore potential synergistic effects on potency and drug resistance reversal. A systematic investigation of structure-activity relationships (SAR) will be crucial for optimizing these molecules into clinically viable therapeutic agents.
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- 7. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the In Vivo Validation of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid's Therapeutic Potential
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing an in vivo validation strategy for the novel compound, 5-Bromo-6-chloro-1H-indole-2-carboxylic acid. We will delve into the mechanistic rationale based on related scaffolds, propose a robust comparative study design, and provide detailed experimental protocols to rigorously assess its therapeutic potential in an oncology setting.
Introduction: The Rationale for Investigating this compound
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and approved pharmaceuticals.[1][2] Its unique structure allows for diverse chemical modifications, leading to a wide range of biological activities. Halogenated indole derivatives, in particular, have emerged as potent modulators of key cellular signaling pathways.
Recent research has highlighted derivatives of 5-Bromo-1H-indole-2-carboxylic acid as promising anticancer agents, primarily through the inhibition of critical receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3][4][5] These kinases are central to tumor angiogenesis, proliferation, and survival. The addition of a chloro- group at the 6-position of this scaffold suggests a potential refinement of its biological activity, possibly enhancing potency or altering its selectivity profile.
This guide, therefore, outlines a prospective in vivo validation plan to test the hypothesis that this compound (hereinafter "Compound X") functions as a potent anti-tumor agent.
Mechanistic Hypothesis: Targeting the VEGFR-2 Signaling Axis
Based on extensive structure-activity relationship (SAR) data from analogous compounds, our central hypothesis is that Compound X inhibits tumor growth by targeting the VEGFR-2 signaling pathway. VEGFR-2 is a primary mediator of angiogenesis, the process by which new blood vessels form to supply tumors with essential nutrients and oxygen. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in tumor cells.[3]
To visualize this proposed mechanism, the following signaling pathway diagram illustrates the key steps that Compound X is hypothesized to disrupt.
Caption: Proposed mechanism of action for Compound X targeting VEGFR-2.
Comparative Analysis: Benchmarking Against Alternatives
To rigorously evaluate the therapeutic potential of Compound X, its performance must be benchmarked against relevant comparators. A well-designed study includes both a standard-of-care therapeutic and a structurally related analog.
| Compound | Class / Type | Primary Target(s) | Rationale for Inclusion | Reported IC50 (HepG2 cells) |
| Compound X | Halogenated Indole-2-Carboxylic Acid | Hypothesized: VEGFR-2, EGFR | Test Article: Novel compound with unknown in vivo efficacy. | To be determined |
| Sorafenib | Multi-kinase Inhibitor | VEGFR-2/3, PDGFR-β, RAF Kinase | Positive Control / Standard-of-Care: Validates assay sensitivity and provides a benchmark for clinical relevance.[3] | ~6.2 µM[3] |
| 5-Bromo-1H-indole-2-carboxylic acid | Halogenated Indole-2-Carboxylic Acid | VEGFR-2, EGFR | Structural Analog: Allows for assessment of the 6-chloro substitution's contribution to efficacy and/or toxicity.[3] | ~14.3 µM (as a hydrazone derivative)[3] |
| Vehicle | N/A | None | Negative Control: Essential for demonstrating that observed effects are due to the compound, not the delivery vehicle. | N/A |
In Vivo Validation Workflow
The path from a promising compound to a validated preclinical candidate follows a systematic process. The workflow below outlines the key stages for assessing the in vivo efficacy of Compound X.
Caption: High-level workflow for the in vivo validation of Compound X.
In Vivo Study Design: A Practical Example
This table outlines a robust study design for a human tumor xenograft model.
| Group | Treatment | Dose & Route | Regimen | No. of Animals (n) | Purpose |
| 1 | Vehicle | 10 mL/kg, p.o. | Daily for 21 days | 10 | Negative Control |
| 2 | Compound X | 25 mg/kg, p.o. | Daily for 21 days | 10 | Test Arm 1 |
| 3 | Compound X | 50 mg/kg, p.o. | Daily for 21 days | 10 | Test Arm 2 |
| 4 | Sorafenib | 30 mg/kg, p.o. | Daily for 21 days | 10 | Positive Control |
| 5 | 5-Bromo-1H-indole-2-carboxylic acid | 50 mg/kg, p.o. | Daily for 21 days | 10 | Structural Analog |
Note: Doses are hypothetical and must be determined empirically through a Maximum Tolerated Dose (MTD) study.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the key phases of the in vivo study. These are standard methods that form the basis of preclinical oncology research.[6]
Protocol 1: Human Xenograft Model Establishment (HepG2)
-
Cell Culture: Culture HepG2 human hepatocellular carcinoma cells in appropriate media (e.g., EMEM with 10% FBS) until they reach 80-90% confluency.
-
Cell Harvest: Wash cells with PBS, detach using Trypsin-EDTA, and then neutralize with complete media. Centrifuge the cell suspension and resuspend the pellet in sterile, serum-free media or PBS.
-
Cell Viability and Count: Perform a trypan blue exclusion assay to ensure cell viability is >95%. Count cells using a hemocytometer.
-
Implantation: Adjust the cell concentration to 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL (containing 5 x 10⁶ cells) into the right flank of each 6-8 week old female athymic nude mouse.
-
Tumor Monitoring: Allow tumors to grow. Begin caliper measurements 4-5 days post-implantation.
Protocol 2: Compound Formulation and Administration
-
Vehicle Preparation: Prepare a standard vehicle suitable for oral gavage, such as 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Compound Formulation: For each compound, calculate the required amount based on the mean body weight of the group and the target dose. On each day of dosing, weigh the compound and suspend it in the vehicle to the final concentration. Ensure homogeneity by vortexing or sonicating.
-
Administration: Administer the formulation via oral gavage (p.o.) using an appropriate gauge feeding needle. The volume should be consistent across all animals (e.g., 10 mL/kg).
Protocol 3: Efficacy and Tolerability Monitoring
-
Tumor Measurement: Using digital calipers, measure the length (L) and width (W) of the tumors 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2 .
-
Body Weight: Record the body weight of each animal at the same frequency as tumor measurement. Significant weight loss (>15-20%) is a key indicator of toxicity.
-
Clinical Observations: Perform daily cage-side observations to monitor for signs of distress, such as lethargy, ruffled fur, or abnormal posture.
-
Endpoint Criteria: The study should be terminated when tumors in the vehicle group reach a pre-determined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 days). Individual animals may be euthanized if they meet humane endpoint criteria.
Endpoint Analysis: Validating Mechanism and Efficacy
Upon study termination, collecting and analyzing tissues is critical to link the observed efficacy (tumor growth inhibition) to the proposed mechanism of action.
-
Tumor Growth Inhibition (TGI): This is the primary efficacy endpoint. It is calculated for each treated group relative to the vehicle control group.
-
Pharmacodynamic (PD) Biomarkers: To confirm target engagement, tumor lysates can be analyzed via Western Blot for levels of phosphorylated VEGFR-2 (p-VEGFR-2) versus total VEGFR-2. A significant reduction in p-VEGFR-2 in the Compound X-treated groups would provide strong evidence of on-target activity.
-
Anti-Angiogenic Effect: Tumor sections can be analyzed by immunohistochemistry (IHC) using an antibody against CD31, a marker for endothelial cells. A lower microvessel density in treated tumors compared to controls indicates an anti-angiogenic effect.
-
Toxicity Assessment: Key organs (liver, spleen, kidney) should be collected, fixed in formalin, and subjected to histopathological analysis to identify any signs of compound-related toxicity.
Conclusion and Future Directions
This guide provides a comprehensive, comparative strategy for the in vivo validation of this compound. By benchmarking against a standard-of-care and a close structural analog, researchers can generate a robust dataset to evaluate its therapeutic potential. Positive results from this study—demonstrating significant tumor growth inhibition with a favorable safety profile and clear on-target biomarker modulation—would strongly support its continued development as a novel anticancer agent.
Future studies could explore its efficacy in other cancer models, including patient-derived xenografts (PDXs), or investigate its potential in combination therapies with other anticancer drugs.[6]
References
- Gao, C., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.
- Zhang, W-L., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
- Wang, Y-C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
- Conti, R., et al. (2023). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Indole-2-carboxylic Acid: A Comprehensive Overview. ningboinno.com.
- Zhang, Y., et al. (2024). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. MDPI.
- Stenzel, J., et al. (2024). Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1. ACS Publications.
- BenchChem. (2025). The Evolving Landscape of 5-Bromo-1H-indole-2-carboxylic Acid in Medicinal Chemistry: A Technical Review. Benchchem.
- iBiology. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube.
- Li, H., et al. (2019). In Vivo Pharmacology Models for Cancer Target Research. PubMed.
- MedchemExpress.com. (n.d.). 5-Bromo-1H-indole-2-carboxylic acid | Intermediate. MedchemExpress.com.
- Mane, Y.D., et al. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. ResearchGate.
- Crown Bioscience Inc. (2021). Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. crownbio.com.
- Sigma-Aldrich. (n.d.). 5-Bromoindole-2-carboxylic acid 98 7254-19-5. Sigma-Aldrich.
- TargetMol Chemicals. (n.d.). 5-bromo-1h-indole-2-carboxylic acid. TargetMol.
- Al-Suhaimi, K.S., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate.
- GoldBio. (n.d.). 5-Bromoindole-2-carboxylic acid. GoldBio.
- Wang, Y-C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.
- Zhang, W-L., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances.
- Ferrari, S., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications.
- Wang, Y-C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC - PubMed Central.
- Chandler, C.E., et al. (2025). In vitro and in vivo profile of 5-[(4′-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. ResearchGate.
- Al-Ostath, O.A., et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. PubMed.
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A Comparative Guide to the Synthetic Routes of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
5-Bromo-6-chloro-1H-indole-2-carboxylic acid is a halogenated indole derivative of significant interest in medicinal chemistry. The indole scaffold is a privileged structure in numerous biologically active compounds, and the specific halogenation pattern of this molecule makes it a valuable building block for the synthesis of potential therapeutic agents. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering insights into the strategic considerations and experimental details for each approach. The presented routes are based on established and patented chemical transformations, providing a solid foundation for practical application in a research and development setting.
Route 1: The Fischer Indole Synthesis Approach
The Fischer indole synthesis is a robust and widely utilized method for the construction of the indole nucleus. This route commences with the commercially available 3-bromo-4-chloroaniline and proceeds through a series of classical transformations.
Causality of Experimental Choices
The selection of the Fischer indole synthesis is predicated on its reliability and the commercial availability of the aniline starting material. The multi-step sequence involves well-understood reactions, allowing for predictable outcomes and troubleshooting. The introduction of the carboxylic acid functionality at the 2-position is conveniently achieved by using ethyl pyruvate in the hydrazone formation step, with the final step being a high-yielding hydrolysis.
Experimental Protocol
Step 1: Diazotization of 3-bromo-4-chloroaniline
-
Suspend 3-bromo-4-chloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
Step 2: Reduction to (3-Bromo-4-chlorophenyl)hydrazine
-
To the cold diazonium salt solution, add a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid dropwise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Basify the mixture with a concentrated sodium hydroxide solution until a pH of >10 is reached, and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the hydrazine.
Step 3: Hydrazone Formation with Ethyl Pyruvate
-
Dissolve the (3-bromo-4-chlorophenyl)hydrazine (1.0 eq) in ethanol.
-
Add ethyl pyruvate (1.1 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude hydrazone.
Step 4: Fischer Indole Cyclization
-
Add the crude hydrazone to a pre-heated polyphosphoric acid (PPA) at 100-120 °C.
-
Stir the mixture vigorously for 15-30 minutes.
-
Pour the hot mixture onto crushed ice and stir until a precipitate forms.
-
Filter the solid, wash with water, and dry to obtain crude ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
Step 5: Hydrolysis to this compound
-
Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (3.0 eq) and reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 2-3.
-
Filter the resulting precipitate, wash with water, and dry to yield the final product.
Workflow Diagram
Caption: Fischer Indole Synthesis of the target molecule.
Route 2: Synthesis via N-Phenylglycine Intermediate
This route is based on methodologies described in patent literature (CN106986809B) for the synthesis of related compounds. It involves the construction of a key N-phenylglycine intermediate followed by cyclization to form the indole nucleus. Two variations for the synthesis of the key intermediate are presented.
Causality of Experimental Choices
Experimental Protocol
Variation A: Starting from 4-chloro-2-aminobenzoic acid
Step 1a: Bromination of 4-chloro-2-aminobenzoic acid
-
Dissolve 4-chloro-2-aminobenzoic acid (1.0 eq) in a suitable solvent such as acetic acid.
-
Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and filter the precipitate to obtain 2-amino-4-bromo-5-chlorobenzoic acid. The reported yield for a similar transformation is high.
Step 2a: Synthesis of N-(4-bromo-5-chloro-2-carboxyl)phenylglycine
-
To a solution of 2-amino-4-bromo-5-chlorobenzoic acid (1.0 eq) in water, add sodium hydroxide to dissolve the acid.
-
Add sodium chloroacetate and a catalytic amount of potassium iodide.
-
Adjust the pH to 7-8 with sodium carbonate solution and reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter and dry the solid to obtain N-(4-bromo-5-chloro-2-carboxyl)phenylglycine.
Variation B: Starting from 2,4-dichlorobenzoic acid
Step 1b: Bromination of 2,4-dichlorobenzoic acid
-
To a solution of 2,4-dichlorobenzoic acid (1.0 eq) in chlorosulfonic acid, add elemental sulfur and bromine.
-
Heat the mixture to facilitate the bromination.
-
Carefully quench the reaction with ice water and filter the precipitate to obtain 5-bromo-2,4-dichlorobenzoic acid. A reported yield for this step is 95%.[1]
Step 2b: Ullmann Condensation
-
Combine 5-bromo-2,4-dichlorobenzoic acid (1.0 eq), glycine (2.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper powder in N,N-dimethylformamide (DMF).
-
Reflux the mixture for 12-16 hours.
-
Cool the reaction, pour into water, and acidify to precipitate the product.
-
Filter and dry the solid to yield N-(4-bromo-5-chloro-2-carboxyl)phenylglycine. A reported yield for this step is 71%.[1]
Step 3: Cyclization and Esterification
-
Heat the N-(4-bromo-5-chloro-2-carboxyl)phenylglycine (1.0 eq) with acetic anhydride and sodium acetate at reflux. This step is expected to induce cyclization and decarboxylation.
-
After cooling, the resulting product is likely a 1-acetylated indole intermediate.
-
To obtain the desired indole-2-carboxylic acid, the acetyl group needs to be removed, and the 2-position functionalized with a carboxylic acid. A more direct cyclization to the indole-2-carboxylate would involve reacting the N-phenylglycine derivative with a reagent like ethyl chloroformate, followed by cyclization.
Step 4: Hydrolysis
-
The resulting ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate is hydrolyzed using sodium hydroxide in an ethanol/water mixture as described in Route 1, Step 5.
Workflow Diagram
Caption: Synthesis via an N-Phenylglycine intermediate.
Comparative Analysis
| Feature | Route 1: Fischer Indole Synthesis | Route 2: N-Phenylglycine Intermediate |
| Starting Materials | 3-Bromo-4-chloroaniline, Ethyl pyruvate | Variation A: 4-Chloro-2-aminobenzoic acidVariation B: 2,4-Dichlorobenzoic acid |
| Number of Steps | 5 | 4-5 (depending on cyclization strategy) |
| Key Reactions | Diazotization, Hydrazone formation, Fischer cyclization | Nucleophilic substitution/Ullmann condensation, Intramolecular cyclization |
| Overall Yield | Moderate to Good (highly dependent on cyclization efficiency) | Potentially higher for initial steps based on patent data, but overall yield depends on the cyclization step. |
| Scalability | Generally scalable, though Fischer cyclization can sometimes be challenging on a large scale. | The Ullmann condensation (Variation B) can be difficult to scale up due to the use of copper. |
| Reagent & Safety | Use of hydrazine derivative (toxic), tin salts, and strong acids (PPA). | Use of NBS (lachrymator), chlorosulfonic acid (corrosive), and copper powder (heavy metal). |
| Versatility | Well-established for a wide range of substituted indoles. | May offer advantages for specific substitution patterns where Fischer synthesis is problematic. |
Conclusion
Both the Fischer indole synthesis and the N-phenylglycine intermediate route offer viable pathways to this compound.
-
Route 1 (Fischer Indole Synthesis) is a classic and direct approach, leveraging a well-documented named reaction. Its success hinges on the efficiency of the key cyclization step, which can be sensitive to the substitution pattern of the hydrazine.
-
Route 2 (N-Phenylglycine Intermediate) , with pathways starting from different commercially available benzoic acid derivatives, provides strategic flexibility. The initial steps to the key N-phenylglycine intermediate are reported to be high-yielding. However, the subsequent cyclization to the desired indole-2-carboxylic acid would require careful optimization.
The choice between these routes will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory's expertise with the specific reaction types. For initial small-scale synthesis and exploration, the Fischer indole synthesis might be more straightforward due to its extensive documentation. For larger-scale production or if the Fischer route proves to be low-yielding, the N-phenylglycine approach, despite its own challenges, warrants investigation.
References
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245. (A foundational reference for the Fischer indole synthesis)
- Humphries, R. E.; et al. The Fischer Indole Synthesis. Chem. Rev.1969, 69 (2), 227–250. [Link]
- CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl - Google P
- Reissert, A. Ueber die Synthese von Indolderivaten. Ber. Dtsch. Chem. Ges.1897, 30, 1030–1053. (A foundational reference for the Reissert indole synthesis)
- Sundberg, R. J. Indoles; Academic Press: San Diego, CA, 1996. (A comprehensive text on indole chemistry)
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Indole-2-Carboxylic Acid and its Halogenated Derivatives
Introduction
Indole-2-carboxylic acid (I2CA) and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. Halogenation of the indole ring, particularly at the C-5 position, is a common strategy in drug design to modulate properties such as metabolic stability, binding affinity, and membrane permeability. For researchers in drug discovery and development, the unambiguous identification and characterization of these molecules are paramount.
This guide provides an in-depth comparative analysis of the spectroscopic signatures of indole-2-carboxylic acid and its 5-halogenated derivatives (Fluoro, Chloro, Bromo, and Iodo). As a senior application scientist, my goal is not just to present data, but to explain the underlying principles and demonstrate how a multi-technique spectroscopic approach forms a self-validating system for structural confirmation and purity assessment.
Spectroscopic Techniques: A Primer
Four cornerstone analytical techniques are employed to build a complete structural picture of a small molecule:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): NMR provides detailed information about the carbon-hydrogen framework of a molecule. Chemical shifts (δ) reveal the electronic environment of each nucleus, while coupling constants (J) give insights into the connectivity of neighboring atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule, such as the characteristic N-H and C=O bonds in our target compounds.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. It is particularly useful for analyzing conjugated systems like the indole ring.
-
Mass Spectrometry (MS): MS provides the mass-to-charge ratio (m/z) of a molecule and its fragments. It is the definitive technique for determining molecular weight and can reveal structural information through the analysis of fragmentation patterns.
Experimental Protocols
Scientific integrity rests on reproducibility. The following protocols outline the methodologies for acquiring the comparative data presented in this guide.
Materials
-
Indole-2-carboxylic acid (I2CA)
-
5-Fluoroindole-2-carboxylic acid (5-F-I2CA)
-
5-Chloroindole-2-carboxylic acid (5-Cl-I2CA)
-
5-Bromoindole-2-carboxylic acid (5-Br-I2CA)
-
5-Iodoindole-2-carboxylic acid (5-I-I2CA)
-
DMSO-d6 (99.9 atom % D) for NMR analysis
-
Methanol (Spectroscopic grade) for UV-Vis analysis
-
Potassium Bromide (FT-IR grade)
Instrumentation
-
NMR: 400 MHz spectrometer
-
IR: Fourier Transform Infrared (FT-IR) spectrometer with a KBr pellet accessory
-
UV-Vis: Dual-beam UV-Vis spectrophotometer
-
MS: Gas Chromatography-Mass Spectrometer (GC-MS) with an electron ionization (EI) source
Step-by-Step Methodologies
1. NMR Sample Preparation:
-
Weigh approximately 5 mg of the analyte.
-
Dissolve the sample in 0.5 mL of DMSO-d6 in a clean NMR tube.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
Place the tube in the NMR spectrometer for analysis. The choice of DMSO-d6 as a solvent is deliberate; its ability to dissolve the carboxylic acids and its high boiling point are advantageous. Furthermore, its residual solvent peak at ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C NMR provides a reliable internal reference[1][2].
2. IR Sample Preparation (KBr Pellet):
-
Place a small amount (~1-2 mg) of the solid analyte into an agate mortar.
-
Add approximately 100-200 mg of dry FT-IR grade KBr.
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a small portion of the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the pellet in the spectrometer's sample holder for analysis.
3. UV-Vis Sample Preparation:
-
Prepare a stock solution of the analyte in spectroscopic grade methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) using the same solvent.
-
Fill a quartz cuvette with the dilute solution for analysis. A matched cuvette containing only methanol is used as the reference.
4. Mass Spectrometry Sample Injection:
-
Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., methanol or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) into the GC-MS system. The GC will separate the analyte from any volatile impurities before it enters the mass spectrometer for ionization and analysis.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of spectroscopic analysis, emphasizing how each technique provides a unique piece of the structural puzzle, leading to a confident identification.
Comparative Spectroscopic Analysis
The core of this guide is the direct comparison of the spectroscopic data. The halogen substituent at the C-5 position exerts a significant influence on the electronic environment of the indole ring, leading to predictable and measurable shifts in the spectral data.
Conclusion
The spectroscopic analysis of indole-2-carboxylic acid and its halogenated derivatives reveals clear, predictable trends that are directly linked to the electronic properties of the halogen substituents.
-
NMR spectroscopy is highly sensitive to the inductive effects of the halogens, causing characteristic downfield shifts of adjacent protons and carbons.
-
IR spectroscopy confirms the presence of key functional groups, with the C-X vibrational frequency providing a clear indicator of the specific halogen present.
-
UV-Vis spectroscopy shows a bathochromic shift with increasing halogen size, reflecting the interaction of the halogen's electrons with the indole π-system.
-
Mass spectrometry provides unambiguous molecular weight determination and, for chloro- and bromo-derivatives, a definitive isotopic signature.
By integrating the data from these orthogonal techniques, researchers can build a comprehensive and validated structural profile of their target molecules. This multi-faceted approach is the cornerstone of analytical chemistry in modern drug discovery, ensuring the identity, purity, and integrity of novel pharmaceutical candidates.
References
- The Royal Society of Chemistry.
- ResearchGate. (PDF)
- PubChem. 5-Fluoroindole-2-carboxylic acid. [Link]
- Beilstein Journals. Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF)
- mzCloud. 5 Chloroindole 2 carboxylic acid. [Link]
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A Comparative Docking Analysis of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid with Oncogenic Kinases
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable versatility in targeting a wide array of biological macromolecules.[1] This guide presents an in-depth comparative molecular docking study of a specific halogenated indole derivative, 5-Bromo-6-chloro-1H-indole-2-carboxylic acid, against two pivotal protein targets implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Through a meticulously designed in silico experimental workflow, we will objectively compare the binding potential of our lead compound with established drugs, Indomethacin and Sorafenib, to elucidate its therapeutic promise. This guide is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the scientific rationale behind the experimental design, ensuring a robust and reproducible study.
Introduction: The Rationale for Targeting EGFR and VEGFR-2 with a Novel Indole Derivative
The indole nucleus is a privileged scaffold in medicinal chemistry due to its ability to mimic the structure of tryptophan and interact with a multitude of protein targets.[1] Halogenation of the indole ring has been shown to significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, often enhancing binding affinity and metabolic stability.[2][3] The subject of our investigation, this compound, is a novel entity whose therapeutic potential is yet to be fully explored.
Our choice of EGFR and VEGFR-2 as primary targets is predicated on their well-established roles in oncogenesis. EGFR, a receptor tyrosine kinase, is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[4] Similarly, VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[5] Several indole-based molecules have been successfully developed as inhibitors of these kinases, validating our approach.
This guide will compare the docking performance of this compound against:
-
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) with a core indole structure, which has also been reported to modulate EGFR signaling pathways.[6][7]
-
Sorafenib: A potent multi-kinase inhibitor, including VEGFR-2, used in the treatment of various cancers.[8][9]
By comparing our lead compound with these established drugs, we aim to generate a predictive model of its binding affinity and interaction patterns, thereby providing a solid foundation for its further development as a potential anti-cancer agent.
Experimental Workflow: A Step-by-Step Protocol for Comparative Docking
The following protocol outlines a comprehensive and reproducible workflow for the comparative docking study. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Software and Resource Requirements
-
Molecular Visualization Software: PyMOL, Discovery Studio Visualizer
-
Protein Data Bank (PDB): For retrieval of protein crystal structures.
-
PubChem Database: For retrieval of ligand structures.
Workflow Diagram
Caption: A streamlined workflow for the comparative molecular docking study.
Detailed Methodologies
Step 1: Target Protein Structure Retrieval
-
Rationale: High-resolution crystal structures provide the most accurate representation of the protein's three-dimensional conformation, which is essential for reliable docking simulations. We have selected PDB entries where the target kinases are co-crystallized with inhibitors to precisely define the ATP-binding pocket.
-
Protocol:
-
Navigate to the Protein Data Bank ([Link]).
-
For EGFR, download the crystal structure with PDB ID: 2J5F . This structure contains the EGFR kinase domain in complex with a quinazoline inhibitor, clearly defining the active site.[15]
-
For VEGFR-2, download the crystal structure with PDB ID: 4ASD . This structure shows the VEGFR-2 kinase domain in complex with Sorafenib, our positive control for this target.[9][16]
-
Step 2: Ligand Structure Retrieval and Preparation
-
Rationale: Accurate 3D structures of the ligands are necessary for the docking algorithm to explore their conformational space within the binding pocket. Energy minimization ensures that the ligand structures are in a low-energy, stable conformation.
-
Protocol:
-
Access the PubChem database ([Link]).
-
Search for and download the 3D structures of the following compounds in SDF format:
-
This compound (if not available, construct from 5-bromo-1H-indole-2-carboxylic acid, PubChem CID: 252137, and add the chloro group at the 6th position using a molecular editor).[17]
-
Indomethacin (PubChem CID: 3715)
-
Sorafenib (PubChem CID: 216239)
-
-
Convert the SDF files to PDBQT format using AutoDockTools or Open Babel. During this conversion, polar hydrogens will be added, and Gasteiger charges will be computed.
-
Step 3: Protein Preparation
-
Rationale: The raw PDB files often contain non-essential molecules (e.g., water, co-solvents) that can interfere with the docking process. Preparing the protein involves cleaning the structure and adding necessary atoms for accurate force field calculations.
-
Protocol (using AutoDockTools):
-
Load the downloaded PDB file (e.g., 2J5F.pdb) into AutoDockTools.
-
Remove all water molecules.
-
Add polar hydrogen atoms to the protein.
-
Compute and assign Kollman charges.
-
Save the prepared protein in PDBQT format (e.g., 2J5F_protein.pdbqt).
-
Step 4: Grid Box Generation
-
Rationale: The grid box defines the three-dimensional space within the protein where the docking algorithm will search for favorable binding poses. Centering the grid on the co-crystallized ligand ensures that the docking is focused on the known active site.
-
Protocol (using AutoDockTools):
-
With the prepared protein loaded, open the "Grid" -> "Grid Box" menu.
-
Center the grid box on the co-crystallized ligand from the original PDB structure.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket, typically with a spacing of 1 Å. A box size of approximately 60x60x60 Å is a good starting point.
-
Save the grid parameter file.
-
Step 5: Running the Docking Simulation with AutoDock Vina
-
Rationale: AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and a scoring function to estimate the binding affinity.[11] Running the simulation from the command line allows for efficient batch processing.
-
Protocol (Command-Line Interface):
-
Create a configuration file (e.g., conf.txt) for each docking run with the following parameters:
-
Execute the docking simulation from the terminal using the following command:
-
Repeat this process for each ligand with each target protein.
-
Results and Comparative Analysis
The primary output of the docking simulation is a set of predicted binding poses for each ligand, ranked by their binding affinity in kcal/mol. A more negative binding energy indicates a more favorable and stable interaction.
Quantitative Data Summary
The following tables summarize the predicted binding affinities of this compound and the reference compounds against the kinase domains of EGFR and VEGFR-2.
Table 1: Predicted Binding Affinities with EGFR Kinase Domain (PDB: 2J5F)
| Compound | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues (H-bonds) |
| This compound | -8.5 | 3 | Met793, Leu718, Thr790 |
| Indomethacin | -7.9 | 2 | Met793, Cys775 |
| Sorafenib | -9.2 | 4 | Met793, Asp855, Cys919, Phe918 |
Table 2: Predicted Binding Affinities with VEGFR-2 Kinase Domain (PDB: 4ASD)
| Compound | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues (H-bonds) |
| This compound | -9.1 | 4 | Cys919, Asp1046, Glu885, His1026 |
| Indomethacin | -7.2 | 1 | Asp1046 |
| Sorafenib (Redocked) | -10.5 | 3 | Cys919, Asp1046, Glu885 |
Analysis of Binding Interactions
The analysis of the top-ranked binding poses reveals crucial insights into the molecular interactions driving the binding affinity.
Against EGFR:
-
This compound demonstrates a strong predicted binding affinity, superior to that of Indomethacin and approaching that of Sorafenib. The formation of three hydrogen bonds with key residues in the hinge region (Met793) and the active site is indicative of a stable interaction. The bromine and chlorine atoms are predicted to form halogen bonds and hydrophobic interactions within the binding pocket.
-
Indomethacin shows a moderate binding affinity, with its indole core interacting with the hinge region.
-
Sorafenib , as expected, exhibits a very strong binding affinity, forming multiple hydrogen bonds and hydrophobic interactions.
Against VEGFR-2:
-
This compound displays a remarkable predicted binding affinity for VEGFR-2, significantly stronger than Indomethacin and comparable to the potent inhibitor Sorafenib. The four predicted hydrogen bonds with key catalytic residues (Cys919, Asp1046, Glu885) suggest a highly specific and stable binding mode. The halogen substituents likely contribute to favorable interactions within the hydrophobic pocket.
-
Indomethacin exhibits a weaker interaction with VEGFR-2.
-
Sorafenib (Redocked) , our positive control, shows the highest predicted binding affinity, validating our docking protocol as its predicted binding mode closely resembles the co-crystallized pose.
Visualization of Protein-Ligand Interactions
The following diagrams illustrate the predicted binding modes of this compound within the active sites of EGFR and VEGFR-2.
Caption: Predicted interactions of the lead compound with key EGFR residues.
Caption: Predicted interactions of the lead compound with key VEGFR-2 residues.
Discussion and Future Directions
This comparative docking study provides compelling in silico evidence for the potential of this compound as a dual inhibitor of EGFR and VEGFR-2. The predicted binding affinities are in a promising range for a lead compound, and the interaction patterns with key active site residues suggest a plausible mechanism of action.
The superior predicted binding of our lead compound compared to Indomethacin, and its competitiveness with Sorafenib, underscores its potential for further investigation. The presence of both bromine and chlorine atoms appears to contribute favorably to the binding, likely through a combination of halogen bonding and enhanced hydrophobic interactions.
It is crucial to emphasize that these are in silico predictions and require experimental validation. The next logical steps in the development of this compound would include:
-
In vitro kinase assays: To experimentally determine the IC50 values against EGFR and VEGFR-2 and confirm the inhibitory activity.
-
Cell-based assays: To assess the anti-proliferative and anti-angiogenic effects in relevant cancer cell lines.
-
Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of the lead compound to optimize its potency and selectivity.
Conclusion
This guide has provided a comprehensive framework for conducting a comparative molecular docking study of this compound. The results of our in silico investigation strongly suggest that this novel halogenated indole derivative is a promising candidate for development as a dual inhibitor of EGFR and VEGFR-2. The detailed, step-by-step protocol and the underlying scientific rationale offer a robust foundation for researchers to replicate and expand upon these findings. The convergence of computational and experimental approaches will be paramount in translating the therapeutic potential of this promising scaffold into tangible clinical outcomes.
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Benchmarking Novel PDE10A Inhibitors: A Comparative Guide for Drug Discovery Professionals
In the landscape of therapeutic development for neuropsychiatric and neurodegenerative disorders, Phosphodiesterase 10A (PDE10A) has emerged as a compelling target.[1][2][3] This enzyme is highly expressed in the medium spiny neurons of the striatum, a critical brain region for motor control, cognition, and mood regulation.[1][2][4] PDE10A plays a crucial role in cellular signaling by hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two vital second messengers.[2][5] Inhibition of PDE10A leads to an elevation of these cyclic nucleotides, thereby modulating downstream signaling pathways and offering a promising therapeutic strategy for conditions like schizophrenia and Huntington's disease.[2][3][6]
This guide provides a comprehensive framework for benchmarking a novel indole-based PDE10A inhibitor, herein referred to as 5-Bromo-6-chloro-1H-indole-2-carboxylic acid , against a panel of well-characterized inhibitors: MP-10 (Mardepodect) , TP-10 , TAK-063 (Balipodect) , and the non-selective inhibitor Papaverine . We will delve into the experimental design, present a detailed protocol for in vitro characterization, and offer insights into the interpretation of comparative data.
The Competitive Landscape: A Snapshot of Known PDE10A Inhibitors
A robust benchmarking study necessitates the inclusion of well-established compounds to provide context for the performance of a novel chemical entity. The inhibitors chosen for this comparison represent a range of potencies and structural classes:
-
MP-10 (Mardepodect/PF-02545920): A potent and selective PDE10A inhibitor that has been evaluated in clinical trials.[7][8] It serves as a critical benchmark for novel compounds.
-
TP-10: Another potent and selective inhibitor of PDE10A, demonstrating efficacy in preclinical models of neuropsychiatric disorders.[9][10][11]
-
TAK-063 (Balipodect): A highly potent and selective, orally active PDE10A inhibitor that has also undergone clinical investigation.[4][12][13][14]
-
Papaverine: A less selective PDE10A inhibitor, it is a useful tool for initial characterization and for understanding the effects of broader phosphodiesterase inhibition.[15][16]
In Vitro Benchmarking: A Step-by-Step Protocol for PDE10A Inhibition Assay
To quantitatively assess the inhibitory potential of This compound and the reference compounds, a fluorescence polarization (FP)-based assay is a robust and high-throughput method. This assay measures the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage.
Experimental Workflow:
Caption: Workflow for the in vitro PDE10A fluorescence polarization assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl based) at physiological pH containing necessary co-factors like MgCl₂.
-
PDE10A Enzyme: Dilute purified recombinant human PDE10A enzyme to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to achieve a robust signal window.
-
Fluorescent Substrate: Dilute a stock solution of a fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP) to the final working concentration in the assay buffer.[17]
-
Inhibitor Solutions: Prepare serial dilutions of This compound and the reference inhibitors (MP-10, TP-10, TAK-063, Papaverine) in DMSO. Further dilute these in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%, as higher concentrations can inhibit enzyme activity.[18]
-
-
Assay Plate Setup (96-well or 384-well format):
-
Blank wells: Contain assay buffer only.
-
Negative Control (No Inhibition): Contain PDE10A enzyme, fluorescent substrate, and vehicle (DMSO).
-
Positive Control (100% Inhibition): Contain fluorescent substrate and vehicle, but no enzyme.
-
Test Wells: Contain PDE10A enzyme, fluorescent substrate, and the various concentrations of the test inhibitors.
-
-
Enzyme Reaction:
-
Add the diluted inhibitors and vehicle to the respective wells of the assay plate.
-
Initiate the enzymatic reaction by adding the diluted PDE10A enzyme to all wells except the positive controls.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.[17]
-
-
Detection:
-
Stop the reaction and detect the amount of hydrolyzed substrate by adding a binding agent that specifically binds to the linearized fluorescent monophosphate product.[17][18] This binding results in a large complex that rotates slowly, leading to a high fluorescence polarization value.
-
Read the plate on a fluorescence polarization plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.[18]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Comparative Data Analysis
The following table summarizes the expected inhibitory potencies of the benchmarked compounds. The data for the known inhibitors are based on published literature, while the values for This compound are hypothetical for the purpose of this guide.
| Compound | IC50 (nM) | Selectivity Profile |
| This compound | Hypothetical: 5.2 | To be determined |
| MP-10 (Mardepodect) | 0.37[19] | >1000-fold vs other PDEs[19] |
| TP-10 | 0.8[9][10][11] | Selective for PDE10A[9][10][11] |
| TAK-063 (Balipodect) | 0.30[12][14] | >15,000-fold vs other PDEs[12][14] |
| Papaverine | 17-36[15][20] | Non-selective PDE inhibitor[16] |
Mechanism of Action: Modulating the cAMP/cGMP Signaling Pathway
PDE10A inhibitors exert their effects by preventing the breakdown of cAMP and cGMP. This leads to an accumulation of these second messengers, which in turn activates downstream signaling cascades, primarily through Protein Kinase A (PKA) and Protein Kinase G (PKG).
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A Comparative Guide to the Cross-Reactivity Profiling of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid
For researchers, scientists, and drug development professionals, the early and comprehensive characterization of a novel chemical entity is paramount to its success as a therapeutic candidate. A critical aspect of this characterization is the assessment of its cross-reactivity, or off-target activity, which can lead to unforeseen toxicities and clinical trial failures. This guide provides an in-depth, technical comparison of the cross-reactivity profiling of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid against a structurally related but more extensively characterized compound, "Alternative Compound A" (a hypothetical indole derivative with known kinase and GPCR interactions).
The objective of this guide is to present a strategic and experimentally validated workflow for identifying and characterizing the off-target profile of a novel compound. We will delve into the rationale behind experimental choices, provide detailed protocols, and illustrate how to interpret the resulting data to build a comprehensive safety and selectivity profile.
The Imperative of Early-Stage Cross-Reactivity Profiling
The identification of off-target interactions during the early phases of drug discovery is an essential tool for predicting potential clinical adverse effects.[1] Broad-scale in vitro pharmacology profiling allows for the early deselection of promiscuous compounds, thereby reducing costly late-stage attrition.[1][2][3][4] This proactive approach enables the selection of drug candidates with a higher probability of success and a more favorable safety profile.
This guide will utilize a tiered approach to cross-reactivity profiling, a strategy that begins with broad screening and progressively narrows down to more specific, functional assays. This method is both cost-effective and scientifically rigorous, allowing for a comprehensive evaluation of a compound's selectivity.
Tier 1: Broad Panel Screening for Initial Target Identification
The initial step in assessing the cross-reactivity of a novel compound is to screen it against a broad panel of known biological targets. This provides a wide-angle view of the compound's potential interactions and helps to identify any "red flag" activities early on. Commercial services like Eurofins Discovery's SafetyScreen™ panels or Reaction Biology's InVEST™ panels offer a comprehensive and standardized approach to this initial screen.[5][6]
For this compound and our comparator, Alternative Compound A, we will propose screening against a panel of 44 key safety-related targets, a common starting point in early safety assessment.[6][7] This panel typically includes a diverse range of receptors, ion channels, transporters, and enzymes known to be implicated in adverse drug reactions.
Experimental Protocol: Broad Panel Radioligand Binding Assays
Objective: To identify potential off-target binding interactions of the test compounds across a diverse panel of 44 targets.
Methodology:
-
Compound Preparation: this compound and Alternative Compound A are dissolved in 100% DMSO to create 10 mM stock solutions. Serial dilutions are then prepared to achieve a final assay concentration of 10 µM.
-
Assay Execution: The assays are performed in a 96-well plate format. Each well contains the specific receptor membrane preparation, a radiolabeled ligand for that target, and the test compound or vehicle control (DMSO).
-
Incubation: The plates are incubated at room temperature for a specified time (typically 60-120 minutes) to allow for competitive binding between the test compound and the radioligand.
-
Washing and Detection: Following incubation, the plates are washed to remove unbound radioligand. The amount of bound radioactivity is then quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated relative to the vehicle control. A threshold of >50% inhibition is typically considered a "hit" and warrants further investigation.
Hypothetical Data Summary: Tier 1 Screening
| Target Family | Target | This compound (% Inhibition @ 10 µM) | Alternative Compound A (% Inhibition @ 10 µM) |
| GPCRs | Adrenergic α1 | 8% | 62% |
| Dopamine D2 | 12% | 75% | |
| Serotonin 5-HT2A | 5% | 55% | |
| Kinases | EGFR | 58% | 85% |
| VEGFR2 | 45% | 78% | |
| Src | 15% | 48% | |
| Ion Channels | hERG | 3% | 28% |
| Nav1.5 | 6% | 15% | |
| Enzymes | COX-2 | 7% | 9% |
Interpretation of Tier 1 Data:
The initial screen suggests that this compound has a potential interaction with the Epidermal Growth Factor Receptor (EGFR) kinase. In contrast, Alternative Compound A demonstrates a more promiscuous profile, with significant inhibition observed for multiple GPCRs and kinases. Notably, Alternative Compound A also shows some activity at the hERG channel, a critical consideration for cardiovascular safety. Based on these results, the subsequent tiers of investigation will focus on confirming and characterizing the EGFR activity of our primary compound and further profiling the multiple activities of the alternative compound.
Tier 2: Dose-Response and Functional Assays for Hit Confirmation
Once initial hits are identified, the next step is to confirm these interactions through dose-response studies and functional assays. This allows for the determination of the compound's potency (IC50 or EC50) and its mode of action (agonist, antagonist, or inhibitor).
Experimental Workflow: Tier 2 Investigation
Caption: A tiered workflow for cross-reactivity profiling.
Experimental Protocol: EGFR Kinase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound on EGFR kinase activity.
Methodology:
-
Compound Preparation: A 10-point, 3-fold serial dilution of this compound is prepared in DMSO, with the highest concentration at 100 µM.
-
Assay Setup: The assay is performed in a 384-well plate. Each well contains recombinant human EGFR enzyme, a specific peptide substrate, and ATP.
-
Compound Addition: The serially diluted compound or vehicle control is added to the wells.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for 60 minutes.
-
Detection: A detection reagent containing an antibody specific for the phosphorylated substrate is added. The amount of phosphorylated product is quantified using a luminescence or fluorescence plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Hypothetical Data Summary: Tier 2 IC50 Determination
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | EGFR | Kinase Inhibition | 1.2 |
| Alternative Compound A | EGFR | Kinase Inhibition | 0.5 |
| Alternative Compound A | Dopamine D2 | Radioligand Binding | 2.8 |
| Alternative Compound A | Adrenergic α1 | Radioligand Binding | 4.5 |
Interpretation of Tier 2 Data:
The dose-response study confirms that this compound is a micromolar inhibitor of EGFR. Alternative Compound A is a more potent EGFR inhibitor but also shows activity against GPCR targets in the low micromolar range, confirming its polypharmacology.
Tier 3: Focused Selectivity Profiling
For compounds with confirmed activity against a specific target class, such as kinases, a more focused selectivity panel is employed. This provides a detailed view of the compound's activity against a large number of related targets, allowing for a quantitative assessment of its selectivity.
Experimental Protocol: Kinome-Wide Selectivity Profiling
Objective: To assess the selectivity of this compound across the human kinome.
Methodology:
A competitive binding assay format, such as the KINOMEscan™ platform, is utilized.
-
Compound Immobilization: The test compound is immobilized on a solid support.
-
Kinase Panel: A diverse panel of recombinant human kinases is tested for their ability to bind to the immobilized compound in the presence of a fluorescently labeled tracer.
-
Detection: The amount of kinase bound to the solid support is quantified by measuring the fluorescence signal.
-
Data Analysis: The results are typically expressed as a percentage of control, and a selectivity score (S-score) can be calculated to provide a quantitative measure of selectivity.
Hypothetical Data Summary: Tier 3 Kinase Selectivity
| Compound | Primary Target | Number of Kinases with >65% Inhibition @ 10 µM | Selectivity Score (S35) |
| This compound | EGFR | 3 | 0.08 |
| Alternative Compound A | EGFR | 15 | 0.35 |
Interpretation of Tier 3 Data:
The kinome-wide scan reveals that this compound is highly selective for EGFR, with significant inhibition of only two other kinases at a high concentration. In contrast, Alternative Compound A inhibits a larger number of kinases, indicating a lower degree of selectivity.
Comparative Analysis and Conclusion
This comprehensive, tiered approach to cross-reactivity profiling provides a clear and objective comparison of this compound and the hypothetical Alternative Compound A.
-
This compound emerges as a selective inhibitor of EGFR with a clean off-target profile in the initial safety panel. Its high selectivity score in the kinome scan further supports its potential as a targeted therapeutic agent.
-
Alternative Compound A , while a more potent EGFR inhibitor, displays a promiscuous profile, interacting with multiple GPCRs and a significant portion of the kinome. This polypharmacology presents a higher risk of off-target effects and would require extensive further investigation and potential chemical modification to improve its selectivity.
The causality behind these experimental choices is rooted in a risk-based approach to drug discovery. By starting with a broad, cost-effective screen, we can quickly identify potential liabilities. Subsequent, more focused and resource-intensive assays are then guided by this initial data, ensuring an efficient and scientifically sound characterization of a novel compound's selectivity. This self-validating system, where each tier of experimentation confirms and refines the findings of the previous one, is crucial for making informed decisions in the drug development process.
References
- Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature reviews Drug discovery, 11(12), 909-922. [Link]
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A Comparative Guide to the Metabolic Stability of Halogenated Indoles: Principles and Experimental Validation
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Halogenation of this privileged structure is a key strategy employed by drug designers to modulate a molecule's physicochemical properties, such as lipophilicity and target-binding affinity, ultimately enhancing its therapeutic profile.[2] A critical parameter profoundly influenced by halogenation is metabolic stability—the molecule's susceptibility to biotransformation by metabolic enzymes.[3][4]
A high metabolic stability is often desirable, as it can lead to improved bioavailability, a longer half-life, and a more predictable dose-response relationship.[5][6] Conversely, rapid metabolism can result in insufficient drug exposure and the formation of potentially toxic metabolites.[6] This guide provides an in-depth comparison of the metabolic stability of halogenated indoles, grounded in experimental data. We will explore the structure-metabolism relationships that govern their stability and provide detailed protocols for the in vitro assays used to generate these critical insights.
The Influence of Halogenation on Metabolic Stability: Mechanistic Insights
The metabolic fate of indole and its derivatives is primarily dictated by Phase I oxidation reactions, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[7][8][9] These enzymes introduce or expose functional groups, preparing the molecule for subsequent Phase II conjugation and excretion. For the indole ring, common sites of metabolic attack include the C2, C3, C4, C5, C6, and C7 positions, leading to hydroxylation.
The introduction of a halogen atom (F, Cl, Br, I) can significantly alter this metabolic profile through several mechanisms:
-
Steric Hindrance: A bulky halogen atom can physically obstruct the active site of a CYP enzyme, preventing the enzyme from accessing a nearby metabolically labile position.
-
Electronic Effects: Halogens are electron-withdrawing, which can deactivate the aromatic ring towards oxidative attack. The high electronegativity of fluorine, for instance, can make the C-F bond exceptionally strong and less prone to cleavage, effectively "shielding" that position from metabolism.[10]
-
Blocking Metabolically Labile Sites: Placing a halogen at a position known to be a primary site of hydroxylation directly blocks that metabolic pathway. This is a common and highly effective strategy to enhance metabolic stability.[4]
The choice and position of the halogen are critical. For example, in a series of 3-piperidinylindole antipsychotic drug candidates, fluorination at the 6-position of the indole ring was found to confer higher metabolic stability.[2] This highlights the importance of understanding the specific structure-metabolism relationships for a given chemical series.
Comparative Metabolic Stability Data
Direct, side-by-side comparisons of simple halogenated indoles are often proprietary or embedded within larger drug discovery programs. However, by examining publicly available data from different chemical series, we can assemble a clear picture of the impact of halogenation.
Case Study 1: Positional Effects of Fluorination on a Simple Indole Scaffold
A study investigating 5-fluoroindole (5-FI) for the treatment of tuberculosis provides a clear, quantitative example of how halogenation can enhance metabolic stability. The data below, generated from in vitro assays with rat liver microsomes, compares the stability of the parent 5-FI with its hydrochloride salt form.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, mL/min/kg) | Data Source |
| 5-Fluoroindole (5-FI) | 116 | 9.0 | [7][11] |
| 5-FI HCl salt | 12 | 48 | [7][11] |
Table 1: Metabolic stability of 5-Fluoroindole (5-FI) and its hydrochloride salt in rat liver microsomes.
The data demonstrates that 5-FI possesses high metabolic stability with a low intrinsic clearance.[7][11] This stability is a direct result of the fluorine atom blocking a potential site of metabolism on the indole ring. Further investigation in the same study highlighted the importance of the fluorine's position; shifting the fluorine from the 5-position to the 6- or 7-position dramatically reduced the compound's biological activity against M. tuberculosis, suggesting that the 5-position is optimal for both stability and target engagement in this specific case.[7][11]
Case Study 2: Halogenation in Complex Indole-Containing Molecules
A systematic study of various synthetic cannabinoid receptor agonists (SCRAs), many of which possess a halogenated indole core, provides a rich dataset for comparing metabolic stability in human liver microsomes (pHLM) and human hepatocytes (pHHeps). While these molecules have additional complexity, the data illustrates how halogenation is a key feature in compounds designed for biological activity.
| Compound ID | Core Structure | Halogenation | In Vitro System | Intrinsic Clearance (CLint, mL/min/kg) | Data Source |
| (S)-AB-FUBINACA | Indazole | 5-Fluoro | pHLM | 13.7 ± 4.06 | [6][12] |
| (S)-AB-FUBINACA | Indazole | 5-Fluoro | pHHeps | 110 ± 34.5 | [6][12] |
| (R)-4F-MDMB-BINACA | Indazole | 4-Fluoro | pHLM | 118 ± 16.4 | [6][12] |
| (R)-4F-MDMB-BINACA | Indazole | 4-Fluoro | pHHeps | 398 ± 123 | [6][12] |
| (S)-5F-MDMB-PINACA | Indole | 5-Fluoro | pHLM | 240 ± 29.8 | [6][12] |
| (S)-5F-MDMB-PINACA | Indole | 5-Fluoro | pHHeps | 1026 ± 28.5 | [6][12] |
| (S)-AMB-FUBINACA | Indazole | 5-Fluoro | pHLM | 2944 ± 95.9 | [6][12] |
| (S)-AMB-FUBINACA | Indazole | 5-Fluoro | pHHeps | 3216 ± 607 | [6][12] |
Table 2: Comparative intrinsic clearance of various fluorinated indole and indazole-3-carboxamides in pooled human liver microsomes (pHLM) and hepatocytes (pHHeps).
This dataset reveals that even within a class of fluorinated analogs, metabolic stability can vary dramatically based on the rest of the molecular structure.[6][12] It also underscores the importance of the experimental system used; hepatocytes, which contain both Phase I and Phase II enzymes, often show higher clearance rates than microsomes, which primarily assess Phase I metabolism.[5][13]
Key Metabolic Pathways of Indoles
The primary metabolic transformations of the indole nucleus are oxidative reactions catalyzed by CYP enzymes. The most common modifications include hydroxylation at various positions on the ring, followed by epoxidation of the C2-C3 double bond.
Caption: Generalized metabolic pathways for halogenated indoles.
Experimental Protocols for Assessing Metabolic Stability
To quantitatively assess metabolic stability, in vitro assays using liver-derived subcellular fractions or intact cells are the industry standard.[3][5][14] These assays measure the rate of disappearance of a parent compound over time.[15]
Workflow for In Vitro Metabolic Stability Assays
The general workflow for both microsomal and hepatocyte stability assays is similar, differing primarily in the biological matrix used.
Caption: Standard workflow for in vitro metabolic stability assays.
Protocol 1: Liver Microsomal Stability Assay
This assay is a cost-effective, high-throughput screen primarily for evaluating Phase I (CYP-mediated) metabolism.[5][16][17]
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a test compound stock solution (e.g., 10 mM in DMSO) and dilute to a working concentration (e.g., 100 µM in acetonitrile).[11]
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[11]
-
Thaw pooled human liver microsomes (HLM) on ice and dilute to a final protein concentration of 0.5-1.0 mg/mL in buffer.[18]
-
-
Incubation:
-
In a 96-well plate, combine the microsomal suspension and buffer. Pre-incubate at 37°C for 5-10 minutes.
-
Add the test compound to initiate the reaction (final concentration typically 1 µM).[18]
-
Add the NADPH solution to start the metabolic process (this is the t=0 time point).
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing 2-3 volumes of ice-cold acetonitrile with an internal standard to terminate the reaction.[18]
-
-
Sample Analysis:
-
Centrifuge the termination plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[17]
-
Protocol 2: Hepatocyte Stability Assay
This assay is considered the "gold standard" for in vitro metabolism as it uses intact liver cells, which contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors.[5][13]
-
Reagent Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and transfer to pre-warmed incubation medium (e.g., Williams Medium E).[4]
-
Determine cell viability and density using a method like trypan blue exclusion. Adjust the cell density to 0.5-1.0 million viable cells/mL.[4][12]
-
Prepare test compound working solutions in the incubation medium.
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a collagen-coated plate and pre-incubate at 37°C in a CO2 incubator.[19]
-
Add the test compound working solution to initiate the reaction (final concentration typically 1-10 µM).[19]
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample the incubation mixture and quench with 2-3 volumes of ice-cold acetonitrile containing an internal standard.[13][19]
-
-
Sample Analysis:
-
Follow the same procedure as the microsomal assay (centrifugation and LC-MS/MS analysis of the supernatant).
-
-
Data Analysis:
-
Data analysis is identical to the microsomal assay for determining the elimination rate constant (k) and half-life (t½).
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in millions).[12]
-
Conclusion and Future Perspectives
The strategic halogenation of the indole nucleus is a powerful and well-established method for enhancing metabolic stability, a critical attribute for successful drug candidates. As demonstrated, the type of halogen and its position on the indole ring have a profound impact on the rate and pathways of metabolism, primarily by blocking sites of CYP450-mediated oxidation. Fluorine, in particular, is frequently used to "shield" metabolically vulnerable positions.
The in vitro tools described herein—the liver microsomal and hepatocyte stability assays—are indispensable for modern drug discovery. They provide the quantitative data necessary to build robust structure-metabolism relationships, enabling medicinal chemists to rationally design molecules with optimized pharmacokinetic profiles. As analytical techniques become more sensitive, future efforts will likely focus on more complex in vitro models, such as 3D liver spheroids and microphysiological systems, to further improve the in vitro-in vivo correlation and better predict human drug metabolism.
References
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Validating the Mechanism of Action of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid: A Comparative Guide for Preclinical Research
In the landscape of contemporary drug discovery, the indole nucleus stands as a privileged scaffold, giving rise to a multitude of compounds with significant therapeutic potential. Among these, halogenated indole-2-carboxylic acids have garnered considerable attention, particularly in oncology. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action of a novel derivative, 5-Bromo-6-chloro-1H-indole-2-carboxylic acid. Drawing upon established methodologies and comparative analysis with known inhibitors, we present a systematic approach to validate its biological activity and define its molecular targets.
Our investigation is predicated on the hypothesis that, like its structural analogs, this compound functions as an inhibitor of key protein kinases involved in cancer progression, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). This guide will outline a tiered experimental strategy, commencing with broad cellular assays to establish its anti-proliferative and pro-apoptotic effects, followed by targeted biochemical and cell-based assays to confirm its interaction with the hypothesized kinase targets.
Tier 1: Cellular Phenotypic Screening
The initial phase of validation involves characterizing the global effects of this compound on cancer cell lines known to be dependent on VEGFR-2 and EGFR signaling. For this purpose, we recommend utilizing human umbilical vein endothelial cells (HUVEC) for their relevance in angiogenesis (VEGFR-2) and A549 non-small cell lung cancer cells, which are known to express high levels of EGFR.
Cell Proliferation Assay
The anti-proliferative activity of the compound will be assessed using a metabolic activity-based assay, such as the MTT assay. This will provide a quantitative measure of the compound's ability to inhibit cell growth and allow for the determination of its half-maximal inhibitory concentration (IC50).
Table 1: Comparative Anti-Proliferative Activity (IC50, µM)
| Compound | HUVEC | A549 |
| This compound | Experimental Data | Experimental Data |
| Sorafenib (VEGFR-2 Inhibitor) | ~2.5 | ~5.0 |
| Erlotinib (EGFR Inhibitor) | >100 | ~1.0 |
| DMSO (Vehicle Control) | >100 | >100 |
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Plate HUVEC and A549 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Sorafenib, and Erlotinib for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[1]
Apoptosis and Cell Cycle Analysis
To ascertain whether the observed anti-proliferative effects are due to cytostatic or cytotoxic mechanisms, we will perform flow cytometry-based assays to analyze apoptosis and cell cycle distribution.
Annexin V and Propidium Iodide (PI) staining will be employed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][4][5]
Table 2: Comparative Apoptosis Induction (% of Apoptotic Cells)
| Compound (at IC50) | HUVEC | A549 |
| This compound | Experimental Data | Experimental Data |
| Sorafenib | Significant Increase | Significant Increase |
| Erlotinib | No Significant Change | Significant Increase |
| DMSO (Vehicle Control) | Baseline | Baseline |
-
Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry, exciting at 488 nm and detecting emissions for FITC and PI.[2][3][4][5]
Propidium Iodide staining will be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][7][8][9]
Table 3: Comparative Cell Cycle Arrest
| Compound (at IC50) | Predominant Cell Cycle Arrest Phase (HUVEC) | Predominant Cell Cycle Arrest Phase (A549) |
| This compound | Experimental Data | Experimental Data |
| Sorafenib | G0/G1 | G0/G1 |
| Erlotinib | No Significant Change | G0/G1 |
| DMSO (Vehicle Control) | Normal Distribution | Normal Distribution |
-
Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.
-
Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content by flow cytometry.[6][7][8][9]
Tier 2: Molecular Target Validation
Following the initial cellular screening, the next tier of experiments will focus on validating the direct interaction of this compound with its hypothesized molecular targets, VEGFR-2 and EGFR.
In Vitro Kinase Inhibition Assays
Biochemical assays will be performed to directly measure the inhibitory effect of the compound on the enzymatic activity of purified VEGFR-2 and EGFR kinases.
Table 4: Comparative In Vitro Kinase Inhibition (IC50, nM)
| Compound | VEGFR-2 | EGFR |
| This compound | Experimental Data | Experimental Data |
| Sorafenib | ~90 | >5000 |
| Erlotinib | >10000 | ~2 |
Experimental Protocol: In Vitro Kinase Assay (Generic)
-
Reaction Setup: In a microplate, combine the purified kinase, a specific peptide substrate, and varying concentrations of the test compound.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate at 30°C for a defined period.
-
Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, including radioactivity (33P-ATP), fluorescence, or luminescence-based assays.[10][11]
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 values.
Cellular Target Engagement: Phosphorylation Assays
To confirm that the compound inhibits the activity of VEGFR-2 and EGFR within a cellular context, we will measure the phosphorylation status of these receptors and their downstream signaling proteins.
In HUVEC cells, VEGFR-2 autophosphorylation is induced by its ligand, VEGF. The inhibitory effect of our test compound will be assessed by measuring the levels of phosphorylated VEGFR-2 (p-VEGFR-2).
In A549 cells, EGFR autophosphorylation is stimulated by EGF. We will quantify the levels of phosphorylated EGFR (p-EGFR) in the presence of our compound.[12][13][14]
Table 5: Inhibition of Receptor Phosphorylation in Cells
| Compound (at IC50) | Inhibition of VEGF-induced p-VEGFR-2 (HUVEC) | Inhibition of EGF-induced p-EGFR (A549) |
| This compound | Experimental Data | Experimental Data |
| Sorafenib | Strong Inhibition | No Inhibition |
| Erlotinib | No Inhibition | Strong Inhibition |
Experimental Protocol: Western Blotting for Phospho-Receptors
-
Cell Stimulation: Serum-starve the cells and then pre-treat with the test compounds before stimulating with either VEGF (for HUVEC) or EGF (for A549).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for p-VEGFR-2, total VEGFR-2, p-EGFR, and total EGFR, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Experimental Workflow and Signaling Pathways
To provide a clear conceptual overview, the following diagrams illustrate the proposed experimental workflow and the signaling pathways under investigation.
Caption: Proposed experimental workflow for validating the mechanism of action.
Caption: Hypothesized inhibition of VEGFR-2 and EGFR signaling pathways.
Expanding the Investigation: Alternative Mechanisms of Action
While the primary hypothesis focuses on VEGFR-2 and EGFR inhibition, it is prudent to consider other potential mechanisms reported for indole-2-carboxylic acid derivatives. Should the results from the kinase inhibition assays be inconclusive, the following alternative targets and corresponding validation assays should be considered.
Table 6: Alternative Mechanisms and Validation Assays
| Potential Target | Known Inhibitor (Example) | Validation Assay |
| Indoleamine 2,3-dioxygenase (IDO1) | Epacadostat | IDO1 enzyme activity assay (measures kynurenine production)[15][16][17] |
| HIV-1 Integrase | Raltegravir | HIV-1 integrase strand transfer assay[18][19][20][21][22] |
| Cyclooxygenase-2 (COX-2) | Celecoxib | COX-2 enzyme activity assay (measures prostaglandin E2 production)[23][24][25][26][27] |
This structured and comparative approach will enable a thorough and robust validation of the mechanism of action of this compound. The inclusion of well-characterized inhibitors as positive controls at each stage is critical for the interpretation of the experimental data and for positioning this novel compound within the existing landscape of targeted therapies.
References
- Cyclooxygenase 2 (COX-2) inhibitors | Research Starters - EBSCO. (URL: [Link])
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (URL: [Link])
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- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])
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A Researcher's Guide to Reproducibility in Experiments with 5-Bromo-6-chloro-1H-indole-2-carboxylic acid
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific progress. This guide provides an in-depth technical analysis of the experimental considerations for a key heterocyclic building block, 5-Bromo-6-chloro-1H-indole-2-carboxylic acid. We will explore its synthesis, purification, and characterization, offering insights into potential pitfalls and strategies to ensure the reliability of your findings. Furthermore, we will present a comparative analysis of this compound with relevant alternatives, supported by experimental data, to inform your research decisions.
Introduction to this compound
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Halogenation of the indole ring is a common strategy to modulate the physicochemical and biological properties of these molecules. The introduction of bromine and chlorine atoms at the 5 and 6 positions, respectively, of the indole-2-carboxylic acid core can significantly influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[2] this compound and its derivatives have emerged as promising candidates in drug discovery, with applications as inhibitors of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, which are often dysregulated in various cancers.[1][3]
Synthesis of this compound: A Reproducible Protocol
The synthesis of polysubstituted indoles can be challenging, with reproducibility often hampered by side reactions and purification difficulties. The Reissert indole synthesis offers a reliable and adaptable method for the preparation of indole-2-carboxylic acids from the corresponding o-nitrotoluenes.[4][5] Below is a detailed, self-validating protocol for the synthesis of this compound, designed to maximize yield and purity.
Protocol 1: Reissert Synthesis
This two-step protocol involves the initial condensation of 4-bromo-5-chloro-2-nitrotoluene with diethyl oxalate, followed by reductive cyclization.
Step 1: Condensation to form Ethyl 2-(4-bromo-5-chloro-2-nitrophenyl)-2-oxoacetate
-
Materials:
-
4-Bromo-5-chloro-2-nitrotoluene
-
Diethyl oxalate
-
Potassium ethoxide
-
Anhydrous ethanol
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium metal in anhydrous ethanol to prepare a fresh solution of potassium ethoxide. The use of a freshly prepared, strong base is crucial for efficient deprotonation of the methyl group of the nitrotoluene.
-
Cool the potassium ethoxide solution in an ice bath and add a solution of 4-bromo-5-chloro-2-nitrotoluene and diethyl oxalate in anhydrous ethanol dropwise with stirring. The slow addition helps to control the exothermic reaction and prevent side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Step 2: Reductive Cyclization to this compound
-
Materials:
-
Ethyl 2-(4-bromo-5-chloro-2-nitrophenyl)-2-oxoacetate
-
Zinc dust
-
Glacial acetic acid
-
-
Procedure:
-
In a round-bottom flask, suspend the crude ethyl 2-(4-bromo-5-chloro-2-nitrophenyl)-2-oxoacetate in glacial acetic acid.
-
Heat the mixture to reflux and add zinc dust portion-wise with vigorous stirring. The reductive cyclization is an exothermic process, and controlled addition of the reducing agent is necessary to maintain a steady reaction rate.
-
Continue refluxing for 1-2 hours after the final addition of zinc dust. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove excess zinc.
-
Pour the filtrate into a large volume of ice water to precipitate the crude this compound.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Caption: Reissert synthesis of this compound.
Purification and Reproducibility
The purity of the final compound is critical for its use in biological assays. Impurities can lead to misleading results and a lack of reproducibility.
Purification Protocol: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[6] The choice of solvent is paramount for successful recrystallization.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For this compound, a mixture of ethanol and water or acetic acid and water is often effective.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent mixture.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Slow cooling is crucial for the formation of well-defined, pure crystals.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Factors Affecting Reproducibility
| Factor | Impact on Reproducibility | Mitigation Strategy |
| Purity of Starting Materials | Impurities in starting materials can lead to side reactions and lower yields. | Use high-purity, well-characterized starting materials. |
| Reaction Conditions | Temperature, reaction time, and stoichiometry are critical. Deviations can result in incomplete reactions or the formation of byproducts. | Strictly control and document all reaction parameters. |
| Purification Method | Inefficient purification can leave impurities that interfere with subsequent experiments. | Optimize the recrystallization solvent system and consider a final wash with a non-polar solvent to remove residual organic impurities. |
| Characterization | Incomplete or inaccurate characterization can lead to the use of an incorrect or impure compound. | Perform thorough characterization using multiple analytical techniques. |
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the indole N-H proton (a broad singlet, typically >10 ppm), and distinct aromatic protons on the benzene and pyrrole rings. The electron-withdrawing effects of the halogens will influence the chemical shifts of the aromatic protons.[7]
-
¹³C NMR: The spectrum will show signals for the carboxylic acid carbon (around 165-185 ppm) and the carbons of the indole ring. The carbons attached to the bromine and chlorine atoms will exhibit characteristic chemical shifts.[8]
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₅BrClNO₂: 273.9 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion.
-
Infrared (IR) Spectroscopy: Key absorptions include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700-1725 cm⁻¹), and N-H stretching vibrations.[9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity. A pure sample should exhibit a single, sharp peak under appropriate chromatographic conditions.
Caption: Workflow for the characterization of synthesized compounds.
Comparative Analysis with Alternative Compounds
The choice of a specific halogenated indole derivative for a research project depends on its intended application and biological activity. Here, we compare this compound with two relevant alternatives: 5-chloro-indole-2-carboxylic acid derivatives and 5-fluoro-2-oxindole derivatives, focusing on their performance as enzyme inhibitors.
Physicochemical Properties
The nature of the halogen substituent significantly impacts the physicochemical properties of the molecule.
| Property | 5-Chloro-indole | 5-Bromo-indole | Rationale for Difference |
| Molecular Weight | Lower | Higher | Bromine has a higher atomic mass than chlorine.[2] |
| Lipophilicity (logP) | Lower | Higher | Bromine is generally more lipophilic than chlorine.[2] |
| Polarizability | Lower | Higher | Bromine is larger and more polarizable than chlorine. |
These differences can influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins. The greater polarizability of bromine can sometimes lead to stronger halogen bonding interactions within a protein's active site.[2]
Performance as Enzyme Inhibitors
Derivatives of halogenated indoles have shown significant promise as inhibitors of protein kinases involved in cancer progression, such as EGFR and BRAF.
Table 1: Comparative Inhibitory Activity of Halogenated Indole Derivatives
| Compound Class | Target Enzyme | IC₅₀ / GI₅₀ Values | Reference |
| 5-Bromoindole-2-carboxylic acid derivatives | EGFR | Potent inhibition, with some derivatives showing stronger binding energies than the reference drug erlotinib.[1] | [1] |
| 5-Chloro-indole-2-carboxylate derivatives | EGFRT790M/BRAFV600E | GI₅₀ values ranging from 29 nM to 78 nM against various cancer cell lines. Some derivatives were more potent than erlotinib.[11] | [11] |
| 5-Fluoro-2-oxindole derivatives | α-Glucosidase | IC₅₀ values as low as 35.83 µM, significantly more potent than the reference drug acarbose.[12] | [12] |
The data indicates that both 5-bromo and 5-chloro-indole derivatives can be potent inhibitors of EGFR and BRAF kinases. The choice between them may depend on the specific subtype of the kinase being targeted and the desired selectivity profile. The 5-fluoro-2-oxindole derivatives, while targeting a different class of enzymes, demonstrate the versatility of halogenated indole scaffolds in enzyme inhibition.
Conclusion
The reproducibility of experiments involving this compound hinges on a meticulous approach to its synthesis, purification, and characterization. By following a well-defined and validated protocol, such as the Reissert indole synthesis, and employing rigorous purification and analytical techniques, researchers can ensure the integrity of their starting material. The comparative analysis with other halogenated indole derivatives highlights the subtle yet significant impact of the halogen substituent on the compound's properties and biological activity. This guide serves as a valuable resource for scientists working with this important class of molecules, enabling more reliable and reproducible research outcomes in the quest for novel therapeutics.
References
- Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053. [Link]
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- Recrystallization and Crystalliz
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- Palumbo, A., et al. (1992). 5,6-Dihydroxyindole-2-carboxylic acid is incorporated in mammalian melanin. Biochemical Journal, 286(Pt 2), 491–495. [Link]
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- Identification of BRAF inhibitors through in silico screening.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid. As a novel halogenated indole derivative, this compound requires meticulous management to ensure personnel safety, regulatory compliance, and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple instructions to explain the scientific rationale behind each procedural step.
Hazard Identification and Inherent Risk Profile
Understanding the intrinsic chemical hazards of this compound is the foundation of its safe management. While comprehensive toxicological data for this specific molecule may be limited, its classification is based on its chemical structure and data from closely related analogs.[1][2][3][4][5] The presence of bromine and chlorine atoms places it in the category of halogenated organic compounds, which have specific disposal requirements.[6][7][8][9]
The primary hazards are associated with its irritant properties and potential toxicity as a fine powder.[1][2][3] Inhalation of airborne dust is a significant route of exposure that must be controlled.[10][11]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Category | Hazard Statement | Source |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][5] |
| Serious Eye Damage/Irritation | Category 2A / 2 | H319: Causes serious eye irritation | [4][5] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation | [5] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |[5] |
Note: Classifications are based on supplier safety data sheets for the specified compound and its close structural analogs.
Required Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable. The selection of specific equipment is directly dictated by the hazards identified in Table 1. The primary risks during disposal operations are inhalation of aerosolized powder and dermal/ocular contact.
-
Eye Protection : ANSI Z87.1-rated chemical safety goggles or a full-face shield are mandatory to protect against splashes and airborne particles.[2][12]
-
Hand Protection : Use chemical-resistant gloves. Nitrile gloves are a suitable first line of defense for incidental contact.[13] For tasks with a higher risk of exposure or when cleaning spills, consider heavier-duty gloves or double-gloving. Aromatic and halogenated hydrocarbons are known to attack many glove materials, so inspect gloves for any signs of degradation before and during use.[14]
-
Respiratory Protection : When handling the powder outside of a certified chemical fume hood (e.g., during spill cleanup or waste packaging), a NIOSH-approved N95 particulate respirator is the minimum requirement to prevent inhalation of dust.[2][10][15]
-
Protective Clothing : A standard laboratory coat is required. For larger-scale disposal or spill cleanup, a disposable gown (e.g., Tyvek) provides enhanced protection against powder contamination of personal clothing.[2][15]
Waste Classification and Segregation: The Halogenated Waste Stream
Proper classification is a critical regulatory and safety step. This compound must be disposed of as hazardous chemical waste .
Core Principle: Due to the presence of bromine and chlorine, this compound must be segregated into a halogenated organic waste stream.[6][9][16]
Causality: Halogenated wastes cannot be mixed with non-halogenated organic solvents. The reason is rooted in their ultimate disposal method, which is typically high-temperature incineration.[6][7] During combustion, halogenated compounds produce acidic gases like hydrogen chloride (HCl) and hydrogen bromide (HBr). Waste incinerators require specialized "scrubbers" to neutralize these corrosive gases before they are released into the atmosphere. Disposing of halogenated compounds in a non-halogenated stream can damage standard incinerators and lead to the release of pollutants. This specialized handling results in significantly higher disposal costs for halogenated waste streams.[8][9]
Step-by-Step Disposal Protocol for Unused Product
This protocol applies to the disposal of expired, surplus, or off-specification this compound.
-
Preparation :
-
Designate a "Satellite Accumulation Area" (SAA) in your laboratory for hazardous waste. This area must be at or near the point of generation and under the control of laboratory personnel.[17][18][19]
-
Obtain a dedicated, properly designated waste container from your institution's Environmental Health and Safety (EHS) office. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, vapor-tight lid.[16][17]
-
Ensure the container is clearly labeled with the words "Hazardous Waste," the chemical name ("this compound"), and the appropriate hazard pictograms (e.g., exclamation mark for irritant).[18][20]
-
-
Waste Transfer :
-
Perform all work inside a certified chemical fume hood to minimize inhalation exposure.
-
Carefully transfer the solid waste into the designated hazardous waste container. Use tools like a chemical spatula or powder funnel to avoid generating dust.
-
If the original container is being discarded, triple-rinse it with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and added to the halogenated organic waste stream. Do not wash the rinsate down the drain.[21]
-
-
Container Management :
-
Keep the waste container securely closed at all times, except when actively adding waste.[8][9][17]
-
Do not overfill the container. A general rule is to fill to no more than 90% capacity to allow for expansion and prevent spills.[22]
-
Store the container in your designated SAA, segregated from incompatible materials like acids and bases.[17]
-
-
Final Disposal :
Accidental Spill Response Protocol
Immediate and correct response to a spill is critical for safety. This protocol is for small, manageable spills of the solid material (typically less than 5 grams) by trained laboratory personnel.[10] For large spills, evacuate the area and contact your institution's emergency response team immediately.[15]
-
Evacuate and Alert :
-
Alert all personnel in the immediate vicinity of the spill.[15]
-
Evacuate non-essential personnel from the area.
-
-
Don PPE :
-
Before beginning cleanup, don the full PPE as described in Section 2, including an N95 respirator, safety goggles, a lab coat/gown, and double nitrile gloves.
-
-
Contain and Clean :
-
Crucially, do not dry sweep the powder. This will aerosolize the irritant particles, maximizing the inhalation hazard.[11]
-
Gently cover the spill with wet paper towels or absorbent pads.[10][15] The moisture will bind the powder and prevent it from becoming airborne.
-
Once the powder is wetted and absorbed, carefully scoop the material from the outside of the spill inward using a plastic dustpan or scoop.[23]
-
Place all contaminated absorbent materials and cleaning tools (if disposable) into a heavy-duty plastic bag or a designated hazardous waste container.[23][24]
-
-
Decontaminate :
-
Wipe the spill area with a detergent solution, followed by clean water.[24]
-
Place all used cleaning materials (wipes, paper towels) into the same waste bag.
-
-
Package and Dispose :
-
Securely seal the waste bag (e.g., with a zip tie or tape) and then place it inside a second plastic bag (double-bagging).[24]
-
Label the outer bag as "Hazardous Waste" with the chemical name and date.
-
Dispose of the bag through your institution's EHS office. Do not place it in the regular trash.[24]
-
Remove and dispose of your gloves and any other contaminated disposable PPE as hazardous waste. Wash your hands thoroughly.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
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- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 19. epa.gov [epa.gov]
- 20. MedicalLab Management Magazine [medlabmag.com]
- 21. fishersci.ca [fishersci.ca]
- 22. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 23. ehs.utk.edu [ehs.utk.edu]
- 24. westlab.com [westlab.com]
Navigating the Safe Handling of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Risks: Hazard Profile
Based on data from structurally similar compounds, 5-Bromo-6-chloro-1H-indole-2-carboxylic acid should be treated as a hazardous substance with the following potential effects:[1][2][3][4]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1][2][4]
Due to its halogenated nature (containing bromine and chlorine), this compound requires specific handling and disposal considerations to mitigate risks to both personnel and the environment.[5]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this powdered chemical. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and airborne particles entering the eyes and face.[5] |
| Hands | Chemical-resistant nitrile gloves | Provides a barrier against skin contact.[5] |
| Body | A lab coat or chemical-resistant apron | Protects skin and personal clothing from contamination.[5] |
| Respiratory | A NIOSH-approved N95 respirator | Essential for preventing the inhalation of fine dust particles.[5] |
| Feet | Closed-toe shoes | Protects feet from spills. |
Procedural Guide: From Receipt to Disposal
This step-by-step guide ensures a self-validating system of safety at every stage of handling this compound.
Preparation and Engineering Controls
-
Designated Work Area: All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3][4]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][3]
-
Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite or sand), and designated waste bags should be available in the immediate work area.
Handling and Use
-
Avoid Dust Generation: Handle the solid material carefully to prevent the formation of dust. Use techniques such as gentle scooping rather than pouring.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[1][2]
-
Contamination Prevention: Avoid contact with skin, eyes, and clothing. If contact occurs, follow the first aid measures outlined below.
First Aid Measures
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][3][4]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3][4]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][4]
Waste Disposal
As a halogenated organic compound, this compound requires specific disposal procedures.[5]
-
Waste Segregation: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.
-
Container Management: Keep the waste container tightly closed and store it in a well-ventilated area, away from incompatible materials.
-
Disposal Protocol: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[5]
Visualizing the Workflow
The following diagram illustrates the critical steps for safely handling this compound.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
